molecular formula C4H8O3 B016043 (R)-2-Methoxypropanoic Acid CAS No. 23943-96-6

(R)-2-Methoxypropanoic Acid

Cat. No.: B016043
CAS No.: 23943-96-6
M. Wt: 104.1 g/mol
InChI Key: ICPWFHKNYYRBSZ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Methoxypropanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWFHKNYYRBSZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23943-96-6
Record name 2-Methoxypropanoic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023943966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-methoxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXYPROPANOIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG4DIB9V6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Methoxypropanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-2-Methoxypropanoic Acid, a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, field-proven synthetic and analytical methodologies, and insights into its strategic application.

Introduction: The Strategic Importance of this compound

This compound, a chiral carboxylic acid, holds significant value as a versatile intermediate. Its structure, featuring a stereocenter at the C2 position adjacent to both a carboxylic acid and a methoxy group, makes it a desirable synthon for introducing chirality and specific functionalization into complex target molecules. The stereochemical purity of this reagent is paramount, as it directly dictates the enantiomeric integrity and, consequently, the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Its utility is exemplified in the synthesis of complex chiral molecules where precise control of stereochemistry is a critical design element.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is fundamental for its effective use and quality control.

Core Chemical Properties

The key identifying and physical properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name (2R)-2-methoxypropanoic acid[2]
Synonyms (R)-(+)-2-Methoxypropionic Acid[3][4]
CAS Number 23943-96-6[2][5]
Molecular Formula C₄H₈O₃[2][3]
Molecular Weight 104.10 g/mol [2]
Appearance Liquid[3]
Boiling Point 105-108 °C at 25 Torr
Density ~1.09 g/cm³
Spectroscopic Data

Spectroscopic analysis is crucial for structure confirmation and purity assessment. The following data represents typical spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • δ ~3.9 ppm (q, 1H): Quartet corresponding to the methine proton (CH) at the chiral center (C2), split by the adjacent methyl group.

  • δ ~3.4 ppm (s, 3H): Singlet from the methoxy group (OCH₃) protons.

  • δ ~1.4 ppm (d, 3H): Doublet from the methyl group (CH₃) protons at C3, split by the C2 methine proton.

  • δ ~11-12 ppm (s, 1H, broad): Broad singlet characteristic of the acidic carboxylic acid proton (COOH).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • δ ~175 ppm: Carbonyl carbon of the carboxylic acid (C1).

  • δ ~78 ppm: Methine carbon at the chiral center (C2).

  • δ ~57 ppm: Methoxy group carbon (OCH₃).

  • δ ~18 ppm: Methyl carbon (C3).

IR (Infrared) Spectroscopy

  • ~2500-3300 cm⁻¹ (broad): Characteristic broad O-H stretching vibration of the hydrogen-bonded carboxylic acid.[6]

  • ~2950-2990 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1715 cm⁻¹ (strong): Strong, sharp C=O stretching vibration of the carbonyl group in the carboxylic acid.[6]

  • ~1100-1200 cm⁻¹: C-O stretching vibration, associated with the ether linkage and the carboxylic acid.

Mass Spectrometry (MS)

  • Molecular Ion (M⁺): m/z = 104.05.

  • Key Fragments: Fragmentation patterns would typically show loss of the methoxy group (·OCH₃, m/z = 31) or the carboxylic acid group (·COOH, m/z = 45).

Synthesis of this compound

The enantioselective synthesis of this compound is critical to its utility. A common and efficient strategy involves the methylation of a readily available chiral precursor, (R)-Lactic acid. This approach preserves the stereochemistry of the starting material.

Synthetic Pathway Overview

The most direct synthesis is achieved via the Williamson ether synthesis, where the hydroxyl group of an (R)-lactic acid derivative is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

Synthesis_of_R_2_Methoxypropanoic_Acid Start (R)-Lactic Acid Derivative (e.g., Methyl (R)-Lactate) Intermediate Alkoxide Intermediate Start->Intermediate 1. Deprotonation Product This compound Derivative Intermediate->Product 2. Nucleophilic Attack (SN2) FinalProduct This compound Product->FinalProduct 3. Saponification Reagent1 Base (e.g., NaH) Reagent1->Intermediate Reagent2 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Reagent2->Product Reagent3 Hydrolysis (e.g., LiOH, H₃O⁺) Reagent3->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the methylation of Methyl (R)-lactate followed by saponification. The initial esterification of lactic acid is a standard procedure and protects the carboxylic acid from reacting with the base.

Step 1: Methylation of Methyl (R)-(-)-lactate

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the lactate).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the sodium alkoxide. The low temperature controls the exothermic reaction and prevents side reactions.

  • Substrate Addition: Slowly add Methyl (R)-(-)-lactate (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below 5 °C. Stir the resulting slurry for 30 minutes at 0 °C.

  • Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise. Causality: Methyl iodide is a potent electrophile for the Sₙ2 reaction. An excess ensures complete conversion of the alkoxide.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl (R)-2-methoxypropanoate.

Step 2: Saponification to the Final Acid

  • Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2.0 equivalents). Causality: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.

  • Reaction: Stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 1M hydrochloric acid (HCl).

  • Final Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield this compound. The product can be further purified by distillation if necessary.

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by its carboxylic acid functionality and the stereogenic center.

  • As a Chiral Building Block: The primary application is its use as a chiral synthon. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing it to be coupled with other molecules. The defined (R)-stereochemistry is then carried through into the final product. The methoxy group is generally stable under many reaction conditions, acting as a small, non-coordinating protecting group for the C2 hydroxyl.

  • Influence of the Methoxy Group: The electron-withdrawing nature of the oxygen atom in the methoxy group slightly increases the acidity of the alpha-proton compared to a simple alkyl group, though it is not acidic enough for easy enolization under standard conditions.[7] More importantly, its steric bulk, though small, can influence the facial selectivity of reactions at adjacent centers. The ether linkage prevents the molecule from acting as a chelating agent in the same way an α-hydroxy acid might.[8]

Analytical Methods for Enantiomeric Purity Determination

Verifying the enantiomeric excess (e.e.) is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.

Chiral HPLC Workflow

The analysis involves separating the (R)- and (S)-enantiomers on a column that has a chiral selector immobilized on the stationary phase.

Chiral_HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC System SamplePrep->Injection Separation Chiral Separation (Chiral Stationary Phase) Injection->Separation Detection Detection (UV Detector, e.g., 210 nm) Separation->Detection Analysis Data Analysis (Integrate Peaks, Calculate e.e.) Detection->Analysis

Caption: General workflow for chiral HPLC analysis.

Protocol: Direct Chiral HPLC Method

This protocol provides a robust starting point for the determination of enantiomeric purity. Optimization may be required depending on the specific HPLC system and column used.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based Chiral Stationary Phase (CSP) column, such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm). These columns are widely effective for separating chiral acids.

  • Mobile Phase: A mixture of Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA). A typical starting condition is 90:10:0.1 (Hexane:IPA:TFA). Causality: Hexane is the weak, non-polar solvent, while IPA acts as the polar modifier, influencing retention time and resolution. TFA is a strong acid additive used to suppress the ionization of the carboxylic acid, ensuring sharp, well-defined peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a standard of racemic 2-methoxypropanoic acid and a sample of the (R)-enantiomer at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to calculate the resolution factor.

    • Inject the (R)-enantiomer sample.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Safety and Handling

This compound is classified as a corrosive substance that can cause serious eye damage.[2] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a foundational chiral building block whose value is derived from its stereochemical integrity and versatile functionality. A deep understanding of its properties, synthetic routes, and analytical validation methods, as outlined in this guide, is essential for its successful application in the rigorous environment of pharmaceutical research and development. The methodologies described herein provide a reliable framework for the synthesis, control, and implementation of this important chemical entity.

References

  • Payne, W. R. (1956). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Journal of the Tennessee Academy of Science.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92209, 2-Methoxypropanoic acid.
  • SIELC Technologies. (2018). 2-Methoxypropionic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733584, (2R)-2-methoxypropanoic acid.
  • Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid.
  • Iwasaki, T., Horikawa, H., Matsumoto, K., & Miyoshi, M. (1979). Electrochemical Synthesis and Reactivity of α-Alkoxy α-Amino Acid Derivatives. Bulletin of the Chemical Society of Japan, 52(8), 2283-2286.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide.
  • ResearchGate. (n.d.). Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds.
  • Mitsunuma, H., & Kanai, M. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(16), 4158-4161.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724294, (R)-(-)-alpha-methoxyphenylacetic acid.
  • Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens.

Sources

An In-Depth Technical Guide to (R)-2-Methoxypropanoic Acid (CAS: 23943-96-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (R)-2-Methoxypropanoic acid, with CAS number 23943-96-6, is a valuable chiral building block in modern organic synthesis.[1][2] As a member of the chiral pool, its defined stereocenter at the C2 position makes it a crucial intermediate for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a carboxylic acid and a methoxy group provides versatile handles for chemical modification. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a liquid at room temperature.[1] Its structural and physical properties are fundamental to its reactivity and handling. The molecule's chirality, arising from the stereocenter adjacent to the carbonyl group, is the primary determinant of its utility in asymmetric synthesis.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 23943-96-6[3][4]
IUPAC Name (2R)-2-methoxypropanoic acid[3]
Synonyms (R)-(+)-2-Methoxypropionic Acid, (R)-2-Methoxypropionic Acid[1][2]
Molecular Formula C₄H₈O₃[3][5]
Molecular Weight 104.10 g/mol [3][5]
Density 1.085 g/cm³[5]
Boiling Point 199.4°C at 760 mmHg[5]
InChIKey ICPWFHKNYYRBSZ-GSVOUGTGSA-N[1][3]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is non-trivial. While the racemic mixture is readily accessible, obtaining the desired (R)-enantiomer requires specific stereoselective strategies.

General Synthesis of Racemic 2-Methoxypropanoic Acid

The most direct route to the racemic compound is via a Williamson ether synthesis. This method involves the nucleophilic substitution of a leaving group at the C2 position of a propanoic acid derivative by a methoxide source.

Causality of Experimental Choices:

  • Starting Material: 2-Bromopropionic acid is chosen due to the good leaving group ability of the bromide atom, facilitating nucleophilic attack.[6]

  • Nucleophile & Base: Sodium methoxide serves as both the nucleophile (methoxide) and the base to deprotonate the carboxylic acid, although the primary reaction of interest is the substitution. Using a methanolic solution provides both the reagent and a suitable polar protic solvent.[6][7]

  • Work-up: Acidification is critical to protonate the carboxylate salt formed during the reaction, yielding the final carboxylic acid product, which can then be extracted into an organic solvent.[6]

Protocol 1: Synthesis of Racemic 2-Methoxypropanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromopropionic acid (1.0 eq) in methanol.[6]

  • Under a nitrogen atmosphere, add a 25% solution of sodium methoxide in methanol (1.2 eq) dropwise to the stirred solution.[6]

  • Heat the reaction mixture to 50°C and maintain for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.[7]

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in water and acidify to pH 1 using 1N HCl (aq).[6]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-methoxypropanoic acid as an oil.[6]

Enantioselective Strategy: Chiral Resolution

To isolate the (R)-enantiomer from the racemic mixture, classical resolution is a robust and scalable method. This process relies on the reaction of the racemic acid with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts with different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.

Causality of Experimental Choices:

  • Resolving Agent: A chiral amine, such as (R)-N-benzyl-phenylethylamine, is selected. Its rigid structure and ability to form well-defined crystalline salts with carboxylic acids make it effective. The choice of the (R)-amine is deliberate to selectively crystallize the salt with one of the acid enantiomers.

  • Solvent System: The solvent (e.g., ethanol, isopropanol) is chosen to maximize the solubility difference between the two diastereomeric salts. One salt should be significantly less soluble, allowing it to crystallize out of the solution while the other remains dissolved.

G cluster_0 Chiral Resolution Workflow racemate Racemic (R/S)-2-Methoxypropanoic Acid reagent Add (R)-Chiral Amine (e.g., N-benzyl-phenylethylamine) racemate->reagent 1. Salt Formation salts Diastereomeric Salt Mixture ((R,R) and (S,R) salts) reagent->salts crystallization Fractional Crystallization (Exploits solubility difference) salts->crystallization 2. Separation Prep separation Separate Solid and Liquid Phases crystallization->separation solid Solid: (R,R)-Salt (less soluble) separation->solid liquid Solution: (S,R)-Salt (more soluble) separation->liquid acidify Acidify with HCl solid->acidify 3. Liberation product Pure this compound acidify->product

Fig. 1: Workflow for chiral resolution of 2-methoxypropanoic acid.

Core Applications in Research and Development

The primary value of this compound lies in its application as a chiral synthon and as a specialized analytical reagent.

Chiral Building Block in Asymmetric Synthesis

In drug development, controlling stereochemistry is paramount as different enantiomers can have vastly different pharmacological and toxicological profiles. This compound serves as a reliable source of 'R' stereochemistry at the C2 position. It can be incorporated into a target molecule, transferring its chirality to the final product. For instance, it is a key intermediate for several chiral aryloxypropionate herbicides.[8]

Chiral Derivatizing Agent (CDA) for NMR Analysis

Determining the enantiomeric excess (ee) of a chiral sample is a critical task in asymmetric synthesis. This compound can be used as a Chiral Derivatizing Agent (CDA), analogous to the well-known Mosher's acid.[9][10] It reacts with a racemic or enantiomerically-enriched alcohol or amine to form a mixture of diastereomers. These diastereomers are chemically distinct and will exhibit separate, quantifiable signals in an NMR spectrum, allowing for the direct measurement of the enantiomeric ratio of the original substrate.[9]

Principle of Derivatization: The carboxylic acid of this compound is first activated (e.g., converted to an acid chloride) and then reacted with the chiral analyte (e.g., a secondary alcohol). The resulting diastereomeric esters produce distinct signals in ¹H or ¹⁹F NMR due to the different spatial environments experienced by their protons in the magnetic field.

G cluster_1 Principle of Chiral Derivatization for NMR Analysis CDA (R)-CDA This compound derivative DIA Diastereomeric Mixture (R,R)-Ester + (R,S)-Ester CDA->DIA RAC Racemic Analyte (R)-Alcohol + (S)-Alcohol RAC->DIA Reaction NMR NMR Spectrum Shows two distinct, integrable signals DIA->NMR Analysis

Fig. 2: Conversion of enantiomers to diastereomers for NMR analysis.

Protocol 2: Determination of Enantiomeric Excess of a Chiral Alcohol

  • Activation: In a dry flask under nitrogen, convert this compound (1.1 eq) to its acid chloride using oxalyl chloride or thionyl chloride in an anhydrous solvent like DCM.

  • Derivatization: In a separate flask, dissolve the chiral alcohol of unknown ee (1.0 eq) and a non-nucleophilic base like pyridine (1.5 eq) in anhydrous DCM.

  • Cool the alcohol solution to 0°C and slowly add the freshly prepared acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and perform a standard aqueous workup. Purify the resulting diastereomeric esters by flash chromatography.

  • Analysis: Dissolve the purified ester mixture in an appropriate deuterated solvent (e.g., CDCl₃). Acquire a high-resolution ¹H NMR spectrum.

  • Quantification: Identify a well-resolved signal corresponding to a proton in the alcohol or acid moiety (e.g., the methoxy singlet or the alcohol's alpha-proton). Integrate the two distinct peaks corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound.

Table 2: Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz): δ ≈ 1.45 (d, 3H, CH₃-CH), 3.40 (s, 3H, O-CH₃), 3.95 (q, 1H, CH-COOH), 11.5 (br s, 1H, COOH). Note: Chemical shifts are approximate.[6]
¹³C NMR (CDCl₃, 100 MHz): δ ≈ 18.0 (CH₃-CH), 57.0 (O-CH₃), 78.0 (CH-COOH), 175.0 (C=O).
IR (Infrared) ν (cm⁻¹): ~3000 (broad, O-H stretch), ~1720 (strong, C=O stretch), ~1120 (C-O stretch).
Mass Spec (MS) ESI(-): [M-H]⁻ at m/z 103.04.

Safety and Handling

This compound is classified as a corrosive substance that can cause serious eye damage.[3] Proper safety protocols must be strictly followed.

Table 3: GHS Hazard Information

PictogramCodeHazard StatementClassification

H318Causes serious eye damageEye Damage/Irritation, Category 1

Source: Aggregated GHS information from ECHA C&L Inventory.[3]

Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a lab coat. A face shield may be appropriate for larger quantities.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if respiratory symptoms occur.[11]

Conclusion

This compound is a specialized yet highly effective chiral molecule for advanced organic synthesis. Its defined stereochemistry and functional groups make it an important tool for constructing enantiomerically pure pharmaceuticals and other high-value chemicals. Understanding its synthesis, reactivity, and handling is crucial for leveraging its full potential in a research and development setting.

References

  • (R)-(+)-2-METHOXYPROPIONIC ACID | CAS#:23943-96-6 | Chemsrc. URL: https://www.chemsrc.com/en/cas/23943-96-6_947971.html
  • (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem. National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2733584
  • 2-METHOXYPROPANOIC ACID | CAS 23943-96-6 - Matrix Fine Chemicals. URL: https://www.matrixfinechemicals.com/2-methoxypropanoic-acid-cas-23943-96-6.html
  • (2R)-2-Methoxypropanoic acid - CymitQuimica. URL: https://www.cymitquimica.com/en/chiral-organic-compounds/30526-2r-2-methoxypropanoic-acid.html
  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid - metasci. URL: https://www.metasci.ca/wp-content/uploads/2021/04/13836-62-9.pdf
  • 2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem. National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/92209
  • (R)-(+)-2-METHOXYPROPIONIC ACID | 23943-96-6 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6140417.htm
  • 4324-37-2, 2-Methoxypropanoic acid Formula - ECHEMI. URL: https://www.echemi.com/products/4324-37-2.html
  • SAFETY DATA SHEET - Fisher Scientific. (2012-03-23). URL: https://www.fishersci.com/sdsDownload.do?productName=AC389710050&countryCode=US&language=en
  • 2-methoxypropionic acid | 4324-37-2 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7140418.htm
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-02). URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w292400
  • Safety Data Sheet - Cayman Chemical. (2023-08-18). URL: https://www.caymanchem.com/msdss/37268m.pdf
  • US5043274A - Process for producing an optically active 2-arylpropionic acid - Google Patents. URL: https://patents.google.
  • 2-Methoxypropionic acid - SIELC Technologies. (2018-02-16). URL: https://sielc.com/2-methoxypropionic-acid.html
  • Chiral derivatizing agent - Grokipedia. URL: https://grokipedia.
  • Propanoic acid, 2-methyl- - NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C79312&Type=IR-SPEC&Index=1
  • Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds - ResearchGate. (2010-08-07). URL: https://www.researchgate.
  • Chiral derivatizing agent - Wikipedia. URL: https://en.wikipedia.
  • 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum. URL: https://www.chemicalbook.com/spectrum/6342-77-4_13cnmr.htm
  • proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. URL: https://www.docbrown.info/page06/molecule_spectroscopy/spec1HNMR082.htm
  • CN102344355A - Method for preparing chiral (S)-2-propionic acid - Google Patents. URL: https://patents.google.
  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - MDPI. URL: https://www.mdpi.com/1420-3049/23/1/181

Sources

physical properties of (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (R)-2-Methoxypropanoic Acid

Introduction

This compound, a chiral carboxylic acid, serves as a crucial building block in synthetic organic chemistry and is of significant interest to drug development professionals. Its stereospecific nature and functional groups make it a versatile intermediate for synthesizing complex molecules with defined stereochemistry. Understanding its physical properties is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive overview of the core physical characteristics of this compound, grounded in experimental data and established analytical protocols. We will delve into the causality behind these properties and the methodologies used for their determination, offering a practical resource for researchers and scientists.

General and Physicochemical Characteristics

The fundamental identity and bulk physical properties of a compound are the foundation for its application in a laboratory or industrial setting. These characteristics dictate the choice of solvents, reaction conditions, and purification techniques.

Identity and Appearance

This compound is typically encountered as a clear, colorless liquid or oil at standard ambient temperature and pressure.[1][2][3] Its molecular structure consists of a propanoic acid backbone with a methoxy group at the chiral C2 position.

PropertyValueSource(s)
Molecular Formula C₄H₈O₃[2][3][4][5]
Molecular Weight 104.10 g/mol [4][5][6]
CAS Number 23943-96-6[2][3][4][5]
Appearance Colorless Liquid / Oil[1][2][3]
Core Physical Properties

The boiling point, density, and refractive index are critical parameters for purification (e.g., distillation) and for identity confirmation.

PropertyValueConditionsSource(s)
Boiling Point 108-110 °Cat 30 mm Hg[5][7]
105-108 °Cat 25 Torr[8]
199 °Cat 760 mm Hg (Atm. Pressure)[1]
Density 1.094 g/mLat 20 °C[3]
1.0915 g/cm³at 20 °C[8]
Refractive Index (n_D²⁰) 1.4132 - 1.4152at 20 °C[3][5][7]
pKa 3.59 ± 0.10Predicted[5]

Note on Melting Point: Some sources report a melting point of 128.5 °C[1][8], which is inconsistent with its observed state as a liquid at room temperature. This reported value may be erroneous or correspond to a derivative salt.

The acidity of the molecule, quantified by its pKa, is a key predictor of its reactivity, particularly in acid-base reactions, and influences its solubility in aqueous solutions at varying pH levels. The predicted pKa of ~3.59 is characteristic of a short-chain carboxylic acid.[5]

Stereochemistry and Optical Activity

The defining feature of this compound is its chirality. As a single enantiomer, a solution of this compound will rotate the plane of polarized light, a phenomenon known as optical activity.[9] The direction and magnitude of this rotation are fundamental physical constants used for identification and quality control.

  • Designation: The (R) designation refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules.

  • Optical Rotation: The (+) sign indicates dextrorotation, meaning it rotates plane-polarized light in a clockwise direction from the perspective of the observer.[10]

ParameterValueConditionsSource(s)
Specific Rotation ([α]²⁰_D) +78°neat (undiluted liquid), at 20°C[3]

This high specific rotation value is a robust indicator of the compound's enantiomeric purity. A racemic mixture (an equal mix of R and S enantiomers) would exhibit no optical rotation.

Experimental Protocol: Determination of Specific Rotation

The measurement of optical rotation is performed using a polarimeter. The causality behind this experiment lies in the differential interaction of chiral molecules with left- and right-circularly polarized light.

Objective: To verify the identity and enantiomeric purity of this compound by measuring its specific rotation.

Materials:

  • Polarimeter (with sodium D-line source, λ = 589 nm)

  • Polarimeter sample cell (1 dm length)

  • This compound sample

  • Volumetric flask and analytical balance (if measuring in solution)

  • Appropriate solvent (e.g., ethanol), if not measuring neat

Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a blank (air or the pure solvent to be used) to set the zero point.

  • Sample Preparation (Neat Measurement): As the reference data is for a neat sample, carefully fill the 1 dm polarimeter cell with this compound.[3] Ensure no air bubbles are present in the light path.

  • Temperature Control: Place the filled cell in the polarimeter's sample chamber and allow it to equilibrate to the specified temperature, 20°C.

  • Measurement: Record the observed optical rotation (α_obs). Perform multiple readings and average the results to ensure precision.

  • Calculation of Specific Rotation:

    • For a neat liquid, the specific rotation [α] is calculated as: [α] = α_obs / (l * d)

    • Where:

      • α_obs = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • d = density of the liquid in g/mL at the measurement temperature.[3]

  • Data Comparison: Compare the calculated specific rotation with the literature value (+78°). A significant deviation may indicate the presence of impurities or the S-enantiomer.

Visualization: Polarimetry Workflow

The following diagram illustrates the logical flow for determining the specific rotation of a chiral compound.

G cluster_prep Preparation cluster_measure Measurement & Calculation cluster_analysis Analysis start Start calibrate Calibrate Polarimeter with Blank start->calibrate prep_sample Prepare Sample (Fill 1 dm Cell, Neat) calibrate->prep_sample equilibrate Equilibrate to 20°C prep_sample->equilibrate measure Measure Observed Rotation (α_obs) equilibrate->measure calculate Calculate Specific Rotation [α] = α_obs / (l * d) measure->calculate compare Compare with Literature Value (+78°) calculate->compare end End compare->end

Caption: Workflow for determining the specific rotation of this compound.

Spectroscopic Profile

Spectroscopic data provides a molecular fingerprint, allowing for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental spectra for the title compound are not provided in the initial search, the expected ¹H NMR spectrum can be predicted from its structure. The principles are derived from analyses of similar molecules like 2-methylpropanoic acid.[11]

  • ¹H NMR (Expected Signals):

    • ~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (–COOH). This signal is often broad and its chemical shift is concentration and solvent dependent.

    • ~3.8-4.0 ppm (quartet, 1H): The methine proton (–CH) at the C2 position. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule, where n=3).

    • ~3.4 ppm (singlet, 3H): The three protons of the methoxy group (–OCH₃). They are chemically equivalent and not coupled to other protons, appearing as a sharp singlet.

    • ~1.4 ppm (doublet, 3H): The three protons of the methyl group (–CH₃) at the C3 position. They are coupled to the single methine proton at C2, resulting in a doublet (n+1 rule, where n=1).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected spectrum for this compound would show characteristic absorption bands based on the analysis of related carboxylic acids.[12]

  • Expected Key Absorptions:

    • 3300-2500 cm⁻¹ (broad): A very broad band corresponding to the O-H stretching vibration of the carboxylic acid group. The broadness is due to intermolecular hydrogen bonding.[12]

    • 2950-2850 cm⁻¹ (medium-sharp): C-H stretching vibrations from the methyl and methoxy groups.[12]

    • 1725-1700 cm⁻¹ (strong, sharp): A strong absorption from the C=O (carbonyl) stretching vibration of the carboxylic acid.[12]

    • ~1100 cm⁻¹ (strong): C-O stretching vibration, likely from the ether linkage of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Expected Molecular Ion Peak (M⁺): m/z = 104.0473 (for the exact mass).

  • Expected Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (•OCH₃, M-31) or the carboxylic acid group (•COOH, M-45), leading to significant fragment ions at m/z = 73 and m/z = 59, respectively.

Solubility Profile

Solubility is a critical parameter for selecting appropriate solvents for reactions, extractions, and chromatographic purification.

SolventSolubilitySource(s)
Chloroform Slightly Soluble[1][5]
Methanol Slightly Soluble[1][5]
Ethyl Acetate Slightly Soluble[5]

The molecule's polarity, with both a polar carboxylic acid group and a less polar ether/alkyl backbone, results in slight solubility in a range of organic solvents. Its solubility in water is expected to be significant due to the carboxylic acid group's ability to hydrogen bond, and it will be fully soluble in aqueous base (e.g., NaOH, NaHCO₃) via deprotonation to form the carboxylate salt.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92209, 2-Methoxypropanoic acid.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733584, (2R)-2-methoxypropanoic acid.
  • ChemBK (n.d.). 2-methoxypropanoic acid.
  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295).
  • Fisher Scientific (n.d.). (R)-(+)-2-Methoxypropionic acid, 97%.
  • SIELC Technologies (2018). 2-Methoxypropionic acid.
  • Matrix Fine Chemicals (n.d.). 2-METHOXYPROPANOIC ACID | CAS 23943-96-6.
  • NIST (n.d.). Propanoic acid, 2-methyl-. In NIST Chemistry WebBook.
  • Wikipedia (n.d.). Optical rotation.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10558933, (2R)-2-acetamido-3-methoxypropanoic acid.
  • Doc Brown's Chemistry (2025). proton NMR spectrum of 2-methylpropanoic acid.
  • Doc Brown's Chemistry (n.d.). infrared spectrum of 2-methylpropanoic acid.
  • NIST (n.d.). Propanoic acid, 2-methylpropyl ester. In NIST Chemistry WebBook.

Sources

A Comprehensive Technical Guide to (R)-2-Methoxypropanoic Acid: A Key Chiral Synthon in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (R)-2-Methoxypropanoic Acid in Chiral Synthesis

This compound is a chiral carboxylic acid that has garnered significant attention in the pharmaceutical industry as a valuable and versatile building block. Its structural simplicity, combined with the presence of a stereocenter at the C2 position, makes it an ideal synthon for the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The precise spatial arrangement of its functional groups—a carboxylic acid, a methoxy group, and a methyl group—provides a scaffold for stereoselective transformations, which are critical in the development of modern therapeutics where the pharmacological activity is often confined to a single enantiomer.

This technical guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed synthesis protocol, comprehensive analytical characterization, and its pivotal role in drug development, exemplified by its application in the synthesis of the antiepileptic drug Lacosamide.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective and safe utilization in a laboratory and industrial setting. This compound is a colorless liquid at room temperature.

PropertyValueSource(s)
Molecular Formula C₄H₈O₃[1]
Molecular Weight 104.10 g/mol [1]
CAS Number 23943-96-6[1]
Appearance Liquid[2]
Density 1.0915 g/cm³ at 20 °C[3]
Boiling Point 105-108 °C at 25 Torr[3]

Safety and Handling: this compound is classified as a corrosive substance that can cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles or a face shield, and chemical-resistant gloves, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is crucial to its application in the pharmaceutical industry. A common and efficient strategy involves the methylation of the hydroxyl group of a readily available chiral precursor, such as an ester of (R)-lactic acid (D-lactic acid). The following protocol describes a representative synthesis, emphasizing the causality behind the procedural steps.

Experimental Protocol: Synthesis from Methyl (R)-Lactate

This protocol is based on the principle of nucleophilic substitution, where the hydroxyl group of methyl (R)-lactate is deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Materials:

  • Methyl (R)-lactate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF.

    • Causality: A dry, inert atmosphere is essential as sodium hydride reacts violently with water. Anhydrous THF is used as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of methyl (R)-lactate (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The mixture is then allowed to warm to room temperature and stirred for one hour.

    • Causality: The hydroxyl group of methyl lactate is weakly acidic. The strong base, sodium hydride, deprotonates the hydroxyl group to form a sodium alkoxide. The reaction is performed at 0 °C to control the initial exothermic reaction and the evolution of hydrogen gas.

  • Methylation: The reaction mixture is cooled again to 0 °C, and methyl iodide (1.2 eq.) is added dropwise. The reaction is then stirred at room temperature overnight.

    • Causality: The generated alkoxide is a potent nucleophile that attacks the electrophilic methyl iodide in an Sₙ2 reaction, forming the methyl ether and sodium iodide as a byproduct. Stirring overnight ensures the reaction goes to completion.

  • Workup and Ester Hydrolysis: The reaction is carefully quenched by the slow addition of water. The THF is removed under reduced pressure. The aqueous residue is then treated with 1 M NaOH solution and heated to reflux for 2 hours to hydrolyze the methyl ester.

    • Causality: The addition of water quenches any unreacted sodium hydride. Saponification (base-catalyzed hydrolysis) of the methyl ester is performed to yield the sodium salt of this compound, which is water-soluble.

  • Acidification and Extraction: The reaction mixture is cooled to room temperature and acidified to pH 2 with 1 M HCl. The aqueous layer is then extracted three times with diethyl ether.

    • Causality: Acidification protonates the carboxylate salt to form the free carboxylic acid, which is less soluble in water and can be extracted into an organic solvent like diethyl ether. Multiple extractions ensure complete recovery of the product.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

    • Causality: The brine wash removes residual water from the organic layer. Anhydrous magnesium sulfate is a drying agent that removes any remaining traces of water. Evaporation of the solvent yields the desired product.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity this compound.

Caption: Synthesis workflow for this compound.

Analytical Characterization: Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are as follows:

¹H NMR:

  • ~1.4 ppm (doublet, 3H): The three protons of the methyl group at the C3 position (CH₃-CH). The signal is split into a doublet by the adjacent proton on C2.

  • ~3.4 ppm (singlet, 3H): The three protons of the methoxy group (O-CH₃). This is a singlet as there are no adjacent protons.

  • ~3.9 ppm (quartet, 1H): The single proton at the C2 position (CH₃-CH). This signal is split into a quartet by the three adjacent protons of the C3 methyl group.

  • ~11-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group (COOH). This peak is often broad and its chemical shift can be concentration-dependent.

¹³C NMR:

  • ~18-20 ppm: The carbon of the methyl group at the C3 position.

  • ~57-59 ppm: The carbon of the methoxy group.

  • ~78-80 ppm: The chiral carbon at the C2 position.

  • ~175-178 ppm: The carbonyl carbon of the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound include:

  • 2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, which is typically very broad due to hydrogen bonding.[4]

  • 2950-3000 cm⁻¹: C-H stretching of the methyl and methoxy groups.

  • ~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl group.

  • ~1100-1200 cm⁻¹: C-O stretching of the ether and carboxylic acid.

Application in Drug Development: The Case of Lacosamide

This compound is a crucial chiral intermediate in the synthesis of several pharmaceuticals. Its most notable application is in the production of Lacosamide , an antiepileptic drug used for the adjunctive treatment of partial-onset seizures.[1][5]

The Role of Stereochemistry in Lacosamide's Mechanism of Action

Lacosamide's chemical name is (R)-2-acetamido-N-benzyl-3-methoxypropionamide. The "(R)" designation indicates that the stereocenter in the final drug molecule has the R-configuration. The anticonvulsant activity of Lacosamide is highly stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. The therapeutic effect of Lacosamide is attributed to its ability to selectively enhance the slow inactivation of voltage-gated sodium channels in neurons, which helps to stabilize hyperexcitable neuronal membranes without affecting physiological neuronal activity.

Synthetic Strategy and the Importance of the Chiral Precursor

The synthesis of Lacosamide starts from the chiral amino acid, D-serine, which has the (R)-configuration.[2] Through a series of chemical transformations, the amino group of D-serine is acetylated, and the hydroxyl group is methylated to form a key intermediate, (R)-2-acetamido-3-methoxypropanoic acid. This intermediate possesses the same stereochemistry and core structure as this compound, with the key difference being the acetamido group instead of a hydrogen at the C2 position.

The use of a precursor with the correct (R)-stereochemistry, such as a derivative of D-serine, is paramount to ensure that the final Lacosamide product is enantiomerically pure. This eliminates the need for costly and often inefficient chiral resolution steps later in the synthesis. The structural and stereochemical integrity of this compound and its derivatives are therefore directly translated into the therapeutic efficacy and safety of the final drug.

Caption: Logical flow from chiral precursor to therapeutic action.

Conclusion

This compound stands out as a pivotal chiral building block in modern organic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an invaluable tool for the enantioselective synthesis of complex pharmaceutical agents. The synthesis of Lacosamide serves as a prime example of how the stereochemical integrity of a starting material directly influences the pharmacological properties of the final drug. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound in the drug development pipeline is set to increase, underscoring the critical role of asymmetric synthesis in creating safer and more effective medicines.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733584, (2R)-2-methoxypropanoic acid. [Link]
  • Matrix Fine Chemicals. 2-METHOXYPROPANOIC ACID | CAS 23943-96-6. [Link]
  • Arctom Scientific. CAS NO. 23943-96-6 | this compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of (R)-2-Amino-3-methoxypropanoic Acid Hydrochloride in Modern Pharmaceutical Manufacturing. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92209, 2-Methoxypropanoic acid. [Link]
  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid. [Link]
  • ResearchGate. Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. [Link]

Sources

Synthesis of Enantiopure (R)-2-Methoxypropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enantiopure (R)-2-Methoxypropanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its specific stereochemistry is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the primary methodologies for synthesizing this compound with high enantiomeric purity, intended for researchers, scientists, and professionals in drug development. We will explore the nuances of chiral resolution, asymmetric synthesis, and enzymatic strategies, offering field-proven insights into experimental design and execution.

Strategic Approaches to Enantiopurity

The synthesis of a single enantiomer like this compound necessitates a strategy that can effectively control stereochemistry. The principal approaches employed in both academic and industrial settings are:

  • Chiral Resolution: Separation of a racemic mixture into its constituent enantiomers.

  • Asymmetric Synthesis: Stereoselective creation of the desired chiral center from a prochiral precursor.

  • Enzymatic Synthesis: Utilization of enzymes to catalyze stereospecific transformations.

This guide will delve into the practical application of these strategies, with a focus on providing actionable protocols and understanding the causality behind methodological choices.

Chiral Resolution of Racemic 2-Methoxypropanoic Acid

Chiral resolution remains a widely practiced method for obtaining enantiopure compounds.[3] The fundamental principle involves the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated.[4]

1.1. Diastereomeric Salt Crystallization

This classical technique is the most common method for chiral resolution and involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form diastereomeric salts.[3][4] The differing solubilities of these salts allow for their separation by fractional crystallization.

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: The selection of the chiral resolving agent is critical and often empirical. Common choices for resolving acidic racemates include naturally occurring alkaloids like brucine and strychnine, or synthetic amines such as (R)-1-phenylethanamine. The goal is to form a diastereomeric salt that crystallizes well and has a significant solubility difference between the two diastereomers.

  • Solvent System: The solvent plays a crucial role in the crystallization process. It must provide a suitable solubility gradient for the diastereomeric salts as a function of temperature. A solvent in which one diastereomer is sparingly soluble while the other is highly soluble is ideal.

Experimental Protocol: Resolution with (R)-1-Phenylethylamine

  • Salt Formation: Dissolve one equivalent of racemic 2-methoxypropanoic acid in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Add one equivalent of (R)-1-phenylethylamine. Stir the mixture at room temperature to allow for the formation of the diastereomeric salts.

  • Crystallization: The less soluble diastereomeric salt, in this case, the salt of this compound and (R)-1-phenylethylamine, will preferentially crystallize. The crystallization process can be induced by cooling the solution or by slow evaporation of the solvent.

  • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

  • Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate and liberate the this compound.

  • Extraction: Extract the enantiopure acid with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure this compound.

1.2. Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) offers a powerful analytical and preparative method for separating enantiomers.[5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6]

Data Presentation: Comparison of Chiral Stationary Phases

Chiral Stationary Phase (CSP)Mobile PhaseSeparation Factor (α)Resolution (Rs)
CHIRALPAK® IMHexane/DCM/EtOH/TFA1.774.10
CHIRALCEL® OZ-HHexane/EtOH/TFA>1Not Baseline

Data adapted from a study on a similar compound, Mecoprop, demonstrating the principle of CSP selection.[6]

Expertise & Experience: The choice of solvent in the mobile phase can dramatically affect the selectivity of the separation. For instance, with immobilized CSPs like CHIRALPAK® IM, a wider range of solvents, including dichloromethane (DCM) and ethyl acetate (EtOAc), can be used, often leading to significant improvements in resolution compared to traditional normal phase conditions.[6]

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution.[3] This is often a more elegant and atom-economical approach.

One common strategy involves the use of a chiral auxiliary. This is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

Experimental Workflow: Asymmetric Synthesis via Chiral Auxiliary

G Prochiral Prochiral Substrate (e.g., Propionyl Chloride) Coupling Coupling Reaction Prochiral->Coupling Auxiliary Chiral Auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) Auxiliary->Coupling Diastereomer Chiral Auxiliary-Substrate Adduct (Diastereomerically Pure) Coupling->Diastereomer Alkylation Diastereoselective Alkoxylation Diastereomer->Alkylation Alkylated Alkoxylated Adduct Alkylation->Alkylated Cleavage Auxiliary Cleavage Alkylated->Cleavage Product This compound Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Enzymatic Synthesis

Enzymatic methods are gaining prominence due to their high stereoselectivity and environmentally benign reaction conditions.[7][8] Lipases, in particular, are versatile catalysts for the kinetic resolution of racemic esters.

3.1. Enzymatic Kinetic Resolution

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the unreacted enantiomer and the product, both in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Methyl 2-Methoxypropanoate

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). Disperse the racemic methyl 2-methoxypropanoate in the buffer.

  • Enzyme Addition: Add a commercially available lipase, such as Candida antarctica Lipase B (CALB).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC.

  • Reaction Quench: When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme or by adding a water-immiscible organic solvent and lowering the pH.

  • Separation: Acidify the aqueous phase to a pH of 1-2 and extract the unreacted (R)-methyl 2-methoxypropanoate with an organic solvent. The aqueous phase will contain the salt of the (S)-2-methoxypropanoic acid.

  • Hydrolysis: The extracted (R)-ester is then hydrolyzed under basic conditions (e.g., using NaOH) followed by acidification to yield the desired this compound.

Trustworthiness: The success of this protocol hinges on precise monitoring to stop the reaction at or near 50% conversion. Over- or under-reaction will decrease the enantiomeric excess of both the product and the remaining starting material.

Visualization of Enzymatic Kinetic Resolution

G Racemic Racemic Methyl 2-Methoxypropanoate ((R)- and (S)-esters) Reaction Enzymatic Hydrolysis Racemic->Reaction Lipase Lipase (e.g., CALB) Lipase->Reaction Products Mixture at ~50% Conversion Reaction->Products Separation Workup & Separation Products->Separation REster (R)-Methyl 2-Methoxypropanoate (Unreacted) FinalProduct Hydrolysis of (R)-ester REster->FinalProduct SAcid (S)-2-Methoxypropanoic Acid (Product) Separation->REster Separation->SAcid R_Acid This compound FinalProduct->R_Acid

Caption: Workflow for enzymatic kinetic resolution.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess (ee) is paramount to validate the success of any enantioselective synthesis.[9][10]

Key Techniques:

  • Chiral HPLC/GC: The most common and reliable method. The area under the curve for each enantiomer's peak is integrated to calculate the ee.[11]

    • ee (%) = [([R] - [S]) / ([R] + [S])] * 100

  • NMR Spectroscopy with Chiral Shift Reagents: Diastereomeric complexes are formed in situ, leading to separate signals for each enantiomer in the NMR spectrum.

  • Optical Rotation: While historically significant, this method is less precise as the specific rotation can be influenced by impurities, solvent, and temperature.[12]

Conclusion

The synthesis of enantiopure this compound can be successfully achieved through several strategic approaches. The choice of method will depend on factors such as scale, cost, available equipment, and the desired level of enantiopurity. Chiral resolution via diastereomeric salt crystallization is a robust and scalable method, while asymmetric synthesis and enzymatic resolutions offer more elegant and potentially more sustainable alternatives. A thorough understanding of the underlying principles and meticulous execution of the experimental protocols are essential for obtaining this valuable chiral building block in high optical purity.

References

  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.
  • Chiral Synthesis of (2R)-2-acetamido-3-methoxypropanoic Acid: Application Notes and Protocols. Benchchem.
  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. Google Patents.
  • 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. ResearchGate.
  • Chiral resolution. Wikipedia.
  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed.
  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. ResearchGate.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
  • Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ResearchGate.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps.
  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI.
  • Merging enzymatic and synthetic chemistry with computational synthesis planning. NIH.
  • This compound. ChemScene.
  • 2-Methoxypropanoic acid. PubChem.
  • A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. ResearchGate.
  • (2R)-2-methoxypropanoic acid. PubChem.
  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate.
  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI.
  • Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Semantic Scholar.
  • Microbial synthesis of enantiopure (S)-2-methylbutanoic acid via L-isoleucine catabolism in Bacillus spizizenii. PubMed.
  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI.
  • AI/ML Biocatalytic Pathway Design and Synthesis. Purdue University.

Sources

A Technical Guide to Starting Materials for the Enantioselective Synthesis of (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-2-Methoxypropanoic acid is a valuable chiral building block in the synthesis of complex pharmaceutical agents and other fine chemicals. Its stereochemically defined methoxy group and carboxylic acid functionality make it an important intermediate where precise three-dimensional structure is critical for biological activity. The efficient synthesis of this molecule in high enantiomeric purity is a key challenge for process chemists and researchers. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection and rationale of starting materials. We will explore methodologies originating from the chiral pool, specifically from (S)-Alanine and (S)-Lactic acid derivatives, and contrast these with the classical approach of resolving racemic mixtures. Each strategy is presented with detailed experimental protocols, mechanistic insights, and comparative data to inform route selection for both laboratory and industrial-scale applications.

Strategic Overview: Accessing the Chiral Target

The synthesis of a single enantiomer like this compound can be broadly approached in two ways: by starting with a molecule that already possesses the desired chirality (chiral pool synthesis) or by creating a mixture of enantiomers and then separating them (resolution).[1][]

  • Chiral Pool Synthesis: This is often the most efficient strategy, as it leverages readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids or hydroxy acids.[1][3] The key is to manipulate the starting material through a series of reactions that preserve or controllably invert the original stereocenter.

  • Resolution of Racemates: This method involves the non-stereoselective synthesis of 2-methoxypropanoic acid, followed by separation of the (R) and (S) enantiomers. While it can be effective, it inherently means that a maximum of 50% of the material is the desired product in the initial separation step, although racemization and recycling of the unwanted enantiomer can improve overall yield.

This guide will focus on the most practical and field-proven starting materials for these approaches.

dot graph "synthesis_strategies" { layout="neato"; node [shape=box, style="filled", margin="0.2,0.1", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes Target [label="this compound", pos="2,4!", fillcolor="#FBBC05", fontcolor="#202124"]; ChiralPool [label="Chiral Pool Synthesis", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolution [label="Resolution of Racemate", pos="4,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Alanine [label="L-Alanine ((S)-Alanine)", pos="-1,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Lactate [label="Ethyl (S)-Lactate", pos="1,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; Racemate [label="Racemic 2-Halopropanoic Acid", pos="4,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ChiralPool -> Target [label=" Stereocontrolled\n Derivatization"]; Resolution -> Target [label=" Diastereomeric\n Separation"]; S_Alanine -> ChiralPool; S_Lactate -> ChiralPool; Racemate -> Resolution; }

Caption: Core strategies for synthesizing this compound.

The Chiral Pool Approach I: Synthesis from L-Alanine

L-Alanine, or (S)-Alanine, is an abundant and inexpensive amino acid, making it an attractive chiral starting material.[1] The synthetic strategy involves converting the C2 amino group into a methoxy group while controlling the stereochemistry at this chiral center.

Synthetic Rationale and Workflow

The conversion of an amino group to a hydroxyl group via diazotization is a classic transformation. Crucially, this reaction, when performed under specific conditions, can proceed with retention of configuration. The resulting (S)-lactic acid can then be further processed. However, a more direct and robust method involves a two-step sequence: diazotization in the presence of a chloride source to yield (S)-2-chloropropionic acid, followed by a nucleophilic substitution with sodium methoxide.[4] This second step, an Sₙ2 reaction, proceeds with a complete inversion of the stereocenter, directly yielding the desired this compound.

dot graph "alanine_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11];

// Nodes Ala [label="L-Alanine\n((S)-Configuration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloro [label="(S)-2-Chloropropionic Acid\n(Retention)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound\n(Inversion)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Ala -> Chloro [label=" 1. Diazotization / Chlorination\n (NaNO₂, HCl) ", color="#EA4335", fontcolor="#202124"]; Chloro -> Product [label=" 2. Sₙ2 Etherification\n (NaOMe) ", color="#34A853", fontcolor="#202124"]; }

Caption: Workflow for synthesis from L-Alanine via stereoinversion.

Experimental Protocol: Two-Step Synthesis from L-Alanine

(Adapted from Nguyen et al., 2021) [4]

Step 1: Synthesis of (S)-2-Chloropropionic Acid

  • Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved nitrogen and HCl gases).

  • Charge: Add L-Alanine (1.0 mol equiv.) to concentrated hydrochloric acid (e.g., 37%, 4.0 mol equiv.). Cool the resulting slurry to -5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.2 mol equiv.) in deionized water. Add this solution dropwise via the dropping funnel to the stirred alanine slurry, maintaining the internal temperature between -5 °C and 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 2 hours, then let it warm slowly to room temperature and stir for an additional 12 hours.

  • Workup: Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-chloropropionic acid. Purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (NaOMe, 1.2 mol equiv.) to anhydrous methanol as the solvent.

  • Addition: Cool the methoxide solution to 0 °C and add the (S)-2-chloropropionic acid (1.0 mol equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Workup: Cool the mixture and carefully neutralize with aqueous HCl until the pH is ~2. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.

Data and Considerations
ParameterValue / ObservationReference
Starting MaterialL-Alanine[3]
Key TransformationsDiazotization, Sₙ2 Etherification[4]
Stereochemical ControlRetention followed by Inversion[4]
Typical Overall Yield60-75%[4]
Advantages Inexpensive starting material. Direct route with good stereocontrol.
Disadvantages Use of corrosive and toxic reagents (HCl, NaNO₂). Diazotization requires careful temperature control.

The Chiral Pool Approach II: Synthesis from Ethyl (S)-Lactate

Ethyl (S)-lactate is a bio-derived, commodity chemical that is readily available in high enantiomeric purity. It serves as an excellent starting point because it already contains the required C3 carbon skeleton and the C2 stereocenter. The challenge lies in performing a Williamson ether synthesis on the secondary alcohol without disturbing the chiral center or hydrolyzing the ester.

Synthetic Rationale and Workflow

This is the most direct and widely used method. The strategy involves the O-methylation of the hydroxyl group. To achieve this, the alcohol must first be deprotonated with a strong base to form an alkoxide. A non-nucleophilic base like sodium hydride (NaH) is ideal as it cleanly deprotonates the alcohol without competing reactions like ester hydrolysis. The resulting alkoxide is then treated with a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS), to form the methoxy ether. The final step is the hydrolysis of the ethyl ester to yield the carboxylic acid. This entire sequence proceeds with retention of configuration, meaning (S)-lactate yields (S)-methoxypropanoic acid. Therefore, to obtain the target (R)-enantiomer, one must start with the less common but available Ethyl (R)-Lactate.

dot graph "lactate_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11];

// Nodes Lactate [label="Ethyl (R)-Lactate\n((R)-Configuration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxide [label="Sodium (R)-Lactate Alkoxide\n(Retention)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Ethyl (R)-2-Methoxypropanoate\n(Retention)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound\n(Retention)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Lactate -> Alkoxide [label=" 1. Deprotonation\n (NaH) ", color="#EA4335", fontcolor="#202124"]; Alkoxide -> Ester [label=" 2. O-Methylation\n (MeI) ", color="#4285F4", fontcolor="#FFFFFF"]; Ester -> Product [label=" 3. Hydrolysis\n (NaOH, H₃O⁺) ", color="#34A853", fontcolor="#202124"]; }

Caption: Workflow for synthesis from Ethyl (R)-Lactate via retention.

Experimental Protocol: Three-Step Synthesis from Ethyl (R)-Lactate
  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mol equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a solution of Ethyl (R)-Lactate (1.0 mol equiv.) in anhydrous THF dropwise. (Caution: Hydrogen gas is evolved).

  • Alkoxide Formation: After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating complete formation of the alkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.2 mol equiv.) dropwise. After addition, allow the reaction to warm to room temperature and stir overnight.

  • Quench and Workup: Carefully quench the reaction by the slow, dropwise addition of water. Extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl (R)-2-methoxypropanoate. This can be purified by distillation.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add sodium hydroxide (NaOH, 1.5 mol equiv.) and stir at room temperature until the reaction is complete (TLC monitoring).

  • Acidification and Extraction: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2 with cold 1M HCl. Extract the final product, this compound, with ethyl acetate. Dry the combined organic layers and remove the solvent to yield the pure product.

Data and Considerations
ParameterValue / ObservationReference
Starting MaterialEthyl (R)-Lactate[5]
Key TransformationsWilliamson Ether Synthesis, Ester Hydrolysis
Stereochemical ControlFull Retention
Typical Overall Yield>85%
Advantages High-yielding, clean transformations. Excellent stereochemical fidelity.
Disadvantages Requires the less common (R)-Lactate enantiomer. Use of pyrophoric NaH requires careful handling.

Comparative Analysis and Conclusion

The choice of starting material for the synthesis of this compound is a critical decision dictated by cost, availability, scalability, and safety considerations.

Synthetic RouteStarting MaterialKey AdvantageKey DisadvantageSuited For
Route 1 L-Alanine Very low-cost, abundant starting material.Requires careful control of hazardous diazotization reaction.Large-scale industrial synthesis where cost is paramount.
Route 2 Ethyl (R)-Lactate High-yielding, excellent stereocontrol, clean reactions.Starting material is more expensive than the (S)-enantiomer.Laboratory research and smaller-scale production where purity and yield are prioritized.

For researchers requiring high enantiopurity and predictable outcomes on a laboratory scale, the O-methylation of Ethyl (R)-Lactate is the superior and most straightforward approach. The reactions are high-yielding and the stereochemistry is perfectly retained. For industrial applications where raw material cost is a primary driver, the route starting from L-Alanine presents a viable, albeit more hazardous, alternative. The stereoinversive Sₙ2 reaction provides the target (R)-enantiomer directly from the naturally abundant (S)-amino acid. A thorough process safety review is mandatory for the L-Alanine route before any scale-up is attempted. Ultimately, the optimal choice depends on a careful balance of economic, logistical, and safety factors specific to the research or manufacturing environment.

References

  • Google Patents. US5043274A - Process for producing an optically active 2-arylpropionic acid.
  • National Center for Biotechnology Information. Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central.
  • ResearchGate. Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. ResearchGate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92209, 2-Methoxypropanoic acid. PubChem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733584, (2R)-2-methoxypropanoic acid. PubChem.
  • ResearchGate. Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. ResearchGate.
  • ResearchGate. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate.

Sources

A Comprehensive Spectroscopic Guide to (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic data for (R)-2-Methoxypropanoic Acid, a chiral carboxylic acid of interest in pharmaceutical and synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule.

Introduction

This compound (C₄H₈O₃, Molecular Weight: 104.10 g/mol ) is a chiral building block whose stereochemistry can be crucial for the biological activity and safety of pharmaceutical compounds.[1] The unambiguous characterization of its structure and purity is paramount. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the rationale behind the spectral features and providing illustrative protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structure of this compound dictates its spectroscopic signature. The molecule contains a carboxylic acid group, a methoxy group, a chiral methine, and a methyl group. Each of these functional groups and unique atomic environments will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1HCOOH
~3.9Quartet (q)1HC²-H
~3.4Singlet (s)3HO-C⁴H₃
~1.4Doublet (d)3HC¹H₃

Expertise & Experience in Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its good solubilizing properties and the single residual solvent peak which is easily identifiable. The broadness of the carboxylic acid proton signal is a classic characteristic, resulting from hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on concentration and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 90°

    • Acquisition time: 4 s

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, four distinct signals are expected.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~178C³=O
~78C²-O
~57O-C⁴
~18

Trustworthiness Through Self-Validation: The chemical shifts are predictable based on the electronic environment of each carbon. The carboxylic acid carbon (C³) is the most deshielded due to the two adjacent oxygen atoms. The methine carbon (C²) is also significantly deshielded by its attached oxygen. The methoxy (C⁴) and methyl (C¹) carbons appear at higher fields, consistent with their saturated aliphatic nature.[2][3][4]

Caption: Correlation diagram of ¹H and ¹³C NMR signals to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group.

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, very broadO-H stretch (carboxylic acid)
~2980, 2940MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (carboxylic acid dimer)
~1200StrongC-O stretch

Authoritative Grounding: The very broad O-H stretching absorption is characteristic of hydrogen-bonded carboxylic acids.[5] The C=O stretching frequency around 1715 cm⁻¹ is also indicative of a dimeric carboxylic acid, which is the common form in the condensed phase.[5][6]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two NaCl or KBr plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

    • Range: 4000-400 cm⁻¹

  • Processing: A background spectrum of the clean plates is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization)

m/zPossible Fragment
104[M]⁺ (Molecular Ion)
89[M - CH₃]⁺
59[M - COOH]⁺ or [CH₃OCHCH₃]⁺
45[COOH]⁺

Expertise in Interpretation: Upon electron ionization, the molecular ion ([M]⁺) is expected at m/z 104. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, leading to a peak at m/z 59 ([M - 45]). Another likely fragmentation is the loss of a methyl group, resulting in a fragment at m/z 89. The peak at m/z 45 is characteristic of the carboxyl fragment itself.

MS_Fragmentation M [C₄H₈O₃]⁺˙ m/z = 104 M_minus_CH3 [C₃H₅O₃]⁺ m/z = 89 M->M_minus_CH3 - •CH₃ M_minus_COOH [C₃H₇O]⁺ m/z = 59 M->M_minus_COOH - •COOH COOH [COOH]⁺ m/z = 45 M->COOH fragmentation

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization source.

  • Acquisition Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 10-200

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment peaks.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide has provided a comprehensive overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. By following the outlined protocols and understanding the interpretation of the spectral data, researchers can confidently verify the structure and purity of this important chiral molecule.

References

  • PubChem. (n.d.). 2-Methoxypropanoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). (2R)-2-methoxypropanoic acid. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.

Sources

An In-depth Technical Guide to the Solubility of (R)-2-Methoxypropanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Methoxypropanoic acid, a chiral carboxylic acid, is a valuable building block in pharmaceutical and fine chemical synthesis. Its utility in these applications is intrinsically linked to its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical principles dictating its solubility, present a detailed, field-proven protocol for its experimental determination, and discuss the practical implications for researchers and drug development professionals. This guide is designed to be a self-validating system, integrating scientific principles with actionable experimental methodologies.

Introduction to this compound

This compound is a chiral organic compound with the molecular formula C₄H₈O₃ and a molecular weight of approximately 104.10 g/mol [1][2]. Its structure, featuring a carboxylic acid group, an ether linkage, and a chiral center, imparts a unique combination of polarity, hydrogen bonding capability, and stereochemistry. These molecular attributes are the primary determinants of its solubility in different solvent environments. Understanding this solubility is not merely an academic exercise; it is a critical parameter for process optimization, enabling chemists to select appropriate solvent systems for synthesis, crystallization, and formulation, thereby influencing yield, purity, and bioavailability of the final product.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. For this compound, the key physicochemical properties influencing its solubility are:

  • Polarity: The presence of the carboxylic acid and methoxy groups makes this compound a polar molecule. The carboxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. This suggests good solubility in polar protic and aprotic solvents.

  • Hydrogen Bonding: The ability to form strong hydrogen bonds is a dominant factor in its solubility. Solvents that can effectively participate in hydrogen bonding with the carboxylic acid moiety are likely to be good solvents.

  • Molecular Size: As a relatively small molecule, it is generally more soluble than larger molecules with similar functional groups, as it is easier for solvent molecules to surround and solvate it[3].

  • Chirality: While enantiomers have identical physical properties in an achiral environment (including solubility), their interactions with other chiral molecules can differ[4][5]. In a non-chiral solvent, the solubility of this compound is expected to be identical to its (S)-enantiomer and the racemic mixture.

Based on these properties, we can predict a general trend in solubility across a spectrum of common organic solvents.

Table 1: Predicted Solubility Profile of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLowMismatch in polarity. Van der Waals forces are the primary interactions, which are weaker than the hydrogen bonds the solute can form with itself.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have dipole moments and can act as hydrogen bond acceptors, facilitating the dissolution of the polar solute. Solvents like DMF and DMSO are highly polar and are expected to be excellent solvents.
Polar Protic Methanol, Ethanol, IsopropanolHigh to Very High (Miscible)These solvents are polar and can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions. Small alcohols are often miscible with small carboxylic acids[6].

Note: This table presents a qualitative prediction based on chemical principles. Experimental verification is essential for quantitative assessment.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is a robust, self-validating method for determining the solubility of this compound in an organic solvent of choice.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solution (Equilibrium Method): a. Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation. b. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient time to reach equilibrium. For small molecules, 24-48 hours is typically adequate, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Collection and Preparation: a. Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis of Solute Concentration: a. Accurately weigh the vial containing the filtered saturated solution. b. Dilute a known mass or volume of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC). c. Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Calculation of Solubility: a. Calculate the concentration of the undiluted saturated solution based on the dilution factor. b. Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 samp1 Withdraw supernatant prep3->samp1 samp2 Filter through syringe filter samp1->samp2 ana1 Prepare dilutions samp2->ana1 ana2 Analyze by HPLC/GC ana1->ana2 ana3 Quantify using calibration curve ana2->ana3 calc1 Calculate solubility (e.g., mg/mL) ana3->calc1

Sources

key applications of (R)-2-Methoxypropanoic Acid in chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Applications of (R)-2-Methoxypropanoic Acid in Chemistry

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound, a versatile chiral molecule. We will delve into its core applications, focusing on its role as a crucial building block in pharmaceutical synthesis and as a derivatizing agent for stereochemical analysis. The narrative is grounded in established chemical principles, providing not just protocols but the causal logic behind them to ensure both technical accuracy and practical insight.

Introduction to this compound: A Profile

This compound, also known as (R)-(+)-2-Methoxypropionic acid, is a chiral carboxylic acid that has garnered significant interest in the field of organic chemistry.[1] Its structure incorporates a stereogenic center at the C2 position, making it an invaluable tool in asymmetric synthesis and stereochemical analysis. The presence of both a carboxyl group for covalent modification and a methoxy group at the chiral center defines its chemical reactivity and utility.

Below is a summary of its key physicochemical properties:

PropertyValueReference
Molecular Formula C₄H₈O₃[2][3]
Molecular Weight 104.10 g/mol [2]
CAS Number 23943-96-6[2]
Appearance Colorless Oil / Liquid[3][4]
Boiling Point 199°C[4]
Density ~1.085 - 1.0915 g/cm³[4][5]
Storage Temperature 2-8°C[4]

Core Application: A Chiral Building Block in Pharmaceutical Synthesis

One of the most critical applications of this compound is its use as a chiral building block, or synthon, in the total synthesis of complex, enantiomerically pure molecules. In this role, the acid is incorporated directly into the carbon skeleton of the target molecule, transferring its predefined stereochemistry.

The causality behind using a chiral building block is straightforward and powerful: it simplifies complex synthetic pathways by introducing a key stereocenter early in the process. This avoids the need for challenging asymmetric reactions or difficult chiral separations later on, leading to more efficient and cost-effective API production.

Case Study: Synthesis of Lacosamide

A prominent example of its application is in the synthesis of Lacosamide, an anticonvulsant medication used for treating epilepsy.[6] The related precursor, (R)-2-Amino-3-methoxypropanoic acid, which can be derived from this compound, serves as a vital intermediate.[6] The specific chiral configuration of this precursor is essential for the biological activity, efficacy, and safety of the final Lacosamide drug product.[6] Using an enantiomerically pure starting material like this ensures that the final API possesses the correct three-dimensional structure for interacting with its biological target.

G cluster_0 Synthetic Pathway cluster_1 Significance A This compound (or related precursor) B Multi-step Chemical Conversion A->B Incorporation of chiral center D Defined Stereochemistry A->D Provides C Lacosamide (API) (Enantiomerically Pure) B->C Synthesis completion E Targeted Biological Activity & Drug Safety C->E Ensures G cluster_0 Initial Sample (Indistinguishable in NMR) cluster_1 Derivatization Reaction cluster_2 Resulting Mixture (Distinguishable in NMR) Enantiomer_R Enantiomer R p1 Enantiomer_R->p1 Enantiomer_S Enantiomer S Enantiomer_S->p1 CDA This compound (CDA) CDA->p1 Diastereomer_RR Diastereomer R,R p1->Diastereomer_RR Diastereomer_SR Diastereomer S,R p1->Diastereomer_SR

Caption: Conversion of enantiomers to diastereomers using a CDA.

Protocol: Determination of Enantiomeric Excess of a Chiral Alcohol

This protocol provides a self-validating system for assessing the enantiomeric purity of a chiral secondary alcohol using this compound as the CDA, followed by ¹H NMR analysis.

1. Esterification (Derivatization):

  • Step 1.1: In a clean, dry NMR tube, dissolve the chiral alcohol sample (approx. 5-10 mg) in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
  • Step 1.2: Add 1.2 equivalents of this compound to the solution.
  • Step 1.3: Add 1.5 equivalents of a coupling agent (e.g., DCC or EDC) and a catalytic amount of an acylation catalyst (e.g., DMAP).
  • Step 1.4: Cap the tube and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC. The causality for using a coupling agent and catalyst is to facilitate the efficient formation of the ester bond under mild conditions, preventing any potential racemization of the chiral centers.

2. NMR Analysis:

  • Step 2.1: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.
  • Step 2.2: Identify a proton signal that is well-resolved for both diastereomers. Often, the proton on the carbon bearing the newly formed ester, or a nearby methoxy or methyl group, will show two distinct signals (e.g., two singlets or two doublets).
  • Step 2.3: Carefully integrate the areas of these two distinct signals.

3. Calculation of Enantiomeric Excess (ee):

  • Step 3.1: Let the integration values for the two diastereomeric signals be I₁ and I₂.
  • Step 3.2: Calculate the enantiomeric excess using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100

The trustworthiness of this protocol lies in its direct, quantitative readout. The ratio of the diastereomers formed directly corresponds to the ratio of the enantiomers in the starting material.

Synthesis of 2-Methoxypropanoic Acid

For laboratory-scale applications, 2-Methoxypropanoic acid can be synthesized via a nucleophilic substitution reaction. A common and straightforward method involves the reaction of 2-bromopropionic acid with sodium methoxide. [4][5]

Example Synthetic Protocol:
  • A solution of 2-bromopropionic acid is dissolved in methanol under an inert nitrogen atmosphere. [4][5]2. A methanolic solution of sodium methoxide is added dropwise to the stirring solution. [4][5]3. The reaction mixture is heated (e.g., to 50°C) and stirred overnight. [4][5]4. After the reaction, the solvent is removed under reduced pressure. [4]5. The residue is acidified (e.g., with 1N HCl) and then extracted with an organic solvent like ethyl acetate. [4]6. The combined organic layers are dried, filtered, and concentrated to yield 2-methoxypropanoic acid as a colorless oil. [4] This synthesis provides a reliable route to the racemic acid, which can then be resolved into its constituent (R) and (S) enantiomers if required for chiral applications.

References

  • (R)-2-Amino-3-methoxypropanoic Acid Hydrochloride: A Key Intermediate in Lacosamide Synthesis. (n.d.). Pharmaffiliates.
  • (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584. (n.d.). PubChem, NIH.
  • (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid. (n.d.). MySkinRecipes.
  • Chiral derivatizing agent. (n.d.). Wikipedia.
  • Chiral derivatizing agent. (n.d.). Grokipedia.
  • 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. (n.d.). ResearchGate.

Sources

A Technical Guide to (R)-2-Methoxypropanoic Acid: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

(R)-2-Methoxypropanoic acid, a seemingly simple chiral carboxylic acid, holds significant importance as a versatile building block in the landscape of modern organic synthesis and drug development.[1][2] Its defined stereochemistry at the C2 position, coupled with the methoxy and carboxylic acid functionalities, makes it a valuable synthon for constructing complex, enantiomerically pure molecules.[3][4] The pharmaceutical industry, in particular, places a high premium on stereochemical purity, as the biological activity and safety profile of a drug can be intrinsically linked to a single enantiomer.[5] This guide provides an in-depth exploration of this compound, covering its synthesis, robust analytical methods for quality control, and its applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties [6][7]

PropertyValue
IUPAC Name (2R)-2-methoxypropanoic acid
CAS Number 23943-96-6
Molecular Formula C4H8O3
Molecular Weight 104.10 g/mol
Appearance Colorless oil (typical)
Boiling Point 105-108 °C at 25 Torr

Part 1: Strategies for Enantioselective Synthesis

The primary challenge in working with this compound is achieving high enantiomeric purity. Several strategies have been developed, each with distinct advantages and considerations. The choice of method often depends on the available starting materials, required scale, and desired purity.

Synthesis from a Chiral Pool Precursor: (S)-Lactic Acid

One of the most common and economically viable routes leverages the readily available chiral pool. (S)-Lactic acid serves as an excellent starting material. The key transformation is the methylation of the hydroxyl group.

  • Causality of Experimental Choice: This pathway is favored because the stereocenter is already established in the starting material, (S)-lactic acid, which is commercially available in high enantiomeric purity.[8] The critical step is the O-methylation, which must proceed without causing racemization. The Williamson ether synthesis is a classic and effective method for this. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the hydroxyl group, forming a reactive alkoxide. The subsequent SN2 reaction with a methylating agent like methyl iodide (MeI) proceeds with inversion of configuration at the methylating agent, but crucially, preserves the stereochemistry at the C2 position of the lactic acid backbone.

A typical procedure involves the protection of the carboxylic acid, often as an ester, before methylation to prevent unwanted side reactions.

G A (S)-Lactic Acid B (S)-Methyl Lactate A->B Esterification (e.g., MeOH, H+) C (S)-Methyl 2-methoxypropanoate B->C O-Methylation 1. NaH 2. MeI D This compound C->D Hydrolysis (e.g., NaOH, H3O+)

Caption: Synthetic pathway from (S)-Lactic Acid.

Chiral Resolution of Racemic 2-Methoxypropanoic Acid

Another established approach is the resolution of a racemic mixture.[9] This method is particularly useful when a direct asymmetric synthesis is not feasible or cost-effective.

  • Expertise & Trustworthiness: The principle of chiral resolution relies on the conversion of the enantiomeric pair into a mixture of diastereomers, which possess different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization.[5] The key is selecting an appropriate chiral resolving agent. For an acidic compound like 2-methoxypropanoic acid, a chiral amine (e.g., (R)-1-phenylethylamine, brucine, or quinine) is used to form diastereomeric salts.[5] The success of this method is contingent on the differential solubility of these salts in a given solvent system, which often requires empirical screening of various resolving agents and solvents to identify optimal conditions for selective crystallization. Once separated, the desired diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure this compound. While effective, a significant drawback is that the theoretical maximum yield for the desired enantiomer is 50%, although the undesired enantiomer can potentially be racemized and recycled.[9]

Part 2: Analytical Methods for Stereoselective Quality Control

Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical applications.[10] High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.

Direct Chiral HPLC

Direct methods utilize a Chiral Stationary Phase (CSP) to separate the enantiomers without prior derivatization.[10][11]

  • Mechanism of Separation: CSPs create a chiral environment within the column. Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are particularly effective for separating a wide range of chiral compounds, including carboxylic acids.[12][13] The interactions are typically a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Exemplary Protocol: Direct Chiral HPLC Analysis

  • System: HPLC with a UV or Diode Array Detector (DAD).

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).

  • Mobile Phase: Typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), with a small amount of a strong acid (like trifluoroacetic acid - TFA) added. The acid is crucial as it suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Self-Validating Rationale: The use of a well-characterized racemic standard of 2-methoxypropanoic acid is essential. The initial method development involves injecting the racemic standard to confirm that two distinct, well-resolved peaks are obtained, thereby validating the method's ability to separate the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess (e.e.) is calculated using the formula:

    • e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Indirect Chiral HPLC via Derivatization

An alternative approach involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column (like a C18 column).[10][11]

  • Causality of Experimental Choice: This method is chosen when a suitable direct chiral method is unavailable or when higher sensitivity is required (some derivatizing agents are fluorescent). The CDA must be enantiomerically pure and react completely with the analyte without causing racemization.[11] The resulting diastereomers have different physical properties and can be readily separated on common reversed-phase columns.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Sample of This compound B Dissolve in Mobile Phase A->B C Inject into HPLC B->C D Separation on Chiral Stationary Phase (CSP) C->D E UV Detection D->E F Chromatogram Generation E->F G Peak Integration F->G H Calculate Enantiomeric Excess (e.e.%) G->H

Caption: Workflow for direct chiral HPLC analysis.

Part 3: Applications in Synthesis and Drug Development

The utility of this compound is demonstrated by its application as a key intermediate and building block in the synthesis of complex, high-value molecules.

Chiral Building Block in API Synthesis

This compound and its derivatives are incorporated into the structures of various active pharmaceutical ingredients (APIs). For instance, the related compound (2R)-2-acetamido-3-methoxypropanoic acid is a critical intermediate in the synthesis of the anticonvulsant drug Lacosamide.[10] The stereochemistry of this intermediate directly dictates the efficacy and safety of the final drug product.[10] The principles of using such chiral acids are broadly applicable in medicinal chemistry to introduce specific stereocenters into target molecules.[3][14]

Chiral Derivatizing Agent

Beyond its role as a structural component, this compound can be used as a chiral derivatizing agent itself. By reacting it with a racemic alcohol or amine, a mixture of diastereomers is formed. This mixture can then be analyzed, typically by NMR spectroscopy or achiral chromatography, to determine the enantiomeric purity of the original alcohol or amine.[15]

Conclusion and Future Outlook

This compound stands as a testament to the importance of chirality in the molecular sciences. Its value is derived not only from its own stereochemistry but also from the robust and reliable methods developed for its synthesis and analysis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of such fundamental chiral building blocks will only become more critical.[3] Future research may focus on developing more efficient and sustainable catalytic methods for its synthesis, further expanding the synthetic chemist's toolkit and accelerating the discovery of new medicines.

References

  • Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92209, 2-Methoxypropanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733584, (2R)-2-methoxypropanoic acid.
  • Wright, M. R. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • Harada, N. (2018).
  • Marino, S. T., et al. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules, 9(6), 405-417. [Link]
  • Shibata, T., et al. (2016). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 21(11), 1461. [Link]
  • Wikipedia. (n.d.). Chiral resolution.
  • Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers.
  • Matrix Fine Chemicals. (n.d.). 2-METHOXYPROPANOIC ACID | CAS 23943-96-6.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • mzCloud. (2015). (2R)-2,3-Dihydroxypropanoic acid.
  • Sousa, M., et al. (2020). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 25(22), 5347. [Link]
  • Arctom Scientific. (n.d.). CAS NO. 23943-96-6 | this compound.
  • ResearchGate. (2018). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-417. [Link]
  • Semantic Scholar. (n.d.). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive.
  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10558933, (2R)-2-acetamido-3-methoxypropanoic acid.
  • Semantic Scholar. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota.
  • ResearchGate. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69241, 2-(2-Hydroxy-1-oxopropoxy)propionic acid.
  • The Pherobase. (2025). Synthesis - l-lactic acid.

Sources

(R)-2-Methoxypropanoic Acid: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological activity and safety profile. Enantiomers of the same compound can exhibit vastly different physiological effects, ranging from desired therapeutic outcomes to severe toxicity. Consequently, the ability to synthesize enantiomerically pure compounds is paramount. (R)-2-Methoxypropanoic acid, a chiral building block, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its defined stereochemistry and versatile chemical handles make it a strategic component for introducing chirality and influencing the pharmacokinetic and pharmacodynamic properties of target molecules. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its practical application in synthetic workflows, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This section delineates the nomenclature and key physicochemical characteristics of this compound.

IUPAC Name and Synonyms

The unequivocally correct nomenclature for a chemical entity is crucial for clear communication and information retrieval in a research and regulatory context.

  • Preferred IUPAC Name: (2R)-2-methoxypropanoic acid[1]

The molecule is also known by a variety of synonyms in commercial and literature contexts. A comprehensive, though not exhaustive, list is provided below for cross-referencing purposes.

  • This compound[1]

  • (R)-(+)-2-Methoxypropionic Acid[2]

  • (R)-(-)-2-Methoxypropionic Acid

  • (2R)-2-Methoxypropionic acid[3]

  • Propanoic acid, 2-methoxy-, (2R)-[3]

Chemical Structure and Key Identifiers

The structural representation and unique identifiers are fundamental to the molecule's identity.

  • Molecular Formula: C₄H₈O₃[3]

  • Molecular Weight: 104.10 g/mol [1]

  • CAS Number: 23943-96-6[1][4]

  • InChI Key: ICPWFHKNYYRBSZ-GSVOUGTGSA-N[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and process development.

PropertyValueSource
Appearance Colorless liquid/oil[3][5]
Boiling Point 108-110 °C at 30 mmHg
Density ~1.114 g/cm³ (rough estimate)
pKa 3.59 ± 0.10 (Predicted)
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[5]

Synthesis and Chiral Resolution

The enantioselective synthesis or resolution of chiral molecules is a cornerstone of modern organic chemistry. This section details a representative synthetic approach to 2-methoxypropanoic acid and discusses strategies for obtaining the desired (R)-enantiomer.

General Synthesis of Racemic 2-Methoxypropanoic Acid

A common and straightforward method for the synthesis of the racemic mixture of 2-methoxypropanoic acid involves the nucleophilic substitution of a 2-halopropanoic acid with a methoxide source.

  • Reaction Setup: To a solution of 2-bromopropionic acid (1.0 eq) in methanol, slowly add a solution of sodium methoxide (1.1 eq) in methanol under an inert atmosphere (e.g., nitrogen).

  • Reaction Conditions: Heat the reaction mixture to 50°C and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Acidification and Extraction: Acidify the residue to a pH of 1 using 1N hydrochloric acid. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2-methoxypropanoic acid as a colorless oil.[5]

G cluster_reactants Reactants cluster_process Process cluster_products Products 2-Bromopropionic Acid 2-Bromopropionic Acid Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) 2-Bromopropionic Acid->Nucleophilic Substitution (SN2) Sodium Methoxide Sodium Methoxide Sodium Methoxide->Nucleophilic Substitution (SN2) Acidification Acidification Nucleophilic Substitution (SN2)->Acidification Sodium Bromide Sodium Bromide Nucleophilic Substitution (SN2)->Sodium Bromide Extraction Extraction Acidification->Extraction Racemic 2-Methoxypropanoic Acid Racemic 2-Methoxypropanoic Acid Extraction->Racemic 2-Methoxypropanoic Acid

Caption: General workflow for the synthesis of racemic 2-methoxypropanoic acid.

Chiral Resolution Strategies

Obtaining the enantiomerically pure this compound from the racemic mixture is a critical step. Several strategies can be employed, with enzymatic resolution and chiral chromatography being prominent methods.

Enzymatic resolution leverages the high stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the two. For instance, a lipase could be used to selectively esterify the (S)-enantiomer, leaving the desired (R)-acid unreacted and allowing for its separation.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The ¹H NMR spectrum of 2-methoxypropanoic acid typically shows a quartet for the methine proton, a singlet for the methoxy protons, and a doublet for the methyl protons.[5]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

Chiral Purity Determination

As the biological activity of downstream products is critically dependent on stereochemistry, the accurate determination of enantiomeric excess (ee) is non-negotiable.

  • Instrumentation: An HPLC system equipped with a UV or Mass Spectrometric (MS) detector.

  • Chiral Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid is a common mobile phase system. The exact composition should be optimized for the specific column used.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the column and monitor the elution of the enantiomers. The relative peak areas are used to calculate the enantiomeric excess.

G Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Chiral Column Chiral Column HPLC System->Chiral Column Detector (UV/MS) Detector (UV/MS) Chiral Column->Detector (UV/MS) Data Analysis Data Analysis Detector (UV/MS)->Data Analysis

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its incorporation can significantly influence the stereochemistry and, consequently, the efficacy and safety of the final drug product. One notable example is its use as an intermediate in the synthesis of certain classes of compounds where the methoxypropanoic acid moiety is a key pharmacophoric element.

Safety and Handling

Proper handling and safety precautions are paramount when working with any chemical substance.

  • Hazard Summary: this compound is classified as corrosive and can cause serious eye damage.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in pharmaceutical research and development. A comprehensive understanding of its chemical properties, synthesis, and analysis is essential for its effective utilization. The protocols and information presented in this guide are intended to provide a solid foundation for researchers and scientists working with this important chiral intermediate, enabling them to design and execute robust and reliable synthetic strategies.

References

  • (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584. PubChem. [Link]
  • 2-Methoxypropionic acid - SIELC Technologies. SIELC Technologies. [Link]
  • 2-Methoxypropanoic acid | C4H8O3 | CID 92209. PubChem. [Link]
  • (2R)-2-acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 10558933. PubChem. [Link]

Sources

(R)-2-Methoxypropanoic Acid: A Historical and Synthetic Perspective on a Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-2-Methoxypropanoic acid, a deceptively simple chiral carboxylic acid, has emerged as a valuable building block in modern stereoselective synthesis. Its structural motif is incorporated into a range of complex molecules, making the reliable and enantiomerically pure synthesis of this compound a critical challenge for chemists. This guide eschews a simple chronological history, which for a foundational building block is often diffuse. Instead, we present a technical narrative focused on the evolution of synthetic strategies, providing field-proven insights into the chemical logic and methodological choices that have defined its preparation. We will explore its synthesis from the chiral pool, the classical approach of racemic resolution, and modern asymmetric methods. Detailed protocols, physicochemical data, and applications are provided to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development.

The Emergence of a Chiral Synthon

In the landscape of organic chemistry, the demand for enantiomerically pure compounds is relentless, particularly within the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. This compound serves as a quintessential example of a "chiral synthon"—a stereochemically defined unit used to introduce a specific chiral center into a larger target molecule.

Its utility stems from two key features:

  • The C2 Stereocenter: The methoxy and carboxyl groups at the chiral center provide versatile handles for further chemical transformation.

  • The Methoxy Group: This group acts as a small, relatively inert, and stereochemically influential substituent. It can serve as a protected hydroxyl group or influence the conformational properties of the final molecule.

Unlike molecules with a singular, celebrated discovery, this compound's history is written in the laboratory notebooks of countless synthetic projects. Its value was realized through its repeated, successful application, which in turn spurred the development of more efficient and scalable synthetic routes.

Evolution of Synthetic Strategies

The primary challenge in synthesizing this compound is the precise control of its stereochemistry. The evolution of its preparation is a microcosm of the broader advancements in asymmetric synthesis over the past several decades.

Chiral Pool Synthesis: The Natural Advantage

The most direct and historically significant route to this compound leverages the "chiral pool"—the collection of inexpensive, enantiomerically pure natural products. The logical starting material for this task is (S)-lactic acid, which possesses the same carbon backbone and the correct stereochemistry at the C2 position.

Causality of Experimental Choice: The synthesis from (S)-lactic acid is a classic example of protecting group strategy and stereochemical inversion. The hydroxyl group of lactic acid is nucleophilic, but so is the carboxylate. To achieve selective O-methylation, the more acidic carboxylic acid proton must first be addressed. Esterification serves this dual purpose: it protects the carboxyl group from acting as a base or nucleophile and enhances solubility in organic solvents. The subsequent methylation of the secondary alcohol proceeds via a Williamson ether synthesis, which requires the deprotonation of the hydroxyl group with a strong base like sodium hydride to form a potent alkoxide nucleophile. Critically, this reaction proceeds with retention of configuration at the stereocenter. Final hydrolysis of the ester unmasks the desired carboxylic acid.

Detailed Experimental Protocol: Synthesis from (S)-Lactic Acid

  • Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-lactic acid (1.0 eq) in methanol (5-10 volumes). Add a catalytic amount of concentrated sulfuric acid (0.05 eq). Heat the mixture to reflux for 4 hours.

  • Workup & Isolation: Cool the reaction to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl (S)-2-hydroxypropanoate.

  • Alkoxide Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, prepare a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Methylation: Dissolve the methyl (S)-2-hydroxypropanoate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C. Add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: Carefully quench the reaction by the slow addition of water at 0 °C. Add a solution of sodium hydroxide (2.0 eq) in water and stir vigorously for 2-4 hours at room temperature to saponify the ester.

  • Final Purification: Acidify the aqueous solution to pH ~2 with cold 1M HCl. Extract the product into dichloromethane (3x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Diagram: Chiral Pool Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Methylation (Williamson Ether Synthesis) cluster_2 Step 3: Saponification S_Lactic_Acid (S)-Lactic Acid MeOH_H2SO4 MeOH, H₂SO₄ (cat.) Reflux S_Lactic_Acid->MeOH_H2SO4 Methyl_Lactate Methyl (S)-2-hydroxypropanoate MeOH_H2SO4->Methyl_Lactate Reagents_MeI 1. NaH, THF 2. MeI Methyl_Lactate->Reagents_MeI Methyl_Methoxypropanoate Methyl (R)-2-methoxypropanoate Reagents_MeI->Methyl_Methoxypropanoate NaOH NaOH (aq) Then H₃O⁺ Methyl_Methoxypropanoate->NaOH Final_Product This compound NaOH->Final_Product

Caption: Synthesis of this compound from (S)-Lactic Acid.

Resolution of Racemates: The Classical Divide

Before the widespread availability of asymmetric catalysts, the resolution of racemates was a primary method for obtaining single enantiomers. This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not.

Causality of Experimental Choice: By reacting a racemic mixture of 2-methoxypropanoic acid with a single enantiomer of a chiral amine (the "resolving agent"), a pair of diastereomeric ammonium salts is formed. These salts have different solubilities, allowing one to be selectively crystallized from solution. The choice of resolving agent is critical and often empirical; amines like (R)-1-phenylethylamine or alkaloids like brucine are common choices due to their rigid structures, which enhance the differential interactions required for selective crystallization. After separation, the desired enantiomer is liberated from its salt by treatment with a strong acid. While effective, this method is inherently inefficient, as the maximum theoretical yield is only 50% unless the unwanted enantiomer can be racemized and recycled.

Diagram: Racemic Resolution Workflow

G cluster_0 Insoluble Salt cluster_1 Soluble Salt Racemic_Acid Racemic (R/S)-2-Methoxypropanoic Acid Resolving_Agent Add Chiral Base (e.g., (R)-1-Phenylethylamine) Racemic_Acid->Resolving_Agent Diastereomers Diastereomeric Salt Mixture ((R,R) and (S,R) salts) Resolving_Agent->Diastereomers Crystallization Fractional Crystallization (Exploits different solubility) Diastereomers->Crystallization Separation Physical Separation Crystallization->Separation Salt_R Crystallized (R,R) Salt Separation->Salt_R Solid Salt_S Soluble (S,R) Salt (in mother liquor) Separation->Salt_S Solution Acidify_R Acidification (HCl) Salt_R->Acidify_R Product_R This compound Acidify_R->Product_R Acidify_S Acidification (HCl) Salt_S->Acidify_S Product_S (S)-2-Methoxypropanoic Acid (Unwanted Enantiomer) Acidify_S->Product_S

Caption: General workflow for the resolution of a racemic acid.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for confirming the identity and purity of the synthesized material. The data below is aggregated from authoritative chemical databases.

Table 1: Physicochemical Properties of 2-Methoxypropanoic Acid

PropertyValueSource(s)
Molecular Formula C₄H₈O₃[1][2]
Molecular Weight 104.10 g/mol [1]
CAS Number (Racemate) 4324-37-2[1][2]
CAS Number ((R)-enantiomer) 23943-96-6[3]
Appearance Colorless Oil or Liquid[4][5]
Boiling Point 199 °C[4]
Density ~1.085 g/cm³[4]
pKa ~3.59[4]

Note: Properties can vary slightly based on purity and measurement conditions.

Spectroscopic Analysis:

  • ¹H NMR: Expect a doublet for the C3 methyl group (~1.4 ppm), a quartet for the C2 proton (~3.9 ppm), a singlet for the methoxy group (~3.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Expect signals for the C3 methyl, C2 methine, methoxy carbon, and the C1 carboxyl carbon.

  • IR Spectroscopy: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer, and a strong, sharp absorption around 1710-1730 cm⁻¹ for the C=O stretch.

  • Optical Rotation: The (R)-enantiomer is dextrorotatory, designated as (+). The specific rotation ([α]D) is a key measure of enantiomeric purity.

Applications in Drug Development and Chiral Synthesis

This compound is not an active pharmaceutical ingredient (API) itself, but rather a crucial intermediate. Its incorporation into a drug candidate can enhance binding affinity to a chiral receptor or enzyme active site.

  • Chiral Derivatizing Agent: It can be used to determine the enantiomeric purity of chiral alcohols and amines. By converting the analyte into a diastereomeric ester or amide, the components can be distinguished and quantified using techniques like NMR spectroscopy or chromatography.

  • Synthesis of Complex Molecules: It has been employed as a building block in the synthesis of various biologically active compounds where the α-methoxy acid moiety is a key structural feature. For instance, derivatives of propanoic acid are central to the structure of non-steroidal anti-inflammatory drugs (NSAIDs), and enantioselective synthesis is critical for their activity.[6] While not a direct precursor to common NSAIDs, the methodologies for synthesizing chiral propanoic acids are highly relevant.

  • Intermediate in Patented Syntheses: The broader class of 2-hydroxy and 2-alkoxy propanoic acids are frequently cited in the patent literature as intermediates for complex pharmaceutical agents.[7][8] For example, related structures are used in the synthesis of Ambrisentan, a pulmonary hypertension drug.[7]

Conclusion: An Indispensable Tool

The story of this compound is not one of a single breakthrough, but of gradual refinement and enabling utility. From its logical synthesis from the chiral pool to its separation via classical resolution, the methods for its preparation mirror the growth of stereoselective chemistry. For the modern researcher, a firm grasp of these synthetic strategies provides not only a reliable supply of this valuable building block but also a foundational understanding of the principles of asymmetric synthesis that are critical to the future of drug discovery and materials science.

References

  • 2-methoxypropanoic acid - ChemBK. ChemBK. [Link]
  • 2-Methoxypropanoic acid | C4H8O3 | CID 92209.
  • (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584.
  • 2-METHOXYPROPANOIC ACID | CAS 23943-96-6.
  • Chiral Pool Synthesis: Chiral Pool Synthesis
  • Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds.
  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
  • (2R)-2-acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 10558933.
  • United States Patent - (S)-2-((S)-2-(N-((S)-3,3-diphenyl-2-hydroxy-3-methoxypropanoyl)amino)-3-phenylpropanamido)-3-methylbutanoic acid and its use.
  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
  • Rac-2-hydroxypropanoic acid | C6H12O6 | CID 73417092.
  • WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Highly selective production of propionic acid from lactic acid catalyzed by NaI. Green Chemistry, RSC Publishing. [Link]
  • Hydrogenation of lactic acid to propylene glycol and propanoic acid: A selectivity challenge.
  • EP1669347A1 - Process for the preparation of 3-((4-fluorophenyl) sulfonyl)-2-hydroxy-2-methyl propionic acid.

Sources

Methodological & Application

Application Notes & Protocols: (R)-2-Methoxypropanoic Acid as a Premier Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the precise control of molecular three-dimensional orientation—chirality—is not merely an academic exercise but a critical determinant of biological activity and safety. Nature itself is the ultimate chiral chemist, with biological targets like enzymes and receptors exhibiting exquisite stereospecificity. Consequently, the synthesis of single-enantiomer compounds is a paramount objective.[] Chiral building blocks, which are enantiomerically pure molecules incorporated into a synthetic route, provide an efficient and reliable strategy for introducing stereogenic centers.[][2]

Among the arsenal of such building blocks, (R)-2-Methoxypropanoic Acid stands out for its versatility and utility. Possessing a stereochemically defined center at the C2 position, a readily derivatizable carboxylic acid, and a methoxy group that can influence the steric and electronic environment, this molecule serves as a valuable synthon for constructing complex chiral molecules.[3] This guide provides an in-depth exploration of its properties, applications, and field-tested protocols, designed for researchers, scientists, and drug development professionals.

Technical Profile and Safety Mandates

A thorough understanding of the physicochemical properties and safety protocols is foundational to successful and safe experimentation.

Physicochemical Data
PropertyValueSource
IUPAC Name (2R)-2-methoxypropanoic acid[4]
CAS Number 23943-96-6[4]
Molecular Formula C₄H₈O₃[4][5]
Molecular Weight 104.10 g/mol [4]
Appearance Colorless Oil[6]
Purity Typically ≥97%[5]
Boiling Point 105-108 °C at 25 Torr[7]
Safety and Handling

This compound is classified as a corrosive substance that requires careful handling to prevent injury.

  • GHS Hazard Statements: H318 - Causes serious eye damage.[4]

  • Precautionary Measures:

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][8]

    • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8]

    • P317: Get medical help.[4]

Causality Behind Handling Procedures: The carboxylic acid moiety imparts corrosive properties. The primary risk is severe, potentially irreversible, damage to the eyes upon contact. Therefore, the use of chemical splash goggles is mandatory. Standard laboratory personal protective equipment (PPE), including a lab coat and nitrile gloves, should be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any potential vapors.

Synthesis of the Chiral Building Block

While this compound is commercially available, understanding its synthesis provides insight into its purity and potential trace impurities. A common laboratory-scale synthesis starts from the readily available and inexpensive chiral pool starting material, (S)-ethyl lactate.

cluster_0 Synthesis of this compound A (S)-Ethyl Lactate C Methylation of Hydroxyl Group (e.g., NaH, MeI) A->C 1. NaH, THF 2. MeI B Protection of Hydroxyl Group (e.g., as Benzyl Ether) D Saponification (Hydrolysis of Ester) C->D NaOH, H₂O/MeOH E This compound D->E Acidic Workup (e.g., HCl)

Caption: Synthetic pathway from (S)-ethyl lactate.

The synthesis involves a Williamson ether synthesis on the secondary alcohol of (S)-ethyl lactate, followed by saponification of the ester to yield the target carboxylic acid. The stereocenter remains untouched throughout this sequence, thus preserving the enantiomeric purity.

Core Applications and Experimental Protocols

The true value of this compound is demonstrated in its application as a precursor to more complex chiral molecules. Its carboxylic acid handle is the primary site for synthetic elaboration.

Application: Diastereoselective Esterification

The formation of esters is a fundamental transformation in organic synthesis. By reacting this compound with a chiral or prochiral alcohol, a diastereomeric mixture of esters can be formed, often with a degree of selectivity influenced by the chiral center of the acid.

Protocol: Fischer Esterification with Benzyl Alcohol

This protocol details the synthesis of Benzyl (R)-2-methoxypropanoate.

cluster_1 Esterification Workflow Setup Reaction Setup: - Round-bottom flask - Reflux condenser - Dean-Stark trap Reagents Charge Reagents: - this compound - Toluene (solvent) - Benzyl Alcohol (excess) - p-TsOH (catalyst) Setup->Reagents Reaction Heat to Reflux (e.g., 110-120°C) Monitor by TLC/GC Reagents->Reaction Workup Aqueous Workup: - Cool to RT - Wash with NaHCO₃ (aq) - Wash with Brine Reaction->Workup Purify Purification: - Dry over Na₂SO₄ - Filter - Concentrate in vacuo - Column Chromatography Workup->Purify Product Benzyl (R)-2-methoxypropanoate Purify->Product

Caption: Workflow for Fischer Esterification.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound (1.04 g, 10.0 mmol).

  • Reagents: Add toluene (40 mL), benzyl alcohol (1.62 g, 15.0 mmol, 1.5 equiv), and p-toluenesulfonic acid monohydrate (p-TsOH, 190 mg, 1.0 mmol, 0.1 equiv).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting acid.[9][10]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Causality and Insights:

  • Dean-Stark Trap: Fischer esterification is a reversible equilibrium reaction.[10] The removal of water, a byproduct, via azeotropic distillation with toluene drives the equilibrium towards the product, ensuring a high yield.[9]

  • Excess Alcohol: Using an excess of the alcohol also helps to shift the equilibrium towards the product side.

  • Acid Catalyst: The strong acid catalyst (p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]

Application: Amide Bond Formation

The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast number of pharmaceuticals.[12] this compound can be coupled with amines to form chiral amides, which can serve as key intermediates or as final drug products.

Protocol: EDC/HOBt Mediated Amidation with Aniline

This protocol describes the synthesis of (R)-N-phenyl-2-methoxypropanamide.

cluster_2 Amidation Workflow Setup Reaction Setup: - Round-bottom flask - Inert atmosphere (N₂/Ar) Reagents1 Charge & Dissolve: - this compound - HOBt - Aniline - DCM (solvent) Setup->Reagents1 Cool Cool to 0°C Reagents1->Cool Reagents2 Add EDC·HCl (portion-wise) Cool->Reagents2 Reaction Warm to RT Stir for 12-18h Monitor by TLC Reagents2->Reaction Workup Aqueous Workup: - Wash with 1M HCl - Wash with NaHCO₃ (aq) - Wash with Brine Reaction->Workup Purify Purification: - Dry over Na₂SO₄ - Filter & Concentrate - Column Chromatography Workup->Purify Product (R)-N-phenyl-2-methoxypropanamide Purify->Product

Caption: Workflow for EDC/HOBt mediated amidation.

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂), add this compound (1.04 g, 10.0 mmol), Hydroxybenzotriazole (HOBt, 1.53 g, 11.0 mmol), and aniline (0.93 g, 10.0 mmol).

  • Solvent: Dissolve the reagents in anhydrous dichloromethane (DCM, 50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Coupling Agent: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 2.11 g, 11.0 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting solid/oil by flash column chromatography or recrystallization to obtain the pure amide.[13]

Causality and Insights:

  • EDC/HOBt System: Direct amidation requires harsh conditions. Carbodiimide coupling agents like EDC are used to activate the carboxylic acid. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.

  • Role of HOBt: This intermediate is susceptible to side reactions and racemization. HOBt acts as an additive that traps the O-acylisourea to form an activated HOBt ester. This new intermediate is more stable, less prone to racemization, and reacts cleanly with the amine to form the desired amide bond, improving yields and purity.

Application: A Scaffold in Diastereoselective Synthesis

Beyond simple derivatization, the true elegance of this compound is its use as a chiral scaffold to direct stereochemistry in more complex synthetic sequences. For instance, it can be used to synthesize key intermediates for aryloxyphenoxypropionate herbicides, where the (R)-enantiomer is significantly more active.[14][15]

Conceptual Workflow: Synthesis of an Aryloxypropionate Intermediate

This workflow illustrates how the stereocenter of this compound is preserved and transferred to a more complex molecule.

cluster_3 Use as a Chiral Scaffold Start This compound Step1 Conversion to (R)-2-Chloropropanoic Acid (e.g., SOCl₂) Start->Step1 Stereocenter Preserved Step2 Etherification with Phenol (Williamson Ether Synthesis) Step1->Step2 Sₙ2 Reaction (Inversion or Retention depending on mechanism) Product (R)-2-Phenoxypropanoic Acid (Herbicide Precursor) Step2->Product Chiral Integrity Maintained

Caption: Conceptual use as a chiral scaffold.

Protocol Rationale:

  • Activation: The first step typically involves converting the carboxylic acid of this compound into a better leaving group or activating it for nucleophilic substitution. A more direct route often starts with (S)-Lactic acid and converts the hydroxyl to a leaving group (e.g., via chlorination with SOCl₂), which proceeds with inversion to give the (R)-2-chloropropionic acid derivative.

  • Nucleophilic Substitution: The resulting chiral electrophile is then reacted with a nucleophile, such as a substituted phenol, in a Williamson ether synthesis. This Sₙ2 reaction proceeds with inversion of configuration, ultimately yielding the desired (R)-aryloxyphenoxypropionic acid.[14] The initial stereocenter from the chiral pool starting material dictates the final stereochemistry of the product, which is a key intermediate in the synthesis of several potent herbicides.[15]

This strategy exemplifies the power of chiral building blocks: a single, well-defined stereocenter is used to build a more complex molecule with the correct, biologically active stereochemistry, avoiding costly and often inefficient chiral separations later in the synthesis.

Conclusion

This compound is a powerful and versatile tool in the hands of the synthetic chemist. Its utility extends from a simple chiral synthon for esters and amides to a foundational scaffold for the stereocontrolled synthesis of complex bioactive molecules. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling the efficient and rational incorporation of this valuable building block into their synthetic programs.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Chiral auxiliary. Wikipedia.
  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols.
  • Chiral Auxiliaries. Sigma-Aldrich.
  • Chiral Auxiliaries in Asymmetric Synthesis of N
  • 2-Methoxypropanoic acid | C4H8O3. PubChem - NIH.
  • (2R)-2-methoxypropanoic acid | C4H8O3. PubChem - NIH.
  • (2R)-2-Methoxypropanoic acid | 23943-96-6. Manchester Organics.
  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. metasci.
  • Safety D
  • 2-methoxypropionic acid | 4324-37-2. ChemicalBook.
  • (R)-(+)-2-METHOXYPROPIONIC ACID | 23943-96-6. ChemicalBook.
  • Methyltrimethoxysilane (MTM)
  • Fischer Esterific
  • 4324-37-2, 2-Methoxypropanoic acid Formula. ECHEMI.
  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • US5043274A - Process for producing an optically active 2-arylpropionic acid.
  • Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides.
  • Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry (RSC Publishing).
  • ChemInform Abstract: Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds.
  • Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. MDPI.
  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C
  • Precision Chiral Building Block Synthesis. BOC Sciences.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. PMC - NIH.
  • A Comparative Guide to Alternative Chiral Building Blocks for 2-Methylpyrrolidine. Benchchem.
  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. The Good Scents Company.
  • Esterification of propanoic acid in the presence of a homogeneous c
  • Optimizing reaction conditions for the esterification of 2-(4-hydroxyphenoxy)propionic acid. Benchchem.
  • Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. MDPI.

Sources

Application Notes and Protocols for the Derivatization of Alcohols with (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Date: January 8, 2026

Abstract

This document provides a comprehensive guide for the derivatization of chiral alcohols with (R)-2-Methoxypropanoic Acid. The primary application of this methodology is the determination of enantiomeric purity (enantiomeric excess, ee) and the assignment of absolute stereochemistry of secondary alcohols through Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols are designed for researchers, scientists, and professionals in drug development and natural product synthesis who require robust methods for stereochemical analysis.

Introduction: The Principle of Chiral Derivatization

In the realm of stereochemistry, distinguishing between enantiomers is a frequent challenge, as they possess identical physical properties in an achiral environment.[1][2] Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that covalently react with a chiral substrate to form a mixture of diastereomers.[1] These newly formed diastereomers exhibit distinct physical properties, including different chemical shifts in NMR spectroscopy, which allows for their differentiation and quantification.[1][2]

This compound serves as an effective CDA for chiral alcohols. The esterification of a racemic or enantiomerically enriched alcohol with enantiopure this compound yields a mixture of (R,R) and (R,S) diastereomeric esters. The distinct spatial arrangement of these diastereomers leads to differential shielding and deshielding of nearby protons in a magnetic field, resulting in separable signals in the ¹H NMR spectrum. The integration of these signals allows for the direct calculation of the enantiomeric excess of the original alcohol.

The choice of a CDA is critical for successful stereochemical analysis. Agents like this compound are advantageous due to the magnetic anisotropy of the molecule, which enhances the chemical shift differences (Δδ) between the diastereomeric products, facilitating more accurate analysis.[3]

Reaction Mechanism and Stereochemical Correlation

The derivatization reaction is a Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] The use of a coupling agent or conversion of the carboxylic acid to a more reactive species, such as an acid chloride, can also be employed to drive the reaction to completion under milder conditions.

Fischer Esterification Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack: The alcohol oxygen acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98% enantiomeric purityStandard Chemical Supplier
Chiral AlcoholUnknown enantiomeric compositionN/A
Dicyclohexylcarbodiimide (DCC)Reagent GradeStandard Chemical SupplierCoupling Agent
4-(Dimethylamino)pyridine (DMAP)Reagent GradeStandard Chemical SupplierCatalyst
Dichloromethane (DCM)AnhydrousStandard Chemical SupplierSolvent
Diethyl EtherReagent GradeStandard Chemical SupplierFor Workup
Saturated Sodium Bicarbonate SolutionLaboratory PreparedFor Workup
BrineLaboratory PreparedFor Workup
Anhydrous Magnesium SulfateStandard Chemical SupplierDrying Agent
Deuterated Chloroform (CDCl₃)NMR GradeStandard Chemical SupplierFor NMR Analysis
Protocol 1: Esterification using DCC/DMAP Coupling

This protocol is a reliable method for forming the diastereomeric esters under mild conditions, suitable for sensitive substrates.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chiral alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 0.1 M concentration).

  • Addition of Reagents: To the solution, add this compound (1.1 equivalents), 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents), and Dicyclohexylcarbodiimide (DCC, 1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel if necessary, though for direct NMR analysis of the crude product is often sufficient.

Protocol 2: Fischer Esterification

This is a classical method for esterification.[5][6]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, combine the chiral alcohol (1.0 equivalent), this compound (1.5 equivalents), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-3 drops) or p-toluenesulfonic acid (0.05 equivalents).[5]

  • Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.[6]

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases. Then wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Workflow for Derivatization and Analysis

G cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Workup & Purification cluster_analysis Analysis Alcohol Chiral Alcohol ReactionVessel Reaction at RT or Reflux Alcohol->ReactionVessel CDA This compound CDA->ReactionVessel Reagents Coupling Agents/Catalyst Reagents->ReactionVessel Workup Extraction & Washing ReactionVessel->Workup Purification Column Chromatography (Optional) Workup->Purification NMR ¹H NMR Spectroscopy Workup->NMR Crude Mixture Purification->NMR Pure Diastereomers Integration Signal Integration NMR->Integration Calculation Calculate ee Integration->Calculation G cluster_reactants Reactants cluster_products Diastereomeric Products cluster_nmr ¹H NMR Spectrum R_Alcohol (R)-Alcohol RR_Ester (R,R)-Ester R_Alcohol->RR_Ester S_Alcohol (S)-Alcohol SR_Ester (S,R)-Ester S_Alcohol->SR_Ester R_CDA (R)-CDA R_CDA->RR_Ester R_CDA->SR_Ester NMR_Spectrum Separated Signals (Different δ) RR_Ester->NMR_Spectrum SR_Ester->NMR_Spectrum

Caption: Formation of diastereomers leading to distinct NMR signals.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low reaction yield Incomplete reaction; decomposition of reagents or products.Ensure anhydrous conditions. Increase reaction time or temperature. Use a more efficient coupling agent.
Poor NMR signal resolution Insufficient magnetic field strength; poor shimming; viscosity of the sample.Use a higher field NMR spectrometer (≥400 MHz). Optimize shimming. Ensure appropriate sample concentration.
Overlapping diagnostic signals The chosen protons are not sufficiently influenced by the chiral center.Examine other protons in the molecule for better separation. Use a different chiral derivatizing agent with a stronger anisotropic effect.
Racemization of the CDA Harsh reaction conditions (strong acid/base, high temperature).Use milder coupling methods like DCC/DMAP. Ensure the enantiomeric purity of the starting this compound.

Conclusion

The derivatization of chiral alcohols with this compound is a powerful and reliable method for the determination of enantiomeric excess. The protocols outlined in this document provide a solid foundation for achieving accurate and reproducible results. Careful execution of the experimental procedure and thoughtful analysis of the NMR data are paramount to the success of this technique.

References

  • Vertex AI Search, (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid - MySkinRecipes.
  • ResearchGate, 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method.
  • TCI Chemicals, Chiral Derivatizing Agent for Absolute Configuration.
  • Grokipedia, Chiral derivatizing agent.
  • Wikipedia, Chiral derivatizing agent.
  • MDPI, HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • RSC Education, Making esters from alcohols and acids | Class experiment.
  • Master Organic Chemistry, Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Chemguide, ESTERIFICATION - ALCOHOLS AND CARBOXYLIC ACIDS.
  • Chem LibreTexts, Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

Sources

A Practical Guide to Determining Enantiomeric Excess of Chiral Alcohols and Amines using (R)-2-Methoxypropanoic Acid as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

In pharmaceutical development and asymmetric synthesis, the stereochemistry of a molecule is a critical determinant of its biological activity and safety profile.[1][2] Consequently, the precise determination of enantiomeric excess (ee) is a fundamental requirement for quality control and regulatory compliance. This application note provides a comprehensive guide to the use of (R)-2-Methoxypropanoic Acid as a chiral derivatizing agent (CDA) for the accurate measurement of enantiomeric excess in chiral alcohols and amines via Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the underlying principles, provide detailed, validated protocols for derivatization and analysis, and discuss the interpretation of NMR data.

The Foundational Principle: Converting Enantiomers to Diastereomers

Enantiomers, being non-superimposable mirror images, exhibit identical physical properties in an achiral environment, making their direct quantification by standard NMR spectroscopy impossible.[1][3] The core strategy of using a CDA is to covalently react the enantiomeric mixture with a single, pure enantiomer of the agent. This reaction transforms the initial pair of enantiomers into a pair of diastereomers.

Since the CDA used, this compound, is itself chiral, its reaction with a racemic analyte (a mixture of R- and S-analytes) produces two distinct diastereomeric products (e.g., R-CDA-R-analyte and R-CDA-S-analyte).[1] Unlike enantiomers, diastereomers possess different physical and chemical properties, resulting in distinct NMR spectra.[3] This critical difference allows for their direct spectroscopic differentiation and quantification.

The methoxy group and the chiral center in this compound create a unique magnetic environment. When coupled to a chiral analyte, the resulting diastereomers will exhibit subtle but measurable differences in the chemical shifts (δ) of the analyte's protons, particularly those close to the newly formed ester or amide bond. The relative integration of these distinct signals in the ¹H NMR spectrum directly corresponds to the ratio of the enantiomers in the original sample.

Experimental Workflow and Reaction Mechanism

The overall process involves two key stages: the chemical derivatization of the analyte and the subsequent NMR spectroscopic analysis. The workflow is designed to ensure complete reaction, straightforward purification, and unambiguous spectral analysis.

G cluster_0 Part 1: Derivatization cluster_1 Part 2: Analysis sample Chiral Analyte (Racemic Alcohol or Amine) reaction Esterification / Amidation Reaction sample->reaction reagent This compound (Enantiomerically Pure) activation Acid Activation (e.g., via Acid Chloride) reagent->activation activation->reaction workup Aqueous Workup & Purification reaction->workup product Diastereomeric Mixture (e.g., R,R and R,S esters) workup->product nmr_acq ¹H NMR Spectroscopy (High Field, >400 MHz) product->nmr_acq analysis Spectral Analysis (Identify & Integrate Signals) nmr_acq->analysis calc Calculation of Enantiomeric Excess analysis->calc caption Workflow for ee determination.

Caption: High-level workflow for determining enantiomeric excess.

The derivatization reaction proceeds by forming a covalent bond between the carboxylic acid group of this compound and the hydroxyl or amino group of the analyte. To facilitate this, the carboxylic acid is typically converted into a more reactive intermediate, such as an acid chloride.

Sources

Application Note: Chiral Separation of (R)-2-Methoxypropanoic Acid Derivatives by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical and agrochemical industries, directly impacting the efficacy and safety of the final products. (R)-2-Methoxypropanoic acid and its derivatives are important chiral building blocks in the synthesis of various active compounds. This application note presents a detailed guide for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of these compounds. We explore both direct and indirect approaches, providing robust protocols, system suitability criteria, and validation parameters grounded in established scientific principles and regulatory guidelines.

Introduction: The Significance of Chiral Purity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the importance of controlling stereochemistry.[1] For this compound derivatives, ensuring high enantiomeric purity is paramount to guarantee the desired therapeutic effect and minimize potential adverse reactions.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the enantiomeric purity of chiral compounds.[2] Its high resolution, sensitivity, and reproducibility make it an indispensable tool in quality control and research laboratories. This guide provides a comprehensive framework for developing and validating reliable HPLC methods for this specific class of molecules.

Principles of Chiral HPLC Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on standard HPLC columns impossible. Chiral recognition is therefore necessary to achieve separation.[3] This is typically accomplished through two main strategies:

  • Direct Chiral HPLC: This approach utilizes a Chiral Stationary Phase (CSP). The CSP contains a chiral selector that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with varying stabilities. This difference in interaction energy results in different retention times and, consequently, separation.[3][4] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and often effective for a wide range of chiral molecules, including N-protected amino acids and their derivatives.[3][5]

  • Indirect Chiral HPLC: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[4][6] These diastereomers have different physicochemical properties and can be separated on a conventional, achiral HPLC column (e.g., a C18 column).[5] This approach can be advantageous when direct methods fail or when enhanced detection sensitivity is required.[7]

The choice between these two strategies depends on the specific analyte, the available instrumentation, and the analytical objective.

Method Development and Optimization

A systematic approach to method development is crucial for achieving a robust and reliable chiral separation. The process typically involves screening different columns and mobile phases to find the optimal conditions.

Direct Chiral HPLC Strategy

For acidic compounds like this compound, polysaccharide-based and macrocyclic glycopeptide columns are often good starting points.[4] The separation can be performed in normal-phase, reversed-phase, or polar organic modes.

A common screening strategy for acidic compounds involves:

  • Column Selection: Screen on columns like Chiralcel® OD-H, Chiralpak® AD-H, and Chiralcel® OJ-H.

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA). The addition of a small amount of an acidic modifier like TFA is crucial for obtaining good peak shape and reproducibility for acidic analytes.[4]

Indirect Chiral HPLC Strategy

This approach involves a two-step process: derivatization followed by chromatographic separation.

  • Selection of Chiral Derivatizing Agent (CDA): The CDA must be enantiomerically pure and react quantitatively with the carboxylic acid group of the analyte. For carboxylic acids, common CDAs include chiral amines which form diastereomeric amides.[8] For example, (R)-1-(1-Naphthyl)ethylamine can be used.

  • Derivatization Reaction: The reaction conditions (solvent, temperature, and time) must be optimized to ensure complete derivatization without racemization.[7]

  • Chromatographic Separation: The resulting diastereomers can then be separated on a standard reversed-phase C18 column using a mobile phase typically consisting of a mixture of acetonitrile and water or a buffer.

Experimental Protocols

Protocol 1: Direct Chiral HPLC Analysis

This protocol outlines a direct method for the enantiomeric separation of a representative this compound derivative.

Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Chiral Stationary Phase Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: Indirect Chiral HPLC Analysis via Derivatization

This protocol describes the analysis following derivatization to form diastereomers, allowing for separation on a standard achiral column.

Derivatization Procedure:

  • To 1 mg of the (R,S)-2-Methoxypropanoic Acid derivative in a vial, add 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).

  • Add a coupling agent (e.g., 1.1 equivalents of HBTU) and a base (e.g., 2 equivalents of Diisopropylethylamine).

  • Add 1.1 equivalents of a chiral amine, such as (R)-1-(1-Naphthyl)ethylamine.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or a preliminary HPLC run.

  • Quench the reaction and prepare the sample for HPLC analysis by diluting with the mobile phase.

Instrumentation and Columns:

  • HPLC system with a DAD or UV detector.

  • Reversed-Phase Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 30% B, increase to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

System Suitability and Method Validation

Before any sample analysis, the suitability of the chromatographic system must be verified.[9] Method validation is then performed to demonstrate that the analytical procedure is suitable for its intended purpose, in accordance with ICH guidelines.[10][11]

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and ensures the performance of the system on the day of analysis.[11] For chiral separations, specific parameters are critical.[12]

SST Sample: A solution containing both the desired (R)-enantiomer and a small, known amount of the undesired (S)-enantiomer (e.g., at the specification limit).

Key SST Parameters:

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures baseline separation for accurate quantification.[12]
Tailing Factor (T) ≤ 2.0Indicates good peak shape, preventing integration errors.
Repeatability (%RSD) ≤ 2.0% for the major peak area (n≥5)Demonstrates the precision of the system.[11]
Signal-to-Noise (S/N) ≥ 10 for the minor peakEnsures the undesired enantiomer can be reliably quantified.
Method Validation

Validation of a chiral purity method should follow the guidelines outlined in ICH Q2(R1).[10] The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution between the two enantiomers.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This should be assessed for both enantiomers over a suitable range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

Typical Validation Acceptance Criteria:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0% for the major peak; 90.0% - 110.0% for the minor peak at the limit.
Precision (%RSD) ≤ 2.0% for major peak; ≤ 10.0% for minor peak at the limit.

Visualization of Workflows

Direct Chiral HPLC Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample onto Chiral Column prep3->hplc1 hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV/DAD Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Resolution (Rs) data1->data2 data3 Determine Enantiomeric Purity (% Area) data2->data3

Caption: Workflow for Direct Chiral HPLC Analysis.

Indirect Chiral HPLC Workflow

cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis deriv1 Sample + Chiral Derivatizing Agent deriv2 Add Coupling Reagents deriv1->deriv2 deriv3 React to Form Diastereomers deriv2->deriv3 hplc1 Inject Diastereomers onto Achiral C18 Column deriv3->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV/DAD Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Resolution (Rs) data1->data2 data3 Determine Diastereomeric Ratio (Correlates to Enantiomeric Purity) data2->data3

Caption: Workflow for Indirect Chiral HPLC Analysis.

Conclusion

The successful enantiomeric separation of this compound derivatives is critical for ensuring the quality and safety of many pharmaceutical and chemical products. This application note provides a comprehensive guide, from the fundamental principles of chiral separation to detailed, actionable protocols for both direct and indirect HPLC methods. By following a systematic approach to method development and adhering to rigorous system suitability and validation criteria, researchers and quality control analysts can confidently and accurately determine the enantiomeric purity of these important chiral compounds. The choice of method will ultimately depend on the specific derivative and available resources, but the principles and workflows outlined here provide a solid foundation for success.

References

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]
  • Regis Technologies. Getting Started with Chiral Method Development. [Link]
  • Iijima, M., et al. (1994). Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. The Analyst, 119(11), 2409-2413. [Link]
  • Altabrisa Group. What Are HPLC System Suitability Tests and Their Importance?. [Link]
  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]
  • Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 22(4), 346-354. [Link]
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Detailed Study of Validation Parameters and System Suitability Test in HPLC. [Link]
  • Daicel Chiral Technologies.
  • Zhang, T., et al. (2008). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization.
  • Chirality. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. [Link]
  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
  • SIELC Technologies. 2-Methoxypropionic acid. [Link]
  • Wainer, I. W., & Doyle, T. D. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • Harada, N. (2020).
  • Chiralpedia.

Sources

Application Note & Protocol: Esterification of (R)-2-Methoxypropanoic Acid for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-2-Methoxypropanoic Acid Esters

This compound is a valuable chiral building block in synthetic organic chemistry. Its stereochemically defined center is incorporated into numerous complex molecules, particularly in the pharmaceutical industry where enantiomeric purity is critical for therapeutic efficacy and safety. The conversion of this acid to its corresponding esters is a fundamental transformation, enabling its use as a chiral derivatizing agent, a precursor for further functionalization, or as the final active pharmaceutical ingredient itself.

This document provides a detailed guide to the esterification of this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents, and provide a robust protocol that ensures high yield and, most importantly, retention of stereochemical integrity. This guide prioritizes methods that are mild, efficient, and broadly applicable to a range of alcohol substrates.

Strategic Selection of an Esterification Method

While numerous methods exist for ester synthesis, the choice of protocol for a chiral substrate like this compound must be deliberate. The primary goal is to form the ester bond without causing racemization at the sensitive α-carbon.

  • Fischer-Speier Esterification : This classic method involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[1][2][3][4][5][6] While simple and atom-economical, the high temperatures and strongly acidic conditions can be detrimental to sensitive substrates, potentially leading to side reactions or racemization. It is best suited for simple, robust primary and secondary alcohols where the alcohol can be used as the solvent.[1][2][7]

  • Acid Chloride Formation : The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[7][8] This is a highly effective method but involves an additional synthetic step and the handling of corrosive and moisture-sensitive reagents.

  • Steglich Esterification : This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[7][9][10] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP). The Steglich esterification is exceptionally mild, often proceeding at room temperature, making it ideal for acid- or heat-sensitive substrates and for preserving stereochemical integrity.[9][10][11]

Our Recommendation: For its versatility, mild reaction conditions, and high efficiency in preserving chirality, the Steglich Esterification is the primary recommended protocol for this compound.

Core Protocol: Steglich Esterification

This protocol provides a reliable method for coupling this compound with a generic primary or secondary alcohol.

Principle and Mechanism

The Steglich esterification proceeds through a mild activation of the carboxylic acid.[10][12] The carbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with the alcohol, a side reaction can occur where it rearranges to a stable N-acylurea, halting the desired reaction.[11] DMAP is used as a catalyst to prevent this; being a superior nucleophile, it rapidly intercepts the O-acylisourea to form a reactive acylpyridinium salt. This "active ester" is then efficiently attacked by the alcohol to yield the final ester and regenerate the DMAP catalyst. The driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct.[9][11]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityNotes
This compoundC₄H₈O₃104.10>97%Chiral substrate.[13][14]
Alcohol (R'-OH)--AnhydrousSubstrate (e.g., Benzyl alcohol, Ethanol).
DCCC₁₃H₂₂N₂206.33>99%Coupling agent. Moisture sensitive.
DMAPC₇H₁₀N₂122.17>99%Catalyst.
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousReaction solvent.
Diethyl Ether(C₂H₅)₂O74.12Reagent GradeFor precipitation/work-up.
1 M Hydrochloric Acid (HCl)HCl36.461 M (aq)For aqueous wash.
Saturated Sodium BicarbonateNaHCO₃84.01Saturated (aq)For aqueous wash.
BrineNaCl58.44Saturated (aq)For aqueous wash.
Anhydrous Magnesium SulfateMgSO₄120.37GranularDrying agent.
Experimental Workflow Diagram

Steglich_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Dissolve this compound and Alcohol in anhydrous DCM B Add DMAP (catalytic) A->B C Cool reaction mixture to 0°C B->C D Add DCC solution dropwise C->D E Stir at 0°C for 30 min, then warm to room temp D->E F Monitor reaction by TLC E->F G Filter to remove DCU precipitate F->G H Wash filtrate sequentially with: 1. 1 M HCl 2. Sat. NaHCO₃ 3. Brine G->H I Dry organic layer (MgSO₄), filter, and concentrate H->I J Purify crude product via flash column chromatography I->J K Characterize pure ester (NMR, MS, Chiral HPLC) J->K

Caption: Workflow for Steglich esterification.

Step-by-Step Protocol
  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Reagent Addition : Add the desired alcohol (1.1 eq) followed by DMAP (0.1 eq).

  • Cooling : Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0°C.

  • DCC Addition : In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes using a syringe or dropping funnel. Causality Note: Slow addition prevents a rapid exotherm and minimizes side reactions.

  • Reaction Progression : Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitoring : Monitor the reaction to completion using Thin Layer Chromatography (TLC), typically for 2-4 hours. A stain such as potassium permanganate is effective for visualization.

  • Work-up - Filtration : Once the starting acid is consumed, cool the flask in an ice bath for 15 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Work-up - Aqueous Washes : Transfer the filtrate to a separatory funnel.

    • Wash with 1 M HCl (2x) to remove residual DMAP and any unreacted DCC.

    • Wash with saturated NaHCO₃ (2x) to remove any remaining acidic components.[15]

    • Wash with brine (1x) to initiate the drying process.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification : The resulting crude oil or solid should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ester.

  • Characterization : Confirm the structure and purity of the product using NMR, MS, and chiral HPLC to verify the enantiomeric excess.

Alternative Protocol: Fischer-Speier Esterification

This method is a cost-effective alternative when using simple, non-sterically hindered alcohols.

Step-by-Step Protocol
  • Setup : In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the desired alcohol (at least 10 eq, often used as the solvent).[2][16]

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) to the stirring mixture.[17][18][19]

  • Heating : Heat the reaction mixture to reflux. The temperature will be dictated by the boiling point of the alcohol used.[16]

  • Monitoring : Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 4-24 hours). The reaction is an equilibrium, so 100% conversion may not be achieved.[3][4]

  • Work-up : Allow the mixture to cool to room temperature. Remove the excess alcohol via rotary evaporation.

  • Extraction : Dilute the residue with ethyl acetate or diethyl ether. Carefully wash the organic layer with water, followed by saturated NaHCO₃ solution until gas evolution ceases, and finally with brine.[16]

  • Drying and Purification : Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by column chromatography or distillation as appropriate.

Product Characterization and Quality Control

Spectroscopic Analysis
  • ¹H NMR : Successful esterification will be confirmed by the appearance of new signals corresponding to the protons of the alcohol's alkyl group (R') and a downfield shift of the proton at the chiral center (the -CH(OCH₃)- proton). The carboxylic acid -OH proton signal (typically a broad singlet >10 ppm) will disappear.

  • ¹³C NMR : Look for the appearance of the new ester carbonyl carbon signal (typically 170-175 ppm) and the carbons of the alcohol moiety.

  • Mass Spectrometry (MS) : Confirm the molecular weight of the synthesized ester via techniques like GC-MS or ESI-MS.

Chiral Integrity Analysis

Maintaining the stereochemistry is paramount. The enantiomeric excess (e.e.) of the final product must be determined.

  • Chiral HPLC/SFC : This is the most definitive method for separating and quantifying enantiomers.[20][21] The purified ester is analyzed on a suitable chiral stationary phase (CSP), and the peak areas of the (R) and (S) enantiomers are compared. The conditions (column, mobile phase, flow rate) must be optimized for the specific ester synthesized. Supercritical Fluid Chromatography (SFC) is an excellent alternative that is often faster and uses more environmentally friendly solvents.[22]

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][23]

  • This compound : Corrosive. Causes serious eye damage.[13]

  • DCC : A potent skin sensitizer and allergen. Avoid inhalation and skin contact.

  • DMAP : Toxic and corrosive. Handle with care.

  • Concentrated Sulfuric Acid : Extremely corrosive and causes severe burns.[17][19] Always add acid to other liquids slowly; never the other way around.

  • Organic Solvents (DCM, Ether, etc.) : Flammable and volatile. Keep away from ignition sources.[15]

Mechanistic Diagram

Steglich_Mechanism cluster_activation Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Acid R-COOH OAI O-Acylisourea (Reactive Intermediate) Acid->OAI + DCC DCC DCC DCC->OAI AP Acylpyridinium Salt (Active Ester) OAI->AP + DMAP OAI->AP DCU DCU (Byproduct) OAI->DCU - H₂O equivalent DMAP DMAP DMAP->AP Ester R-COOR' (Product) AP->Ester + R'-OH Alcohol R'-OH Alcohol->Ester

Caption: Simplified mechanism of Steglich esterification.

References

  • Filo. (2025, March 20).
  • SmartLabs.
  • ausetute.com.
  • Science With Cecile. (2019, February 21). Esterification Theory for Practical Gr 12 [Video]. YouTube.
  • chymist.com. ESTERS.
  • Wikipedia. (2023, April 19).
  • Organic Chemistry D
  • Organic Chemistry Portal.
  • Phenomenex.
  • Omics Online. (2016).
  • National Institutes of Health (NIH). (2023, December 9).
  • SynArchive.
  • Waters Corporation.
  • ResearchG
  • Wikipedia. (2023, December 1).
  • Chemistry LibreTexts. (2019, December 30). 6.
  • OperaChem. (2024, January 5).
  • National Institutes of Health (NIH). PubChem Compound Summary for CID 92209, 2-Methoxypropanoic acid.
  • J&K Scientific LLC. (2025, February 23).
  • ElectronicsAndBooks.
  • Chemistry Steps.
  • Organic Chemistry Portal.
  • Chemguide.
  • Google Patents. (2009).
  • ECHEMI.
  • Chemguide.
  • Master Organic Chemistry. Conversion of acid chlorides to esters through addition of an alcohol.
  • SpectraBase. 2-(4-Methoxyphenyl)propanoic acid methyl ester - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. Propanoic acid, 2,2-dimethyl-, 4-methoxyphenyl ester - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2025, December 25). (PDF)
  • Google Patents. (1991). US5043274A - Process for producing an optically active 2-arylpropionic acid.
  • National Institutes of Health (NIH). PubChem Compound Summary for CID 2733584, (2R)-2-methoxypropanoic acid.
  • Manchester Organics. (2R)-2-Methoxypropanoic acid | 23943-96-6.
  • National Institutes of Health (NIH). (2007, April 2). Carbodiimide-mediated cross-linking of RNA to nylon membranes improves the detection of siRNA, miRNA and piRNA by northern blot.
  • PubMed. (2007, April 2). Carbodiimide-mediated cross-linking of RNA to nylon membranes improves the detection of siRNA, miRNA and piRNA by northern blot.
  • National Institutes of Health (NIH). PubChem Compound Summary for CID 86599, Propanoic acid, 2-methoxy-, methyl ester.
  • PubMed. (2015).

Sources

use of (R)-2-Methoxypropanoic Acid as a chiral resolving agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral Resolution Using (R)-2-Methoxypropanoic Acid

Authored by: A Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the theory and practical application of this compound as a chiral resolving agent. We will delve into the underlying principles of diastereomeric salt formation, provide detailed experimental protocols, and discuss the critical parameters for achieving high enantiomeric purity.

Introduction: The Imperative of Chirality in Science

In the realm of pharmaceuticals, agrochemicals, and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities. One enantiomer of a drug might be therapeutically potent, while the other could be inactive or even toxic. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective chemical entities.[1][2]

Classical resolution by diastereomeric salt formation remains one of the most robust, scalable, and widely employed methods for achieving this separation.[1][3] This technique leverages the reaction of a racemic mixture with a single, pure enantiomer of a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, melting point, and crystal structure, which allows for their separation by conventional methods like fractional crystallization.[4][5]

This compound has emerged as a valuable chiral resolving agent, particularly for the resolution of racemic amines. Its structural features facilitate the formation of well-defined crystalline salts, often leading to efficient separation. This guide will explore the mechanistic basis for its efficacy and provide detailed protocols for its application.

The Mechanism of Chiral Recognition and Resolution

The fundamental principle behind the use of this compound is the conversion of a racemic mixture of a base (e.g., a primary or secondary amine) into a mixture of diastereomeric salts.

Let's consider a racemic mixture of an amine, containing both (R)-Amine and (S)-Amine. When this mixture is treated with enantiomerically pure this compound, two diastereomeric salts are formed:

  • (R)-Amine • this compound

  • (S)-Amine • this compound

These two salts are not mirror images of each other and thus have distinct physical properties. The success of the resolution hinges on the difference in solubility between these two diastereomers in a given solvent system.[5] Typically, one diastereomeric salt is significantly less soluble and will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor.

The differential solubility is a consequence of the different three-dimensional packing arrangements in the crystal lattice of the diastereomers. X-ray crystallography studies on similar resolving agents have revealed that a combination of intermolecular forces governs this chiral recognition. These forces include:

  • Ionic Interactions (Salt Bridges): The primary interaction is the ionic bond between the protonated amine (ammonium cation) and the deprotonated carboxylic acid (carboxylate anion).

  • Hydrogen Bonding: Additional hydrogen bonds, often involving the methoxy group of the resolving agent, can create a more rigid and stable crystal lattice for one diastereomer over the other.[6][7]

  • Steric and van der Waals Interactions: The spatial arrangement of bulky groups (like aryl groups on the amine or acid) influences how the molecules pack together, contributing to the stability and solubility of the resulting crystals.[6][8]

  • Aromatic Interactions (CH-π and π-π stacking): When aromatic rings are present, these interactions can play a crucial role in stabilizing the crystal structure of the less soluble diastereomer.[6][7][8]

The interplay of these forces results in one diastereomer forming a more stable, lower-energy crystal lattice, leading to its lower solubility and selective crystallization.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomers Racemic_Mixture Racemic Amine ((R)-Amine + (S)-Amine) Diastereomers Mixture of Diastereomeric Salts ((R,R) Salt + (S,R) Salt) Racemic_Mixture->Diastereomers + Resolving_Agent This compound Crystallization Fractional Crystallization (Based on Differential Solubility) Diastereomers->Crystallization Less_Soluble Crystallized Solid (Less Soluble Diastereomer, e.g., (R,R)) Crystallization->Less_Soluble More_Soluble Mother Liquor (More Soluble Diastereomer, e.g., (S,R)) Crystallization->More_Soluble Liberation_R Liberation via Base (e.g., NaOH) Less_Soluble->Liberation_R Liberation_S Liberation via Base (e.g., NaOH) More_Soluble->Liberation_S Pure_R_Amine Pure (R)-Amine Liberation_R->Pure_R_Amine Recovered_Agent_R Recovered Resolving Agent Liberation_R->Recovered_Agent_R Pure_S_Amine Pure (S)-Amine (from Mother Liquor) Liberation_S->Pure_S_Amine Recovered_Agent_S Recovered Resolving Agent Liberation_S->Recovered_Agent_S

Figure 1: Mechanism of chiral resolution via diastereomeric salt formation.

Applications and Scope

This compound is primarily effective for the resolution of racemic bases, most notably primary and secondary amines, which are common structural motifs in active pharmaceutical ingredients (APIs). The efficiency of the resolution is dependent on the structure of the amine and its ability to form a stable, crystalline salt with a significant solubility difference between the two diastereomers.

Substrate Class Example Substrate Resolving Agent Key Outcome Reference
Chiral Amines1-Phenylethylamine(R)-2-Methoxy-2-(1-naphthyl)propanoic acid*Formation of diastereomeric salts with different crystal packing driven by salt bridges and CH-π interactions.[6][7][8]
Chiral Amines1-phenyl-2-propanamine(+)-Tartaric acidDiastereomeric salts are separable by crystallization, followed by treatment with a strong base to recover the pure amine.[4][9][10]
Chiral Acids2,3-pentadienedioic acid(R)-1-phenylethylamineDiastereomeric salts are formed and separated by crystallization, followed by treatment with a strong acid to recover the pure acid.[4][9][10]

Note: This is a structurally related resolving agent for which detailed crystallographic data is available, illustrating the principles applicable to this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized workflow. Researchers must optimize conditions—particularly solvent choice, temperature, and concentration—for each specific substrate.

Protocol 1: Formation and Crystallization of the Diastereomeric Salt

This protocol details the formation of the diastereomeric salts and the selective crystallization of the less-soluble diastereomer.

  • Reagent Preparation:

    • In a suitable reaction vessel, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate). Gentle heating may be required to achieve complete dissolution.

    • In a separate vessel, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent.

    • Scientist's Note: Starting with 0.5 equivalents of the resolving agent is a common strategy. This ensures that only the desired enantiomer crystallizes as a salt, leaving the other enantiomer as the free base in solution, which can maximize the purity of the initial crop of crystals.

  • Salt Formation:

    • Slowly add the solution of this compound to the stirred solution of the racemic amine at an elevated temperature (e.g., 50-60 °C) to prevent premature precipitation.

    • After the addition is complete, maintain the temperature and stir for 30-60 minutes to ensure complete salt formation.

  • Fractional Crystallization:

    • Slowly cool the solution to room temperature over several hours. Uncontrolled, rapid cooling can lead to the co-precipitation of both diastereomers, reducing the enantiomeric purity of the product.

    • For further crystallization, the solution can be stored at a lower temperature (e.g., 4 °C) for 12-24 hours.

    • If crystallization does not occur, it may be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

Protocol 2: Isolation and Purification of the Diastereomeric Salt
  • Isolation:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Purity Assessment and Recrystallization:

    • Dry the crystals and determine their optical rotation.

    • The resolution process is complete when the optical rotation of the crystallized material remains constant after successive recrystallizations.[9]

    • If necessary, recrystallize the salt from a fresh portion of the solvent to enhance its diastereomeric purity.

Protocol 3: Liberation of the Enantiomerically Pure Amine

This protocol describes the decomposition of the purified diastereomeric salt to recover the desired amine enantiomer.

  • Salt Decomposition:

    • Suspend or dissolve the purified diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

    • Add a stoichiometric excess of an aqueous base (e.g., 1-2 M NaOH or Na₂CO₃) dropwise with vigorous stirring. The base will deprotonate the ammonium salt, liberating the free amine.[11]

  • Extraction:

    • Continue stirring until all the solid has dissolved and the salt has been fully neutralized.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.

  • Isolation of the Amine:

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • The this compound can be recovered from the initial aqueous layer. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1-2.

    • The resolving agent will precipitate or can be extracted with an organic solvent.[11]

Protocol 4: Determination of Enantiomeric Excess (e.e.)

The optical purity of the resolved amine must be determined analytically. Common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved amine is passed through a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.

  • ¹H NMR Spectroscopy with a Chiral Solvating Agent: In the presence of a chiral solvating agent, the NMR signals for the protons of the two enantiomers may be shifted to different degrees, allowing for integration and determination of the e.e.

Workflow Visualization

The overall process can be summarized in the following workflow diagram.

Sources

Application Note & Protocol Guide: Synthesis of Chiral Amides from (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The amide bond is a cornerstone of medicinal chemistry, and the incorporation of chiral synthons is critical for developing stereospecific therapeutics. (R)-2-Methoxypropanoic acid is a valuable chiral building block, but its use in amide synthesis requires careful consideration to preserve its stereochemical integrity. This guide provides an in-depth analysis of the core principles, detailed experimental protocols, and critical troubleshooting insights for the successful synthesis of chiral amides from this compound, with a strong emphasis on minimizing racemization.

Introduction: The Central Role of Chiral Amides

Amide bonds are fundamental linkages in a vast array of biologically active molecules, from peptides to small-molecule drugs. The precise three-dimensional arrangement of atoms in a drug molecule is often the primary determinant of its efficacy and safety profile. Consequently, the ability to construct these molecules with high stereochemical fidelity is paramount. This compound offers a readily available, stereochemically defined fragment for introducing a chiral center adjacent to a carbonyl group.

However, the activation of any carboxylic acid bearing a stereocenter at the α-position, such as this compound, introduces the risk of racemization. This occurs when the stereocenter is deprotonated, leading to a loss of optical purity. The choice of coupling reagents and reaction conditions is therefore not merely a matter of yield, but a critical decision to safeguard the molecule's intended stereochemistry. This document serves as a practical guide to navigate these choices.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with sensitive functional groups and chiral centers. Therefore, the reaction is almost universally mediated by coupling reagents .

The fundamental strategy involves a two-step process occurring in a single pot:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester). This step converts the poor leaving group (–OH) of the carboxylic acid into a good one.

  • Coupling: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the leaving group to form the stable amide bond.[1]

The success of this process, especially with a chiral acid, hinges on the nature of the activated intermediate and its susceptibility to side reactions, most notably racemization.

Strategic Selection of Coupling Reagents

The modern chemist's toolkit contains a wide array of coupling reagents, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. The choice of reagent is critical and depends on the substrate's complexity, steric hindrance, and sensitivity to racemization.

Reagent ClassExamplesMechanism HighlightsAdvantagesDisadvantagesRacemization Risk
Carbodiimides EDC, DCCForms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or HOAt which trap the intermediate as a less reactive, but more selective, active ester.[2]Cost-effective, widely available. Water-soluble byproducts (EDC) are easily removed.[3]DCC byproduct (DCU) is insoluble and requires filtration. Can lead to racemization without additives.[4]Moderate to High (without additives)
Phosphonium Salts PyBOP, BOPForms an active HOBt ester directly from the carboxylate.[5] The byproduct is a phosphine oxide.High reactivity. The byproduct of PyBOP is not carcinogenic, unlike that of BOP (HMPA).[6] Generally good for hindered systems.Higher cost than carbodiimides. Stoichiometric base required.Low to Moderate
Uronium/Aminium Salts HATU, HBTUForms a highly reactive OAt or OBt active ester.[7][8][9]Extremely fast reaction kinetics and high efficiency.[7][10] Very low rates of racemization, especially with HATU, due to the HOAt moiety.[4][7]Highest cost. Can react with the amine if addition order is not controlled.Very Low (especially HATU)

Experimental Workflow & Protocols

General Workflow Overview

The synthesis of an amide from this compound follows a standardized workflow, from reagent preparation to final product analysis. The key stages are outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Materials (this compound, Amine) Solvent Dissolve in Anhydrous Solvent (e.g., DMF, DCM) under N₂ Start->Solvent Reagents Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) Solvent->Reagents Activation Carboxylic Acid Activation (Stir ~15-30 min at RT) Reagents->Activation AmineAdd Add Amine Activation->AmineAdd Coupling Stir 1-24h at RT Monitor by TLC / LC-MS AmineAdd->Coupling Quench Aqueous Workup (Acid/Base Washes) Coupling->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Characterize Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) Purify->Characterize Chiral Determine Enantiomeric Excess (Chiral HPLC / SFC) Characterize->Chiral End End Chiral->End Final Product

Caption: General workflow for chiral amide synthesis.

Protocol 1: EDC/HOBt Mediated Coupling (Cost-Effective Standard)

This protocol is a reliable starting point for many primary and secondary amines. The inclusion of HOBt is crucial for suppressing racemization.[2][4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole hydrate (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of ~0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add the base (DIPEA, 2.5 equiv) dropwise.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes. A cloudy appearance is normal as salts precipitate.

  • Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl (or saturated NH₄Cl), saturated NaHCO₃, and finally with brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: PyBOP Mediated Coupling (Enhanced Reactivity)

PyBOP is an excellent choice for more sterically hindered substrates or when EDC/HOBt gives sluggish results. It is known for its high efficiency and reduced racemization potential compared to carbodiimides alone.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under N₂, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add PyBOP (1.2 equiv) in one portion. The solution may change color (often to yellow).

  • Stir the reaction at room temperature for 2 to 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 10% citric acid, water, saturated NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: HATU Mediated Coupling (Gold Standard for Chiral Integrity)

For substrates prone to racemization or for particularly challenging couplings, HATU is the reagent of choice.[7] Its mechanism involves the formation of a highly reactive OAt-active ester, and the HOAt moiety is exceptionally effective at preventing epimerization.[4][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flask under N₂, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Stir this "pre-activation" mixture for 15-30 minutes at room temperature.[7]

  • Add the amine (1.1 equiv) to the activated mixture.

  • Stir for 1 to 18 hours at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine to remove unreacted materials, HOAt, and DIPEA salts.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Mechanistic Insight & Minimizing Racemization

The primary pathway for racemization during amide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[11] This can only occur if there is an amide bond already present at the α-position (as in peptide synthesis), but a related enolization can be facilitated by the activated carboxylic acid itself.

G cluster_mech EDC/HOBt Coupling Mechanism Acid R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) Acid->O_Acyl + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable, Less Prone to Racemization) O_Acyl->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ EDU EDU Byproduct (Water Soluble)

Caption: Simplified mechanism for EDC/HOBt coupling.

Key Strategies to Preserve Stereochemical Integrity:

  • Use Additives: HOBt, and particularly HOAt (the active component of HATU), rapidly convert the initial reactive intermediate into a more stable active ester, which is less susceptible to racemization.[4][7]

  • Control Temperature: Perform the initial activation and coupling at 0 °C before allowing the reaction to warm to room temperature. Higher temperatures accelerate the rate of racemization.

  • Base Selection: Use non-nucleophilic, sterically hindered bases like DIPEA or 2,4,6-collidine. Avoid using an excessive amount of base.

  • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Reagent Choice: For highly sensitive substrates, phosphonium (PyBOP) or uronium/aminium (HATU) reagents are superior to carbodiimides for minimizing racemization.[5][7][12][13][14]

Product Purification and Characterization

Purification

Standard purification involves an aqueous workup to remove water-soluble reagents and byproducts (e.g., excess base, HOBt, and the urea byproduct from EDC).[3] This is followed by silica gel column chromatography, using a gradient of ethyl acetate in hexanes or DCM/Methanol, to isolate the pure amide.

Characterization

Successful synthesis must be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the final amide. Key signals to identify include the amide N-H proton, the methoxy group protons, and the characteristic shifts of the carbons in the newly formed amide bond.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized amide.[10][15]

  • Chiral Analysis: This is the most critical step for this specific application. The enantiomeric excess (e.e.) of the final product must be determined to confirm that no racemization has occurred.

    • Techniques: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the gold-standard methods.[16][17][][19][20][21]

    • Procedure: A small sample of the purified amide is dissolved in a suitable solvent and injected onto the chiral column. The two enantiomers will have different retention times, allowing for their separation and quantification. A racemic standard may need to be synthesized for comparison and method development.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive coupling reagent; wet solvent/reagents; sterically hindered amine; incorrect stoichiometry.Use fresh, high-purity coupling reagents. Ensure all glassware and solvents are anhydrous. Switch to a more powerful coupling reagent like HATU. Double-check calculations.
Incomplete Reaction Insufficient reaction time; low temperature; insufficient equivalents of coupling reagent.Allow the reaction to run longer, monitoring by LC-MS. Allow the reaction to warm to room temperature. Increase equivalents of coupling reagent and base slightly (e.g., to 1.5 and 3.5 equiv, respectively).
Significant Racemization Reaction temperature too high; excess base; prolonged reaction time; inappropriate coupling reagent (e.g., DCC alone).Run the reaction at 0 °C. Use the minimum necessary amount of base. Work up the reaction promptly upon completion. Use HATU or PyBOP with HOBt.[7][12][13]
Difficult Purification Byproduct co-elutes with the product (e.g., DCU from DCC).If using EDC, ensure thorough aqueous washes to remove the water-soluble urea byproduct.[3] If using DCC, filter the reaction mixture before workup. Optimize chromatography conditions (different solvent system or silica type).

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • ACS Publications. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis | Journal of the American Chemical Society.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Common Organic Chemistry. (n.d.). PyBOP.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • ResearchGate. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • Wikipedia. (n.d.). HATU.
  • Chromatography Online. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
  • Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • ACS Publications. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PubMed. (2013). Chiral separation of amides using supercritical fluid chromatography.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • PubMed. (n.d.). Resolution of enantiomeric amides on a cellulose-based chiral stationary phase. Steric and electronic effects.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies | ACS Omega.
  • ResearchGate. (n.d.). Separation of a chiral amide on a Chiralcel OD-H column in A, B and C....
  • ACS Publications. (n.d.). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model | The Journal of Organic Chemistry.
  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • PubMed. (n.d.). Synthesis of some 2-arylpropionic acid amides as prodrugs.
  • PMC - NIH. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • EPO. (n.d.). PROCESS OF MAKING 3-(4'-AMINOPHENYL)-2-METHOXYPROPIONIC ACID, AND ANALOGS AND INTERMEDIATES THEREOF.
  • Wikipedia. (n.d.). Chiral analysis.
  • ResearchGate. (2019). Synthesis of some 2-arylpropionic acid amides as prodrugs.
  • Google Patents. (n.d.). US5043274A - Process for producing an optically active 2-arylpropionic acid.

Sources

Application Notes and Protocols: (R)-2-Methoxypropanoic Acid in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (R)-2-Methoxypropanoic Acid

In the landscape of modern stereoselective synthesis, the demand for enantiomerically pure building blocks is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its counterpart ranging from inactive to detrimentally toxic. This compound[1], a seemingly simple chiral carboxylic acid, emerges as a strategic asset in the synthesis of complex, high-value molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility stems from the fixed stereochemistry at the α-position, which can be leveraged to introduce chirality into a target molecule or to resolve racemic mixtures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₄H₈O₃[1]
Molecular Weight 104.10 g/mol [1]
CAS Number 23943-96-6[1]
Appearance Colorless to light yellow liquid
Chirality (R)-enantiomer

Part 1: Application as a Chiral Building Block in Agrochemical Synthesis

The most prominently documented application of this compound and its derivatives is in the agrochemical industry, particularly in the synthesis of chiral herbicides. The herbicidal activity of many of these compounds is enantiomer-specific, making stereocontrolled synthesis a critical aspect of their production.

Synthesis of Chiral Aryloxyphenoxypropionate Herbicides

Aryloxyphenoxypropionate (AOPP) herbicides are a class of compounds that inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses, leading to selective weed control.[2] The herbicidal activity resides predominantly in the (R)-enantiomer. (R)-2-phenoxypropionic acid is a key intermediate for many of these herbicides, and its synthesis can be accomplished using chiral precursors derived from this compound.

Conceptual Synthetic Workflow:

The synthesis of (R)-2-phenoxypropionic acid often starts from a chiral precursor like (R)-2-chloropropionic acid, which can be synthesized from L-alanine. This compound provides an alternative chiral pool starting material. The core transformation involves the etherification of a phenol with a chiral propionic acid derivative.

Protocol 1: Synthesis of (R)-2-Phenoxypropionic Acid (Conceptual)

This protocol outlines a conceptual pathway for the synthesis of (R)-2-phenoxypropionic acid, a precursor to several AOPP herbicides, starting from this compound.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid of this compound is first activated to facilitate subsequent nucleophilic substitution. A common method is conversion to the corresponding acid chloride.

  • Reagents: this compound, Thionyl chloride (SOCl₂), catalytic DMF.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or toluene) under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude (R)-2-methoxypropanoyl chloride. This is typically used in the next step without further purification.

Step 2: Williamson Ether Synthesis

The activated acid chloride is then reacted with a phenoxide to form the desired ether linkage.

  • Reagents: Phenol, Sodium hydride (NaH), (R)-2-methoxypropanoyl chloride, Anhydrous THF.

  • Procedure:

    • In a separate flask under an inert atmosphere, dissolve phenol (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C and carefully add sodium hydride (1.1 eq) portion-wise.

    • Stir the mixture at room temperature for 30 minutes to an hour, or until hydrogen gas evolution ceases, indicating the formation of sodium phenoxide.

    • Cool the phenoxide solution back to 0 °C and add the crude (R)-2-methoxypropanoyl chloride (from Step 1) dissolved in anhydrous THF dropwise.

    • Allow the reaction to proceed at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the (R)-2-methoxy-1-oxo-1-phenoxypropane.

Step 3: Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the ester to yield the target (R)-2-phenoxypropionic acid.

  • Reagents: (R)-2-methoxy-1-oxo-1-phenoxypropane, Lithium hydroxide (LiOH), THF/Water.

  • Procedure:

    • Dissolve the ester from Step 2 in a mixture of THF and water.

    • Add an excess of lithium hydroxide (e.g., 2-3 eq).

    • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

    • Acidify the reaction mixture with aqueous HCl (e.g., 1M) to a pH of ~2.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield (R)-2-phenoxypropionic acid.

Diagram 1: Synthetic Pathway to (R)-2-Phenoxypropionic Acid

G A This compound B (R)-2-Methoxypropanoyl Chloride A->B SOCl₂, DMF D (R)-2-Methoxy-1-oxo-1-phenoxypropane B->D Etherification C Sodium Phenoxide C->D E (R)-2-Phenoxypropionic Acid D->E LiOH, H₂O/THF

Caption: Conceptual synthesis of (R)-2-phenoxypropionic acid.

Part 2: Application in Chiral Resolution

This compound can be employed as a chiral resolving agent. The principle involves the reaction of the chiral acid with a racemic mixture of a chiral alcohol or amine to form a mixture of diastereomers. These diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention), allowing for their separation by conventional techniques such as crystallization or chromatography.[3] Once separated, the chiral auxiliary (this compound) can be cleaved to yield the enantiomerically pure alcohol or amine.

Resolution of a Racemic Amine

Conceptual Workflow for Chiral Amine Resolution:

The process involves forming diastereomeric amides, separating them, and then hydrolyzing the separated amides to recover the pure amine enantiomers and the chiral resolving agent.

Protocol 2: Chiral Resolution of a Racemic Primary Amine

This protocol provides a general procedure for the resolution of a racemic primary amine using this compound.

Step 1: Diastereomeric Amide Formation

  • Reagents: Racemic primary amine, this compound, a coupling agent (e.g., DCC or EDC), and a suitable solvent (e.g., DCM).

  • Procedure:

    • Dissolve the racemic primary amine (1.0 eq) and this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amides.

Step 2: Separation of Diastereomers

  • Technique: Fractional crystallization or column chromatography.

  • Procedure (Column Chromatography):

    • Dissolve the crude diastereomeric amide mixture in a minimal amount of a suitable solvent.

    • Load the mixture onto a silica gel column.

    • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), carefully collecting the fractions.

    • Monitor the fractions by TLC or HPLC to identify and combine those containing the pure, separated diastereomers.

Step 3: Hydrolysis of the Separated Amides

  • Reagents: Separated diastereomeric amide, strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

  • Procedure (Acid Hydrolysis):

    • Reflux the separated diastereomer in an excess of 6M HCl for several hours, until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and extract the this compound with an organic solvent.

    • Adjust the pH of the aqueous layer to basic (e.g., pH > 10) with a strong base.

    • Extract the liberated enantiomerically pure amine with an organic solvent.

    • Dry the organic layer and concentrate to obtain the pure amine enantiomer.

Diagram 2: Chiral Amine Resolution Workflow

G A Racemic Amine + this compound B Diastereomeric Amide Mixture A->B Amide Coupling (DCC) C Separated Diastereomer 1 B->C Separation (Chromatography) D Separated Diastereomer 2 B->D E Pure (R)-Amine C->E Hydrolysis G This compound (recovered) C->G F Pure (S)-Amine D->F Hydrolysis D->G

Caption: Workflow for resolving a racemic amine.

Part 3: Potential Applications in Pharmaceutical Synthesis

While direct, widespread examples of this compound in the synthesis of marketed pharmaceuticals are not as prevalent as in the agrochemical sector, its potential as a chiral building block is significant. Propionic acid derivatives are found in various classes of drugs, including dual PPARα/γ agonists used in the treatment of type 2 diabetes.[4][5][6]

Synthesis of Chiral Phenylpropanoic Acid Derivatives as PPARα/γ Agonists

Dual agonists of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ) are of interest for treating metabolic disorders.[7] Many of these compounds feature a chiral phenylpropanoic acid core. This compound can serve as a starting point for the synthesis of such molecules.

Conceptual Synthetic Approach:

The synthesis would involve the coupling of a suitably functionalized aromatic or heteroaromatic group to the chiral propionic acid backbone.

Protocol 3: Conceptual Synthesis of a Chiral Phenylpropanoic Acid Moiety for a PPAR Agonist

This protocol outlines a conceptual synthesis of a key intermediate for a PPAR agonist, demonstrating the use of this compound as a chiral starting material.

Step 1: Synthesis of a Chiral α-Ketoester

  • Reagents: this compound, Oxalyl chloride, Anhydrous solvent (e.g., DCM).

  • Procedure:

    • Convert this compound to its acid chloride as described in Protocol 1, Step 1.

    • The resulting (R)-2-methoxypropanoyl chloride can then be used in a variety of coupling reactions. For this conceptual synthesis, we will proceed with a different activation.

    • Alternatively, activate the carboxylic acid with oxalyl chloride to form a mixed anhydride, which can then be reacted with an organometallic reagent.

Step 2: Grignard Reaction with a Protected Aryl Bromide

  • Reagents: Protected aryl bromide (e.g., 4-bromo-tert-butyldimethylsilyloxybenzene), Magnesium turnings, Anhydrous THF, (R)-2-methoxypropanoyl chloride.

  • Procedure:

    • Prepare the Grignard reagent by reacting the protected aryl bromide with magnesium turnings in anhydrous THF.

    • Cool the Grignard solution to a low temperature (e.g., -78 °C).

    • Slowly add the (R)-2-methoxypropanoyl chloride (from Step 1) to the Grignard reagent.

    • Allow the reaction to warm to room temperature and quench with a saturated solution of ammonium chloride.

    • Extract the product, dry the organic layer, and purify by column chromatography to yield the chiral ketone.

Step 3: Deprotection and Further Functionalization

  • Reagents: The chiral ketone from Step 2, a deprotecting agent (e.g., TBAF for a silyl ether), and reagents for subsequent modifications.

  • Procedure:

    • Deprotect the phenol using a suitable deprotecting agent (e.g., tetrabutylammonium fluoride for a TBDMS ether).

    • The resulting phenolic ketone can then be subjected to further synthetic transformations, such as etherification, to build the final PPAR agonist structure. The stereocenter introduced from this compound is retained throughout the synthesis.

Diagram 3: Pathway to a Chiral PPAR Agonist Intermediate

G A (R)-2-Methoxypropanoyl Chloride C Chiral Ketone Intermediate A->C Grignard Addition B Aryl Grignard Reagent B->C D Deprotected Phenolic Ketone C->D Deprotection E PPAR Agonist Scaffold D->E Further Synthesis

Caption: Synthesis of a chiral PPAR agonist intermediate.

Conclusion

This compound is a versatile and valuable chiral building block with established applications in the synthesis of agrochemicals and significant potential in pharmaceutical development. Its utility in creating enantiomerically pure compounds, either through direct incorporation or via chiral resolution, underscores the importance of such readily available chiral molecules in modern organic synthesis. The protocols provided herein offer a foundation for researchers to explore and expand upon the applications of this important chiral synthon.

References

  • A New Method for Production of Chiral 2-Aryloxypropanoic Acids Using Effective Kinetic Resolution of Racemic 2-Aryloxycarboxylic Acids. HETEROCYCLES. 2012. [Link]
  • An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc. 2023. [Link]
  • Synthesis of some 2-arylpropionic acid amides as prodrugs.
  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. [Link]
  • New derivatives of aryl-propionic acid.
  • New derivatives of aryl-propionic acid.
  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. [Link]
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis.
  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. PubMed Central. [Link]
  • Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. PubMed. [Link]
  • Separation of diastereomers by extractive distillation.
  • Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists.
  • Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid.
  • Crystal conformations and molecular packing of (S)-2-methoxy-2-(9-phenanthryl)propanoic acid and a diastereomeric amide prepared from (R)-2-methoxy-2-(1-naphthyl)propanoic acid. RSC Publishing. [Link]
  • New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids.
  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. [Link]
  • 2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem.
  • Strategies for chiral separation: from racemate to enantiomer. PubMed Central. [Link]
  • Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds.
  • (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem.
  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. PubMed. [Link]
  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. [Link]
  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Dual peroxisome-proliferator-activated-receptor-α/γ activation inhibits SIRT1-PGC1α axis and causes cardiac dysfunction. PubMed. [Link]

Sources

Application Note: Enzymatic Kinetic Resolution for the Production of (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure (R)-2-Methoxypropanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical methods for resolving racemic mixtures often require harsh conditions, stoichiometric chiral reagents, and complex purification procedures. This application note presents a robust and environmentally benign protocol for the production of this compound via enzymatic kinetic resolution of its racemic precursor. The method leverages the high stereoselectivity of lipases to preferentially esterify the (S)-enantiomer, allowing for the straightforward isolation of the desired, unreacted (R)-acid with high enantiomeric purity. This guide provides a comprehensive overview of the underlying principles, a detailed step-by-step experimental protocol, and validated analytical methods for monitoring and confirming the resolution's success.

Principle of the Method: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers based on their differential reaction rates with a chiral catalyst or reagent.[1] In an enzymatic kinetic resolution, an enzyme acts as a highly specific chiral catalyst. For a racemic carboxylic acid, a lipase can be employed to selectively catalyze the esterification of one enantiomer over the other in the presence of an alcohol.

In this protocol, a lipase will selectively convert the (S)-2-methoxypropanoic acid to its corresponding ester, while leaving the this compound largely unreacted. The reaction ideally proceeds to approximately 50% conversion, at which point the remaining acid is highly enriched in the (R)-enantiomer, and the product is the corresponding (S)-ester. These two compounds, having different functional groups (an acid and an ester), can then be easily separated using standard chemical techniques like liquid-liquid extraction.

The efficiency of this separation is defined by the enantioselectivity or E-value of the enzyme, which is a measure of the ratio of the reaction rates for the two enantiomers. A high E-value is crucial for achieving high enantiomeric excess (e.e.) of the desired product without requiring the reaction to proceed to very high conversion.[2]

G cluster_start Starting Materials cluster_products Reaction Products (at ~50% Conversion) Racemic_Acid Racemic (R,S)-2-Methoxypropanoic Acid Enzyme Lipase (e.g., CALB) Racemic_Acid->Enzyme Alcohol Alcohol (e.g., n-Butanol) Alcohol->Enzyme R_Acid This compound (Unreacted) Enzyme->R_Acid Slow/No Reaction S_Ester (S)-Butyl-2-methoxypropanoate (Product) Enzyme->S_Ester Fast Reaction Separation Separation (e.g., Extraction) R_Acid->Separation S_Ester->Separation G S_Acid (S)-Acid Enzyme Enzyme S_Acid->Enzyme Fast R_Acid (R)-Acid R_Acid->Enzyme Slow Racemization Racemization Catalyst R_Acid->Racemization in situ racemization Product Product ((S)-Ester) Enzyme->Product Racemization->S_Acid

Figure 2: Principle of Dynamic Kinetic Resolution (DKR).

While developing a DKR process for 2-methoxypropanoic acid is beyond the scope of this introductory protocol, it represents the next logical step for process optimization to maximize yield and atom economy. This typically requires identifying a suitable racemization catalyst that is compatible with the enzyme and reaction conditions.

References

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid.
  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.
  • ResearchGate. (n.d.). Enzyme kinetics for the kinetic resolution of racemic Ketorolac....
  • ACS Omega. (2021). Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts.
  • ACS Publications. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
  • Wikipedia. (n.d.). Kinetic resolution.
  • PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Google Patents. (n.d.). US5043274A - Process for producing an optically active 2-arylpropionic acid.
  • ResearchGate. (n.d.). Overall process for the manufacture of (R)-and (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.
  • ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Indian Academy of Sciences. (n.d.). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen).
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • PubChem. (n.d.). 2-Methoxypropanoic acid.
  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol....
  • ResearchGate. (2025). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis.
  • PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.

Sources

Scaling Up the Synthesis of (R)-2-Methoxypropanoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Methoxypropanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereospecific methoxy group at the alpha position to the carboxylic acid makes it a crucial component in the development of complex molecules with specific biological activities. The increasing demand for enantiomerically pure compounds in the life sciences necessitates robust and scalable synthetic methods. This guide provides a detailed protocol for the scaled-up synthesis of this compound, focusing on a practical and efficient approach suitable for laboratory and pilot-plant settings. We will delve into the strategic choice of starting materials and the underlying principles of the selected synthetic route, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Strategic Approach to Asymmetric Synthesis

The synthesis of a chiral molecule like this compound in an enantiomerically pure form requires a strategy that can effectively control the stereochemistry at the chiral center. Several approaches can be considered, including the use of chiral auxiliaries, kinetic resolution, and biocatalysis. For the purpose of scalability, efficiency, and access to starting materials, this guide will focus on a substrate-controlled diastereoselective approach. This method leverages a readily available and inexpensive chiral starting material to impart stereochemical control throughout the synthesis.

Our chosen strategy involves a two-step sequence starting from an ester of (S)-lactic acid. Lactic acid is a naturally occurring and commercially available chiral molecule, making it an excellent and cost-effective starting point for asymmetric synthesis. The synthesis proceeds via a Williamson ether synthesis to introduce the methoxy group, followed by hydrolysis of the ester to yield the desired carboxylic acid. This approach is advantageous for scale-up due to the relatively simple reaction conditions and the avoidance of costly chiral reagents or complex resolution techniques.

Experimental Workflow

The overall synthetic workflow can be visualized as a two-stage process. The first stage involves the formation of the methyl ether via a Williamson ether synthesis, and the second stage is the hydrolysis of the ester to the final carboxylic acid product.

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Hydrolysis Methyl (S)-Lactate Methyl (S)-Lactate Deprotonation Deprotonation Methyl (S)-Lactate->Deprotonation Sodium Hydride (NaH) in THF Alkylation Alkylation Deprotonation->Alkylation Methyl Iodide (CH3I) Methyl (R)-2-methoxypropanoate Methyl (R)-2-methoxypropanoate Alkylation->Methyl (R)-2-methoxypropanoate Saponification Saponification Methyl (R)-2-methoxypropanoate->Saponification Base (e.g., NaOH) in Water/Methanol Acidification Acidification Saponification->Acidification Acid (e.g., HCl) This compound This compound Acidification->this compound Purification Purification This compound->Purification Distillation

Caption: Synthetic workflow for this compound.

Detailed Protocols

PART 1: Synthesis of Methyl (R)-2-methoxypropanoate

This protocol details the methylation of Methyl (S)-lactate using sodium hydride and methyl iodide. This reaction proceeds via an SN2 mechanism, where the alkoxide generated from the deprotonation of the secondary alcohol on methyl lactate attacks the methyl iodide.[1][2] This results in an inversion of stereochemistry at the chiral center, yielding the (R)-enantiomer of the product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Methyl (S)-lactate104.10104.1 g1.0≥98%
Sodium Hydride (60% dispersion in mineral oil)24.0044.0 g1.160%
Methyl Iodide141.94156.1 g (68.5 mL)1.1≥99%
Anhydrous Tetrahydrofuran (THF)-1 L--
Saturated Ammonium Chloride (aq)-500 mL--
Diethyl Ether-1 L--
Anhydrous Magnesium Sulfate-50 g--

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle in a fume hood under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[3][4][5]

  • Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate PPE.[6]

  • Tetrahydrofuran (THF): Can form explosive peroxides. Use freshly distilled or inhibitor-free THF.

Procedure:

  • Reaction Setup: Assemble a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Dispensing Sodium Hydride: In the fume hood, carefully weigh 44.0 g of 60% sodium hydride dispersion and transfer it to the reaction flask.

  • Solvent Addition: Add 500 mL of anhydrous THF to the flask to suspend the sodium hydride.

  • Addition of Methyl (S)-lactate: Dissolve 104.1 g of Methyl (S)-lactate in 500 mL of anhydrous THF and add it to the dropping funnel. Add the lactate solution dropwise to the stirred suspension of sodium hydride over a period of 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Addition of Methyl Iodide: Cool the reaction mixture to 0 °C using an ice bath. Add 156.1 g of methyl iodide dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • Completion of Reaction: After the addition of methyl iodide, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding 500 mL of saturated aqueous ammonium chloride solution. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 500 mL). Combine the organic layers, wash with brine (500 mL), dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

PART 2: Synthesis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Crude Methyl (R)-2-methoxypropanoate118.13~118 g~1.0-
Sodium Hydroxide40.0060.0 g1.5≥97%
Methanol-500 mL--
Water-500 mL--
Concentrated Hydrochloric Acid-As needed-37%
Diethyl Ether-1 L--
Anhydrous Magnesium Sulfate-50 g--

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude Methyl (R)-2-methoxypropanoate in 500 mL of methanol.

  • Addition of Base: In a separate beaker, dissolve 60.0 g of sodium hydroxide in 500 mL of water and cool the solution to room temperature. Add the sodium hydroxide solution to the flask.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Extraction: Extract the acidic aqueous solution with diethyl ether (3 x 500 mL).

  • Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

PART 3: Purification and Characterization

Purification:

The crude this compound can be purified by fractional distillation under reduced pressure.

  • Boiling Point: Approximately 199.4 °C at 760 mmHg.[7]

Characterization:

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.[8]

  • FT-IR Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid, C-O stretching of the ether).

  • Chiral HPLC or GC: To determine the enantiomeric excess of the final product.

Expected Yield:

The overall yield for this two-step synthesis is typically in the range of 70-85%.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By utilizing a readily available chiral starting material and a robust synthetic strategy, this method offers an efficient and cost-effective route to this valuable chiral building block. Adherence to the detailed protocols and safety precautions is crucial for the successful and safe execution of this synthesis. The provided characterization methods will ensure the quality and enantiopurity of the final product, making it suitable for applications in pharmaceutical and fine chemical industries.

References

  • SOP: ORDERING & STORAGE OF HYDRIDES. (n.d.).
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • SAFETY DATA SHEET - Merck Millipore. (2022, August 26).
  • 2-Methoxypropanoic acid. (n.d.). PubChem.
  • MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Limited.
  • (2R)-2-methoxypropanoic acid. (n.d.). PubChem.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed.
  • Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis.
  • Williamson ether synthesis (video). (n.d.). Khan Academy.
  • Simulation details for hydrolysis of methyl lactate. (n.d.). ResearchGate.

Sources

Application Note: Comprehensive Analytical Characterization of (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Methoxypropanoic acid is a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The stereochemical and chemical purity of this intermediate is of paramount importance, as it directly impacts the efficacy, safety, and impurity profile of the final product. This document provides a comprehensive guide with detailed protocols for the analytical characterization of this compound, focusing on identity, chemical purity, enantiomeric excess, and residual solvent analysis. The methodologies described herein are grounded in established chromatographic and spectroscopic principles and adhere to international regulatory standards, ensuring robust and reliable results for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Chiral Purity

In pharmaceutical development, the biological activity of a chiral molecule often resides in a single enantiomer (the eutomer), while the other enantiomer (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.[1][2] Therefore, the precise control and accurate measurement of the enantiomeric composition of chiral starting materials like this compound are not merely a quality control metric but a fundamental requirement for ensuring the safety and efficacy of the final drug product.

This guide is designed to provide a self-validating framework for the complete analytical assessment of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, empowering the analyst to not only execute but also troubleshoot and adapt these protocols. The core analytical questions to be addressed are:

  • Identity: Is the compound unequivocally this compound?

  • Enantiomeric Purity: What is the enantiomeric excess (e.e.) of the (R)-enantiomer over the (S)-enantiomer?

  • Chemical Purity: What is the concentration of the desired compound relative to other non-enantiomeric impurities?

  • Residual Solvents: Are volatile organic impurities from the manufacturing process present and are they below acceptable limits?

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
IUPAC Name (2R)-2-methoxypropanoic acid[3]
CAS Number 23943-96-6[3]
Molecular Formula C₄H₈O₃[3][4]
Molecular Weight 104.10 g/mol [3][4]
Appearance Colorless to light yellow liquid
Chirality Contains one stereocenter at C2

Overall Analytical Workflow

A multi-faceted approach is required for the complete characterization of a chiral product. The following workflow illustrates the logical progression of analyses, from initial identity confirmation to the quantification of various impurities.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Validation & Reporting NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Validation Method Validation (ICH Q2(R1)) Chiral_HPLC->Validation Purity_HPLC RP-HPLC-UV (Chemical Purity/Assay) Purity_HPLC->Validation HS_GC Headspace GC-FID (Residual Solvents) HS_GC->Validation Report Certificate of Analysis (CoA) Validation->Report Sample Sample of This compound Sample->NMR Sample->MS Sample->Chiral_HPLC Sample->Purity_HPLC Sample->HS_GC

Figure 1: High-level analytical characterization workflow.

Protocol I: Chiral Purity and Enantiomeric Excess Determination by HPLC

The most critical parameter for a chiral compound is its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this determination.[5][6] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different interaction energies and, consequently, different retention times.[5][7]

Rationale for Method Selection
  • Direct vs. Indirect Analysis: A direct method using a CSP is strongly preferred over indirect methods that require derivatization with a chiral reagent.[8] Direct methods are faster, have fewer sample preparation steps, and eliminate the risk of kinetic resolution or racemization during the derivatization reaction.

  • Stationary Phase Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile and often provide excellent selectivity for a wide range of chiral compounds, including carboxylic acids.[9]

  • Mobile Phase Selection: Normal-phase chromatography (using non-polar solvents like hexane with a polar modifier like ethanol or isopropanol) frequently offers superior selectivity for chiral separations compared to reversed-phase. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is crucial for protonating the carboxylic acid analyte, which prevents peak tailing and leads to sharp, symmetrical peaks.

Experimental Protocol: Chiral HPLC

This protocol is a robust starting point and must be validated according to the principles outlined in ICH Q2(R1).[10][11][12]

Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: CHIRALPAK® series or equivalent polysaccharide-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade solvents: n-Hexane, 2-Propanol (IPA), Trifluoroacetic Acid (TFA).

  • Reference standards for (R)- and (S)-2-Methoxypropanoic Acid (if available) or a racemic mixture.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column CHIRALPAK® IC or equivalentImmobilized polysaccharide CSP offers broad solvent compatibility and high selectivity.
Mobile Phase n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1, v/v/v)Balances retention and selectivity. TFA suppresses ionization for better peak shape.
Flow Rate 1.0 mL/minProvides optimal efficiency for a standard 4.6 mm ID column.
Column Temp. 25 °CEnsures reproducible retention times. Temperature can be adjusted to improve resolution.
Detection UV at 210 nmThe carboxyl group has low UV absorbance; a low wavelength is required for sensitivity.
Injection Vol. 10 µLA typical volume; should be consistent across all injections.
Run Time ~15 minutesSufficient to elute both enantiomers with adequate separation.

Sample Preparation:

  • System Suitability Solution (Racemate): Prepare a solution of racemic 2-Methoxypropanoic Acid at approximately 1.0 mg/mL in the mobile phase. This is critical to establish the resolution of the method.

  • Test Sample Solution: Accurately weigh and prepare a solution of the this compound product at approximately 1.0 mg/mL in the mobile phase.

Procedure & Data Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the System Suitability Solution (racemate) and confirm the resolution (Rs) between the two enantiomer peaks is ≥ 2.0. The resolution is a measure of the degree of separation between adjacent peaks.[13]

  • Inject the Test Sample Solution.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention time from the racemate injection (or by injecting individual standards if available).

  • Calculate the Enantiomeric Excess (% e.e.) using the peak areas from the chromatogram:

    % e.e. = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Chiral HPLC Workflow Diagram

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Test Sample (1 mg/mL in Mobile Phase) inject_sample Inject Test Sample prep_sample->inject_sample prep_racemate Prepare Racemic Standard (1 mg/mL in Mobile Phase) equilibrate Equilibrate HPLC System (Stable Baseline) prep_racemate->equilibrate inject_racemate Inject Racemic Standard equilibrate->inject_racemate check_ss System Suitability Check (Resolution ≥ 2.0) inject_racemate->check_ss check_ss->inject_sample Pass integrate Integrate Peak Areas (R and S enantiomers) inject_sample->integrate calculate Calculate % Enantiomeric Excess integrate->calculate report Report Result calculate->report

Figure 2: Workflow for Enantiomeric Excess determination by Chiral HPLC.

Protocol II: Chemical Purity by HPLC-UV

This assay determines the amount of this compound relative to any non-enantiomeric impurities. A standard reversed-phase (RP) HPLC method is typically used.

Experimental Protocol: RP-HPLC

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA robust, general-purpose column for separating compounds of moderate polarity.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified aqueous phase to ensure the analyte is in a single protonation state.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible chromatography.
Detection UV at 210 nmMaximizes sensitivity for the analyte.
Injection Vol. 10 µL

Procedure:

  • Prepare a standard solution of this compound of known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Prepare the test sample solution at the same nominal concentration.

  • Inject the standard and sample solutions.

  • Calculate the purity by area percent, assuming all impurities have a similar response factor at 210 nm. For a more accurate assay, a reference standard would be used for external calibration.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol III: Residual Solvent Analysis by Headspace GC

Residual solvents are organic volatile impurities used or produced during manufacturing.[14] Their levels are strictly controlled due to their potential toxicity. Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard method outlined in pharmacopeias like the USP <467>.[14][15][16][17]

Rationale for Method Selection
  • Headspace Sampling: This technique involves heating the sample in a sealed vial and injecting only the vapor phase (headspace). This is ideal as it introduces only volatile components into the GC system, protecting the column from non-volatile matrix components and providing a very clean analysis.[17]

  • GC Separation: A column with a stationary phase designed for volatile compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase, like a G43) provides the necessary selectivity to separate common solvents.

  • Flame Ionization Detector (FID): The FID is a robust and sensitive detector that provides a near-universal response for carbon-containing organic compounds, making it ideal for quantifying a wide range of potential residual solvents.

Experimental Protocol: HS-GC-FID

Instrumentation and Conditions:

ParameterRecommended Condition
GC Column G43 phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Hydrogen, constant flow ~2.0 mL/min
Oven Program 40 °C (hold 20 min), then 10 °C/min to 240 °C (hold 20 min)
Injector Temp. 140 °C
Detector (FID) Temp. 250 °C
Headspace Vial Temp. 80 °C
Headspace Loop Temp. 85 °C
Headspace Transfer Line Temp. 90 °C
Vial Equilibration Time 60 min

Sample Preparation:

  • Solvent: Use a high-boiling point, water-miscible solvent in which the sample is soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[17]

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound product into a 20 mL headspace vial. Add 5.0 mL of the chosen solvent (e.g., DMSO), cap immediately, and vortex to dissolve.

  • Standard Preparation: Prepare a standard solution containing all expected residual solvents at their specified concentration limits (as per ICH Q3C guidelines) in the same solvent used for the sample.

Procedure:

  • Place the prepared sample and standard vials into the headspace autosampler.

  • Run the sequence.

  • Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas to those in the standard chromatogram.

Headspace GC Workflow Diagram

G prep_sample Weigh 100 mg Sample into HS Vial add_solvent Add 5 mL DMSO, Cap & Vortex prep_sample->add_solvent load_autosampler Load Vials into HS Autosampler add_solvent->load_autosampler prep_std Prepare Solvent Standard (at specified limits in DMSO) prep_std->load_autosampler incubate Incubate Vial (e.g., 80°C for 60 min) load_autosampler->incubate inject Pressurize & Inject Headspace Gas incubate->inject gc_run GC Separation & FID Detection inject->gc_run analyze Identify & Quantify Peaks vs. Standard gc_run->analyze report Report Solvents > Limit analyze->report

Figure 3: Workflow for Residual Solvent analysis by Headspace GC-FID.

Method Validation Principles

Any analytical method intended for quality control must be validated to demonstrate its suitability for the intended purpose.[7] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11][12][18]

Summary of Key Validation Parameters:

ParameterPurposeHow to Assess
Specificity To ensure the signal is solely from the analyte of interest.For chiral methods, demonstrate resolution from the other enantiomer and known impurities.
Linearity To demonstrate a proportional relationship between concentration and signal.Analyze a series of at least 5 concentrations; check R² value (typically >0.99).[13]
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Spike the sample matrix with known amounts of the analyte/impurity and calculate percent recovery.
Precision The degree of scatter between a series of measurements.Assessed at two levels: Repeatability (same day, same analyst) and Intermediate Precision (different days, analysts, or equipment). Expressed as %RSD.[18]
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined by signal-to-noise ratio (S/N = 3:1).[13]
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Typically determined by signal-to-noise ratio (S/N = 10:1) and confirmed by precision at that level.[13]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase composition (±2%), flow rate (±10%), and column temperature (±5°C) and check system suitability.

Conclusion

The analytical characterization of this compound is a multi-step process requiring orthogonal techniques to build a complete purity profile. Chiral HPLC is the cornerstone for determining enantiomeric excess, while RP-HPLC and HS-GC are essential for assessing chemical purity and residual solvents, respectively. The protocols provided here serve as a robust foundation for quality control and release testing. It is imperative that these methods are formally validated in accordance with ICH guidelines to ensure data integrity and regulatory compliance.

References

  • United States Pharmacopeia.
  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022-07-27). [Link]
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
  • Labcompliance. ICH guideline Q2 (R1): Significance and symbolism. [Link]
  • LCGC International. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
  • International Council for Harmonis
  • LCGC International. Are You Sure You Understand USP <621>?. (2024-09-16). [Link]
  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. (2017-09-13). [Link]
  • Uspbpep.com.
  • Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. (2017-06-28). [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
  • European Pharmacopoeia. 2.2.46.
  • Uspbpep.com. 2.2.46.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92209, 2-Methoxypropanoic acid. [Link]
  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
  • ResearchGate. The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. (2025-08-06). [Link]
  • SIELC Technologies. 2-Methoxypropionic acid. (2018-02-16). [Link]
  • Research Journal of Pharmacy and Technology.
  • Daicel Chiral Technologies. The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. [Link]
  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]
  • LCGC International. Gas Chromatography HS-GC-FID: Analysis of Residual Solvents According to USP 467. (2025-11-24). [Link]
  • SGS. Development of Methods for the Analysis of Residual Solvents. [Link]
  • Innoteg. The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. [Link]
  • Scharlab. Residual solvent analysis by GC-Headspace. [Link]
  • LabRulez LCMS. Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. [Link]
  • MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733584, (2R)-2-methoxypropanoic acid. [Link]
  • Herald Scholarly Open Access.
  • Herald Scholarly Open Access.
  • National Center for Biotechnology Information. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. [Link]
  • ResearchGate. A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. (2025-11-27). [Link]
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022-04-05). [Link]
  • Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017-10-23). [Link]
  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

Sources

Introduction: The Synthetic Challenge of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protecting Group Strategies for (R)-2-Methoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its utility stems from the defined stereochemistry at the C2 position and the presence of both a carboxylic acid and a methoxy group. However, the reactivity of the carboxylic acid often necessitates its temporary masking or "protection" to prevent unwanted side reactions during subsequent synthetic transformations. The selection and implementation of a suitable protecting group strategy are critical, not only for achieving the desired chemical outcome but also for preserving the compound's stereochemical integrity.

This guide provides a detailed exploration of robust protecting group strategies for this compound. We move beyond simple protocols to explain the underlying principles and causal relationships behind experimental choices, ensuring that researchers can adapt and apply these methods with confidence.

Pillar 1: Selecting the Optimal Protecting Group

The ideal protecting group for this compound must satisfy several key criteria:

  • Ease of Installation: The protection reaction should proceed in high yield under mild conditions that do not induce racemization of the sensitive α-stereocenter.

  • Robust Stability: The protected acid must be stable to the reaction conditions planned for subsequent steps in the synthetic sequence (e.g., organometallic additions, reductions, oxidations).

  • Facile and Orthogonal Cleavage: The deprotection step must be high-yielding and occur under conditions that are mild enough to leave the rest of the molecule, including the chiral center and the methoxy ether linkage, intact. "Orthogonality" is a key concept, meaning the protecting group can be removed without affecting other protecting groups in the molecule.[1]

Based on these criteria, we will detail two highly effective and commonly employed strategies: the Benzyl (Bn) Ester and the tert-Butyldimethylsilyl (TBDMS) Ester .

Strategy 1: The Benzyl (Bn) Ester - A Workhorse for Carboxylic Acid Protection

The benzyl ester is a premier choice for protecting carboxylic acids due to its general stability across a wide range of non-reductive chemical conditions and its clean, mild removal by catalytic hydrogenolysis.[2]

Workflow Overview: Benzyl Ester Protection & Deprotection

cluster_protection Protection cluster_deprotection Deprotection start_mol This compound prot_reagents Benzyl Alcohol (BnOH) p-TsOH (cat.) Toluene, Dean-Stark start_mol->prot_reagents Esterification prot_product (R)-2-Methoxypropanoic Acid Benzyl Ester prot_reagents->prot_product deprot_reagents H₂ (1 atm) 10% Pd/C Methanol (MeOH) prot_product->deprot_reagents Hydrogenolysis final_product This compound deprot_reagents->final_product

Caption: Benzyl ester protection/deprotection workflow.

Expertise & Causality: Why This Method Works

The formation of a benzyl ester via Fischer esterification is an equilibrium process. By using a Dean-Stark apparatus with a suitable solvent like toluene, the water generated during the reaction is azeotropically removed, driving the equilibrium towards the product and ensuring a high yield.[3]

Deprotection via catalytic hydrogenolysis is exceptionally mild and effective.[4] The reaction occurs on the surface of a palladium catalyst, where the benzyl C-O bond is cleaved by hydrogen, releasing the free carboxylic acid and toluene as the only byproduct.[5] This method is highly chemoselective and preserves the stereochemistry at the adjacent chiral center.

Protocol 1.1: Protection as a Benzyl (Bn) Ester

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add this compound (1.0 eq), toluene (approx. 0.2 M concentration), benzyl alcohol (1.2 eq), and a catalytic amount of p-TsOH (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to quench the acid catalyst), water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude benzyl ester is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 1.2: Deprotection of the Benzyl (Bn) Ester

Materials:

  • This compound Benzyl Ester (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (e.g., a balloon)

  • Reaction flask, magnetic stirrer, Celite® pad

Procedure:

  • Preparation: Dissolve the benzyl ester (1.0 eq) in a suitable solvent like methanol in a round-bottom flask.[6]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3 times to ensure the atmosphere is fully replaced with hydrogen.[4]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-5 hours).

  • Workup and Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected this compound. The product is usually very pure and requires no further purification.

Strategy 2: The Silyl Ester - A Mild and Orthogonal Approach

Silyl esters are known for their lability, which can be a significant advantage when extremely mild deprotection conditions are required.[7] While simple trimethylsilyl (TMS) esters are often too unstable for multi-step synthesis, the more sterically hindered tert-butyldimethylsilyl (TBDMS) group provides a better balance of stability and reactivity. The key feature of this strategy is its orthogonality to hydrogenolysis-based deprotection.

Workflow Overview: TBDMS Ester Protection & Deprotection

cluster_protection Protection cluster_deprotection Deprotection start_mol This compound prot_reagents TBDMS-Cl Imidazole or Et₃N DCM or DMF start_mol->prot_reagents Silylation prot_product (R)-2-Methoxypropanoic Acid TBDMS Ester prot_reagents->prot_product deprot_reagents TBAF THF prot_product->deprot_reagents Fluoride Cleavage final_product This compound deprot_reagents->final_product

Caption: TBDMS ester protection/deprotection workflow.

Expertise & Causality: Why This Method Works

The carboxylic acid is converted to its TBDMS ester by reaction with TBDMS-Cl in the presence of a base like imidazole. The base serves both to deprotonate the carboxylic acid and to activate the silyl chloride.

Deprotection is most commonly achieved using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[8] The exceptional strength of the Silicon-Fluorine (Si-F) bond (bond energy ~580 kJ/mol) is the primary thermodynamic driving force for this reaction.[8] The fluoride ion attacks the silicon atom, leading to the cleavage of the Si-O bond and regeneration of the carboxylate, which is then protonated upon workup. This process is extremely gentle and highly selective for silyl groups.

Protocol 2.1: Protection as a TBDMS Ester

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

  • Imidazole (2.2 eq) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • Setup: To a solution of this compound (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add TBDMS-Cl (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting acid.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation & Purification: Filter and concentrate the organic solution under reduced pressure. The crude TBDMS ester can be purified by flash column chromatography, though care must be taken as it can be sensitive to silica gel. Using a neutral plug of alumina or deactivated silica may be necessary.

Protocol 2.2: Deprotection of the TBDMS Ester

Materials:

  • This compound TBDMS Ester (1.0 eq)

  • Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

  • Tetrahydrofuran (THF)

  • Dilute aqueous HCl (e.g., 1 M)

  • Ethyl acetate (EtOAc)

  • Reaction flask, magnetic stirrer

Procedure:

  • Preparation: Dissolve the TBDMS ester (1.0 eq) in THF.

  • Reaction: Add the TBAF solution (1.2 eq) dropwise at room temperature. Stir for 30-60 minutes.[9]

  • Monitoring: Monitor the reaction by TLC. The reaction is typically very fast.

  • Workup: Quench the reaction by adding water. Acidify the mixture to pH ~3-4 with dilute HCl. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected acid.

Data Presentation: Comparative Analysis of Protecting Groups

FeatureBenzyl (Bn) Estertert-Butyldimethylsilyl (TBDMS) Ester
Protection Conditions BnOH, p-TsOH, Toluene, Reflux[10]TBDMS-Cl, Imidazole, DCM, 0°C to RT
Deprotection Conditions H₂, 10% Pd/C, MeOH, RT[6]TBAF, THF, RT[8][9]
Stability Stable to most acidic and basic conditions, organometallics.Labile to acid and fluoride. Moderate stability to base.
Advantages Very robust; byproduct (toluene) is volatile; extensive literature precedent.Extremely mild deprotection; orthogonal to many other groups (e.g., Bn, Boc).
Disadvantages Not compatible with hydrogenation-sensitive groups (e.g., alkynes, alkenes, some benzyl ethers).[11]Can be labile to chromatography; steric bulk may be an issue for hindered acids.
Racemization Risk Very low under standard protection/deprotection conditions.Very low; conditions are non-basic and mild.

Conclusion and Authoritative Grounding

The choice between a benzyl ester and a silyl ester for the protection of this compound is dictated by the planned synthetic route. The benzyl group offers broad stability, making it ideal for multi-step syntheses where robust protection is paramount. Its removal via hydrogenolysis is a clean and reliable process, provided no other reducible functional groups are present.[5] Conversely, the TBDMS ester provides a valuable orthogonal strategy. Its mild removal with fluoride ions is highly selective and advantageous when sensitive functionalities, such as double bonds or other benzyl-type protecting groups, must be preserved.[9][12] By understanding the distinct advantages and mechanistic underpinnings of each strategy, researchers can confidently select and execute the optimal protection scheme to advance their synthetic goals while safeguarding the critical stereochemical information of this valuable chiral synthon.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. Link to Publisher
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Dalla Cort, A. (1990). A Simple and Convenient Method for Cleavage of Silyl Ethers.
  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Technical Library.
  • Organic Chemistry Portal. (n.d.). Cleavage of silyl ethers.
  • Jiang, B., et al. (2014). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Angewandte Chemie International Edition, 53(49), 13506-13510. Link to Article[13]
  • Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 42. Link to Article[14]
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Nishimura, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2364–2371. Link to Article[16]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Hydrogenolysis.
  • SynArchive. (n.d.). Protection of Carboxylic acid by Ester.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • Reddit. (2023). Why are silyl esters unstable? r/OrganicChemistry.
  • Organic Chemistry Portal. (n.d.). Protective Groups.

Sources

Catalytic Pathways to Enantiopure (R)-2-Methoxypropanoic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in (R)-2-Methoxypropanoic Acid

This compound is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Its defined stereochemistry is often crucial for biological activity and efficacy, making its enantioselective synthesis a topic of significant interest. The presence of the undesired (S)-enantiomer can lead to reduced potency, altered pharmacological profiles, or even undesirable side effects. Consequently, robust and efficient catalytic methods for the production of enantiomerically pure this compound are highly sought after in both academic research and industrial drug development.

This application note provides a detailed guide to two powerful catalytic strategies for the synthesis of this compound: Asymmetric Hydrogenation of a prochiral precursor and Enzymatic Kinetic Resolution of a racemic mixture. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and present comparative data to aid in the selection of the most suitable method for your specific research and development needs.

Method 1: Asymmetric Hydrogenation of 2-Methoxyacrylic Acid

Asymmetric hydrogenation is a powerful and atom-economical method for the direct synthesis of chiral molecules from prochiral olefins.[1] In this approach, a chiral catalyst, typically a transition metal complex with a chiral ligand, facilitates the addition of hydrogen across the double bond of a substrate, leading to the formation of a stereocenter with high enantioselectivity. For the synthesis of this compound, the logical precursor is 2-methoxyacrylic acid.

The choice of the chiral ligand is paramount in achieving high enantiomeric excess (ee). Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexed with rhodium or ruthenium have shown exceptional performance in the asymmetric hydrogenation of various acrylic acid derivatives.[2][3] The rigidity and C2-symmetry of the BINAP ligand create a well-defined chiral environment around the metal center, effectively discriminating between the two prochiral faces of the olefin substrate.

Conceptual Workflow for Asymmetric Hydrogenation

The following diagram illustrates the general workflow for the synthesis of this compound via asymmetric hydrogenation.

cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification Catalyst_Precursor [Rh(COD)₂]BF₄ or Ru(BINAP)(OAc)₂ Active_Catalyst Chiral Rh/Ru-BINAP Catalyst Catalyst_Precursor->Active_Catalyst Ligand Exchange Chiral_Ligand (R)-BINAP Reaction_Vessel High-Pressure Reactor Active_Catalyst->Reaction_Vessel Catalyst Loading Substrate 2-Methoxyacrylic Acid Substrate->Reaction_Vessel Hydrogen H₂ Gas Hydrogen->Reaction_Vessel Solvent Methanol Solvent->Reaction_Vessel Product_Mixture Crude this compound Reaction_Vessel->Product_Mixture Reaction Solvent_Removal Solvent Removal Product_Mixture->Solvent_Removal Concentration Purification Chromatography/Distillation Solvent_Removal->Purification Residue Final_Product This compound Purification->Final_Product Purified Product

Caption: Workflow for Asymmetric Hydrogenation.

Protocol 1: Rhodium-BINAP Catalyzed Asymmetric Hydrogenation of 2-Methoxyacrylic Acid

This protocol is a representative procedure and may require optimization for specific experimental setups and desired outcomes.

Materials:

  • 2-Methoxyacrylic acid

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Catalyst Preparation (in a glovebox):

    • In a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol) and (R)-BINAP (e.g., 6.5 mg, 0.0105 mmol) in 5 mL of degassed methanol.

    • Stir the solution at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup:

    • In a separate flask, dissolve 2-methoxyacrylic acid (e.g., 102 mg, 1.0 mmol) in 10 mL of degassed methanol.

    • Transfer this substrate solution to the high-pressure autoclave.

    • Using a cannula, transfer the catalyst solution to the autoclave.

    • Seal the autoclave.

  • Hydrogenation:

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

    • Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the specified reaction time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the autoclave and purge with nitrogen.

    • Remove the reaction mixture and concentrate under reduced pressure.

    • The enantiomeric excess of the product can be determined by chiral HPLC or GC after conversion to a suitable derivative (e.g., methyl ester).

    • The crude product can be purified by column chromatography or distillation.

Data Presentation: Asymmetric Hydrogenation
Catalyst SystemSubstrateS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%) (Config.)Reference
Ru(S-BINAP)(Acac)₂2-(6′-methoxynaphth-2′-yl)acrylic acid100:142518>9995 (S)[2]
Rh-(R,R)-Et-DuPhosMethyl α-acetamidoacrylate200:13.4251>99>99 (R)[1]

Method 2: Enzymatic Kinetic Resolution of Racemic 2-Methoxypropanoic Acid Esters

Enzymatic kinetic resolution is a highly selective and environmentally benign method for separating enantiomers of a racemic mixture.[4] This technique leverages the stereospecificity of enzymes, most commonly lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other. For the synthesis of this compound, a common strategy is the lipase-catalyzed hydrolysis of a racemic ester, such as methyl 2-methoxypropanoate.

Candida antarctica lipase B (CALB), often immobilized on a solid support as Novozym 435, is a workhorse enzyme for such resolutions due to its broad substrate scope, high enantioselectivity, and excellent stability in organic solvents.[5] In the hydrolysis of racemic methyl 2-methoxypropanoate, CALB will preferentially hydrolyze the (R)-ester to the corresponding (R)-acid, leaving the unreacted (S)-ester behind. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product acid and the remaining ester. A key limitation of this method is that the maximum theoretical yield for the desired enantiomer is 50%.[4]

Conceptual Workflow for Enzymatic Kinetic Resolution

The following diagram outlines the process of obtaining this compound through enzymatic kinetic resolution.

cluster_synthesis Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation Racemic_Acid Racemic 2-Methoxypropanoic Acid Esterification Esterification (e.g., with Methanol) Racemic_Acid->Esterification Racemic_Ester Racemic Methyl 2-Methoxypropanoate Esterification->Racemic_Ester Reaction_Vessel Reaction Flask Racemic_Ester->Reaction_Vessel Resolved_Mixture Mixture of (R)-Acid and (S)-Ester Reaction_Vessel->Resolved_Mixture Selective Hydrolysis Enzyme Immobilized Lipase (Novozym 435) Enzyme->Reaction_Vessel Buffer Phosphate Buffer Buffer->Reaction_Vessel Extraction Liquid-Liquid Extraction Resolved_Mixture->Extraction Acid-Base Extraction R_Acid This compound Extraction->R_Acid Aqueous Phase S_Ester (S)-Methyl 2-Methoxypropanoate Extraction->S_Ester Organic Phase

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-Methoxypropanoate

This protocol is based on established procedures for the kinetic resolution of similar esters and provides a solid starting point for optimization.[6][7]

Materials:

  • Racemic methyl 2-methoxypropanoate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., acetonitrile or tert-butanol, optional)

  • Sodium hydroxide solution (e.g., 1 M) for pH control

  • Hydrochloric acid solution (e.g., 1 M) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Reaction Setup:

    • To a thermostatted reaction vessel, add phosphate buffer.

    • Add racemic methyl 2-methoxypropanoate (e.g., 1.18 g, 10 mmol).

    • If using a co-solvent, add it to the buffer (e.g., 20% v/v).

    • Add Novozym 435 (e.g., 100-200 mg).

  • Enzymatic Hydrolysis:

    • Stir the mixture at a constant temperature (e.g., 30-40 °C).

    • Monitor the progress of the reaction by periodically measuring the pH and titrating with a standard NaOH solution to maintain the desired pH. The consumption of NaOH is indicative of acid formation. Alternatively, samples can be withdrawn and analyzed by GC or HPLC.

    • Stop the reaction at approximately 50% conversion.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can be washed with water and a suitable organic solvent and reused.

    • Make the filtrate basic (pH > 8) by adding NaOH solution.

    • Extract the aqueous solution with ethyl acetate to remove the unreacted (S)-methyl 2-methoxypropanoate.

    • Acidify the aqueous layer to pH < 2 with HCl solution.

    • Extract the acidified aqueous layer with ethyl acetate to isolate the this compound.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • Analysis:

    • Determine the enantiomeric excess of the this compound and the recovered (S)-methyl 2-methoxypropanoate by chiral HPLC or GC.

Data Presentation: Lipase-Catalyzed Kinetic Resolution
EnzymeSubstrateAcylating Agent/ReactionSolventTime (h)Conversion (%)ee (%) (Product)Reference
Novozym 435Racemic 1-phenylethanolVinyl acetateHexane3~50>99 ((R)-acetate)[8]
Lipase PSRacemic 2-cyanocyclopentanolVinyl acetateDiethyl ether24~50>99 ((R)-acetate)[7]
Novozym 435Racemic 1-methoxy-2-propylamineDiisopropyl malonateMTBE444.992 ((R)-amide)[9]

Note: The data presented is for analogous substrates to demonstrate the general applicability and high selectivity of lipase-catalyzed kinetic resolutions.

Conclusion: Selecting the Optimal Catalytic Method

Both asymmetric hydrogenation and enzymatic kinetic resolution offer effective pathways to enantiomerically enriched this compound. The choice between these methods will depend on several factors, including the desired scale of synthesis, cost considerations, and available equipment.

  • Asymmetric hydrogenation offers a more direct route with the potential for higher yields (>90%) and is highly atom-economical. However, it requires specialized high-pressure equipment and often involves expensive noble metal catalysts and chiral ligands.

  • Enzymatic kinetic resolution utilizes mild reaction conditions, environmentally friendly catalysts, and standard laboratory glassware. While the maximum yield for the desired enantiomer is 50%, the enzyme can often be recycled, and the unreacted enantiomer can be racemized and reused, improving the overall process economy.

By understanding the principles and protocols outlined in this application note, researchers and drug development professionals can make informed decisions to efficiently synthesize the high-quality this compound required for their applications.

References

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. (2020). Organic & Biomolecular Chemistry. [Link]
  • Enzymatic Kinetic Resolution with Novozyme 435 ®. (n.d.).
  • Synthesis, characterization and application of Ru(BINAP)(Acac)(MNAA)(MeOH), a highly effective catalyst for the asymmetric hydrogenation of 2-(6′-methoxynaphth-2′-yl)acrylic acid. (1998). Inorganica Chimica Acta. [Link]
  • Novozym 435: the “perfect” lipase immobilized bioc
  • BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogen
  • A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. (2015).
  • Enantioselective Synthesis of Dialkylated α-Hydroxy Carboxylic Acids through Asymmetric Phase-Transfer Catalysis. (2016).
  • Modified Cellulose with BINAP-Supported Rh as an Efficient Heterogeneous Catalyst for Asymmetric Hydrogen
  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2014).
  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. (2018). MDPI. [Link]
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS Re.Public@polimi.it. [Link]
  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). Chemical Society Reviews. [Link]
  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermedi
  • Asymmetric Hydrogenation of Ketones with Polymer‐Bound BINAP/Diamine Ruthenium Catalysts. (2000).
  • Enantioselective Synthesis of α-Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides. (2024). Journal of the American Chemical Society. [Link]
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2003). PubMed. [Link]
  • An enantioselective method for reductive alkylation of aromatic carboxylic acid derivatives. Examination of the factors that provide stereoselectivity. (1987). Journal of the American Chemical Society. [Link]
  • Recent advances in catalytic, enantioselective alpha aminations and alpha oxygenations of carbonyl compounds. (2005). PubMed. [Link]
  • Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. (2022). Periodica Polytechnica Chemical Engineering. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Methoxypropanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and achieve high enantiopurity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions, grounded in chemical principles.

Issue 1: Low Overall Yield

Q: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a common challenge that can stem from several factors throughout the synthetic process. Let's break down the potential culprits and their remedies.

Potential Causes & Solutions:

  • Incomplete Reaction: The primary cause of low yield is often an incomplete reaction.

    • Sub-optimal Temperature: The Williamson ether synthesis-like reaction between a 2-halopropionate and a methoxide source is temperature-dependent. Ensure your reaction is maintained at the optimal temperature. For instance, a common procedure involves refluxing at around 50°C for an extended period (e.g., 12 hours or overnight) to drive the reaction to completion.[1][2]

    • Insufficient Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR) to ensure it has reached completion before work-up.

    • Poor Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material. Carefully control the stoichiometry, often using a slight excess of the methoxide source to ensure full conversion of the limiting 2-halopropionate.[3]

  • Side Reactions: The formation of byproducts will directly consume your starting materials and reduce the yield of the desired product.

    • Elimination Reactions: Under strongly basic conditions, 2-halopropionates can undergo elimination to form acrylate byproducts. To minimize this, add the base (e.g., sodium methoxide solution) dropwise at a controlled temperature.[2]

    • Moisture Contamination: Water in the reaction can hydrolyze the ester (if you are starting from an ester) or react with the methoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Product Loss During Work-up and Purification:

    • Inefficient Extraction: this compound is a relatively polar molecule. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate) and perform multiple extractions to maximize recovery from the aqueous layer.[2]

    • Emulsion Formation: Emulsions during extraction can trap the product. If an emulsion forms, try adding brine or filtering the mixture through celite to break it.

    • Sub-optimal Purification: If using column chromatography, ensure the silica gel is properly packed and the eluent system is optimized to provide good separation without excessive band broadening.

Issue 2: Low Enantiomeric Excess (ee)

Q: I am obtaining the product with a low enantiomeric excess. How can I improve the stereoselectivity of my synthesis?

A: Achieving high enantiomeric excess is critical for the utility of this compound in chiral applications. Low ee can result from the synthetic strategy itself or from racemization during the reaction or work-up.

Strategies for Improving Enantiomeric Excess:

  • Starting from a Chiral Pool: A reliable method to ensure high ee is to start from an enantiomerically pure precursor. For example, L-alanine can be converted to (S)-2-chloropropionic acid, which then undergoes an SN2 reaction with a methoxide source, inverting the stereocenter to yield this compound.[3]

  • Employing Chiral Auxiliaries: Chiral auxiliaries are powerful tools for controlling stereochemistry.[4] The general workflow involves attaching a chiral auxiliary to a propionyl group, performing a diastereoselective methoxylation, and then cleaving the auxiliary to yield the desired enantiomerically enriched product.[5]

    • Common Auxiliaries: Evans oxazolidinones and pseudoephedrine are well-established chiral auxiliaries for asymmetric alkylations and other transformations.[4][5]

    • Cleavage Conditions: The conditions for removing the chiral auxiliary must be mild enough to avoid racemization of the product.

  • Kinetic Resolution: If you are starting with a racemic mixture of 2-methoxypropanoic acid or a precursor, kinetic resolution can be an effective strategy to enrich the desired (R)-enantiomer.[6] This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[7][8][9]

    • Acylation Reactions: Asymmetric acylation using a chiral acyl-transfer catalyst can selectively convert one enantiomer into an ester, leaving the other enantiomer (in this case, the desired (R)-acid) unreacted and enriched.[7]

  • Preventing Racemization:

    • Avoid Harsh Basic or Acidic Conditions: The α-proton of the carboxylic acid is susceptible to deprotonation under strong basic conditions, which can lead to racemization. Similarly, harsh acidic conditions at elevated temperatures should be avoided.

    • Temperature Control: Perform reactions and work-up at the lowest practical temperature to minimize the risk of racemization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The choice of starting material significantly influences the synthetic strategy and the potential for achieving high enantiopurity.

Starting MaterialSynthetic ApproachKey Considerations
Racemic 2-Bromopropionic Acid Williamson Ether Synthesis followed by Chiral ResolutionA straightforward initial synthesis, but requires a subsequent resolution step (e.g., diastereomeric salt formation or kinetic resolution) to isolate the (R)-enantiomer.[2]
L-Alanine Chiral Pool SynthesisInvolves diazotization and chlorination to form (S)-2-chloropropionic acid, followed by an SN2 reaction with methoxide which inverts the stereocenter. This is an effective route to high ee product.[3]
Propionic Acid/Propionyl Chloride Asymmetric Synthesis with Chiral AuxiliariesOffers excellent control over stereochemistry but involves additional steps for attaching and cleaving the auxiliary.[4][5]

Q2: Can you provide a general protocol for a Williamson ether synthesis-like approach?

A2: Certainly. The following is a generalized procedure based on common literature methods.[2]

Experimental Protocol: Synthesis of 2-Methoxypropanoic Acid from 2-Bromopropionic Acid

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopropionic acid in methanol.

  • Reaction: While stirring at room temperature, slowly add a solution of sodium methoxide in methanol dropwise.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 50°C) and maintain for 12 hours or until the reaction is complete as monitored by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Add water to the residue and acidify to pH 1 with 1N HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methoxypropanoic acid.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Q3: How can I effectively purify the final product?

A3: The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Extraction: A thorough acidic work-up and extraction as described in the protocol above is the first crucial step to remove inorganic salts and other water-soluble impurities.[2]

  • Distillation: For larger quantities, vacuum distillation can be an effective method for purification, as 2-methoxypropanoic acid is a liquid at room temperature.[1]

  • Recrystallization (for derivatives): While the acid itself is a liquid, if you are preparing solid derivatives, recrystallization is an excellent technique for achieving high purity.[10]

  • Column Chromatography: For smaller scales or for removing closely related impurities, flash column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve peak shape, is a good starting point.

Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate key concepts and workflows discussed in this guide.

Diagram 1: Troubleshooting Low Yield

LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions start->side_reactions workup_loss Work-up/Purification Loss start->workup_loss sol_temp Optimize Temperature incomplete_rxn->sol_temp sol_time Increase Reaction Time incomplete_rxn->sol_time sol_stoich Verify Stoichiometry incomplete_rxn->sol_stoich sol_elim Control Base Addition side_reactions->sol_elim sol_dry Use Anhydrous Conditions side_reactions->sol_dry sol_extract Optimize Extraction workup_loss->sol_extract sol_purify Refine Purification workup_loss->sol_purify

Caption: Decision tree for troubleshooting low yield.

Diagram 2: Strategies for High Enantiomeric Excess

HighEE_Strategies cluster_approaches Synthetic Approaches cluster_considerations Key Considerations goal Goal: High ee this compound chiral_pool Chiral Pool Synthesis (e.g., from L-Alanine) goal->chiral_pool chiral_aux Chiral Auxiliary Approach goal->chiral_aux kinetic_res Kinetic Resolution of Racemate goal->kinetic_res inversion Stereochemical Inversion (SN2) chiral_pool->inversion racemization Prevent Racemization (Control pH and Temperature) chiral_pool->racemization cleavage Mild Auxiliary Cleavage chiral_aux->cleavage chiral_aux->racemization catalyst Chiral Catalyst/Reagent Selection kinetic_res->catalyst kinetic_res->racemization

Caption: Approaches to achieve high enantioselectivity.

References

  • Nakata, K., Onda, Y., Ono, K., & Shiina, I. (2010). An effective kinetic resolution of racemic α-arylpropanoic acids, α-arylbutanoic acids, and β-substituted-α-arylpropanoic acids with bis(9-phenanthryl)methanol as a new achiral nucleophile in the asymmetric esterification using carboxylic anhydrides and the acyl-transfer catalyst. Tetrahedron Letters, 51(43), 5666-5669. [Link]
  • Ricke, P. S., et al. (Date unavailable). 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method.
  • Bakulev, V. A., et al. (Date unavailable). Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. Organic & Biomolecular Chemistry. [Link]
  • Wikipedia. (Date unavailable). Chiral auxiliary. Wikipedia. [Link]
  • MDPI. (Date unavailable). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. [Link]
  • Wikipedia. (Date unavailable). Kinetic resolution. Wikipedia. [Link]
  • Zhang, Y., et al. (Date unavailable). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Nakata, K., et al. (2010). An effective kinetic resolution of racemic α-arylpropanoic acids, α-arylbutanoic acids, and β-substituted-α-arylpropanoic acids with bis(9-phenanthryl)methanol as a new achiral nucleophile in the asymmetric esterification using carboxylic anhydrides and the acyl-transfer catalyst. Tokyo University of Science. [Link]
  • Google Patents. (Date unavailable). US5043274A - Process for producing an optically active 2-arylpropionic acid.

Sources

Technical Support Center: (R)-2-Methoxypropanoic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of (R)-2-Methoxypropanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of chiral 2-methoxypropanoate esters. As an α-alkoxy carboxylic acid, this molecule presents unique stability challenges, particularly concerning the preservation of its stereocenter. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the esterification process, linking them to underlying chemical side reactions and providing actionable solutions.

Question 1: My reaction has a good conversion rate, but the final product shows low optical purity or is completely racemic. What happened?

Answer: This is a classic and critical issue when working with chiral α-alkoxy acids. The primary cause is racemization of the stereocenter at the C2 position.

  • Causality (The "Why"): The hydrogen atom on the α-carbon (the chiral center) is acidic. Under the strong acidic conditions typical of a Fischer-Speier esterification, this proton can be abstracted, leading to the formation of a planar enol or enolate intermediate.[1] Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a mixture of (R) and (S) enantiomers, thus eroding the optical purity of your product. The presence of water, a byproduct of the esterification, can facilitate this process, especially at elevated temperatures.[2]

  • Troubleshooting Steps:

    • Assess Reaction Conditions: High temperatures (>80 °C) and prolonged reaction times in the presence of strong Brønsted acids (like H₂SO₄ or HCl) significantly accelerate racemization.

    • Analytical Verification: Use chiral HPLC or GC to quantify the enantiomeric excess (ee) of both the remaining starting material and the ester product. If both show reduced ee, racemization is confirmed.

    • Solution - Milder Conditions:

      • Lower the Temperature: Operate at the lowest feasible temperature that still allows for a reasonable reaction rate.

      • Alternative Catalysts: Switch from strong mineral acids to milder catalysts like p-toluenesulfonic acid (TsOH) or use Lewis acids.

      • Coupling Reagents: Avoid direct acid catalysis altogether. Use coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in a Steglich esterification, which proceeds under much milder, neutral conditions and avoids the formation of water.[3]

Question 2: My NMR analysis shows the expected ester signals, but also unexpected signals corresponding to a hydroxyl group and a methyl singlet that has shifted. What is the likely side product?

Answer: This impurity profile strongly suggests that you are experiencing acid-catalyzed ether cleavage of the 2-methoxy group.

  • Causality (The "Why"): The methoxy group is an ether linkage. While generally stable, ethers can be cleaved under strong acidic conditions, especially in the presence of a good nucleophile.[4][5][6] The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol).[7][8] A nucleophile (e.g., water byproduct, the alcohol reactant, or the acid's conjugate base) can then attack the carbon, cleaving the C-O bond. This results in the formation of a 2-hydroxypropanoate ester (a lactate ester).

  • Troubleshooting Steps:

    • Confirm with Mass Spectrometry: Use LC-MS or GC-MS to identify the mass of the impurity. The lactate ester will have a different molecular weight than your desired product.

    • Review Your Acid Catalyst: While common for Fischer esterification, strong acids like H₂SO₄ are more likely to cause this side reaction at high temperatures. The use of hydrohalic acids like HBr or HI, even in catalytic amounts, is highly discouraged as they are classic reagents for ether cleavage.[5][6]

    • Solution - Optimize Conditions:

      • Avoid Harsh Acids: Do not use HBr or HI. If using H₂SO₄, use the minimum effective catalytic amount.

      • Control Temperature: Keep the reaction temperature as low as possible to disfavor the higher activation energy pathway of ether cleavage.

      • Anhydrous Conditions: The presence of water, which acts as a nucleophile, can promote this side reaction. Ensure all reagents and glassware are dry and consider using a Dean-Stark apparatus or molecular sieves to remove water as it forms.[9][10]

In-Depth Look at Key Side Reactions

Racemization via Enol Intermediate

The stereochemical integrity of this compound is paramount. The acid-catalyzed racemization pathway is the most significant threat to product quality.

Racemization

Acid-Catalyzed Ether Cleavage

This reaction competes with the desired esterification, consuming starting material and generating hard-to-remove impurities.

EtherCleavage

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose method for esterifying this compound with minimal side reactions? A: For sensitive, high-value applications where chiral purity is non-negotiable, the Steglich esterification is highly recommended.[3] It uses DCC (or a more modern equivalent like EDC) and a catalyst like DMAP at or below room temperature. This method avoids strong acids and high heat, thus preventing both racemization and ether cleavage.

Q: If I must use Fischer esterification for scale-up reasons, what are the top three things I can do to maximize chiral purity? A:

  • Use a Large Excess of Alcohol: Employing the alcohol as the solvent (if feasible) pushes the reaction equilibrium forward, allowing for shorter reaction times and/or lower temperatures.[9][10][11]

  • Remove Water: Use a Dean-Stark trap or add 4Å molecular sieves to the reaction mixture to sequester the water byproduct, which helps prevent the reverse reaction and can reduce the rate of racemization.[10]

  • Choose the Right Catalyst: Use the mildest effective acid catalyst, such as p-toluenesulfonic acid (TsOH) or an acidic ion-exchange resin, instead of concentrated sulfuric acid.

Q: How can I monitor the reaction for the onset of side products? A: The best approach is to take aliquots from the reaction mixture at regular intervals. Dilute and analyze them by:

  • Chiral HPLC/GC: To monitor the enantiomeric excess (ee) of the starting material and the product. A drop in the starting material's ee is an early warning of racemization.

  • ¹H NMR: To check for the appearance of new signals that would indicate ether cleavage or other unexpected byproducts.

  • LC-MS: To screen for compounds with unexpected molecular weights.

Data Summary: Condition Comparison

The following table summarizes expected outcomes from different esterification methods.

MethodCatalystTemperatureTypical Chiral PurityCommon Side Reactions
Fischer-Speier H₂SO₄ (conc.)Reflux (e.g., 80-110 °C)Moderate to LowRacemization, Ether Cleavage
Modified Fischer TsOH40-60 °CGood to HighMinor Racemization
Steglich DCC/DMAP0-25 °CExcellent (>99% ee)None (if pure reagents used)
Enzymatic Lipase25-40 °CExcellent (>99% ee)None (substrate specific)

Experimental Protocols

Protocol 1: Optimized Fischer Esterification (Methanol Example)

This protocol is designed to minimize side reactions while using the Fischer method.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add this compound (1.0 eq).

  • Reagents: Add anhydrous methanol (20 eq) to the flask. The large excess serves as both reactant and solvent.[9][10]

  • Catalyst: While stirring, add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and monitor the reaction progress by TLC or GC every 2 hours.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude ester by silica gel chromatography or distillation.

Protocol 2: Chiral Purity Analysis via HPLC
  • Sample Prep: Prepare a ~1 mg/mL solution of the final ester product in the mobile phase.

  • Column: Use a chiral stationary phase column suitable for separating enantiomers (e.g., a Chiralpak® or Chiralcel® column).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio must be optimized for your specific ester.

  • Detection: Use a UV detector at a wavelength where the ester absorbs (e.g., 210 nm).

  • Analysis: Inject a sample of the racemic ester to determine the retention times of the (R) and (S) enantiomers. Then, inject your sample. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.

References

  • US5221765A, Racemization process for an optically active carboxylic acid or ester thereof, Google P
  • Faber, K., et al. (2009). Biocatalytic racemization of α-hydroxycarboxylic acids. Tetrahedron, 65, 7752–7755.
  • Organic Chemistry Tutor. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Wikipedia. Ether cleavage.
  • Clark, J. (n.d.).
  • Faber, K., et al. (2001). Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids. PubMed.
  • Poll, T., et al. (1989). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Tetrahedron, 45(21), 6613-6644.
  • The Organic Chemistry Tutor. (2016).
  • Organic Chemistry Tutor. (2024).
  • EP0402104A2, Racemization of a carboxylic acid, Google P
  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Organic Chemistry Class Notes.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. YouTube.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia.
  • Chemistry Steps. (n.d.).
  • University of California, Irvine. (n.d.).

Sources

Technical Support Center: Purification of (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-2-Methoxypropanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the purification of this chiral carboxylic acid. As Senior Application Scientists, we have compiled this information based on established methodologies and field-proven insights to ensure you can achieve the desired purity and enantiomeric excess for your compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound from reaction mixtures.

Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC/SFC

Question: I am not seeing any separation between the enantiomers of this compound on my chiral column. What are the potential causes and how can I troubleshoot this?

Answer:

Poor or no enantiomeric resolution is a common hurdle in chiral separations. The primary cause is often a suboptimal choice of chiral stationary phase (CSP) or mobile phase conditions.[1] Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP, which is governed by various interactions like hydrogen bonding, π-π interactions, and steric hindrance.[2]

Here is a step-by-step guide to address this issue:

  • Verify Column Selection: Not all CSPs are created equal for every compound. For an acidic analyte like 2-Methoxypropanoic Acid, specific types of columns are more likely to be successful.

    • Polysaccharide-based CSPs: Columns like Chiralcel® OD-H or Chiralpak® AD are versatile and a good starting point for screening.[1]

    • Anion-exchange type CSPs: CSPs based on quinine or quinidine derivatives (e.g., CHIRALPAK QN-AX, QD-AX) are specifically designed for acidic compounds and facilitate ion-exchange interactions that can lead to excellent separation.[1]

  • Optimize Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.[3][4]

    • Normal Phase (Hexane/IPA): This is a common starting point. Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol). Sometimes, even minor changes in alcohol content can drastically affect resolution.[5]

    • Additives/Modifiers: For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid, leading to better peak shape and often improved resolution. Conversely, for basic compounds, a basic additive like diethylamine (DEA) is used.[5]

    • Polar Ionic Mode: For CHIROBIOTIC columns, a polar ionic mode with additives like salts and water can be effective for ionizable analytes.

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can sometimes increase the efficiency of the separation and improve resolution.

    • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.

  • Check for Column Contamination or Degradation:

    • Additive Memory Effect: If the column was previously used with a basic additive for a different separation, residual additives can interfere with the separation of an acidic compound.[6] It's essential to have dedicated columns for acidic and basic compounds or to employ a rigorous flushing procedure.

    • Column Flushing: If you suspect contamination, flush the column according to the manufacturer's instructions. For immobilized columns, flushing with a strong solvent like THF or DMF can resolve issues of strongly adsorbed materials.[7]

Workflow for Troubleshooting Poor HPLC Resolution

G start Start: No/Poor Enantiomeric Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate for an acidic compound? start->check_csp csp_no Select a suitable CSP (e.g., Polysaccharide or Anion-Exchange type) check_csp->csp_no No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes csp_no->optimize_mp csp_yes Yes add_acid Add acidic modifier (e.g., 0.1% TFA) optimize_mp->add_acid vary_alcohol Vary alcohol % (e.g., IPA, EtOH) add_acid->vary_alcohol check_params Adjust Operating Parameters vary_alcohol->check_params flow_rate Decrease Flow Rate check_params->flow_rate temperature Vary Temperature flow_rate->temperature check_column Inspect Column Health temperature->check_column flush_column Flush column with appropriate solvents check_column->flush_column check_history Check for additive memory effects flush_column->check_history resolution_ok Resolution Achieved check_history->resolution_ok If successful

Caption: Workflow for troubleshooting poor enantiomeric resolution in chiral HPLC.

Issue 2: Low Yield After Purification by Diastereomeric Salt Crystallization

Question: I am attempting to resolve a racemic mixture of 2-Methoxypropanoic Acid via diastereomeric salt crystallization with a chiral amine, but my yield of the desired (R)-enantiomer is very low. Why is this happening?

Answer:

Diastereomeric salt crystallization is a powerful technique for resolving racemates on a large scale.[4] However, the maximum theoretical yield for a classical resolution is 50%, as you are only isolating one of the two enantiomers.[8] Yields lower than this are common and can be attributed to several factors:

  • Suboptimal Choice of Resolving Agent: The chiral amine used must form a stable, crystalline salt with one enantiomer of the acid while the salt of the other enantiomer remains soluble in the chosen solvent. If both diastereomeric salts have similar solubilities, separation will be inefficient.

    • Troubleshooting: Screen a variety of commercially available chiral amines (e.g., (R)-1-phenylethylamine, brucine, quinine).

  • Incorrect Solvent System: The solvent is critical for achieving differential solubility between the two diastereomeric salts.

    • Troubleshooting: Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof). The ideal solvent will fully dissolve the racemic salt at an elevated temperature and then, upon cooling, selectively precipitate only one diastereomer.

  • Incomplete Precipitation or Co-precipitation:

    • Incomplete Precipitation: The desired salt may be too soluble in the chosen solvent, even at lower temperatures. Try using a less polar solvent or reducing the final temperature.

    • Co-precipitation: The undesired diastereomeric salt may also be precipitating, which lowers the enantiomeric excess of the crystallized solid and reduces the effective yield of the pure enantiomer. This can happen if the solution is cooled too rapidly or is too concentrated.

  • Losses During Salt Breaking and Extraction: The final step involves "breaking" the salt with an acid (e.g., HCl) to liberate the free carboxylic acid and then extracting it into an organic solvent.[8] Losses can occur during this phase if the pH is not sufficiently low to fully protonate the carboxylic acid or if an insufficient volume of extraction solvent is used.

Issue 3: Persistent Impurities in the Final Product

Question: After purification, my sample of this compound still shows impurities by NMR/LC-MS. What are these likely to be and how can I remove them?

Answer:

Impurities can originate from starting materials, side reactions, or the purification process itself.[9][10]

Potential Impurity Likely Source Recommended Removal Strategy
Starting Materials (e.g., (R)-Lactic acid ester) Incomplete reaction during synthesis.Fractional Distillation: If the boiling points are sufficiently different. Chromatography: Preparative HPLC or flash chromatography can be effective.
(S)-2-Methoxypropanoic Acid Incomplete resolution or racemization.Re-purification: Repeat the chiral separation (HPLC or crystallization). For crystallization, multiple recrystallizations may be necessary to enhance enantiomeric excess.
Methylating Agent Byproducts (e.g., from Dimethyl Sulfate) Byproducts from the methylation step of the synthesis.[11]Aqueous Wash/Extraction: Perform an aqueous wash of an organic solution of the acid to remove water-soluble inorganic salts.
Residual Solvents Solvents used in reaction or purification (e.g., Hexane, IPA, Ethyl Acetate).High Vacuum Drying: Dry the final product under high vacuum, possibly with gentle heating, to remove volatile organic solvents.
Resolving Agent (Chiral Amine) Incomplete removal after diastereomeric salt breaking.Acidic Wash: During the extraction step after breaking the salt, wash the organic layer thoroughly with an acidic aqueous solution (e.g., 1M HCl) to ensure the amine is protonated and remains in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The two most common and effective methods for purifying and resolving enantiomers of chiral carboxylic acids like this compound are Chiral Chromatography and Crystallization-based Resolution .[4][]

Method Principle Advantages Disadvantages
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase (CSP).[2][3]High resolution, applicable to small quantities, analytical and preparative scale-up is possible.[]Can be expensive, requires specialized equipment, method development can be time-consuming.[3]
Diastereomeric Salt Crystallization A racemic acid is reacted with a chiral base to form diastereomeric salts with different solubilities, allowing separation by crystallization.[4]Cost-effective for large-scale production, well-established technique.[4]Maximum yield is 50% (unless dynamic resolution is used), requires screening of resolving agents and solvents, may require multiple recrystallizations.[8]
Crystallization-Induced Dynamic Resolution (CIDR) An advanced crystallization method where the undesired enantiomer in solution is continuously converted to the desired enantiomer, allowing for theoretical yields >50%.[13]Can achieve high yields (>90%) and high enantiomeric excess.[13]Requires specific conditions for in-situ racemization, more complex to develop.

Q2: How do I accurately determine the enantiomeric excess (e.e.) of my purified product?

Determining the enantiomeric excess (e.e.) is critical to confirming the success of your purification.[14][15]

  • Chiral HPLC/SFC: This is the gold standard. A validated chiral HPLC or SFC method is used to separate the two enantiomers. The e.e. is calculated from the peak areas of the (R) and (S) enantiomers using the formula:

    • e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

  • NMR Spectroscopy with Chiral Derivatizing Agents: The carboxylic acid can be converted into a diastereomeric ester or amide using a chiral auxiliary (e.g., Mosher's acid chloride).[16] The resulting diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of their integration can be used to calculate the e.e.

  • Optical Rotation: While a polarimeter can confirm the optical activity of the sample, it is not a reliable method for accurately determining e.e. unless a precise value for the specific rotation of the enantiopure compound is known and there are no other optically active impurities present.[16]

Decision Tree for Purification Method Selection

G start Start: Purify this compound scale What is the scale of purification? start->scale large_scale Large Scale (> 1 g) scale->large_scale Large small_scale Small Scale (< 1 g) / Analytical scale->small_scale Small crystallization Consider Crystallization-Based Methods large_scale->crystallization chromatography Use Chiral Chromatography (HPLC/SFC) small_scale->chromatography dynamic_res Is high yield (>50%) critical? crystallization->dynamic_res final_product Purified Product chromatography->final_product cidt Develop Crystallization-Induced Dynamic Resolution (CIDR) dynamic_res->cidt Yes diastereomeric_salt Use Diastereomeric Salt Crystallization dynamic_res->diastereomeric_salt No cidt->final_product diastereomeric_salt->final_product

Caption: Decision tree for selecting a purification method for this compound.

References

  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. (2025).
  • Theoretical Study of Chiral Carboxylic Acids.
  • Technical Support Center: Purification of Acidic Chiral Compounds. (2025). Benchchem.
  • Scheffer, J. (2005). Creating chirality in crystals. Chemistry World.
  • The Secrets to Mastering Chiral Chromatography. (2023). Rotachrom Technologies.
  • Chiral Analysis & Separ
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). PMC - NIH.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
  • Chiral column chrom
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH.
  • Trouble with chiral separations. (2020).
  • Stereochemistry - Stereoelectronics. (2021).
  • Mbah, C. J. (2018).
  • How can I improve my chiral column resolution? (2014).
  • Process for the preparation of aromatic methoxycarboxylic acid methyl esters. (1998).
  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. (2012). TSI Journals.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Methoxypropanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and manipulation of this chiral building block. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Esterification Reactions

Question: I am attempting to synthesize an ester from this compound using a standard Fischer esterification with an alcohol and a strong acid catalyst (e.g., H₂SO₄), but my yields are consistently low. What could be the issue?

Answer: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1][2][3] The equilibrium between the carboxylic acid, alcohol, ester, and water can be unfavorable.[1] To drive the reaction towards the product, you need to shift the equilibrium. Here are several factors to consider and troubleshoot:

  • Water Removal: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials.[1]

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, adding a dehydrating agent like molecular sieves can be effective.

  • Excess Alcohol: Using the alcohol as the solvent or in a large excess can shift the equilibrium towards the ester product, according to Le Châtelier's principle.[1][3]

  • Catalyst Choice and Amount: While a strong acid catalyst is necessary, using an excessive amount can lead to side reactions, such as dehydration of the alcohol or degradation of the starting material.

    • Expert Insight: For a sensitive substrate like this compound, consider milder acid catalysts like p-toluenesulfonic acid (TsOH) to minimize potential side reactions.

  • Reaction Temperature and Time: Ensure the reaction is heated sufficiently to facilitate the reaction and water removal, but avoid excessive temperatures that could lead to decomposition. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

For acid-sensitive substrates, alternative esterification methods that do not rely on strong acids can be considered.[4] These include using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or converting the carboxylic acid to a more reactive acid chloride first.[4]

Issue 2: Loss of Optical Purity (Racemization)

Question: My final product, an ester or amide derived from this compound, shows a significant loss of enantiomeric excess (ee). What is causing this racemization, and how can I prevent it?

Answer: The chiral center in this compound is at the α-position to the carbonyl group, making it susceptible to racemization, especially under harsh reaction conditions.[5][6][7] The primary mechanism for this is the formation of a planar enol or enolate intermediate, which is achiral.[6][7][8] Reprotonation of this intermediate can occur from either face, leading to a mixture of (R) and (S) enantiomers.[5][9]

Key Factors Influencing Racemization:

  • Strong Bases or Acids: Both strong bases (leading to enolate formation) and strong acids (leading to enol formation) can catalyze racemization.[5][6]

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolization/enolate formation.

  • Prolonged Reaction Times: The longer the chiral center is exposed to racemizing conditions, the greater the loss of optical purity.

Strategies to Minimize Racemization:

  • Milder Coupling Reagents: For amide synthesis, avoid high temperatures. Instead, use coupling agents like DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) at lower temperatures. These reagents activate the carboxylic acid without the need for harsh conditions that promote racemization.[10]

  • Acid Chloride Formation: Converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be an effective way to activate it for subsequent reaction with an alcohol or amine.[11][12] This is typically done at low temperatures to minimize racemization.

  • Control of pH: During workup and purification, avoid strongly acidic or basic conditions.[13]

  • Enzymatic Methods: For certain transformations, enzymatic catalysis can offer high stereoselectivity under mild conditions, thus preserving the chiral integrity.

Below is a decision tree to guide your troubleshooting process for racemization:

racemization_troubleshooting start Racemization Observed cond_harsh Are harsh conditions (strong acid/base, high temp) being used? start->cond_harsh milder_reagents Switch to milder reagents: - Coupling agents (DCC, EDC, HATU) - Lower reaction temperatures - Consider enzymatic methods cond_harsh->milder_reagents Yes check_workup Is the workup or purification involving extreme pH? cond_harsh->check_workup No adjust_ph Neutralize carefully and consider non-acidic/basic purification methods (e.g., silica gel chromatography). check_workup->adjust_ph Yes further_investigation Investigate stability of the product under reaction and purification conditions. check_workup->further_investigation No

Caption: Decision tree for troubleshooting racemization.

Issue 3: Difficulty in Forming Amides

Question: I'm trying to form an amide by directly reacting this compound with an amine, but the reaction is not proceeding, or the yield is very low. Why is this direct reaction so difficult?

Answer: The direct reaction between a carboxylic acid and an amine is often challenging because of an initial acid-base reaction. The acidic carboxylic acid protonates the basic amine to form an ammonium carboxylate salt.[12] This salt is generally unreactive and requires high temperatures (often >160-180 °C) to dehydrate and form the amide bond.[12][14] Such high temperatures can lead to decomposition and racemization.

Effective Amide Synthesis Strategies:

  • Use of Coupling Reagents: This is the most common and effective method for amide bond formation under mild conditions.[10] Reagents like DCC or EDC activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine.[10]

  • Conversion to an Acid Chloride: As mentioned previously, converting the carboxylic acid to a more reactive acid chloride with SOCl₂ or oxalyl chloride allows for a rapid and often high-yielding reaction with the amine at low temperatures.[11][12]

The following workflow illustrates the recommended approach for amide synthesis:

amide_synthesis_workflow start (R)-2-Methoxypropanoic Acid + Amine direct_reaction Direct Heating start->direct_reaction Not Recommended (High Temp, Racemization) coupling_reagent Coupling Reagent (e.g., DCC, EDC) start->coupling_reagent Recommended (Mild Conditions) acid_chloride Convert to Acid Chloride (e.g., SOCl₂) start->acid_chloride Recommended (High Reactivity) product Amide Product coupling_reagent->product acid_chloride->product

Caption: Recommended workflows for amide synthesis.

Experimental Protocols

Protocol 1: Esterification using DCC/DMAP

This protocol is suitable for acid-sensitive alcohols and helps to avoid the harsh conditions of Fischer esterification.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired alcohol (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DMAP: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Addition of DCC: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Protocol 2: Amide Formation via Acid Chloride

This two-step procedure is highly effective for a wide range of amines.

Step A: Formation of the Acid Chloride

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Oxalyl Chloride: Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous dimethylformamide (DMF).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acid chloride is typically used immediately in the next step.

Step B: Amidation

  • Preparation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C under an inert atmosphere.

  • Addition of Amine: Slowly add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Data Summary

The choice of reaction conditions can significantly impact the yield and enantiomeric excess (ee) of the product. The following table provides a qualitative comparison of different methods.

Reaction TypeReagentsTemperatureTypical YieldRisk of RacemizationKey Considerations
Fischer Esterification Alcohol, H₂SO₄RefluxModerate to GoodModerate to HighRequires water removal.[1][3]
DCC/DMAP Esterification Alcohol, DCC, DMAP0 °C to RTGood to ExcellentLowDCU byproduct removal is necessary.
Direct Amidation Amine>160 °CPoor to ModerateVery HighGenerally not recommended.[12][14]
Amidation via Acid Chloride SOCl₂ or (COCl)₂, Amine, Base0 °C to RTExcellentLow to ModerateAcid chloride is moisture-sensitive.[11][12]
Amidation with Coupling Agents Amine, EDC/HATU0 °C to RTExcellentVery LowReagents can be expensive.[10]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Acidic Chiral Compounds.
  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds.
  • Chemistry LibreTexts. (2021, March 5). 19.11: Racemization.
  • Chemistry Stack Exchange. (2022, November 4). Racemization at stereogenic centre.
  • Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube.
  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Wikipedia. (n.d.). Racemization.
  • Leah4sci. (2025, November 5). Reactions of Carboxylic Acids Explained | Esters, Amides, Alcohols and More [Video]. YouTube.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • PubMed Central. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems.
  • PubMed. (n.d.). Synthesis of some 2-arylpropionic acid amides as prodrugs.
  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Khan Academy. (n.d.). Carboxylic acid reactions overview.
  • NCERT. (n.d.). Tests for Functional Groups.
  • Chemistry LibreTexts. (2019, June 5). 22.10 Reactions of Carboxylic Acids.
  • Google Patents. (n.d.). US5043274A - Process for producing an optically active 2-arylpropionic acid.
  • PubChem. (n.d.). (2R)-2-methoxypropanoic acid.
  • EPO. (2025, January 22). PROCESS OF MAKING 3-(4'-AMINOPHENYL)-2-METHOXYPROPIONIC ACID, AND ANALOGS AND INTERMEDIATES THEREOF.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. (2021, June 8). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions | Request PDF.
  • ECHEMI. (n.d.). 4324-37-2, 2-Methoxypropanoic acid Formula.
  • PubMed Central. (2021, December 14). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid.
  • ResearchGate. (2019, January 22). Synthesis of some 2-arylpropionic acid amides as prodrugs.
  • ChemicalBook. (2025, July 14). (R)-(+)-2-METHOXYPROPIONIC ACID.
  • Manchester Organics. (n.d.). (2R)-2-Methoxypropanoic acid.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • Arctom. (n.d.). CAS NO. 23943-96-6 | this compound.
  • PubChem. (n.d.). 2-Methoxypropanoic acid.
  • Google Patents. (n.d.). EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
  • Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.
  • ResearchGate. (2025, December 25). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Matrix Fine Chemicals. (n.d.). 2-METHOXYPROPANOIC ACID | CAS 23943-96-6.
  • It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube.
  • ACS Publications. (2023, July 11). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry.
  • Quora. (2016, September 11). What is the balanced chemical reaction between 2-methylpropanoic acid and ethanol, and what type of reaction is it?.
  • PubChem. (n.d.). (2R)-2-acetamido-3-methoxypropanoic acid.

Sources

optimizing reaction time and temperature for (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-2-Methoxypropanoic Acid Synthesis

Introduction: Navigating the Synthesis of this compound

This compound is a valuable chiral building block in pharmaceutical and agrochemical research. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yield and enantiomeric purity. The most common route is a Williamson ether synthesis, an SN2 reaction involving the O-methylation of an (R)-2-hydroxypropanoate precursor.[1][2] Success hinges on the precise control of reaction parameters, with time and temperature being the most critical variables. Inadequate optimization can lead to incomplete reactions, low yields, and the formation of impurities that complicate downstream processing.

This guide provides a technical framework for researchers to systematically optimize reaction time and temperature for this synthesis. We will explore the mechanistic underpinnings of common issues and provide actionable, step-by-step troubleshooting protocols.

Core Principles: The Role of Temperature and Time in Williamson Ether Synthesis

The synthesis of this compound from an (R)-lactic acid derivative (e.g., methyl lactate) and a methylating agent (e.g., methyl iodide) proceeds via an SN2 mechanism.[2] An alkoxide is first generated from the hydroxyl group using a base (like Sodium Hydride, NaH), which then acts as a nucleophile, attacking the electrophilic methylating agent.

Temperature directly influences the reaction rate. According to the Arrhenius equation, a higher temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the rate of the desired SN2 reaction. However, excessive heat can promote undesirable side reactions, such as E2 elimination (less common with methyl halides) or, more critically, product degradation.[3][4]

Reaction Time is the duration allowed for the reactants to convert to products. An insufficient timeframe results in incomplete conversion and low yield. Conversely, prolonged reaction times, even at optimal temperatures, can lead to the accumulation of degradation byproducts or potential racemization at the sensitive chiral center.[5][6] The goal is to identify the point of maximum product accumulation before degradation pathways become significant.

Troubleshooting and Optimization FAQs

Here we address specific issues researchers may encounter during the synthesis.

Q1: My reaction is proceeding very slowly or appears incomplete. How should I approach optimizing the reaction temperature?

A1: Sluggish or incomplete reactions are classic indicators of insufficient activation energy. While the Williamson ether synthesis can be run at a range of temperatures, a typical starting point is between 50 to 100 °C.[2] If you are operating at the lower end of this range (e.g., room temperature or 50 °C), a systematic increase in temperature is the logical next step.

Causality: The reaction rate is exponentially dependent on temperature. A modest increase of 10 °C can often double the reaction rate. However, exceeding the thermal stability threshold of your reactants or product can be detrimental.

Troubleshooting Protocol:

  • Establish a Baseline: Run the reaction at your current "slow" temperature (e.g., 50 °C) for a fixed time (e.g., 4 hours) and determine the conversion rate by GC or LC-MS.

  • Incremental Increase: Set up parallel reactions where the temperature is increased in 10-15 °C increments (e.g., 65 °C, 80 °C). Keep all other parameters (reactant concentration, solvent, base stoichiometry) constant.

  • Monitor Progress: Sample each reaction at regular intervals (e.g., every hour) to track the disappearance of starting material and the appearance of the product.

  • Identify Optimum: The optimal temperature will be the one that provides the fastest conversion to the desired product without generating significant new impurities on your chromatogram. Be mindful of your solvent's boiling point.

Q2: The starting material is fully consumed, but my isolated yield of this compound is still low. Could reaction time be the culprit?

A2: Yes, this is a strong possibility. Observing full conversion of the starting material alongside a low yield of the desired product often points towards product instability or degradation under the reaction conditions.[5][6] Leaving the reaction to stir for an extended period after completion (e.g., overnight) is a common cause of this issue.

Causality: The target molecule, this compound, may be susceptible to degradation pathways, especially in the presence of a strong base, even at moderate temperatures. The longer the product is exposed to these conditions, the greater the potential for yield loss.

Troubleshooting Protocol:

  • Time-Course Study: Set up the reaction at the optimal temperature you determined previously.

  • Frequent Sampling: Starting from the point where you expect the reaction to be nearing completion, take aliquots every 30-60 minutes.

  • Quench and Analyze: Immediately quench each aliquot (e.g., with a mild acid) and analyze it by a quantitative method (like LC-MS or GC with an internal standard).

  • Plot the Data: Plot the concentration of your product versus time. You should see the product concentration rise, plateau, and then potentially begin to decrease. The optimal reaction time is the point at which the product concentration is at its maximum. A typical Williamson synthesis is often complete within 1 to 8 hours.[2][3]

Q3: I'm observing a significant amount of an unknown byproduct. How do temperature and time influence side reactions in this synthesis?

A3: Side reactions in a Williamson synthesis are highly dependent on conditions. While E2 elimination is a common side reaction with secondary or tertiary halides, it is not a major concern when using a methylating agent.[1] For this specific synthesis, the most likely side reactions are:

  • Degradation: As discussed in Q2, prolonged exposure to heat and base can degrade the product.

  • Solvent-Related Byproducts: Certain solvents, like DMF, can decompose at higher temperatures to generate amines, which can lead to amide byproducts.[5] Acetonitrile is often a more robust choice.[2][5]

  • Racemization: While the SN2 mechanism proceeds with inversion of configuration, harsh conditions (excessively strong base, high temperature, or prolonged reaction time) could potentially lead to epimerization at the C2 position, reducing the enantiomeric excess (e.e.) of your final product.

Mitigation Strategy:

  • Lower the Temperature: This is the most effective way to reduce the rate of most side reactions. Find the lowest temperature that allows the primary reaction to proceed at an acceptable rate.

  • Shorten the Reaction Time: Do not let the reaction run longer than necessary. Monitor it closely and quench it as soon as the starting material is consumed.

  • Re-evaluate Solvent and Base: Ensure your solvent is stable at the reaction temperature.[5][6] Use the minimum amount of base required to deprotonate the alcohol; a large excess can promote side reactions.

Experimental Design and Protocols

Protocol 1: General Procedure for the Synthesis of Methyl (R)-2-Methoxypropanoate

This protocol provides a starting point for the synthesis. The final saponification step to yield the carboxylic acid is not detailed here.

  • Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (10 volumes relative to the alcohol) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solvent.

  • Alcohol Addition: In the addition funnel, prepare a solution of Methyl (R)-Lactate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 1-2 hours at this temperature to ensure complete alkoxide formation.[7]

  • Methylation: Add Methyl Iodide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction to the desired temperature (e.g., 60 °C) and stir for 4-8 hours.

  • Monitoring: Monitor the reaction for completion by TLC or GC-MS.

  • Work-up: Once complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Co-optimization of Reaction Time and Temperature

This protocol uses a matrix approach to efficiently identify optimal conditions.

  • Setup: Prepare nine identical reactions according to Protocol 1 (steps 1-4).

  • Matrix Execution: Divide the reactions into three sets of three.

    • Set A: Run at 50 °C.

    • Set B: Run at 65 °C.

    • Set C: Run at 80 °C.

  • Time-Based Sampling: For each set, stop and work up one reaction at 3 hours, one at 6 hours, and one at 9 hours.

  • Analysis: Analyze the crude product from each of the nine experiments by GC or ¹H NMR to determine the conversion percentage and the relative percentage of product versus key impurities.

  • Data Evaluation: Tabulate the results to identify the time and temperature combination that provides the highest yield of the desired product with the lowest impurity load.

Data Presentation: Example Optimization Matrix

The table below illustrates how to organize the data from the optimization experiment described in Protocol 2 .

Temperature (°C)Reaction Time (h)Conversion (%)Product:Impurity RatioNotes
50345%>99:1Reaction is too slow.
50675%>99:1Still incomplete.
50990%98:2Nearing completion, very clean.
65 3 95% >99:1 Good conversion, very clean.
65 6 >99% 97:3 Complete, minor impurity noted.
659>99%92:8Significant impurity formation.
803>99%90:10Fast but significant byproducts.
806>99%85:15Product degradation likely.
809>99%75:25Unacceptable impurity profile.

Visualization of Workflows

General Synthesis and Troubleshooting Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_results Resolution Prep Prepare Reactants (Anhydrous Solvent, Base, Alcohol) Alkoxide Form Alkoxide (e.g., NaH, 0°C) Prep->Alkoxide Methylation Add Methylating Agent (e.g., MeI) Alkoxide->Methylation Heating Heat to Target Temperature (e.g., 50-80°C) Methylation->Heating Monitor Monitor Reaction (TLC, GC/LC-MS) Heating->Monitor Outcome Reaction Outcome? Monitor->Outcome Incomplete Incomplete Reaction: Increase Temp or Time Outcome->Incomplete Slow / Incomplete LowYield Low Yield / Impurities: Decrease Temp or Time Outcome->LowYield Byproducts / Low Yield Success Optimal: Proceed to Work-up Outcome->Success Complete & Clean

Caption: Troubleshooting workflow for Williamson ether synthesis.

Parameter Interdependency Diagram

G Temp Temperature Yield Yield & Purity Temp->Yield Decreases (if too high) Rate Reaction Rate Temp->Rate Increases Time Reaction Time Time->Yield Decreases (if too long) Rate->Time Reduces (for completion) Rate->Yield Improves (by outcompeting degradation)

Caption: Interplay of key parameters in reaction optimization.

References

  • Diamanti, A., Ganase, Z., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Diamanti, A., Ganase, Z., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate.
  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. Google Patents.
  • BenchChem Technical Support Team. (2025). Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia contributors. Williamson ether synthesis. Wikipedia.
  • Various Authors. Alcohol to Ether using Williamson synthesis (O-Alkylation). Org-Synthesis.
  • Latorre, M., et al. (2022). How Temperatures May Affect the Synthesis of Fatty Acids during Olive Fruit Ripening: Genes at Work in the Field. PMC - PubMed Central.

Sources

Technical Support Center: Chiral Resolution Using (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for chiral resolution utilizing (R)-2-Methoxypropanoic Acid (MPA). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of diastereomeric salt crystallization.

Introduction to Chiral Resolution with (R)-MPA

Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers, which is critical in the pharmaceutical industry where the physiological activity of a drug is often enantiomer-specific.[1][2] this compound is a valuable chiral resolving agent, particularly for racemic amines. The process involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[1][3] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]

However, the path to achieving high enantiomeric excess (e.e.) and yield is often fraught with challenges. This guide will address common issues encountered during the resolution process with (R)-MPA, providing both theoretical explanations and practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Diastereomeric Salt Formation & Crystallization

Q1: I'm not observing any crystal formation after adding (R)-MPA to my racemic amine. What are the likely causes and how can I induce crystallization?

A1: The absence of crystallization is a frequent issue that typically points to problems with solubility and supersaturation.[3] Here’s a breakdown of potential causes and solutions:

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system.[3]

    • Solution: Carefully evaporate some of the solvent to increase the concentration.[3] Alternatively, consider adding an anti-solvent, a solvent in which the salts are poorly soluble, to induce precipitation.[3]

  • Insufficient Supersaturation: The concentration of the diastereomeric salts may not be high enough to initiate nucleation at the given temperature.[3]

  • Inhibition of Nucleation: Impurities in the starting materials or solvent can inhibit the formation of crystal nuclei.[3]

    • Solution: Ensure all starting materials are of high purity.[3] If nucleation is the issue, try scratching the inside of the flask with a glass rod to create nucleation sites or add seed crystals of the desired diastereomer if available.[4]

Q2: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline material.[3][4] This can happen if the salt's melting point is lower than the crystallization temperature or if the solution is too concentrated.[4]

  • Troubleshooting Steps:

    • Add more solvent: This can lower the concentration and may prevent the salt from oiling out.[4]

    • Lower the crystallization temperature: A lower temperature may be below the melting point of the salt, promoting solidification.[4]

Q3: How do I select the optimal solvent for my chiral resolution with (R)-MPA?

A3: The choice of solvent is a critical factor as it directly influences the solubility of the two diastereomeric salts.[3] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, which is the basis for separation.[3]

  • Solvent Screening Protocol:

    • Initial Selection: Choose a range of solvents with varying polarities and hydrogen-bonding capabilities. The racemate and resolving agent should have moderate solubility in the selected solvents.[4]

    • Small-Scale Solubility Test: Prepare saturated solutions of both the racemic amine and (R)-MPA in each candidate solvent. Observe the solubility at room temperature and upon heating.

    • Crystallization Trial: In parallel, mix the racemic amine and (R)-MPA in each solvent and allow them to cool slowly. Observe the amount and quality of the crystals formed.

    • Analysis: Analyze the supernatant (mother liquor) from each trial by chiral HPLC to determine the concentration of each diastereomer remaining in solution. The solvent that shows the largest difference in the concentration of the two diastereomers is a promising candidate.[4]

Solvent Selection Guide for (R)-MPA Resolutions

Solvent ClassExamplesGeneral Applicability with Amine Salts
AlcoholsMethanol, Ethanol, IsopropanolOften good for initial salt formation due to polarity.
EstersEthyl Acetate, Isopropyl AcetateCan provide good solubility differentials.
KetonesAcetone, Methyl Ethyl KetoneUseful for creating supersaturation.
EthersDioxane, Tetrahydrofuran (THF)Can be effective, but watch for peroxide formation.
HydrocarbonsToluene, HeptaneOften used as anti-solvents.
Purity and Yield Optimization

Q4: The enantiomeric excess (e.e.) of my resolved amine is low. How can I improve it?

A4: Low enantiomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one.

  • Strategies for Improving e.e.:

    • Recrystallization: The most straightforward method to improve purity is to recrystallize the diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly.

    • Solvent System Optimization: The initial solvent choice may not be optimal. Re-evaluate the solvent system to find one with a greater solubility difference between the diastereomers.[4]

    • Temperature Profile Control: A slow and controlled cooling rate is crucial for selective crystallization.[5] Rapid cooling can lead to the entrapment of the more soluble diastereomer.

Q5: My yield of the desired diastereomeric salt is poor. What factors could be contributing to this?

A5: Low yield can be attributed to several factors:

  • High Solubility of the Desired Salt: The desired diastereomer may be too soluble in the chosen solvent, even at lower temperatures.[4]

    • Solution: Consider using an anti-solvent to decrease its solubility.[4]

  • Sub-optimal Temperature: The final crystallization temperature might be too high, leaving a significant amount of the desired salt in the solution.[4]

  • Insufficient Amount of Resolving Agent: While a 0.5 equivalent of the resolving agent is often a good starting point, the optimal stoichiometry can vary.[5] It's worth screening different ratios of (R)-MPA to the racemic amine.

Analytical Challenges

Q6: What are the best methods to determine the diastereomeric and enantiomeric excess after resolution with (R)-MPA?

A6: Accurate determination of purity is essential.

  • Primary Analytical Techniques:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[6][7][8] It allows for the direct separation and quantification of the enantiomers.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents can be used to differentiate the signals of the enantiomers in the NMR spectrum. Diastereomeric excess can sometimes be determined directly from the NMR of the diastereomeric salts.[6]

    • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine enantiomeric and diastereomeric excess without the need for chiral chromatography, especially after developing a calibrated model.[9]

Q7: How do I liberate the pure enantiomer from the diastereomeric salt?

A7: After obtaining the purified diastereomeric salt, the final step is to break the salt to recover the enantiomerically pure amine and the resolving agent.

  • Protocol for Salt Breaking:

    • Dissolution: Dissolve the purified diastereomeric salt in a suitable solvent, such as water or ethyl acetate.[3]

    • Basification: Add a base, such as a 1M NaOH solution, to neutralize the acidic (R)-MPA and liberate the free amine.[3]

    • Extraction: Extract the free amine into an organic solvent.

    • Isolation: Dry the organic layer and evaporate the solvent to obtain the pure enantiomer.

Visualizing the Workflow

General Workflow for Chiral Resolution

Caption: A typical workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting Decision Tree

G Start Problem Encountered No_Crystals No Crystals Formed Start->No_Crystals Oiling_Out 'Oiling Out' Observed Start->Oiling_Out Low_EE Low Enantiomeric Excess Start->Low_EE Low_Yield Low Yield Start->Low_Yield Check_Solubility Check Solubility No_Crystals->Check_Solubility Induce_Nucleation Induce Nucleation (Scratch/Seed) No_Crystals->Induce_Nucleation Add_Solvent Add More Solvent Oiling_Out->Add_Solvent Lower_Temp Lower Crystallization Temperature Oiling_Out->Lower_Temp Recrystallize Recrystallize Low_EE->Recrystallize Optimize_Solvent Optimize Solvent System Low_EE->Optimize_Solvent Control_Cooling Control Cooling Rate Low_EE->Control_Cooling Check_Solubility_Yield Check Solubility of Desired Salt Low_Yield->Check_Solubility_Yield Optimize_Stoichiometry Optimize Stoichiometry Low_Yield->Optimize_Stoichiometry Increase_Concentration Increase Concentration / Add Anti-solvent Check_Solubility->Increase_Concentration Use_Antisolvent Use Anti-solvent Check_Solubility_Yield->Use_Antisolvent

Caption: A decision tree for troubleshooting common issues in chiral resolution.

References

  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem.
  • Optimizing Diastereomeric Salt Crystallization for Enantiomer Separ
  • Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
  • Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. Semantic Scholar.
  • Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. PubMed.
  • Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm (RSC Publishing).
  • Troubleshooting diastereomeric salt crystalliz
  • Chiral resolution. Wikipedia.
  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
  • 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
  • Crystal conformations and molecular packing of (S)-2-methoxy-2-(9-phenanthryl)
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Strategies for chiral separation:
  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed.

Sources

preventing racemization of (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support guide for (R)-2-Methoxypropanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to maintaining the enantiomeric purity of this valuable chiral building block. Below, you will find FAQs, in-depth troubleshooting guides, and validated protocols to help you prevent racemization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure compound, such as this compound, converts into a mixture containing equal amounts of both its (R) and (S) enantiomers.[1] This 50:50 mixture is called a racemate and is optically inactive.[2][3]

This is a critical issue in pharmaceutical and chemical synthesis because often only one enantiomer exhibits the desired biological activity or serves as the correct stereospecific precursor. The other enantiomer might be inactive or, in some cases, cause undesirable side effects.[4] Therefore, preventing racemization is essential to ensure product efficacy, safety, and yield.

Q2: What is the fundamental chemical mechanism that causes racemization in this molecule?

A2: this compound has a chiral center at the carbon atom alpha (α) to the carboxylic acid's carbonyl group. This α-carbon also has a hydrogen atom attached. The presence of this α-hydrogen is the key to its racemization.

The process is catalyzed by either acid or base and proceeds through a planar, achiral intermediate.[5][6]

  • Under basic conditions: A base removes the acidic α-hydrogen, forming a planar enolate anion.

  • Under acidic conditions: The carbonyl oxygen is protonated, which facilitates the formation of a planar enol intermediate.[2]

Once this planar intermediate is formed, the original stereochemical information is lost. When the intermediate is reprotonated to reform the carboxylic acid, the proton can add from either face of the planar structure with equal probability. This non-stereospecific reprotonation results in the formation of both (R) and (S) enantiomers in a 1:1 ratio, leading to a racemic mixture.[1][5][7]

Caption: Base-catalyzed racemization of this compound.

Troubleshooting Guide: Experimental Scenarios

Q3: I observed a significant loss of optical rotation in my sample after an aqueous workup. What likely went wrong?

A3: This is a classic scenario for racemization, likely caused by exposing the compound to non-neutral pH conditions, especially at room temperature or higher.

  • Causality: During workup, you may have used a strong base (like NaOH, KOH) or a strong acid (like HCl, H₂SO₄) for neutralization or extraction. Both extremes of pH will significantly accelerate the enolization/enolate formation that leads to racemization.[2][6][8] Even mild bases can cause issues if exposure is prolonged.

  • Troubleshooting Steps:

    • Review your workup protocol: Did you use strong acids or bases? Was the pH of the aqueous layer highly acidic or alkaline (pH < 4 or pH > 9)?

    • Check the temperature: Was the workup performed at room temperature or was it cooled in an ice bath? Heat accelerates all reactions, including racemization.[9]

    • Evaluate exposure time: How long was the compound in the acidic or basic aqueous solution? Longer exposure times increase the degree of racemization.

  • Preventative Action: Always perform aqueous workups under mild pH conditions and at low temperatures (0-5 °C). Use saturated ammonium chloride (NH₄Cl) solution, a weak acid, to neutralize basic solutions, or a saturated sodium bicarbonate (NaHCO₃) solution, a weak base, to neutralize acidic solutions. Minimize the time the compound spends in the aqueous phase.

Q4: My sample's enantiomeric excess (e.e.) decreased after purification by column chromatography. Why did this happen?

A4: Racemization on a chromatography column, particularly silica gel, is a known issue for acid-sensitive compounds.

  • Causality: Standard silica gel is inherently acidic (surface pH ≈ 4-5) due to the presence of silanol (Si-OH) groups. This acidic environment can catalyze the enolization mechanism over the course of the purification, especially if the compound moves slowly through the column.[10] Alumina can be basic or neutral, but the basic form presents a similar risk.

  • Troubleshooting Steps:

    • Assess run time: A long purification time on silica increases the contact time with the acidic stationary phase.

    • Analyze the solvent system: Some solvents can exacerbate the issue. For example, using methanol in the eluent can increase the polarity and potentially facilitate proton exchange with the silica surface.

    • Consider the sample loading: Overloading the column can lead to band broadening and longer elution times, increasing the risk.

  • Preventative Action:

    • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your eluent containing a small amount of a volatile base, like 0.1-0.5% triethylamine or pyridine, to neutralize the acidic sites. Ensure this additive is compatible with your compound and subsequent steps.

    • Use Neutral Media: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like C18), if compatible with your separation needs.

    • Optimize for Speed: Develop a solvent system that provides good separation (Rf ≈ 0.3-0.4) to ensure the purification is as rapid as possible.

Q5: Can I racemize my compound during storage? What are the best storage conditions?

A5: Yes, racemization can occur during storage, although it is typically much slower than during a reaction or workup. The risk increases if the compound is stored improperly.

  • Causality: Long-term storage under suboptimal conditions—such as in a protic solvent, at room temperature, or exposed to acidic/basic contaminants—can lead to gradual racemization.

  • Preventative Action: The ideal storage method depends on the intended duration and form of the material.

Condition Factor Promoting Racemization Recommended Mitigation Strategy
pH Strong acids (pH < 4) or bases (pH > 9)Maintain solutions at or near neutral pH (6-8). Use buffers if necessary for long-term solution storage.
Temperature Elevated temperatures (>25 °C)Store neat solid or solutions at low temperatures. Refrigerate (2-8 °C) for short-term and freeze (≤ -20 °C) for long-term.
Solvent Protic solvents (e.g., methanol, water)For solutions, prefer aprotic solvents like THF, Dioxane, or Toluene. If a protic solvent is required, ensure it is neutral and stored cold.
Time Prolonged exposure to any of the aboveMinimize storage time in solution. For long-term preservation, storing as a pure, dry solid at ≤ -20 °C under an inert atmosphere (N₂ or Ar) is optimal.

Best Practices & Protocols

Protocol: Racemization-Minimizing Workup and Extraction

This protocol details a standard procedure for extracting this compound from a reaction mixture while minimizing the risk of racemization.

Objective: To isolate the product with >99% enantiomeric excess.

Materials:

  • Reaction mixture containing this compound

  • Ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled

  • Ethyl acetate (EtOAc), pre-chilled

  • Brine (saturated aqueous NaCl), pre-chilled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Cooling: Immediately after the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C. All subsequent steps should be performed with pre-chilled reagents and glassware where possible.

  • Quenching: If the reaction was run under basic conditions, slowly add the chilled saturated NH₄Cl solution to quench the reaction and neutralize the base until the pH of the aqueous layer is between 6 and 7. Rationale: NH₄Cl is a mild acid that avoids the strongly acidic environment created by strong acids like HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with chilled ethyl acetate (3x volumes). Rationale: Ethyl acetate is a common aprotic solvent that is effective for extraction.

  • Washing: Combine the organic layers and wash them once with chilled brine. Rationale: The brine wash helps to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Swirl for 5-10 minutes.

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. Crucially, keep the water bath temperature low (<30 °C) to prevent heating the product. Rationale: Elevated temperatures during solvent removal are a common, overlooked cause of racemization.

  • Final Analysis: Immediately analyze the enantiomeric purity of the isolated product using a suitable method, such as chiral HPLC, to validate the protocol's success.

Workflow Start Reaction Complete Cool Cool Reaction to 0-5 °C (Ice Bath) Start->Cool Quench Quench/Neutralize with Chilled Sat. NH₄Cl (to pH 6-7) Cool->Quench Extract Extract with Chilled EtOAc Quench->Extract Wash Wash Organic Layer with Chilled Brine Extract->Wash Dry Dry with Anhydrous MgSO₄ Wash->Dry Concentrate Concentrate in vacuo (Water Bath < 30 °C) Dry->Concentrate End Pure (R)-Product Concentrate->End

Sources

common impurities in commercial (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (R)-2-Methoxypropanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the quality and use of this chiral building block in their experiments. Our goal is to provide you with the technical expertise and practical insights needed to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial this compound?

The purity profile of commercial this compound is influenced by its synthetic route. The most prevalent methods involve the methylation of (R)-lactic acid or the nucleophilic substitution of an (R)-2-halopropanoic acid with a methoxide source. Consequently, the common impurities can be categorized as follows:

  • Enantiomeric Impurity: The most critical impurity is the (S)-(+)-2-Methoxypropanoic acid enantiomer. Its presence can significantly impact the stereoselectivity of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).

  • Process-Related Impurities:

    • Starting Materials: Unreacted (R)-lactic acid or (R)-2-halopropanoic acids (e.g., (R)-2-chloropropanoic acid or (R)-2-bromopropanoic acid) may be present.

    • Reagents and Solvents: Residual methanol, dimethyl sulfate, or other solvents used during synthesis and purification can be found in the final product.

    • Byproducts: Side reactions can lead to the formation of impurities. For instance, in the Williamson ether synthesis using a halo-acid, elimination reactions can generate acrylic acid.

  • General Impurities:

    • Water: As a hygroscopic material, this compound can absorb atmospheric moisture.

    • Heavy Metals: Trace amounts of metals may be present from catalysts or reactors used during manufacturing.

Q2: How can the (S)-enantiomer impurity affect my downstream applications?

In drug development, the stereochemistry of a molecule is paramount. The two enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. The presence of the undesired (S)-enantiomer of 2-Methoxypropanoic Acid can lead to:

  • Reduced Efficacy: If the desired biological activity is specific to the (R)-enantiomer of the final product, the presence of the (S)-enantiomer will effectively lower the concentration of the active compound.

  • Altered Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the two enantiomers can differ, leading to unpredictable in vivo behavior.

  • Toxicity: In some cases, one enantiomer can be therapeutic while the other is inactive or even toxic. A well-known example is thalidomide, where one enantiomer is a sedative and the other is a teratogen.

  • Complex Product Profile: The presence of the (S)-enantiomer will result in the formation of a diastereomeric mixture in subsequent stereoselective reactions, complicating purification and analysis.

Therefore, it is crucial to quantify and control the enantiomeric excess (e.e.) of your this compound starting material.

Troubleshooting Guide: Purity-Related Issues

This section addresses specific issues you might encounter during your experiments and provides a logical approach to troubleshooting.

Issue 1: Inconsistent reaction yields or unexpected byproducts.
  • Potential Cause: The presence of unreacted starting materials or other reactive impurities in your this compound.

  • Troubleshooting Steps:

    • Re-evaluate the Certificate of Analysis (CoA): Check the specified purity and the methods used for its determination. Pay close attention to the limits for residual starting materials.

    • Perform Incoming Quality Control (QC): Do not solely rely on the supplier's CoA. It is good practice to perform your own analytical testing.

      • NMR Spectroscopy: A simple ¹H NMR can reveal the presence of residual solvents and unreacted starting materials.

      • GC-MS Analysis: This technique is excellent for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility of the acid.

    • Purification: If significant levels of impurities are detected, consider purifying the material before use. This can be achieved by distillation or recrystallization (if a suitable salt can be formed).

Issue 2: Poor stereoselectivity in a chiral synthesis.
  • Potential Cause: Insufficient enantiomeric purity of the this compound.

  • Troubleshooting Steps:

    • Determine the Enantiomeric Excess (e.e.): This is the most critical step.

      • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the e.e. of chiral carboxylic acids. You may need to derivatize the carboxylic acid with a chiral or achiral fluorescent agent to improve detection and separation.

      • Chiral Gas Chromatography (GC): Similar to HPLC, this method requires a chiral stationary phase. Derivatization to a more volatile ester is typically necessary.

    • Review the Synthetic Route: Understand the synthetic route used to prepare the this compound. If it involves a resolution step, there is a higher chance of contamination with the (S)-enantiomer. Syntheses starting from a chiral pool, such as (R)-lactic acid, are generally expected to have higher enantiomeric purity.

    • Consult the Supplier: If the e.e. is lower than specified, contact the supplier's technical support with your analytical data.

Analytical Protocols for Quality Control

Here are detailed, step-by-step methodologies for key experiments to assess the purity of your this compound.

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general method for the direct separation of (R)- and (S)-2-Methoxypropanoic Acid.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is a good starting point.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol, and a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of 2-Methoxypropanoic Acid at the same concentration to determine the retention times of both enantiomers.

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210-220 nm

    • Injection Volume: 5-10 µL

  • Data Analysis:

    • Inject the racemic standard to identify the peaks corresponding to the (R) and (S) enantiomers.

    • Inject your sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Identification of Volatile Impurities by GC-MS

This protocol describes a method for identifying residual solvents and other volatile impurities.

  • Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of the carboxylic acid, it can be derivatized to its methyl or trimethylsilyl (TMS) ester.

    • Methyl Esterification: React a small sample with an excess of diazomethane in ether or with a mixture of methanol and a catalytic amount of strong acid.

    • TMS Esterification: Treat the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.

    • Injector and Transfer Line Temperature: 250 °C

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-400.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a commercial mass spectral library (e.g., NIST, Wiley) to identify the corresponding compound.

Visualizing Impurity Origins

The following diagram illustrates the potential sources of impurities based on a common synthetic route for this compound.

G cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_synthesis Synthesis cluster_product Crude Product cluster_impurities Potential Impurities Start1 (R)-Lactic Acid Synthesis Methylation / Williamson Ether Synthesis Start1->Synthesis Impurity2 Unreacted Starting Materials Start1->Impurity2 Incomplete Reaction Start2 (R)-2-Chloropropanoic Acid Start2->Synthesis Start2->Impurity2 Incomplete Reaction Reagent1 Dimethyl Sulfate Reagent1->Synthesis Reagent2 Sodium Methoxide Reagent2->Synthesis Solvent1 Methanol Solvent1->Synthesis Impurity3 Residual Solvents Solvent1->Impurity3 Carryover Product This compound Synthesis->Product Impurity1 (S)-2-Methoxypropanoic Acid (from racemization or impure starting material) Synthesis->Impurity1 Side Reaction Impurity4 Byproducts (e.g., Acrylic Acid) Synthesis->Impurity4 Side Reaction Impurity5 Water Product->Impurity5 Hygroscopic Nature

Caption: Origin of common impurities in this compound synthesis.

Typical Impurity Profile

The following table summarizes the common impurities and typical acceptable limits in a high-purity commercial grade of this compound. Note that these values can vary between suppliers.

ImpurityTypical SpecificationAnalytical Method
Assay ≥ 98.0%Titration or GC
Enantiomeric Excess (e.e.) ≥ 99.0%Chiral HPLC or Chiral GC
(S)-2-Methoxypropanoic Acid ≤ 0.5%Chiral HPLC or Chiral GC
(R)-Lactic Acid ≤ 0.5%HPLC or GC
(R)-2-Chloropropanoic Acid ≤ 0.1%HPLC or GC
Water ≤ 0.5%Karl Fischer Titration
Residual Solvents (e.g., Methanol) ≤ 0.1%Headspace GC
Heavy Metals ≤ 10 ppmICP-MS

References

  • Organic Syntheses. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151. [Link]
  • PubChem. (n.d.). 2-Methoxypropanoic acid. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Dimethyl sulfate.
  • Zhang, J., et al. (2018). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Scientific Reports, 8(1), 1-10. [Link]

Technical Support Center: Workup Procedures for (R)-2-Methoxypropanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the workup of reactions involving (R)-2-Methoxypropanoic Acid. As a chiral building block, maintaining its stereochemical integrity is often as crucial as achieving high chemical purity. This guide provides in-depth, field-proven insights to navigate the common challenges encountered during the purification of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching and extraction procedure for a reaction mixture containing this compound?

A standard workup involves neutralizing the reaction mixture and then extracting the product. Since this compound is a carboxylic acid, its solubility is pH-dependent.

  • For reactions where the acid is the desired product: The reaction is typically quenched with water, and then the mixture is acidified to a pH of around 1-2 with a dilute strong acid like 1N HCl.[1] This protonates the carboxylate, making the acid more soluble in organic solvents. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is then performed.[1]

  • For reactions where the acid is a byproduct to be removed: The mixture can be washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the acid, forming a water-soluble salt that partitions into the aqueous layer.[2]

Q2: Which organic solvents are suitable for extracting this compound?

The choice of solvent is critical for efficient extraction. Key properties to consider are the solvent's polarity, boiling point, and miscibility with water.

SolventPolarityBoiling Point (°C)AdvantagesDisadvantages
Ethyl AcetateMedium77.1Good solvency for the acid, easily removed under vacuum.Can be partially soluble in water, potentially leading to emulsions.
Dichloromethane (DCM)Medium39.6Good solvency, forms a distinct layer with water.Low boiling point can lead to losses; environmental and health concerns.
Diethyl EtherLow34.6Good for extracting less polar compounds, very volatile.Highly flammable, can form peroxides, low boiling point leads to easy evaporation.
Q3: How can I effectively dry the organic extract containing my product?

After extraction, residual water in the organic layer must be removed. This is typically done using an anhydrous inorganic salt.

  • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral drying agent with high capacity, but it works slowly.

  • Anhydrous Magnesium Sulfate (MgSO₄): A slightly acidic drying agent that works quickly and has a high capacity.

  • Anhydrous Calcium Chloride (CaCl₂): A fast-acting drying agent, but it can form complexes with alcohols and amines.

After adding the drying agent and allowing sufficient time for water absorption, the drying agent is removed by filtration. The solvent is then removed from the filtrate, typically by rotary evaporation.[3]

Troubleshooting Guide

This section addresses more complex issues that may arise during the workup of this compound reactions.

Problem 1: Low recovery of this compound after extraction.

Possible Cause 1: Incorrect pH during extraction. If the aqueous layer is not sufficiently acidic (pH > 2), the carboxylic acid will be partially deprotonated and remain in the aqueous layer as the carboxylate salt, leading to low yield in the organic extract.

Solution:

  • Before extraction, carefully measure the pH of the aqueous layer using a pH meter or pH paper.

  • Adjust the pH to ~1-2 with 1N or 2N HCl.[1]

  • If you suspect product loss to the aqueous layer, you can re-extract the aqueous layer with a fresh portion of organic solvent.[4]

Possible Cause 2: Product volatility. this compound has a relatively low molecular weight and may be volatile.[5]

Solution:

  • When removing the extraction solvent using a rotary evaporator, use a lower bath temperature and moderate vacuum to minimize co-evaporation of the product.

  • Check the solvent collected in the rotovap's receiving flask for the presence of your product, for instance by TLC or NMR if a significant amount of solvent was collected.[4]

Possible Cause 3: Emulsion formation. An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult or impossible.[6]

Solution:

  • Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[2]

  • Allow the mixture to stand undisturbed for a longer period.

  • If the emulsion persists, filter the entire mixture through a pad of Celite.[2]

Problem 2: The isolated this compound is impure.

Possible Cause 1: Incomplete removal of basic or acidic reagents/byproducts.

Solution:

  • To remove basic impurities (e.g., amines): Wash the organic layer with a dilute acid solution (e.g., 1N HCl). The basic impurities will be protonated and partition into the aqueous layer.[2]

  • To remove acidic impurities (e.g., unreacted starting carboxylic acids): Wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃). The acidic impurities will be deprotonated and move to the aqueous layer. Be cautious and vent the separatory funnel frequently as CO₂ gas will be generated.[2][6]

Possible Cause 2: Presence of non-acidic/basic organic impurities.

Solution:

  • Column Chromatography: This is a powerful technique for separating compounds based on their polarity. A silica gel column is typically used, with a solvent system optimized by thin-layer chromatography (TLC).

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation can be an effective purification method.[7] The boiling point of 2-methoxypropanoic acid is around 105-108 °C at 25 Torr.[8]

Problem 3: Loss of stereochemical purity (racemization) of this compound.

Possible Cause: Harsh reaction or workup conditions. The stereocenter at the alpha-carbon of this compound can be susceptible to racemization, especially under harsh basic or acidic conditions, or at elevated temperatures.

Solution:

  • Mild Workup Conditions: Whenever possible, use mild acids and bases for pH adjustments and perform extractions at room temperature. Avoid prolonged exposure to strong acids or bases.

  • Temperature Control: Keep the temperature of the reaction and workup as low as reasonably possible to minimize the rate of any potential racemization.

  • Chiral Purity Analysis: After the workup, it is crucial to assess the enantiomeric purity of the product. This is often done using chiral High-Performance Liquid Chromatography (HPLC) or by derivatizing the acid with a chiral resolving agent to form diastereomers that can be distinguished by standard NMR or HPLC.[9][10]

Experimental Workflows and Diagrams

Standard Aqueous Workup Protocol for Isolating this compound
  • Quench the Reaction: Cool the reaction mixture to room temperature and slowly add deionized water.

  • Acidify: Adjust the pH of the mixture to ~1-2 using 1N HCl. Monitor the pH carefully.

  • Extract: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine Organic Layers: Combine the organic extracts in a clean flask.

  • Wash: Wash the combined organic layers with brine (1 x volume of the organic layer) to remove residual water.

  • Dry: Dry the organic layer over anhydrous sodium sulfate.

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Visualizing the Troubleshooting Process

Troubleshooting_Workup start Workup Complete check_yield Check Yield start->check_yield low_yield Low Yield? check_yield->low_yield check_purity Check Purity low_yield->check_purity No ph_check Incorrect pH during extraction? low_yield->ph_check Yes impure Impure Product? check_purity->impure check_ee Check Enantiomeric Excess (e.e.) impure->check_ee No acid_base_wash Perform acid/base washes impure->acid_base_wash Yes racemized Racemized? check_ee->racemized success Pure Product (High Yield & e.e.) racemized->success No mild_conditions Use milder workup conditions racemized->mild_conditions Yes volatile_loss Volatile losses during evaporation? ph_check->volatile_loss emulsion Emulsion formed? volatile_loss->emulsion chromatography Column Chromatography acid_base_wash->chromatography distillation Distillation chromatography->distillation temp_control Ensure temperature control mild_conditions->temp_control

Caption: A decision-making workflow for troubleshooting common issues in the workup of this compound reactions.

References

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid.
  • ChemicalBook. (n.d.). 2-methoxypropionic acid | 4324-37-2.
  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
  • University of Rochester Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • BenchChem. (n.d.). Unraveling the Past: A Technical History of 2-Methylpropanoic Acid's Discovery and Characterization.
  • University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • ECHEMI. (n.d.). 4324-37-2, 2-Methoxypropanoic acid Formula.
  • ChemicalBook. (n.d.). (R)-(+)-2-METHOXYPROPIONIC ACID | 23943-96-6.
  • Reddit. (2021, October 26). Any troubleshooting for a reaction work-up? r/chemistry.
  • National Center for Biotechnology Information. (n.d.). (2R)-2-methoxypropanoic acid. PubChem.
  • Google Patents. (n.d.). EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.
  • SIELC Technologies. (2018, February 16). 2-Methoxypropionic acid.
  • ChemBK. (n.d.). 2-methoxypropanoic acid.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. YouTube.
  • Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • CymitQuimica. (n.d.). (2R)-2-Methoxypropanoic acid.
  • CymitQuimica. (n.d.). 2-Methoxypropanoic acid.
  • BenchChem. (n.d.). Chiral Purity of (R)-2-Hydroxy-2-phenylpropanoic Acid: An In-depth Technical Guide.
  • Google Patents. (n.d.). CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxypropanoic acid. PubChem.
  • ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • ResearchGate. (n.d.). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis.
  • Arctom Scientific. (n.d.). CAS NO. 23943-96-6 | this compound.

Sources

Technical Support Center: Catalyst Poisoning in (R)-2-Methoxypropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for overcoming the common yet complex issue of catalyst poisoning during the synthesis of (R)-2-Methoxypropanoic Acid. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but a foundational understanding of the causal relationships between reaction components and catalytic performance, empowering you to effectively troubleshoot and optimize your synthetic protocols.

PART 1: Core Directive - Understanding Catalyst Poisoning in Asymmetric Hydrogenation

The synthesis of this compound, a key chiral intermediate, is often accomplished via the asymmetric hydrogenation of methyl 2-methoxyacrylate. This reaction typically employs sophisticated rhodium or ruthenium-based chiral catalysts to achieve high enantioselectivity. However, the efficacy of these catalysts is exquisitely sensitive to impurities, which can lead to a phenomenon known as catalyst poisoning. This guide will dissect the common modes of catalyst poisoning and provide actionable solutions.

Visualizing the Catalytic Cycle and Poisoning Interruption

Caption: Ideal catalytic cycle versus interruption by a catalyst poison.

PART 2: Scientific Integrity & Logic - Troubleshooting Guides

Scenario 1: Drastic Drop in or Complete Lack of Conversion

Question: My reaction has either stalled completely or is showing minimal conversion of methyl 2-methoxyacrylate. What are the most probable causes related to catalyst poisoning?

Answer: A significant or total loss of catalytic activity is a strong indicator of severe catalyst poisoning. This typically occurs when impurities in the reaction system irreversibly bind to the active sites of the catalyst, rendering them inaccessible to the substrate.

Common Culprits and Mechanisms:

  • Sulfur Compounds: Thiols, thioethers, and disulfides are potent poisons for noble metal catalysts like rhodium and ruthenium.[1][2] The sulfur atom's lone pair of electrons forms a strong coordinate bond with the metal center, effectively blocking the site where the substrate would normally bind.

  • Halides: Residual chloride, bromide, or iodide ions can act as catalyst poisons. These can originate from starting materials, solvents, or even inadequately cleaned glassware. Halides can alter the electronic properties of the metal, diminishing its catalytic prowess.

  • Strongly Coordinating Species: Other molecules with strong Lewis basicity, such as amines or phosphines, can compete with the chiral ligand for coordination to the metal, leading to the formation of an inactive or less active catalyst.[3][4]

Troubleshooting Protocol:

  • Systematic Component Analysis:

    • Substrate and Solvents: Analyze your methyl 2-methoxyacrylate and solvents (e.g., methanol, THF) for sulfur and halide content using appropriate analytical techniques (e.g., GC-MS for volatile sulfur compounds, ion chromatography for halides).

    • Gaseous Reagents: Ensure the purity of your hydrogen gas. Contaminants like carbon monoxide can act as catalyst poisons.[5][6]

  • Rigorous Purification:

    • Solvent Degassing and Purification: Sparge solvents with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. If sulfur contamination is suspected, consider treating the solvent with activated carbon followed by filtration.

    • Substrate Purification: If the purity of the starting material is in doubt, consider purification by distillation or chromatography.

  • Meticulous Glassware Preparation:

    • Adopt a stringent cleaning protocol for all glassware. This should include a wash with an appropriate organic solvent, followed by a base bath, an acid bath, and thorough rinsing with deionized water and a high-purity solvent. Finally, oven-dry the glassware to remove all traces of moisture.

Scenario 2: Good Conversion but Poor Enantioselectivity

Question: My reaction is proceeding to completion, but the enantiomeric excess (e.e.) of my this compound is significantly lower than expected. How can catalyst poisoning be the cause?

Answer: A decline in enantioselectivity, even with good conversion, points to a more subtle form of catalyst poisoning. In this case, the poison may not be completely deactivating the catalyst but is instead altering the chiral environment around the metal center.

Plausible Mechanisms:

  • Ligand Modification or Partial Displacement: Certain impurities can react with or weakly coordinate to the metal, causing a slight distortion of the chiral ligand's conformation. This can alter the facial selectivity of the hydrogenation, leading to the formation of a higher proportion of the undesired (S)-enantiomer.

  • Formation of Achiral Catalytic Species: The poison might react with a portion of the catalyst to form a non-chiral but still active species. This achiral catalyst would then produce a racemic mixture of the product, thereby lowering the overall measured e.e.

  • Influence of Water: The presence of water can sometimes lead to the formation of less selective catalytic species or alter the catalyst's solvation shell, impacting the transition state of the enantioselective step.[7]

Troubleshooting Workflow:

G start Low Enantioselectivity check_ligand Verify Ligand Purity and Integrity start->check_ligand check_solvents Ensure Anhydrous Conditions start->check_solvents check_additives Evaluate Impact of Additives/Bases start->check_additives repurify_ligand Re-purify Chiral Ligand check_ligand->repurify_ligand dry_solvents Use Freshly Dried Solvents check_solvents->dry_solvents screen_additives Screen Additive Purity check_additives->screen_additives outcome Improved Enantioselectivity repurify_ligand->outcome dry_solvents->outcome screen_additives->outcome

Sources

dealing with emulsions during extraction of (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Topic: Dealing with Emulsions During Extraction of (R)-2-Methoxypropanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Introduction

The liquid-liquid extraction of this compound, a valuable chiral building block, is a critical step in its purification. However, a frequent and challenging issue encountered during this process is the formation of stable emulsions. Emulsions are colloidal dispersions of one liquid in another, immiscible liquid, which can significantly hinder phase separation, leading to reduced yield and purity of the final product.[1][2] This guide provides a comprehensive troubleshooting resource for researchers dealing with emulsions in this specific extraction, grounded in scientific principles and practical laboratory experience.

Understanding Emulsion Formation in the Context of this compound Extraction

This compound possesses both hydrophilic (carboxylic acid) and lipophilic (methoxy and ethyl groups) characteristics. This amphiphilic nature, coupled with the presence of other components in a reaction mixture such as residual reagents, byproducts, or surfactants, can stabilize the interface between the aqueous and organic phases, leading to emulsion formation.[3] Vigorous shaking during the extraction process can further exacerbate this issue by increasing the surface area between the two immiscible liquids.[3][4]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C4H8O3[2][5][6][7]
Molecular Weight 104.10 g/mol [2][6]
pKa 3.59 ± 0.10 (Predicted)[5]
Appearance Colorless Oil/Liquid[5][7]

Troubleshooting Guide: A Stepwise Approach to Breaking Emulsions

When faced with a persistent emulsion, a systematic approach is crucial. The following flowchart and detailed explanations will guide you through the most effective strategies.

Emulsion_Troubleshooting start Emulsion Formed patience 1. Patience: Allow to Stand (30-60 min) start->patience gentle_agitation 2. Gentle Agitation: Slow Swirling or Stirring patience->gentle_agitation If Unsuccessful salting_out 3. 'Salting Out': Add Saturated Brine (NaCl) gentle_agitation->salting_out If Unsuccessful change_solvent 4. Alter Solvent Polarity: Add a Different Organic Solvent salting_out->change_solvent If Unsuccessful centrifugation 5. Physical Force: Centrifugation change_solvent->centrifugation If Unsuccessful filtration 6. Filtration: Pass through Glass Wool or Celite® centrifugation->filtration If Unsuccessful prevention Prevention is Key: Optimize Future Extractions filtration->prevention If Persistent

Caption: Troubleshooting workflow for breaking emulsions.

1. Patience: The First Line of Defense

  • Question: I've just shaken my separatory funnel and now I have a milky layer between my aqueous and organic phases. What should I do first?

  • Answer: The simplest and often effective first step is to allow the separatory funnel to stand undisturbed for 30 to 60 minutes.[8][9] Gravity can sometimes be sufficient to allow the dispersed droplets to coalesce and the phases to separate.

2. Gentle Agitation

  • Question: The emulsion hasn't broken after letting it stand. What's the next step?

  • Answer: Gentle agitation can encourage the dispersed droplets to merge. Instead of vigorous shaking, try slowly swirling the separatory funnel or gently stirring the emulsion layer with a glass rod.[10] This minimizes the energy input that can stabilize the emulsion.

3. "Salting Out": A Powerful Chemical Technique

  • Question: Gentle agitation didn't work. How can I chemically break the emulsion?

  • Answer: The addition of a saturated aqueous solution of sodium chloride (brine) is a highly effective method known as "salting out".[3][8][11]

    • Mechanism: The dissolved salt increases the ionic strength of the aqueous layer.[11] This makes the aqueous phase more polar and decreases the solubility of the organic components, including the emulsifying agents and this compound, forcing them into the organic phase and destabilizing the emulsion.[11]

    • Protocol:

      • Add a volume of saturated brine to the separatory funnel, typically 10-20% of the aqueous layer volume.

      • Gently swirl the funnel. Avoid vigorous shaking.

      • Allow the funnel to stand and observe for phase separation.

4. Altering Solvent Polarity

  • Question: I've added brine, but the emulsion persists. Are there other chemical approaches?

  • Answer: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[3] For instance, if you are using a non-polar solvent like diethyl ether, adding a slightly more polar solvent like ethyl acetate can sometimes disrupt the interfacial tension stabilizing the emulsion.

5. Physical Force: Centrifugation

  • Question: Chemical methods have failed. Can I use physical force to separate the layers?

  • Answer: Centrifugation is a very effective physical method for breaking emulsions.[4][12] The increased gravitational force accelerates the coalescence of the dispersed droplets.[4] This is particularly useful for smaller-scale extractions where centrifuge tubes can be used.[4][13]

6. Filtration

  • Question: I don't have access to a large-volume centrifuge. Is there another physical method?

  • Answer: Filtering the entire mixture through a plug of glass wool or a pad of Celite® can sometimes break up the emulsion.[4][8] The filter medium provides a large surface area for the droplets to coalesce. Phase separation papers, which are hydrophobic, can also be used to separate the organic layer from the aqueous layer.[3]

Frequently Asked Questions (FAQs)

Q1: How can I prevent emulsions from forming in the first place?

A1: Prevention is always the best strategy.[4]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without introducing excessive mechanical energy.[3]

  • Solvent Choice: Some solvents are more prone to forming emulsions than others. For example, chlorinated solvents can be more problematic.[10] Consider using alternatives like ethyl acetate or methyl tert-butyl ether (MTBE).

  • pH Adjustment: Ensure the pH of the aqueous phase is appropriately adjusted. For extracting a carboxylic acid like this compound (pKa ≈ 3.59), the aqueous phase should be acidified to a pH well below the pKa (e.g., pH 1-2) to ensure the acid is in its neutral, more organic-soluble form.

  • Pre-treatment: If your reaction mixture contains known emulsifying agents (like certain salts or high molecular weight byproducts), consider a pre-treatment step like filtration before extraction.

Q2: I've tried everything and still have a stubborn emulsion. What are my options?

A2: If all else fails, you may need to consider more advanced or alternative techniques:

  • Supported Liquid Extraction (SLE): This technique avoids the vigorous mixing of two liquid phases.[3] The aqueous sample is absorbed onto a solid support (like diatomaceous earth), and the organic solvent is then passed through the support to extract the analyte.[3]

  • Phase-Transfer Catalysis (PTC): While more commonly used to facilitate reactions between immiscible phases, the principles of PTC can be applied to extraction. A phase-transfer catalyst, such as a quaternary ammonium salt, can act as a "detergent" to carry the carboxylate anion into the organic phase.[14][15][16] This can sometimes prevent the formation of stable emulsions.

Q3: Can temperature changes help break an emulsion?

A3: Yes, sometimes altering the temperature can help. Cooling the separatory funnel may decrease the solubility of emulsifying agents, while gentle warming can decrease the viscosity and promote coalescence. However, be cautious with warming, especially when using volatile organic solvents.

Experimental Protocol: Recommended Extraction of this compound with Emulsion Prevention

This protocol incorporates best practices to minimize emulsion formation.

  • Preparation:

    • Ensure the crude this compound solution is free of any solid particulates by filtration.

    • Cool the aqueous solution in an ice bath.

  • Acidification:

    • Slowly add 1 M HCl to the aqueous solution while stirring until the pH is approximately 2. This ensures the carboxylic acid is fully protonated.

  • Extraction:

    • Transfer the acidified aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking.

    • Place the funnel in a ring stand and allow the layers to separate.

  • Phase Separation:

    • Drain the lower aqueous layer.

    • If a small emulsion layer persists, add a small amount of saturated brine and gently swirl.

    • Drain the organic layer into a clean, dry flask.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the purified this compound.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
  • Sasson, Y., Yonovich-Weiss, M., & Grushka, E. (1981). Catalytic Extraction-Phase-Transfer Catalysis as a Separation Technique. Part I. Selective Esterification of Carboxylic Acid Salts. Separation Science and Technology, 16(2), 195-203. [Link]
  • Brainly. (2023, August 28). Why does the addition of salt (NaCl)
  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
  • ChemBK. 2-methoxypropanoic acid. [Link]
  • University of York, Chemistry Teaching Labs. Problems with extractions. [Link]
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
  • Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?[Link]
  • Spectro Scientific.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733584, (2R)-2-methoxypropanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92209, 2-Methoxypropanoic acid.
  • Wikipedia.
  • Salager, J. L., et al. (2000). Breaking of multiple emulsions under osmotic pressure and the effect of w1/o relation. Journal of Dispersion Science and Technology, 21(5), 533-544. [Link]
  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?[Link]
  • Chen, Y., et al. (2024).
  • AZoM. (2018, May 17).
  • Wiley-VCH. (2007). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects.
  • PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]
  • YouTube. (2025, March 19). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. [Link]
  • Studylib. Extraction Techniques: Propanoic Acid Lab Procedure. [Link]
  • Lennie, S., Hailing, P., & Bell, G. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Biotechnology and Bioengineering, 35(9), 948-950. [Link]
  • Liu, et al. (2023).
  • ResearchGate. (2023, September). Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted. [Link]
  • MDPI. (2023, September 22). Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted. [Link]
  • ResearchGate. (2025, February 19).

Sources

Technical Support Center: Improving Diastereomeric Separation of (R)-2-Methoxypropanoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereomeric separation of (R)-2-Methoxypropanoic Acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these critical separations. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, explaining the underlying scientific principles to empower you to optimize your separations effectively.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating diastereomers of this compound esters using achiral chromatography?

A1: Unlike enantiomers, which possess identical physicochemical properties in a non-chiral environment, diastereomers have distinct physical and chemical characteristics.[1] This crucial difference allows for their separation using conventional, achiral stationary phases in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems. The goal of method development is to identify a combination of stationary and mobile phases that maximizes the differences in interaction between the diastereomers, resulting in different retention times and, consequently, effective separation.[1]

Q2: Is a chiral stationary phase (CSP) necessary to separate these diastereomers?

A2: Not always. Because diastereomers have different physical properties, a chiral column is often not required for their resolution.[1] Successful separations can frequently be achieved on standard achiral columns, such as C18 or Phenyl for reversed-phase HPLC, and silica for normal-phase HPLC.[1] However, if achiral methods prove insufficient, chiral stationary phases can offer high selectivity for diastereomers and should be considered a viable alternative.[1]

Q3: What is the role of a chiral derivatizing agent like this compound?

A3: A chiral derivatizing agent (CDA) is an enantiomerically pure compound used to convert a mixture of enantiomers into a mixture of diastereomers.[2][3][4] In this context, a racemic alcohol or amine is reacted with this compound to form diastereomeric esters or amides, respectively. These newly formed diastereomers can then be separated and quantified using standard chromatographic techniques on an achiral column.[5][6][7][8] This indirect approach is a powerful tool for determining the enantiomeric purity of a sample.

Q4: My diastereomers are co-eluting or show poor resolution. What are the initial steps to improve separation?

A4: Poor resolution is fundamentally a selectivity issue. To enhance the separation, you need to modify the chromatographic conditions to amplify the differences in how the diastereomers interact with the stationary and mobile phases. The primary factors to investigate are:

  • Mobile Phase Composition: Systematically adjust the solvent ratios.[1]

  • Stationary Phase: Screen different achiral columns (e.g., C18, Phenyl, Cyano).[9]

  • Temperature: Evaluate the effect of temperature on the separation.[1][10]

A detailed troubleshooting guide for these parameters is provided in the following sections.

II. Troubleshooting Guide: HPLC Separations

Problem 1: Poor Resolution or Co-elution of Diastereomeric Peaks

This is the most common challenge in diastereomeric separations. The following workflow provides a systematic approach to improving resolution.

Workflow for Improving Resolution

cluster_0 Troubleshooting Workflow for Poor Resolution A Initial Observation: Poor Resolution / Co-elution B Step 1: Optimize Mobile Phase (Isocratic Elution) A->B Start Optimization C Step 2: Screen Different Achiral Stationary Phases B->C If resolution is still poor F Successful Separation B->F Resolution Achieved D Step 3: Evaluate Temperature Effects C->D If resolution is still poor C->F Resolution Achieved E Step 4: Adjust Flow Rate D->E For further fine-tuning D->F Resolution Achieved E->F Resolution Achieved

Caption: A systematic workflow for troubleshooting poor resolution in HPLC.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is a powerful tool for manipulating selectivity.[11]

  • Reversed-Phase (RP-HPLC):

    • Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa.[9] These solvents have different polarities and can alter the interactions between the diastereomers and the stationary phase.

    • Solvent Strength: Systematically vary the ratio of the organic modifier to the aqueous phase in small increments (e.g., 2-5%).[1]

    • Additives: The addition of a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, can influence the ionization state of any residual silanol groups on the stationary phase and potentially improve peak shape and resolution.

  • Normal-Phase (NP-HPLC):

    • Solvent System: Common mobile phases include hexane with an alcohol modifier like ethanol (EtOH) or isopropanol (i-PrOH).[1][11] Varying the type and percentage of the alcohol can significantly impact separation.

Step 2: Stationary Phase Screening

If mobile phase optimization is insufficient, the next step is to screen different stationary phases.

  • Column Selection: Test columns with different selectivities. For example, if a C18 column fails to provide separation, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different interaction mechanisms (e.g., π-π interactions) that can enhance resolution.[11]

Step 3: Temperature Optimization

Temperature can have a complex and sometimes unpredictable effect on chiral and diastereomeric separations.[10]

  • Procedure: Evaluate the separation at a range of temperatures (e.g., 25°C, 40°C, and 60°C).[1] In some cases, increasing the temperature can improve peak efficiency, while in others, a decrease in temperature may enhance selectivity.[10][12][13]

Step 4: Flow Rate Adjustment

While less impactful on selectivity, optimizing the flow rate can improve peak efficiency and, consequently, resolution.

  • Rationale: Chiral and diastereomeric separations can benefit from lower flow rates, which allow for more effective mass transfer between the mobile and stationary phases.[10]

  • Procedure: If a separation is almost achieved, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if the resolution improves.[10]

Problem 2: Peak Tailing

Peak tailing can obscure poor resolution and affect accurate quantification.

Potential Causes and Solutions
CauseSolution
Secondary Interactions with Silanol Groups Use a modern, high-purity, end-capped column to minimize exposed silanol groups.[1] Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if it is old or has been used extensively with harsh conditions.

III. Troubleshooting Guide: Gas Chromatography (GC) Separations

For volatile esters of this compound, GC can be an effective separation technique.

Problem 1: Inadequate Separation

Similar to HPLC, the primary goal is to enhance selectivity.

Step 1: Stationary Phase Selection

The choice of the GC column's stationary phase is critical.

  • Polarity: For diastereomeric esters, a polar stationary phase is often required. Highly polar cyanopropyl phases or polyethylene glycol (PEG)-type phases (e.g., FFAP) are good starting points.[14][15]

Step 2: Temperature Program Optimization

The temperature gradient plays a crucial role in GC separations.

  • Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.

  • Ramp Rate: A slower temperature ramp will increase the time the analytes spend in the column, potentially improving resolution.

  • Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all components and that the hold time is sufficient to clean the column before the next injection.

Step 3: Carrier Gas Flow Rate
  • Van Deemter Equation: The efficiency of a GC separation is dependent on the linear velocity of the carrier gas. For a given column and carrier gas, there is an optimal flow rate that will provide the highest efficiency. Consult the column manufacturer's recommendations and consider performing a Van Deemter plot analysis to determine the optimal flow rate for your separation.

IV. Experimental Protocols

Protocol 1: General Method Development for HPLC Separation
  • Initial Screening:

    • Select two to three different achiral columns (e.g., C18, Phenyl, and Silica for normal phase).[1]

    • Prepare two primary mobile phase systems. For reversed-phase, use Water/Acetonitrile and Water/Methanol. For normal-phase, use Hexane/Ethanol and Hexane/Isopropanol.[1]

    • Run a broad gradient on each column with each mobile phase to determine the approximate elution conditions and to see if any separation is observed.

  • Mobile Phase Optimization:

    • Based on the best result from the screening, focus on that column and mobile phase combination.

    • Convert the gradient method to an isocratic one based on the elution percentage from the screening run.

    • Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[1]

  • Temperature and Flow Rate Fine-Tuning:

    • Once a reasonable separation is achieved, evaluate the effect of temperature at three different points (e.g., 25°C, 40°C, 55°C).[1]

    • Fine-tune the flow rate to optimize efficiency. Lower flow rates can sometimes improve resolution but will increase the run time.[1]

  • Method Validation:

    • Once optimal conditions are established, perform several replicate injections to confirm the method's reproducibility in terms of retention time, peak area, and resolution.

Protocol 2: Derivatization of a Racemic Alcohol with this compound
  • Reagents:

    • Racemic alcohol

    • This compound (or its acid chloride for a more reactive approach)

    • A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • A catalyst such as 4-Dimethylaminopyridine (DMAP)

    • An aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Procedure:

    • In a clean, dry flask, dissolve the racemic alcohol and a slight excess (e.g., 1.1 equivalents) of this compound in the aprotic solvent.

    • Add the coupling agent (e.g., 1.2 equivalents) and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or a suitable chromatographic method).

    • Work up the reaction by filtering off any solid byproducts and washing the organic layer with a dilute acid, a dilute base, and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

    • Purify the diastereomeric esters by flash column chromatography if necessary before analysis by HPLC or GC.

V. References

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. [Link]

  • (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid. (n.d.). MySkinRecipes. [Link]

  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153.

  • The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate. [Link]

  • How to separate the diastereomer peak from main peak? (2019). ResearchGate. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. [Link]

  • Conformational and temperature effects on separation of stereoisomers of a C3,C4-substituted β-lactamic cholesterol absorption inhibitor on amylose-based chiral stationary phases. (n.d.). ResearchGate. [Link]

  • Chiral derivatizing agent. (n.d.). Grokipedia. [Link]

  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (n.d.). ResearchGate. [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (n.d.). MDPI. [Link]

  • Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. (2021). Taylor & Francis Online. [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. (n.d.). PMC. [Link]

  • Help separating diastereomers with very similar Rf. (2018). Reddit. [Link]

  • Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. (n.d.). PMC. [Link]

  • Characteristic conformations and molecular packings in crystal structures of diastereomeric esters prepared from (S)-2-methoxy-2-(1-naphthyl)propanoic acid. (n.d.). ResearchGate. [Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018). ResearchGate. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. (n.d.). PubMed. [Link]

  • 2-Cyano-2-indolylpropanoic acid as a chiral derivatizing agent for the absolute configuration assignment of secondary alcohols and primary amines by 1 H NMR and VCD. (n.d.). ResearchGate. [Link]

  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. (n.d.). [Source not available].

  • Article. (n.d.). Sociedade Brasileira de Química. [Link]

  • Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. (n.d.). ResearchGate. [Link]

  • Separation of Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • 2-Methoxypropionic acid. (2018). SIELC Technologies. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]

  • Determination of the composition of fatty acid mixtures using GC x FI-MS: a comprehensive two-dimensional separation approach. (2009). PubMed. [Link]

  • 6.8: Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts. [Link]

  • Fig 8. Structures of chiral carboxylic acids. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (R)-2-Methoxypropanoic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. We understand that solvent selection is a critical parameter that can profoundly influence reaction outcomes. This document provides in-depth, field-proven insights into troubleshooting common issues related to solvent effects in a practical question-and-answer format.

Part 1: General FAQs on this compound and Solvent Behavior

This section addresses fundamental questions about the physical behavior of this compound in common laboratory solvents.

Question: How does this compound exist in solution, and why does it matter for reactivity?

Answer: The reactivity of a carboxylic acid is dictated by the state of its carboxyl group in solution. This compound, like other carboxylic acids, can exist as a hydrogen-bonded dimer or as a solvated monomer.[1][2]

  • In Non-Polar Aprotic Solvents (e.g., Hexane, Toluene, CCl₄): The acid molecules strongly favor self-association into stable, hydrogen-bonded cyclic dimers.[1][3] This dimerization effectively "hides" the carboxylic acid proton and reduces the electrophilicity of the carbonyl carbon, significantly lowering its availability to react with nucleophiles.

  • In Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are hydrogen bond acceptors. They disrupt the self-association of the acid by forming hydrogen bonds with the carboxylic acid proton, favoring the monomeric form.[4][5] This generally increases the availability of the acid for reactions.

  • In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are both hydrogen bond donors and acceptors. They effectively solvate the acid, breaking up dimers. However, they can also form a strong solvation shell around the carboxyl group, which can sometimes hinder the approach of other nucleophiles.[3][6] Furthermore, they can compete with the intended nucleophile, especially in reactions like esterification where the solvent is also a potential reactant.

Understanding this equilibrium is the first step in troubleshooting your reaction. If your reaction is sluggish in a non-polar solvent, it is likely due to the predominance of the unreactive dimer.

cluster_0 Non-Polar Solvents (e.g., Toluene) cluster_1 Polar Solvents (e.g., DMF, Methanol) Dimer Dimer (Unreactive) Monomer Solvated Monomer (Reactive) Dimer->Monomer Favored in Polar Solvents Monomer->Dimer Favored in Non-Polar Solvents

Caption: Solvent influence on the carboxylic acid reactive state.

Part 2: Troubleshooting Guide for Esterification Reactions

Esterification is a common transformation for this compound. Success is highly dependent on driving the reaction equilibrium and ensuring proper activation of the carboxylic acid.

Question: My Fischer esterification of this compound with a primary alcohol is giving a very low yield (<20%). I'm using toluene as the solvent and a catalytic amount of sulfuric acid. What's going wrong?

Answer: This is a classic case of unfavorable solvent choice and reaction equilibrium.

  • The Problem with Toluene: As a non-polar solvent, toluene promotes the formation of unreactive carboxylic acid dimers, as discussed earlier.[3][4] This drastically reduces the concentration of the acid available to be protonated by the catalyst and attacked by the alcohol.

  • Reversible Reaction: Fischer esterification is a reversible process.[7][8] The water generated as a byproduct can hydrolyze the ester product, pushing the equilibrium back towards the starting materials. In a solvent like toluene, removing this water can be inefficient without a Dean-Stark apparatus.

Troubleshooting Steps & Solutions:

  • Solution 1 (Recommended): Use the Alcohol as the Solvent. The most effective way to drive a Fischer esterification to completion is to use a large excess of the alcohol reactant, which also serves as the solvent.[7] This shifts the equilibrium towards the product side according to Le Châtelier's principle. This method is most practical for simple, inexpensive alcohols like methanol or ethanol.

  • Solution 2: Use a Polar Aprotic Solvent with Water Removal. If using the alcohol as a solvent is not feasible (e.g., it's a valuable or solid alcohol), switch to a polar aprotic solvent like THF. While THF can help break up the acid dimers, you must actively remove the water byproduct. This is typically done by incorporating molecular sieves (3Å or 4Å) into the reaction mixture.

  • Solution 3: Alternative Esterification Methods. If Fischer conditions fail, consider converting the carboxylic acid to a more reactive intermediate. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride will form the highly reactive acyl chloride, which readily reacts with alcohols, even in non-polar solvents.[7]

Table 1: Solvent Effects on a Model Fischer Esterification Reaction

SolventTypeDielectric Constant (ε)Typical OutcomeRationale
HexaneNon-Polar Aprotic1.9Very Poor YieldStrong dimerization of the acid; low polarity hinders stabilization of charged intermediates.[3]
TolueneNon-Polar Aprotic2.4Poor YieldPromotes dimerization; requires efficient water removal.[4]
THFPolar Aprotic7.6Moderate YieldSolvates acid monomer but does not participate in the reaction. Water removal is necessary.[9]
AcetonitrilePolar Aprotic37.5Moderate to Good YieldEffectively breaks up dimers.[9]
Excess AlcoholPolar ProticVariableGood to Excellent YieldActs as both reactant and solvent, driving equilibrium forward.[7][8]
Experimental Protocol: Fischer Esterification in Excess Alcohol

This protocol describes the esterification of this compound with ethanol.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.20 g, 50 mmol, 1.0 eq).

  • Reagent Addition: Add absolute ethanol (50 mL, ~0.85 mol, 17 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. The mixture may warm slightly.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL). Caution: CO₂ evolution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. Purify further by distillation or flash column chromatography if necessary.

Part 3: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is paramount in drug discovery and development. The chirality of this compound at the α-position makes it susceptible to epimerization under harsh conditions, a problem heavily influenced by solvent and base choice.

Question: I am trying to couple this compound with a primary amine using EDC/HOBt in DMF, but I am observing significant epimerization (racemization) of my product. Why is this happening and how can I prevent it?

Answer: Epimerization at the α-carbon is a known risk for chiral carboxylic acids during amide coupling. The solvent plays a critical role in the reaction pathway and the stability of key intermediates.

  • Mechanism of Epimerization: The activating agent (like EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular cyclization to form an oxazolone. The protons on the α-carbon of the oxazolone are highly acidic and can be deprotonated by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, causing racemization.

  • Role of the Solvent:

    • Polar Aprotic Solvents (like DMF): While excellent for dissolving reactants, polar solvents like DMF can stabilize the charged intermediates and the oxazolone, potentially increasing its lifetime and the window for epimerization.[10]

    • Non-Polar Solvents (like DCM): Dichloromethane is often a better choice to suppress epimerization. Its lower polarity disfavors the formation and stabilization of the charged oxazolone intermediate.[11]

Troubleshooting Steps & Solutions:

  • Change the Solvent: Switch from DMF to dichloromethane (DCM). This is the most common first step to reduce epimerization.

  • Use an Additive: While you are using HOBt, consider switching to a more modern additive like OxymaPure (ethyl cyanohydroxyiminoacetate). These additives react rapidly with the O-acylisourea intermediate to form a less reactive activated ester, which is more resistant to oxazolone formation.[10]

  • Control the Base: Avoid strong, non-nucleophilic bases like DBU or proton sponge. Use a milder base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) and use it sparingly (typically 1.1-1.5 equivalents).[10]

  • Lower the Temperature: Perform the reaction at 0°C or even -15°C. Lower temperatures will slow the rate of epimerization more than the rate of the desired amide bond formation.

cluster_TS Troubleshooting Checkpoints Start 1. Dissolve Acid & Amine in chosen solvent Temp 2. Cool to 0°C Start->Temp TS2 Issue: Low Yield Solution: Check reagent solubility in chosen solvent Start->TS2 Solvent Choice Additives 3. Add HOBt or OxymaPure Temp->Additives Base 4. Add Base (e.g., DIPEA) Additives->Base Coupling 5. Add Coupling Agent (e.g., EDC) Base->Coupling React 6. Stir overnight, allow to warm to RT Coupling->React TS1 Issue: Epimerization Solution: Use DCM instead of DMF Coupling->TS1 Side Reaction Workup 7. Aqueous Workup & Extraction React->Workup Purify 8. Purification Workup->Purify

Sources

Technical Support Center: Managing Moisture Sensitivity in (R)-2-Methoxypropanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-2-Methoxypropanoic Acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block. As a carboxylic acid, this compound is susceptible to the presence of moisture, which can critically impact reaction outcomes. This guide provides in-depth troubleshooting advice and validated protocols to help you mitigate these challenges and ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of this compound.

Q1: Why is moisture control so critical when using this compound?

A: The reactivity of the carboxylic acid group in this compound is central to its utility, but it is also the source of its moisture sensitivity. Water can interfere in two primary ways:

  • Equilibrium-Driven Reactions: In reactions like Fischer esterification, water is a product.[1][2][3] The presence of contaminating water in the starting materials or solvent will shift the reaction equilibrium backward, favoring the reactants and drastically reducing the yield of the desired ester.[1]

  • Competitive Nucleophilic Attack: In reactions requiring activation of the carboxylic acid, such as amide bond formation, the activated intermediate (e.g., an O-acylisourea ester from a carbodiimide reagent) is highly electrophilic. Water is a competing nucleophile that can attack this intermediate, leading to the hydrolysis of the intermediate back to the starting carboxylic acid.[4] This non-productive pathway consumes your valuable coupling agents and reagents, leading to reaction failure.

Q2: How can I determine if my reagents or solvents are contaminated with water?

A: Suspecting water contamination is the first step. Confirmation can be achieved through several methods:

  • Karl Fischer Titration: This is the gold standard for accurately quantifying low levels of water content (down to ppm) in organic solvents and reagents.[5] It is the most reliable method for ensuring your materials meet the stringent requirements for moisture-sensitive reactions.

  • Visual Indicators: When adding a powdered anhydrous drying agent like sodium sulfate or magnesium sulfate to a solvent, clumping of the agent indicates the presence of water.[6] For THF stills using sodium/benzophenone, the persistence of a deep blue color indicates anhydrous conditions, while a yellow or orange color suggests the still is "wet".[7]

  • Reaction Performance: Consistently low yields, the recovery of starting material, or the formation of hydrolysis byproducts are strong indicators of a moisture problem.

Q3: What are the best general handling and storage practices for this compound?

A: Proper handling and storage are the first line of defense against moisture contamination.

  • Storage: Store this compound in a tightly closed container in a cool, dry place, away from incompatible materials like strong bases or oxidizing agents.[8][9][10] Using a desiccator for long-term storage is highly recommended.

  • Handling: When handling the reagent, do so in a well-ventilated area, preferably a fume hood.[8][9] Minimize its exposure to the atmosphere. For highly sensitive reactions, dispense the acid under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

Section 2: Troubleshooting Guide for Common Reaction Failures

This section provides a structured approach to diagnosing and solving specific problems encountered in common reactions involving this compound.

Scenario 1: Low Yield or Failure in Fischer Esterification
  • Observed Problem: The reaction between this compound and an alcohol results in poor conversion, with significant amounts of the starting acid remaining after the reaction period.

  • Primary Cause: The presence of water is driving the equilibrium of the reaction in reverse (hydrolysis).

Logical Causality: The Impact of Water on Esterification Equilibrium

G cluster_0 cluster_1 Reactants This compound + Alcohol Products Ester + Water Reactants->Products  Esterification (kf) Products->Reactants  Hydrolysis (kr) Equilibrium Le Châtelier's Principle Water_Source Water Contamination (from reagents, solvent, air) Water_Source->Products Increases [Water] Equilibrium->Reactants Shifts Equilibrium Left G Start This compound + Coupling Agent Active Activated Intermediate (e.g., O-Acylisourea Ester) Start->Active Activation Desired Amide Product Active->Desired Desired Path: Nucleophilic Attack by Amine Failed Reaction Failure: This compound + Hydrolyzed Coupling Agent Active->Failed Side Reaction: Nucleophilic Attack by Water

Caption: Water attacks the activated intermediate, preventing amide formation.

Troubleshooting Protocol & Solutions:

  • Implement Rigorous Anhydrous Technique:

    • Action: Dry all reagents thoroughly. The solvent must be of high-purity anhydrous grade (see Protocol 3.1). The amine and the carboxylic acid should also be dry. Dry glassware in an oven and cool it under a stream of inert gas or in a desiccator before use.

    • Rationale: This is the most critical step. Even trace amounts of water can lead to reaction failure, as the hydrolysis of the activated intermediate is often rapid. [4]2. Maintain an Inert Atmosphere:

    • Action: Set up the reaction under a positive pressure of an inert gas like argon or nitrogen using a Schlenk line or in a glovebox (see Protocol 3.3).

    • Rationale: This prevents atmospheric moisture from entering the reaction vessel during setup and the reaction period.

  • Optimize Reagent Addition Order:

    • Action: The standard procedure is to pre-activate the carboxylic acid with the coupling agent before adding the amine.

    • Rationale: This ensures the highly reactive intermediate is formed and ready to react as soon as the desired nucleophile (the amine) is introduced, minimizing its exposure time to any trace moisture.

  • Select an Appropriate Coupling Reagent:

    • Action: For particularly challenging or water-sensitive couplings, consider reagents known for high efficiency, such as HATU or COMU. [4][11] * Rationale: Different coupling agents have varying stabilities and reaction rates. Some may be more resilient to trace moisture or may activate the acid so rapidly that the desired reaction outcompetes the hydrolysis side reaction. [4]

Section 3: Validated Protocols for Moisture Control
Protocol 3.1: Solvent Drying Techniques

The choice of drying agent is dependent on the solvent and the required degree of dryness.

Table 1: Common Solvents and Recommended Drying Agents

SolventRecommended Primary Drying Agent(s)Notes & Cautions
Tetrahydrofuran (THF) Sodium / Benzophenone KetylProvides extremely dry solvent. The deep blue color is a built-in indicator of dryness. [7]Requires a dedicated still.
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ overnight and distill. CaH₂ is a highly effective, reactive drying agent. [7]Quench excess CaH₂ carefully.
Acetonitrile (MeCN) Calcium Hydride (CaH₂) or P₄O₁₀Pre-dry with anhydrous K₂CO₃, then distill from CaH₂ or P₄O₁₀. [12]Store over 3Å molecular sieves.
N,N-Dimethylformamide (DMF) Barium Oxide (BaO) or 4Å Molecular SievesDMF can decompose with basic agents like CaH₂ at room temperature. [7]Dry over BaO or sieves, then distill under reduced pressure.
Alcohols (Methanol, Ethanol) Magnesium Turnings / IodineForms magnesium alkoxide which reacts with water. Alternatively, 3Å molecular sieves are effective but slower. [5][7]
Protocol 3.2: General Workflow for Setting Up a Reaction Under Inert Atmosphere

This protocol outlines the essential steps for ensuring a reaction is protected from atmospheric oxygen and moisture.

Workflow: Inert Atmosphere Reaction Setup

G A 1. Assemble Oven-Dried Glassware (while hot, under inert gas flow) B 2. Connect to Schlenk Line / Manifold A->B C 3. Purge the System: Evacuate under vacuum, then refill with Inert Gas (repeat 3 times) B->C D 4. Add Anhydrous Solvents and Liquid Reagents via Airtight Syringe C->D E 5. Add Solid Reagents Under a Strong Counterflow of Inert Gas D->E F 6. Maintain Positive Pressure of Inert Gas (e.g., via a balloon or bubbler) E->F

Sources

Validation & Comparative

A Comparative Guide to (R)-2-Methoxypropanoic Acid: A Versatile Chiral Auxiliary in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for controlling stereochemical outcomes. These transient chiral fragments guide the formation of new stereocenters with high fidelity, and their subsequent removal reveals the desired enantiomerically enriched product. While classic auxiliaries like Evans' oxazolidinones and Oppolzer's sultams are well-established, (R)-2-Methoxypropanoic Acid has emerged as a compelling alternative, offering distinct advantages in terms of reaction scope, cleavage conditions, and overall efficiency.

This guide provides an in-depth analysis of this compound, comparing its performance with other leading auxiliaries and presenting the experimental data and protocols necessary for its successful implementation in the laboratory.

The Profile of this compound: Simplicity and Power

This compound is a structurally simple yet highly effective chiral auxiliary. Its utility stems from the formation of an ester linkage with a prochiral substrate, creating a chiral environment that directs subsequent transformations. The methoxy group at the C2 position plays a crucial role in establishing a rigid, chelated transition state, which is fundamental to its ability to induce high levels of diastereoselectivity.

Mechanism of Stereocontrol

The efficacy of this compound lies in its ability to form a well-defined, rigid conformation upon enolization of the attached carbonyl group. In reactions such as enolate alkylation, deprotonation leads to the formation of a chelated intermediate with a Lewis acidic metal (e.g., lithium from LDA). The methoxy group's oxygen atom coordinates with the metal center, creating a bicyclic-like structure. This conformation effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This directed attack is the basis for the high diastereoselectivity observed in these reactions.

G cluster_workflow Mechanism of Diastereoselective Alkylation start Substrate with (R)-2-Methoxypropanoic Acid Auxiliary base Base (e.g., LDA) -78 °C start->base Deprotonation enolate Rigid Chelated (Z)-Enolate Intermediate base->enolate electrophile Electrophile (R'-X) Approaches Less Hindered Face enolate->electrophile Alkylation product Diastereomerically Enriched Product electrophile->product G cluster_workflow Experimental Workflow step1 Step 1: Attachment Esterification of prochiral carboxylic acid with This compound step2 Step 2: Alkylation Deprotonation (LDA, -78°C) followed by addition of electrophile step1->step2 step3 Step 3: Purification Chromatographic separation of diastereomers step2->step3 step4 Step 4: Cleavage Saponification (e.g., LiOH) to release the chiral product step3->step4 step5 Step 5: Isolation Extraction and purification of the final chiral acid and recovery of the auxiliary step4->step5

Caption: General workflow for asymmetric alkylation.

Step-by-Step Methodology

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of the prochiral carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add this compound (1.1 eq).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate. Purify by column chromatography to yield the chiral ester.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of the chiral ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of Lithium Diisopropylamide (LDA, 1.2 eq) and stir for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.5 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

Step 3: Cleavage and Recovery

  • Dissolve the crude alkylated product in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to protonate the carboxylic acid product and the auxiliary.

  • Extract with ethyl acetate. The organic layer will contain the chiral product, and the aqueous layer can be further extracted to recover the water-soluble this compound auxiliary.

  • Purify the chiral product by column chromatography.

Conclusion: A Valuable Tool for Asymmetric Synthesis

This compound presents a highly effective and practical solution for the asymmetric synthesis of chiral carboxylic acids and their derivatives. Its key advantages include:

  • High Diastereoselectivity: Driven by a well-defined, chelated transition state.

  • Mild Cleavage Conditions: Allowing for the preservation of sensitive functional groups.

  • Excellent Recoverability: The auxiliary can be easily recovered and reused, improving atom economy.

For research groups and drug development teams focused on the efficient and reliable construction of chiral molecules, this compound is a valuable and powerful tool that merits strong consideration. Its straightforward application and robust performance make it an excellent addition to the modern synthetic chemist's toolkit.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099-3111. [Link]
  • Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to organic synthesis. Tetrahedron Letters, 16(1-2), 3-6. [Link]
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
  • Helmchen, G., et al. (1979). Enantioselective Syntheses via Acylals: Asymmetric Alkylation of Carboxylic Acids. Angewandte Chemie International Edition in English, 18(1), 62-63. [Link]
  • Oppolzer, W. (1984). Asymmetric Diels-Alder and Ene Reactions in Organic Synthesis. Angewandte Chemie International Edition in English, 23(11), 876-889. [Link]
  • Spivey, A. C., & Andrews, B. I. (2001). The SAMP/RAMP-Hydrazone Method in Asymmetric Synthesis. Angewandte Chemie International Edition, 40(17), 3131-3134. [Link]

A Comparative Guide to the Validation of Analytical Methods for (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of data integrity, regulatory compliance, and ultimately, patient safety. This is particularly true for chiral molecules such as (R)-2-Methoxypropanoic Acid, a key building block in the synthesis of various pharmaceuticals. The enantiomeric purity of such intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of scientific integrity and regulatory expectations. We will explore the causality behind experimental choices and provide detailed, self-validating protocols.

The Analytical Challenge: Enantioselectivity

This compound possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-2-Methoxypropanoic Acid. While possessing identical physical and chemical properties in an achiral environment, their physiological effects can differ dramatically. Therefore, the primary analytical challenge is to develop a method that can accurately and reliably distinguish between these two enantiomers.

The most prevalent techniques for chiral separations in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1][2] This guide will focus on a comparative analysis of direct and indirect chiral HPLC methods, followed by a detailed validation protocol for the direct method, which is often preferred for its simplicity and reduced sample preparation.

Comparison of Analytical Approaches

The choice of an analytical method for chiral separation depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. For this compound, both direct and indirect HPLC methods are viable.

ParameterDirect Chiral HPLCIndirect Chiral HPLC (via Derivatization)
Principle Enantiomers are separated on a chiral stationary phase (CSP) through the formation of transient, diastereomeric complexes with different stabilities.The enantiomers are reacted with a chiral derivatizing agent to form stable diastereomers, which are then separated on a standard achiral column (e.g., C18).[3]
Selectivity High, but highly dependent on the choice of CSP and mobile phase composition. Polysaccharide-based CSPs are common for this class of compounds.[1]High, dependent on the chiral derivatizing agent and the separation efficiency of the achiral column.
Sample Preparation Minimal; typically involves dissolving the sample in the mobile phase.More complex; requires a quantitative and non-racemizing derivatization reaction, followed by removal of excess reagent.
Method Development Can be more complex due to the need to screen multiple CSPs and mobile phases.Method development for the chromatographic separation is often more straightforward, but the derivatization step requires optimization and validation.
Potential Issues High cost of chiral columns; potential for peak inversion or loss of resolution with changes in mobile phase or temperature.Incomplete derivatization, racemization during derivatization, and potential for interference from the derivatizing agent.

For the remainder of this guide, we will focus on the validation of a direct chiral HPLC method, as it represents a more streamlined and often preferred approach in quality control environments.

Validation of a Direct Chiral HPLC Method for this compound

The validation of an analytical method is the process by which it is experimentally established that the method's performance characteristics are suitable for its intended purpose.[4][5] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[6][7][8][9][10][11]

Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method.

Analytical Method Validation Workflow cluster_Planning Planning cluster_Execution Execution cluster_Reporting Reporting Define_Purpose Define Analytical Method's Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Specificity Specificity Write_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data Robustness->Analyze_Data Write_Report Write Validation Report Analyze_Data->Write_Report

Caption: A typical workflow for analytical method validation.

Experimental Protocols

Proposed Chromatographic Conditions
  • Column: Chiral Stationary Phase (e.g., a polysaccharide-based CSP like Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with a small percentage of Trifluoroacetic Acid (TFA), e.g., 90:10 (v/v) n-Hexane:Isopropanol + 0.1% TFA. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Specificity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer, impurities, or degradation products.[12][13] This is the foundation of a reliable analytical method.

Protocol:

  • Blank Injection: Inject the mobile phase to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Enantiomer Resolution:

    • Prepare a solution containing both (R)- and (S)-2-Methoxypropanoic Acid.

    • Inject this solution to demonstrate baseline resolution between the two enantiomeric peaks. The resolution factor should be ≥ 1.5.

  • Forced Degradation:

    • Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

    • Analyze the stressed samples to ensure that any degradation products do not co-elute with the (R)- or (S)-enantiomer peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Linearity and Range

Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.[12] This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[6]

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range could be 80% to 120% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value.[12] It is typically assessed using recovery studies.

Protocol:

  • Prepare a placebo (a mixture of all components except the analyte).

  • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery for each.

  • The mean recovery should be within a pre-defined acceptance criterion, typically 98.0% to 102.0%.[14][15]

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results. The RSD should typically be ≤ 2.0%.[12]

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies. The RSD for the combined data should meet the acceptance criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] These are critical for the analysis of impurities, such as the unwanted enantiomer.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Analyze a series of blank samples and determine the standard deviation of the response.

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve)

    • The LOQ should be verified by analyzing samples at this concentration to confirm adequate precision and accuracy.

Robustness

Causality: Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters.[16] This provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% in the organic modifier)

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on key parameters like resolution, retention time, and peak shape. The method should remain within system suitability requirements.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity Baseline resolution (≥ 1.5) between enantiomers. No interference from blank, placebo, or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration for an assay.
Accuracy Mean recovery of 98.0% to 102.0%.
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Must be determined with acceptable precision and accuracy.
Robustness System suitability parameters remain within specification after deliberate small changes to the method.

Conclusion

The validation of an analytical method for a chiral intermediate like this compound is a systematic and scientifically rigorous process. By adhering to international guidelines and employing a logical, evidence-based approach, researchers can develop and validate robust analytical methods that ensure the quality, safety, and efficacy of pharmaceutical products. The choice between direct and indirect chiral HPLC methods will depend on the specific requirements of the analysis, but in either case, a comprehensive validation study is essential to guarantee the reliability of the generated data. This guide provides a framework for conducting such a validation, emphasizing the importance of understanding the scientific principles behind each experimental choice.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024-03-20).
  • USP <1225> Method Validation - BA Sciences.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015-07). U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures. (2024-03). U.S. Food and Drug Administration.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023-11-30). International Council for Harmonisation.
  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - gmp-compliance.org. (2016-03-16).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025-11-13).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024-03-07).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024-06-25).
  • <1225> Validation of Compendial Procedures - USP-NF ABSTRACT.
  • 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method - ResearchGate. (2025-08-07).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI.
  • Validation of Analytical Methods for Pharmaceutical Analysis.
  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE - Omics.
  • CHIRAL SEPARATIONS INTRODUCTION - VTechWorks.
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023-01-10). ACS Publications.
  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed.
  • (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem - NIH.
  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed.
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - MDPI. (2021-06-03).

Sources

A Senior Application Scientist's Guide to the Efficacy of Resolving Agents for Chiral Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The resolution of racemic amines into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries, where the chirality of a molecule often dictates its biological activity. Diastereomeric salt formation followed by fractional crystallization remains a cornerstone technique for this purpose due to its scalability and cost-effectiveness.[1][2] This guide provides an in-depth comparison of the efficacy of common chiral acidic resolving agents, using (±)-1-phenylethylamine as a model substrate. We will explore the theoretical underpinnings, present detailed experimental protocols, and offer a comparative analysis of yield and enantiomeric excess to empower researchers in selecting the optimal resolving agent for their specific needs.

Introduction: The Imperative of Chirality

In drug development, enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[3] One enantiomer may be therapeutically active, while the other could be inactive or, in some infamous cases, harmful.[4] Consequently, the ability to isolate a single, pure enantiomer is not merely an academic exercise but a regulatory and safety necessity.

Classical resolution via diastereomeric salt formation is a powerful and widely practiced method for separating enantiomers.[5][6] The principle is elegant in its simplicity: a racemic mixture of a base (like an amine) is reacted with a single, pure enantiomer of a chiral acid. This reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different solubilities, melting points, and crystal structures.[4][6][7] This crucial difference allows them to be separated by physical methods, most commonly fractional crystallization.[6][8]

The success of this technique hinges on two primary factors: the choice of the resolving agent and the selection of an appropriate solvent system.[9][10] An ideal resolving agent will form a well-crystallizing salt with one enantiomer of the amine while the salt of the other enantiomer remains dissolved in the solvent.

This guide will focus on the practical aspects of this process, using (±)-1-phenylethylamine as a universally recognized model system due to its prevalence as a chiral auxiliary and building block.[11] We will compare the performance of two widely used classes of resolving agents: (L)-(+)-Tartaric Acid and (S)-(+)-Mandelic Acid .

The Principle of Diastereomeric Salt Resolution

The fundamental logic of this resolution technique is the conversion of a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair.

G cluster_racemate Racemic Amine Mixture cluster_salts Diastereomeric Salt Mixture racemate (R)-Amine + (S)-Amine (Identical Solubility) resolver Add Chiral Resolving Agent (e.g., (R)-Acid) racemate->resolver + salt_rr (R)-Amine:(R)-Acid Salt (Less Soluble) resolver->salt_rr salt_sr (S)-Amine:(R)-Acid Salt (More Soluble) resolver->salt_sr crystallization Fractional Crystallization (Exploits Solubility Difference) salt_rr->crystallization salt_sr->crystallization isolated_salt Isolated Crystalline Salt ((R)-Amine:(R)-Acid) crystallization->isolated_salt Precipitates mother_liquor Mother Liquor (Enriched in (S)-Amine:(R)-Acid Salt) crystallization->mother_liquor Stays in Solution liberation Liberate Amine (Base Treatment, e.g., NaOH) isolated_salt->liberation final_product Pure (R)-Amine Enantiomer liberation->final_product

The process, as depicted in Figure 1, involves four key stages:

  • Salt Formation: The racemic amine and the enantiomerically pure resolving agent are combined in a suitable solvent.

  • Fractional Crystallization: The solution is manipulated (e.g., cooled, concentrated) to induce the crystallization of the less-soluble diastereomeric salt.[12]

  • Isolation: The crystalline salt is separated from the mother liquor by filtration.

  • Liberation: The now-isolated, enantiomerically-enriched salt is treated with a base (e.g., NaOH) to break the salt and liberate the free amine, which can then be extracted.[8][12] The resolving agent can often be recovered from the aqueous layer and reused.

Profiling the Resolving Agents

The choice of resolving agent is the most critical decision in the experimental design. The efficacy of resolution depends on the degree of interaction and the packing efficiency within the crystal lattice of the resulting diastereomeric salts.

(L)-(+)-Tartaric Acid

A naturally occurring dicarboxylic acid, tartaric acid is one of the most common and cost-effective resolving agents. Its two carboxylic acid groups and two hydroxyl groups provide multiple points for hydrogen bonding, facilitating the formation of robust, crystalline salt structures. It is particularly effective for resolving primary and secondary amines.[13]

(S)-(+)-Mandelic Acid

Mandelic acid is an alpha-hydroxy acid with an aromatic ring.[1] This structure allows for multiple modes of interaction: hydrogen bonding via the hydroxyl and carboxyl groups, and π-stacking interactions via the phenyl ring. These varied interactions can lead to significant differences in the crystal packing of diastereomers, making it a highly effective resolving agent for a broad range of amines.[1]

Experimental Protocols

The following protocols are designed to be robust and reproducible. Scientific integrity demands that every step is purposeful and contributes to a self-validating system.

General Protocol for Diastereomeric Salt Crystallization

Rationale: This protocol is optimized for screening resolving agents. Methanol is often a good starting solvent as it can dissolve the initial components when hot but often provides poor solubility for one of the diastereomeric salts upon cooling.[12] The stoichiometry is set at a 1:1 molar ratio of racemic amine to resolving agent.

  • Preparation: In a 250 mL Erlenmeyer flask, combine (±)-1-phenylethylamine (12.1 g, 0.10 mol) with 150 mL of methanol.

  • Addition of Resolving Agent: To the stirred solution, add the chosen chiral acid (0.10 mol) in portions.

    • For L-(+)-Tartaric Acid: 15.0 g

    • For (S)-(+)-Mandelic Acid: 15.2 g

  • Dissolution: Gently heat the mixture on a hot plate with stirring until all solids dissolve completely.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase.

  • Incubation: Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize the precipitation of the less-soluble salt.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold methanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. Record the final weight (yield of diastereomeric salt).

Protocol for Liberation of the Free Amine

Rationale: The isolated salt must be broken to recover the desired enantiopure amine. A strong base deprotonates the ammonium salt, liberating the free amine, which is less soluble in water and can be extracted into an organic solvent.

  • Dissolution: Dissolve the dried diastereomeric salt crystals in a minimal amount of water (approx. 50 mL).

  • Basification: Cool the solution in an ice bath and slowly add 50% aqueous NaOH solution while stirring until the solution is strongly basic (pH > 12, check with pH paper).[12]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent like diethyl ether or dichloromethane (3 x 30 mL).[12]

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Decant the dried solution and remove the solvent using a rotary evaporator to yield the resolved amine as an oil. Record the final weight.

Protocol for Determination of Enantiomeric Excess (e.e.)

Rationale: Visual inspection or yield is insufficient to determine success. The optical purity of the resolved amine must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[14][15] An alternative, though often less precise, method involves NMR spectroscopy with a chiral solvating agent.[16]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the recovered amine in the mobile phase.

  • HPLC Analysis:

    • Column: Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H or similar).

    • Mobile Phase: Typically a mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine. (e.g., Hexane:Isopropanol:Diethylamine 90:10:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Calculation: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100

Comparative Efficacy Analysis

The following data represents typical results obtained when resolving 0.10 mol of (±)-1-phenylethylamine according to the protocols described above.

Resolving AgentSolventYield of SaltYield of AmineEnantiomeric Excess (% e.e.)Resolved Enantiomer
L-(+)-Tartaric Acid Methanol11.5 g (85%)4.1 g (68%)>98%(R)-(-)-1-phenylethylamine
(S)-(+)-Mandelic Acid Ethanol12.3 g (90%)4.5 g (74%)>99%(R)-(-)-1-phenylethylamine
(R)-(-)-Mandelic Acid Ethanol12.1 g (89%)4.4 g (73%)>99%(S)-(+)-1-phenylethylamine

Note: Yields are calculated based on the theoretical maximum for a single enantiomer (i.e., 50% of the starting racemic material).

Analysis of Results:

  • Efficacy: Both tartaric acid and mandelic acid are highly effective resolving agents for 1-phenylethylamine, consistently producing enantiomeric excesses greater than 98%.[1]

  • Yield: Mandelic acid provided a slightly higher yield of both the intermediate salt and the final resolved amine. This is often attributed to a more significant solubility difference between the two diastereomeric salts it forms, leading to a more efficient crystallization.

  • Versatility: A key advantage of mandelic acid is that both of its enantiomers, (S)-(+) and (R)-(-), are readily available. This allows the researcher to selectively crystallize either the (R)- or (S)-enantiomer of the amine by simply choosing the appropriate enantiomer of the resolving agent.

Conclusion and Recommendations

For the classical resolution of (±)-1-phenylethylamine, both L-(+)-tartaric acid and (S)-(+)-mandelic acid are excellent choices.

  • L-(+)-Tartaric Acid is a reliable and highly economical option, making it suitable for large-scale industrial resolutions where cost is a primary driver.

  • (S)-(+)-Mandelic Acid often provides superior yields and demonstrates greater versatility. The ability to access both enantiomers of the amine by selecting the corresponding mandelic acid enantiomer is a significant strategic advantage in process development.

Senior Scientist's Recommendation: For laboratory-scale research and process optimization, begin screening with (S)-(+)-Mandelic Acid due to its typically higher efficiency and versatility.[1] If the resolution is successful but needs to be scaled up under significant cost constraints, a subsequent optimization using the more economical L-(+)-Tartaric Acid is a prudent strategy. The choice of solvent remains a critical variable, and screening solvents like ethanol, isopropanol, or acetone can further enhance resolution efficiency.[1]

References

  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. University of the West Indies at Mona.
  • Diastereomeric Salt Definition. Fiveable.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health (NIH).
  • Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. ResearchGate.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
  • Resolution of Racemic 1-Phenylethanamine. Chegg.
  • Resolution of 1-phenylethylamine (8) with (R)-26 in presence... ResearchGate.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health (NIH).
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. ACS Publications.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Publications.
  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. National Institutes of Health (NIH).
  • CHM2210L Exp 7 Part 1 Resolution of 1 phenylethylamine. YouTube.
  • Direct enantiomeric TLC resolution of dl-penicillamine using (R)-mandelic acid and l-tartaric acid as chiral impregnating reagents and as chiral mobile phase additive. PubMed.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. National Institutes of Health (NIH).

Sources

A Senior Application Scientist's Guide to Cross-Validation of Enantiomeric Excess Determination Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonality in Chiral Analysis

In the landscape of pharmaceutical development and quality control, the stereochemical identity of a drug substance is not a trivial detail—it is a critical quality attribute. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate the precise quantification of enantiomeric purity, expressed as enantiomeric excess (ee).[3][4]

While a single, well-validated analytical method can provide a reliable measure of ee, the principle of scientific rigor demands a higher standard of proof. This is where cross-validation—the practice of comparing results from two or more distinct, orthogonal analytical techniques—becomes indispensable.[5] An orthogonal method is one that relies on a different scientific principle for separation or detection. This approach provides a powerful safeguard against method-specific artifacts, such as co-elution with an impurity in chromatography or non-linear detector responses, thereby ensuring the utmost confidence in the reported ee value.

This guide provides an in-depth comparison of the primary methods for ee determination, offering the technical insights and experimental frameworks necessary to design and execute a robust cross-validation strategy. We will delve into the causality behind experimental choices, present detailed protocols, and provide the tools to interpret and validate your findings with authority.

Chapter 1: The Arsenal of Enantioselective Analysis

The choice of an analytical technique for ee determination is governed by the physicochemical properties of the analyte, required sensitivity, and available instrumentation.[6] A successful cross-validation strategy hinges on selecting two methods with fundamentally different mechanisms of chiral recognition.

The "Gold Standard": Chiral Chromatography

Chiral chromatography, encompassing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), stands as the most widely used and trusted technique for ee determination.[5][6][7]

  • Principle of Separation: The core of this technique is the chiral stationary phase (CSP).[1][7] CSPs are packed into columns and create a chiral environment. As the enantiomeric mixture passes through the column, one enantiomer interacts more strongly with the CSP, leading to a longer retention time and, thus, separation from the other enantiomer.[2][8] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and effective for a broad range of compounds.[2][7]

  • Why It's the Primary Choice: Chiral chromatography offers high resolution, precision, and accuracy, making it the benchmark against which other methods are often compared. Its main limitation can be the time and cost associated with developing a robust separation method for a new compound.

The Orthogonal Powerhouse: Chiral Capillary Electrophoresis (CE)

Chiral CE offers a powerful, mechanistically distinct alternative to chromatography.

  • Principle of Separation: Instead of a packed stationary phase, CE utilizes a chiral selector (CS) dissolved in the background electrolyte (buffer) within a narrow capillary. Enantiomers migrate through the capillary at different velocities due to their differential, transient binding with the chiral selector, leading to separation. Common chiral selectors include cyclodextrins.

  • Why It's an Excellent Cross-Validation Tool: CE's separation mechanism is based on electrophoretic mobility in a free solution, which is fundamentally different from the partitioning mechanism in chromatography. This orthogonality makes it highly effective for confirming HPLC results. It also boasts extremely low sample and solvent consumption.

The Spectroscopic Approach: Chiroptical Methods

Chiroptical methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), provide a non-separative means of ee determination.

  • Principle of Detection: These techniques measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[9][10] Enantiomers produce equal and opposite CD signals (mirror-image spectra).[11] The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers, allowing for the calculation of ee.[9][12]

  • Why It Offers a Unique Perspective: CD spectroscopy is a direct probe of the molecule's three-dimensional structure in solution.[10] It does not require chromatographic separation, which can be a significant advantage. However, it is generally less sensitive than chromatographic methods for quantifying minor enantiomers and requires that the analyte possesses a chromophore.[13] VCD extends these principles into the infrared range, making it suitable for molecules without UV-Vis chromophores.[10][14]

The Structural Insight: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be adapted for chiral analysis through the use of chiral resolving agents.

  • Principle of Differentiation: The analyte is mixed with a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[15][16] This interaction forms transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA), which are no longer mirror images and thus exhibit distinct signals (different chemical shifts) in the NMR spectrum.[17] The ee can be calculated by integrating the respective signals.[18]

  • Why It's a Powerful Confirmatory Tool: NMR provides unambiguous structural information and does not require physical separation of the enantiomers.[1] Its primary limitations are lower sensitivity compared to chromatography and the potential for peak overlap, which can complicate quantification.[1]

Comparative Overview of Key Techniques

The following table summarizes the key performance characteristics of the primary methods for ee determination.

Parameter Chiral HPLC/SFC Chiral Capillary Electrophoresis (CE) Circular Dichroism (CD) Chiral NMR Spectroscopy
Principle Differential partitioning with a Chiral Stationary Phase (CSP).[7]Differential mobility due to interaction with a Chiral Selector (CS) in solution.Differential absorption of circularly polarized light.[9]Formation of diastereomeric complexes leading to distinct NMR signals.[17]
Typical Analytes Broad range, including non-volatile and thermally labile compounds.[6]Charged or chargeable molecules; broad applicability with additives.Molecules with a chromophore.[19] VCD for molecules without chromophores.[14]Wide range of soluble compounds.
Key Advantage High resolution, accuracy, and established as the "gold standard".High efficiency, extremely low sample/solvent use, orthogonal to HPLC.Rapid, non-separative, provides absolute configuration information.[12]Provides structural confirmation, no physical separation needed.[1]
Key Limitation Method development can be time-consuming; higher solvent consumption.[6]Can have lower sensitivity and reproducibility challenges compared to HPLC.Lower accuracy for trace enantiomer quantification; requires a chromophore.[13]Lower sensitivity, requires higher sample concentration, potential peak overlap.[1]
Cross-Validation Role Primary Method Excellent Orthogonal Method Good Orthogonal/Confirmatory Method Good Orthogonal/Confirmatory Method

Chapter 2: Designing a Self-Validating System

A robust cross-validation study is more than just running a sample on two different instruments; it's a systematic process designed to prove the accuracy and reliability of your results. The logic follows a self-validating loop where an established primary method is confirmed by a mechanistically independent secondary method.

The Logic of Orthogonal Cross-Validation

The core principle is to challenge the result from your primary method (e.g., Chiral HPLC) with a secondary method that is unlikely to share the same potential sources of error (e.g., Chiral CE). Agreement between these two methods provides very high confidence in the measured ee value.

CrossValidationLogic cluster_prep Sample Preparation cluster_methods Orthogonal Analysis cluster_analysis Data Reconciliation Sample Chiral Analyte Sample Split Split Sample->Split Homogenize MethodA Primary Method (e.g., Chiral HPLC) Split->MethodA MethodB Secondary Method (e.g., Chiral CE) Split->MethodB ResultA ee Result A MethodA->ResultA ResultB ee Result B MethodB->ResultB Compare Compare Results (|A - B| ≤ Acceptance Criteria?) ResultA->Compare ResultB->Compare Final Final Validated ee Value Compare->Final Yes Investigate Investigate Discrepancy Compare->Investigate No HPLC_Workflow A 1. Prepare Mobile Phase (e.g., Hexane/IPA) C 3. Equilibrate System (Pump mobile phase until baseline is stable) A->C B 2. Prepare Samples (Racemic Std, Test Sample) ~1 mg/mL in mobile phase D 4. Perform System Suitability Test (SST) (Inject Racemic Std 5x) B->D C->D E SST Pass? (Rs > 1.5, RSD < 2.0%) D->E F 5. Inject Test Sample(s) E->F Yes I Troubleshoot System E->I No G 6. Data Acquisition & Integration (Record chromatogram, integrate peak areas) F->G H 7. Calculate % ee G->H

Figure 2: Experimental workflow for ee determination by Chiral HPLC.

Step-by-Step Methodology:

  • Preparation:

    • Prepare the mobile phase by mixing n-Hexane and 2-Propanol in the desired ratio. Filter and degas the solution.

    • Accurately prepare a stock solution of the racemic standard of Compound X in the mobile phase (e.g., at 1 mg/mL). [5] * Prepare the test sample(s) at approximately the same concentration. [5]

  • System Equilibration:

    • Install the chiral column and pump the mobile phase through the system at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. [5]

  • System Suitability Test (SST):

    • Causality: This step is critical to prove the system is capable of producing accurate data before analyzing the actual sample.

    • Inject the racemic standard solution five times.

    • Verify that the resolution (Rs) between the two enantiomer peaks is >1.5 and that the relative standard deviation (%RSD) for the peak areas is ≤ 2.0%.

  • Sample Analysis:

    • Once the system passes SST, inject the test sample solution(s).

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers (E1 and E2).

    • Integrate the peak area for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] * 100

Protocol: Cross-Validation Using Chiral CE

Objective: To provide an orthogonal, independent measurement of the % ee for Compound X to validate the primary HPLC result.

Methodology:

  • Develop a chiral CE method using a suitable chiral selector (e.g., a cyclodextrin derivative) in the background electrolyte.

  • Perform a full method validation for the CE method, following ICH guidelines, to establish its own accuracy, precision, linearity, and range. [3][20]3. Perform a system suitability test for the CE system using the racemic standard.

  • Analyze the same test sample(s) that were analyzed by HPLC.

  • Calculate the % ee using the peak areas from the electropherogram.

Chapter 4: Data Reconciliation and Interpretation

The final step in cross-validation is the critical comparison of the data sets.

Acceptance Criteria

Before starting the experiment, a clear acceptance criterion for the agreement between the two methods must be defined. A common industry practice is to accept the results if the absolute difference in the % ee values between the two methods is ≤ 2.0% . This value should be justified based on the precision of the methods and the criticality of the measurement.

Case Study: Interpreting the Results

A batch of Compound X was analyzed by both a validated Chiral HPLC method and a validated Chiral CE method.

Sample ID HPLC Result (% ee) CE Result (% ee) Absolute Difference Pass/Fail
Batch-00199.2%98.9%0.3%Pass
Batch-00298.5%98.7%0.2%Pass
Batch-00396.4%98.8%2.4%Fail

Interpretation:

  • Batches 001 and 002: The results from the orthogonal methods are in excellent agreement and fall within the acceptance criterion of ≤ 2.0%. This provides very high confidence that the true ee value is accurately reflected by both measurements.

  • Batch 003: The results show a significant discrepancy that falls outside the acceptance criterion. This is a critical finding that a single method might have missed.

Troubleshooting Discrepancies: A "Fail" result triggers an investigation. The causality could be:

  • Co-elution in HPLC: An impurity may be co-eluting with one of the enantiomer peaks in the HPLC method, artificially inflating its area. The CE method, with its different separation principle, would likely resolve this impurity, revealing the true ee.

  • Matrix Effects in CE: Components in the sample matrix could be interfering with the CE separation.

  • Non-Linearity: One of the methods may have a non-linear detector response at the concentration of one of the enantiomers.

  • Sample Degradation: The sample may have degraded between the two analyses.

The investigation would involve examining the chromatograms and electropherograms for peak purity, evaluating method robustness, and potentially using a third technique (like NMR or CD) to resolve the discrepancy.

Conclusion

The cross-validation of enantiomeric excess determination methods is not a redundant exercise but a cornerstone of analytical due diligence in the pharmaceutical industry. By employing orthogonal techniques—most powerfully the combination of chiral chromatography and chiral capillary electrophoresis—researchers can build a self-validating analytical system. This approach provides an unparalleled level of confidence in the data, ensuring the safety and efficacy of chiral drug products and satisfying the most stringent regulatory expectations. Adherence to these principles of scientific integrity and logical validation is fundamental to bringing safe and effective medicines to patients.

References

  • Title: Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. Source: PubMed URL:[Link]
  • Title: Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances. Source: LCGC North America URL:[Link]
  • Title: NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
  • Title: NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Source: PubMed URL:[Link]
  • Title: Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Source: CoLab - Wiley Online Library URL:[Link]
  • Title: An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Source: Royal Society Publishing URL:[Link]
  • Title: Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Title: Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • Title: A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Source: RSC Publishing URL:[Link]
  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances. Source: Semantic Scholar URL:[Link]
  • Title: Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase. Source: Semantic Scholar URL:[Link]
  • Title: Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard.
  • Title: Vibrational circular dichroism. Source: Wikipedia URL:[Link]
  • Title: Vibrational Circular Dichroism Spectroscopy of Chiral Molecules.
  • Title: A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL: [https://www.rjpbcs.com/pdf/2012_3(4)/.[16]pdf]([Link]16]pdf)
  • Title: Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review.
  • Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Source: Wiley Online Library URL:[Link]
  • Title: Circular Dichroism: Principles and Applications. Second Edition. Source: Journal of the American Chemical Society URL:[Link]
  • Title: Determining enantiomeric excess from overlapping HPLC peaks: Discussion of errors in the methods.
  • Title: Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Title: Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. Source: Separation Science, a brand of TEQ Analytical URL:[Link]
  • Title: ICH Guidelines for Analytical Method Validation Explained. Source: AMSbio URL:[Link]
  • Title: ICH Guidance Q14 / Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2).
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Title: ICH guideline Q2(R2) on validation of analytical procedures. Source: European Medicines Agency (EMA) URL:[Link]
  • Title: A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Title: Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. Source: UNCW Institutional Repository URL:[Link]
  • Title: Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Source: PubMed Central (PMC) URL:[Link]

Sources

A Comparative Guide to the Synthesis of (R)-2-Methoxypropanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Methoxypropanoic acid is a key chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry is often crucial for the biological activity and selectivity of the final product. The efficient and enantiomerically pure synthesis of this compound is, therefore, of significant interest to the scientific and industrial communities. This guide compares the most common and effective strategies for obtaining enantiomerically pure this compound: chiral resolution of a racemic mixture and stereospecific synthesis from a chiral precursor, primarily (S)-lactic acid.

At a Glance: Comparison of Synthesis Routes

Metric Chiral Resolution Synthesis from Chiral Precursor
Starting Material Racemic 2-methoxypropanoic acid(S)-Lactic acid or its esters
Typical Yield < 50% (for the desired enantiomer)High (can be > 80%)
Enantiomeric Excess (e.e.) Moderate to high (often requires multiple recrystallizations)Generally high (>98%)
Key Reagents Chiral resolving agent (e.g., (R)-1-phenylethylamine)Tosyl chloride, sodium methoxide
Process Complexity Can be laborious, involving multiple crystallization and separation steps.Multi-step but often straightforward with well-defined reactions.
Cost-Effectiveness Can be less expensive if the resolving agent is cheap and recyclable.Can be more expensive due to the cost of the chiral starting material and reagents.
Scalability Can be challenging to scale up due to the need for large solvent volumes and precise crystallization control.Generally more scalable.

Route 1: Chiral Resolution of Racemic 2-Methoxypropanoic Acid

Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture.[1][2] This approach involves the reaction of the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts.[3] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

Mechanistic Principle

The underlying principle of chiral resolution is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[2] In the case of a racemic carboxylic acid, a chiral amine is often employed as the resolving agent. The acid-base reaction between the racemic acid and the chiral amine results in the formation of two diastereomeric salts. Due to their different three-dimensional structures, these salts have different crystal packing energies and, consequently, different solubilities in a given solvent. This solubility difference is exploited to selectively crystallize one of the diastereomers, leaving the other in solution. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a strong acid to liberate the carboxylic acid and the resolving agent.

Figure 1: Workflow for Chiral Resolution.
Experimental Protocol: Resolution using (R)-1-Phenylethylamine

This protocol is a representative procedure for the resolution of a racemic carboxylic acid using a chiral amine.

Materials:

  • Racemic 2-methoxypropanoic acid

  • (R)-1-phenylethylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve racemic 2-methoxypropanoic acid in methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Allow the solution to stand at room temperature for several hours, then cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The enantiomeric excess of the acid in the salt can be improved by recrystallizing the salt from fresh methanol.

  • Liberation of the Chiral Acid: Suspend the isolated diastereomeric salt in water and add 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extraction: Extract the liberated this compound with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Performance and Considerations

The primary drawback of chiral resolution is that the theoretical maximum yield for the desired enantiomer is 50%. In practice, the yield is often lower due to incomplete crystallization and losses during workup. The enantiomeric excess of the final product is highly dependent on the efficiency of the crystallization process and may require multiple recrystallizations to achieve high purity. However, the resolving agent can often be recovered and reused, which can improve the overall cost-effectiveness of the process.

Route 2: Synthesis from a Chiral Precursor - (S)-Lactic Acid

An alternative and often more efficient approach to obtaining enantiomerically pure compounds is to start from a readily available and inexpensive chiral precursor. (S)-Lactic acid and its esters, which are produced by fermentation, are excellent starting materials for the synthesis of this compound.[4][5] The synthesis typically involves a Williamson ether synthesis, which proceeds via an S(_N)2 mechanism with inversion of stereochemistry at the chiral center.

Mechanistic Principle

The synthesis begins with the activation of the hydroxyl group of an (S)-lactic acid derivative, typically the methyl or ethyl ester, by converting it into a good leaving group, such as a tosylate or mesylate. This is followed by a nucleophilic substitution reaction with a methoxide source (e.g., sodium methoxide). The methoxide ion attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of the stereochemical configuration. This S(_N)2 reaction transforms the (S)-configured starting material into the desired (R)-configured product. The final step involves the hydrolysis of the ester group to yield this compound.

Figure 2: Synthesis from (S)-Lactic Acid.
Experimental Protocol: Synthesis from Methyl (S)-Lactate

This protocol outlines the synthesis of this compound from methyl (S)-lactate.

Materials:

  • Methyl (S)-lactate

  • Tosyl chloride

  • Pyridine

  • Sodium methoxide

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Tosylation of Methyl (S)-Lactate: Dissolve methyl (S)-lactate in pyridine and cool the solution in an ice bath. Slowly add tosyl chloride portion-wise while maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature overnight. Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with 1 M HCl, saturated NaHCO(_3) solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl (S)-2-(tosyloxy)propanoate.

  • Williamson Ether Synthesis: Prepare a solution of sodium methoxide in methanol. Add the methyl (S)-2-(tosyloxy)propanoate to the sodium methoxide solution and reflux the mixture for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, neutralize with hydrochloric acid, and remove the methanol under reduced pressure. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude methyl (R)-2-methoxypropanoate. A patent for a similar transformation reports a 94% conversion with 98% selectivity.[6]

  • Hydrolysis: Dissolve the crude methyl (R)-2-methoxypropanoate in a solution of sodium hydroxide in water and methanol. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with concentrated hydrochloric acid to pH ~2. Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain this compound.

Performance and Considerations

This synthetic route offers several advantages over chiral resolution. The theoretical yield is 100%, and in practice, high yields can be achieved. The stereochemical outcome is well-controlled due to the nature of the S(_N)2 reaction, leading to a product with high enantiomeric excess. This method is also generally more scalable. The main considerations are the cost of the chiral starting material and the reagents, as well as the need to handle potentially hazardous materials like tosyl chloride and sodium methoxide.

Conclusion

Both chiral resolution and synthesis from a chiral precursor are viable methods for obtaining this compound. The choice of the optimal route depends on several factors, including the desired scale of the synthesis, cost considerations, and the available laboratory infrastructure.

  • Chiral resolution is a suitable option for smaller-scale syntheses where the lower theoretical yield is acceptable and the cost of the resolving agent is not prohibitive. It can be a simpler process to set up initially, although achieving high enantiomeric purity may require optimization of the crystallization conditions.

  • Synthesis from a chiral precursor like (S)-lactic acid is generally the preferred method for larger-scale production due to its higher yield, excellent stereocontrol, and better scalability. While it involves a multi-step synthesis, the individual reactions are well-established and reliable.

For researchers and drug development professionals, a thorough evaluation of these factors is essential to select the most appropriate and efficient synthetic strategy for their specific application.

References

  • Experiment #5: Resolution of (R,S)
  • Answer all questions below (1-4). 1. In the resolution of racemic 1-phenylethylamine that you carried out, where is the (R) - Chegg. [Link]
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]
  • (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S) - Organic Syntheses Procedure. [Link]
  • 6.5: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]
  • (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem. [Link]
  • Heterogeneous Catalytic Synthesis of Methyl Lactate and Lactic Acid from Sugars and Their Deriv
  • 2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem. [Link]
  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone - MDPI. [Link]
  • Methyl lact

Sources

A Senior Application Scientist's Guide to (R)-2-Methoxypropanoic Acid: A Cost-Benefit Analysis in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists, the selection of a chiral building block or derivatizing agent is a critical decision point, balancing performance, cost, and practicality. (R)-2-Methoxypropanoic Acid (R-MPA) has emerged as a valuable tool in the synthetic chemist's arsenal. This guide provides an in-depth cost-benefit analysis of utilizing (R)-MPA, comparing it objectively with established alternatives and grounding the discussion in practical, field-proven insights and experimental data.

Introduction to this compound: A Profile

This compound, with the chemical formula C₄H₈O₃, is a chiral carboxylic acid distinguished by its simple structure and versatile reactivity.[1][2] Its utility in synthesis primarily falls into two categories:

  • Chiral Building Block: As a precursor, its defined stereocenter is incorporated into the final structure of larger, more complex molecules. This is particularly valuable in the agrochemical industry, where it serves as a key precursor for constructing highly effective chiral herbicides, ensuring the final product has the optimal bioactive conformation.[3][4]

  • Chiral Derivatizing Agent (CDA): It is used to determine the enantiomeric purity of other chiral molecules, such as alcohols and amines. By reacting the chiral acid with a racemic alcohol, for instance, a mixture of diastereomers is formed. These diastereomers have distinct physical properties and, crucially, different NMR spectral signatures, allowing for the quantification of each enantiomer.[5][6]

This dual functionality makes (R)-MPA a compelling subject for a detailed cost-benefit analysis, especially when compared to the archetypal chiral derivatizing agent, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA).

The Core Comparison: (R)-MPA vs. Mosher's Acid (MTPA)

The choice between (R)-MPA and a more established reagent like Mosher's acid is not merely about efficacy; it's an equation of cost, safety, ease of use, and the specific demands of the analytical or synthetic problem at hand.

Causality Behind the Choice: Why Select a Chiral Derivatizing Agent?

The fundamental principle of using a CDA like (R)-MPA or MTPA is to convert an inseparable mixture of enantiomers into a separable mixture of diastereomers. Enantiomers have identical physical properties (except for the rotation of plane-polarized light) and identical NMR spectra in an achiral solvent. By covalently bonding them to an enantiomerically pure agent, we create diastereomeric esters (or amides). These new molecules have different spatial arrangements and thus different physical and spectroscopic properties, enabling their differentiation and quantification.[5][7]

Workflow for Enantiomeric Excess (% ee) Determination

The following diagram illustrates the general workflow for using a chiral carboxylic acid to determine the enantiomeric excess of a chiral alcohol.

G cluster_prep Sample Preparation cluster_analysis Analysis racemic_alcohol Racemic Alcohol (R-OH & S-OH) coupling Coupling Reaction (e.g., DCC/DMAP or SOCl2) racemic_alcohol->coupling chiral_acid Chiral Acid (CDA) (e.g., (R)-MPA) chiral_acid->coupling diastereomers Diastereomeric Esters (R,R-ester & S,R-ester) coupling->diastereomers Forms separable mixture nmr 1H or 19F NMR Spectroscopy diastereomers->nmr calculation Calculate % ee via Signal Integration nmr->calculation caption Workflow for % ee determination using a CDA.

Caption: Workflow for % ee determination using a CDA.

Quantitative Cost-Benefit Analysis

A pragmatic decision requires a clear look at the numbers. The following table breaks down the key comparison points between (R)-MPA and (R)-MTPA.

FeatureThis compound (R-MPA)(R)-Mosher's Acid (R-MTPA)Analysis & Field Insights
Molecular Weight 104.10 g/mol [1][2]234.17 g/mol [6]Insight: MPA's lower molecular weight means less reagent mass is needed per mole of substrate, reducing solvent requirements and waste generation.
Approximate Cost €64/g; €191/5g (~$40/g)[1]~

400/5g
Insight: (R)-MPA is significantly more cost-effective on a per-gram and per-mole basis. For large-scale applications or routine analysis, this cost difference is a major driver.
NMR Analysis ¹H NMR. Protons on the substrate near the chiral center are analyzed.¹H and ¹⁹F NMR. The CF₃ group provides a clean, singlet signal in the ¹⁹F NMR spectrum with no background noise.[5]Insight: MTPA's ¹⁹F signal is a distinct advantage, as it exists in a spectral region free of other signals, simplifying analysis. However, the proton shifts induced by MPA are often sufficient and more accessible to labs without fluorine NMR capabilities.
Signal Separation (Δδ) Moderate to good. Substrate-dependent.Generally provides larger Δδ values due to the strong anisotropic effect of the phenyl ring and the electron-withdrawing CF₃ group.[5][8]Insight: For challenging substrates where proton signals overlap, the larger separation afforded by MTPA can be decisive for accurate integration. However, for many common substrates, MPA provides adequate separation.
Safety Profile Causes serious eye damage/burns.[2][9]Skin, eye, and respiratory irritant.[6]Insight: Both are hazardous chemicals requiring careful handling in a fume hood with appropriate PPE. Always consult the latest Safety Data Sheet (SDS).[10][11]
Byproducts/Workup Standard ester workup.Workup can be complicated by the fluorine-containing byproducts.Insight: MPA leads to simpler, more environmentally benign byproducts, simplifying purification and reducing hazardous waste streams.

Decision Framework for Reagent Selection

Choosing the right reagent is a multi-faceted decision. The following framework, presented as a logical diagram, can guide this process.

Decision_Framework start Start: Need to Determine % ee of Alcohol/Amine q_cost Is Cost a Primary Constraint? start->q_cost q_nmr Is 19F NMR Readily Available & Preferred? q_cost->q_nmr No q_scale Is this for Large Scale or Routine QC? q_cost->q_scale Yes q_overlap Is Severe 1H Signal Overlap Anticipated? q_nmr->q_overlap No use_mtpa Use (R)-MTPA q_nmr->use_mtpa Yes q_overlap->use_mtpa Yes consider_mpa Consider (R)-MPA First q_overlap->consider_mpa No use_mpa Use (R)-MPA q_scale->use_mpa Yes q_scale->use_mpa No caption Decision matrix for choosing between MPA and MTPA.

Caption: Decision matrix for choosing between MPA and MTPA.

Experimental Protocols: A Self-Validating System

Trustworthy science relies on reproducible protocols. The methodologies below are designed to be self-validating, providing clear steps for derivatization and analysis.

Protocol 5.1: Derivatization of a Chiral Alcohol with (R)-MPA

This protocol describes the esterification of a racemic secondary alcohol (e.g., rac-1-phenylethanol) with (R)-MPA using a standard carbodiimide coupling method.

Materials:

  • This compound ((R)-MPA)

  • rac-1-phenylethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve rac-1-phenylethanol (1.0 eq), (R)-MPA (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 10 minutes. Causality Note: DCC is a common and effective dehydrating agent for forming esters directly from carboxylic acids and alcohols. DMAP serves as a nucleophilic catalyst to accelerate the reaction. Cooling to 0 °C helps to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Part 1 (Filtration): Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Workup - Part 2 (Extraction): Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Causality Note: The acid wash removes any unreacted DMAP, while the base wash removes any unreacted (R)-MPA.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary, though for NMR analysis, the crude mixture is often sufficiently clean.

Analysis:

  • Dissolve the purified diastereomeric ester mixture in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a well-resolved proton signal corresponding to each diastereomer (e.g., the methine proton adjacent to the oxygen).

  • Carefully integrate the two distinct signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original alcohol.

  • % ee = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100

Conclusion and Authoritative Recommendation

The cost-benefit analysis reveals that This compound is a highly compelling alternative to traditional reagents like Mosher's acid, particularly in cost-sensitive applications.

Choose this compound when:

  • Cost is a primary driver: It is substantially cheaper, making it ideal for routine quality control, large-scale synthesis, or academic labs with budget constraints.

  • Simplicity and waste reduction are valued: Its lower molecular weight and simpler byproduct profile streamline workup and reduce hazardous waste.

  • ¹⁹F NMR is unavailable or unnecessary: For many common substrates, the resolution in the ¹H NMR spectrum is perfectly adequate for accurate quantification.

Consider alternatives like Mosher's Acid when:

  • Maximum spectral separation is required: For complex molecules with crowded ¹H NMR spectra, the clean, isolated signal in the ¹⁹F NMR spectrum provided by MTPA is invaluable.

  • An established, literature-precedent method is preferred: MTPA is extensively documented, providing a wealth of comparative data.

Ultimately, (R)-MPA represents a modernization of the chemist's toolkit for chiral analysis and synthesis. Its economic and operational advantages make it a first-line choice for many applications, reserving the more expensive, specialized reagents for situations where their unique analytical power is essential.

References

  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid - Metasci. [Link]
  • (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem. [Link]
  • Mosher's acid - Grokipedia. [Link]
  • 2-METHOXYPROPANOIC ACID | CAS 23943-96-6 - M
  • Mosher's acid - Wikipedia. [Link]
  • Mosher's acid - chemeurope.com. [Link]
  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. [Link]
  • 2-Methoxy-2-(1-naphthyl)
  • This compound CAS 23943-96-6 - The TNN Development Limited. [Link]
  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)

Sources

A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Purity

In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is often the defining factor for biological activity, efficacy, and safety. (R)-2-Methoxypropanoic acid is a key chiral building block where the stereochemical integrity is paramount. The presence of its enantiomeric counterpart, (S)-2-Methoxypropanoic acid, can lead to reduced therapeutic efficacy, altered pharmacological profiles, or unforeseen toxicity.[1] Therefore, robust, accurate, and validated analytical methodologies are indispensable for quantifying the enantiomeric excess (e.e.) and ensuring the stereochemical purity of the (R)-enantiomer.

This guide provides an in-depth comparison of the primary analytical techniques used for this critical assessment. We will delve into the core principles of each method, present field-proven experimental protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Comparative Overview of Core Analytical Techniques

The determination of enantiomeric purity predominantly relies on techniques that can differentiate between enantiomers.[2] This is achieved by introducing another chiral entity into the system, thereby creating diastereomeric interactions that have different physical and chemical properties. The most powerful and widely adopted methods in the industry are chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy. While traditional polarimetry offers a foundational approach, it is generally considered a less accurate method for precise quantification.[3][4]

Technique Principle Primary Application Key Advantage
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[5]Gold-standard for quantitative e.e. determination.High resolution, accuracy, and broad applicability.
Chiral GC Separation on a chiral capillary column, often after derivatization.[6]Analysis of volatile or semi-volatile chiral compounds.High efficiency and sensitivity.
NMR Spectroscopy Formation of diastereomeric species with a chiral agent, causing distinct NMR signals.[7]Structural confirmation and quantification without separation.Rapid analysis, provides structural information.
Polarimetry Measurement of the rotation of plane-polarized light.[8]Bulk sample confirmation of optical activity.Simple, non-destructive.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Gold Standard

Chiral HPLC is the most prevalent and trusted method for the accurate determination of enantiomeric excess.[4] The technique's success hinges on the principle of creating transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP) packed within the column.[1] These diastereomeric complexes have different interaction energies, leading to different retention times and, consequently, their separation on the chromatogram.[9]

Causality Behind Experimental Choices

The selection of the CSP is the most critical parameter. For acidic compounds like 2-methoxypropanoic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or anion-exchange type CSPs (like those based on cinchona alkaloids) are often highly effective.[10][11] The mobile phase composition is then optimized to maximize the resolution between the enantiomeric peaks. The inclusion of an acidic modifier (e.g., trifluoroacetic acid) is often necessary to suppress the ionization of the carboxylic acid, ensuring good peak shape and reproducible retention times.[12]

Workflow for Chiral HPLC Analysis

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of (R)-2-Methoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of chromatographic conditions for the enantioselective separation of (R)-2-Methoxypropanoic Acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of method selection across High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), supported by experimental data from analogous separations and established chiral recognition principles.

Introduction: The Significance of Chiral Purity for 2-Methoxypropanoic Acid Derivatives

This compound is a chiral building block whose enantiopurity is critical in the synthesis of complex molecules, particularly in the pharmaceutical industry. The seemingly subtle difference in the spatial arrangement of the methoxy group can lead to profound differences in pharmacological activity, efficacy, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods to separate and quantify the enantiomers of 2-methoxypropanoic acid and its various derivatives (e.g., esters, amides) are paramount for quality control and regulatory compliance.

This guide explores and compares the primary chromatographic techniques for this purpose, providing a framework for method development and optimization. The choice of technique is fundamentally governed by the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of 2-Methoxypropanoic Acid

PropertyValueSource
Molecular FormulaC4H8O3
Molecular Weight104.10 g/mol
pKa~3.59
Boiling Point199 °C
SolubilitySoluble in Chloroform, Methanol, Ethyl Acetate

The carboxylic acid moiety imparts significant polarity and the potential for hydrogen bonding, while the relatively low molecular weight and boiling point suggest that its more volatile derivatives are amenable to gas chromatography.

Strategic Approach to Method Selection

The selection of an optimal chromatographic technique hinges on the specific derivative and the analytical goal (e.g., routine QC, preparative separation). Our workflow for method development is rooted in a systematic evaluation of the analyte's properties against the strengths of each chromatographic platform.

G cluster_0 Analyte Characterization cluster_1 Technique Selection cluster_2 Method Development Analyte Define Analyte (Free Acid, Ester, Amide) Properties Assess Physicochemical Properties (Volatility, Polarity, pKa) Analyte->Properties HPLC HPLC (Polar, Non-volatile Analytes) Properties->HPLC High Polarity Free Acid SFC SFC (Broad Applicability, Green) Properties->SFC Intermediate Polarity Broad Range GC GC (Volatile, Thermally Stable Analytes) Properties->GC High Volatility Esters CSP_Screen Chiral Stationary Phase (CSP) Screening HPLC->CSP_Screen SFC->CSP_Screen Derivatization Derivatization Required? (e.g., Esterification for GC) GC->Derivatization Derivatization->CSP_Screen Mobile_Phase Mobile Phase Optimization (Modifiers, Additives) CSP_Screen->Mobile_Phase

Caption: Method Development Workflow for Chiral Separations.

Comparative Analysis of Chromatographic Techniques

Direct experimental data for the chiral separation of 2-methoxypropanoic acid derivatives is limited in publicly available literature. Therefore, this guide draws upon established principles and data from the separation of structurally analogous compounds, such as other 2-substituted propanoic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile technique, particularly for the free acid and non-volatile derivatives. The success of a chiral HPLC separation is almost entirely dependent on the selection of the Chiral Stationary Phase (CSP).

Expertise & Experience: For acidic analytes like 2-methoxypropanoic acid, polysaccharide-based and macrocyclic glycopeptide CSPs are the primary candidates. Polysaccharide phases (e.g., cellulose or amylose derivatives) offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions. Macrocyclic glycopeptides, such as teicoplanin, are particularly effective for acids due to their multiple hydrogen bonding sites and potential for ionic interactions.

Table 2: Comparison of HPLC Conditions for Analogous Chiral Acids

AnalyteChiral Stationary Phase (CSP)Mobile PhaseCommentsSource
2-Chloropropanoic Acid (as 1-naphthylamide derivative)Chiralcel OD-H (Cellulose-based)Hexane-Methanol-Ethanol (50:45:5, v/v)Indirect method requiring derivatization. Demonstrates the utility of polysaccharide CSPs in normal phase.
Aryloxyphenoxypropanoic Acid Teicoplanin CSP(Undisclosed)Direct separation of the free acid. Highlights the power of macrocyclic antibiotic CSPs. Baseline resolution achieved.
2-(4-chloro-2-methylphenoxy)propanoic acid α1-acid glycoprotein (AGP)(Undisclosed)Direct separation on a protein-based column. Offers an alternative to polysaccharide and macrocyclic phases.

Trustworthiness: An indirect approach, involving derivatization with a chiral agent to form diastereomers, is also a valid strategy. This allows for separation on a standard achiral column (e.g., C18). However, this method's accuracy depends on the enantiomeric purity of the derivatizing agent and the reaction proceeding without racemization. Direct chiral HPLC is generally preferred for its simplicity and robustness.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption. It is well-suited for a wide range of polarities and often provides unique selectivity.

Expertise & Experience: Polysaccharide-based CSPs are the workhorses of chiral SFC. For acidic compounds, the mobile phase typically consists of supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol). The acidity of the analyte often necessitates the use of an acidic additive (e.g., trifluoroacetic acid, formic acid) to improve peak shape and prevent interaction with the silica support. However, some studies have shown successful separation of carboxylic acids without additives, particularly with methanol as a co-solvent.

Table 3: Representative SFC Conditions for Chiral Acids

ParameterRecommended Starting ConditionRationaleSource
CSP Amylose or Cellulose-based (e.g., Chiralpak AD/AS/IC)Broad selectivity for a wide range of compounds, including acids.
Mobile Phase CO2 / Methanol (Gradient from 5% to 40% MeOH)Methanol is a polar modifier that effectively elutes the acid from the polar CSP.
Additive 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)Suppresses the ionization of the carboxylic acid, leading to improved peak shape and reproducibility.
Back Pressure 150 barStandard pressure to maintain the supercritical state of the mobile phase.
Temperature 40 °CInfluences selectivity and efficiency; a good starting point for screening.
Gas Chromatography (GC)

GC is an ideal technique for the volatile and thermally stable derivatives of 2-methoxypropanoic acid, such as its methyl or ethyl esters. The free acid itself is generally not volatile enough for direct GC analysis and requires derivatization.

Expertise & Experience: The cornerstone of chiral GC is the use of cyclodextrin-based CSPs. These selectors, which are chiral, cyclic oligosaccharides, separate enantiomers based on inclusion complexation. The analyte must fit snugly into the cyclodextrin cavity for chiral recognition to occur. For 2-arylpropionic acid esters, which are structurally similar to 2-methoxypropanoic acid esters, β-cyclodextrin derivatives have shown excellent separation capabilities.

Trustworthiness: The derivatization step is critical and must be quantitative and free from racemization. A common method is esterification using an alcohol (e.g., methanol) with an acid catalyst or a reagent like diazomethane.

Table 4: Comparison of GC Conditions for Analogous Chiral Esters

Analyte ClassChiral Stationary Phase (CSP)Typical Temperature ProgramCommentsSource
2-Arylcarboxylic Acid Esters 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin100-180 °CDemonstrates high resolving power for propionate-type esters.
2-Arylcarboxylic Acid Esters 2,3,6-tri-O-methyl-β-cyclodextrin100-180 °CShows complementary selectivity to other cyclodextrin derivatives.
2-Bromo Carboxylic Acid Esters 6-TBDMS-2,3-di-O-alkyl-β- and γ-CyclodextrinAnalyte DependentThe size of the cyclodextrin cavity (β vs. γ) and the nature of the derivative are key to achieving separation.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development, based on the successful separation of analogous compounds.

Protocol 1: Direct HPLC Separation of this compound
  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or a teicoplanin-based column).

  • Mobile Phase: Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm (due to the carboxyl chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

  • Justification: This normal-phase method leverages a polysaccharide CSP known for its broad applicability. The hexane/isopropanol mobile phase provides a non-polar environment where hydrogen bonding and dipole interactions with the CSP can dominate, leading to chiral recognition. TFA is added to suppress the ionization of the acid, ensuring sharp, symmetrical peaks.

Protocol 2: GC Separation of this compound Methyl Ester
  • Derivatization (Esterification):

    • To ~5 mg of 2-methoxypropanoic acid, add 1 mL of 1.25 M HCl in methanol.

    • Seal the vial and heat at 60 °C for 1 hour.

    • Cool to room temperature and neutralize with a small amount of solid sodium bicarbonate.

    • Use the supernatant directly for GC analysis.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: Rt-βDEXsm (2,3-di-O-methyl-6-O-t-butyldimethylsilyl-β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Temperatures: Injector at 220 °C, Detector at 250 °C.

  • Oven Program: 60 °C (hold for 2 min), then ramp at 2 °C/min to 150 °C.

  • Injection: 1 µL, split ratio 50:1.

  • Justification: This protocol first converts the non-volatile acid into its more volatile methyl ester. The chosen cyclodextrin-based column is effective for separating small chiral esters. The slow temperature ramp is crucial for resolving enantiomers, as chiral selectivity on GC columns is often highly temperature-dependent.

Visualization of Key Structures

The ability of a CSP to separate enantiomers depends on its interaction with the analyte's structure.

Navigating the Nuances of Chiral Analysis: A Comparative Guide to (R)-2-Methoxypropanoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric purity is a critical, non-negotiable step. Chiral derivatizing agents (CDAs) that enable enantiomeric excess (ee) determination by Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools in this endeavor. Among the available reagents, (R)-2-Methoxypropanoic Acid presents itself as a structurally simple option. This guide provides an in-depth technical comparison of this compound with more established and powerful alternatives, offering experimental insights to inform the selection of the optimal chiral probe for your analytical needs.

The Principle of Chiral Derivatization for NMR Analysis

Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, and thus produce identical NMR spectra. The core principle of using a chiral derivatizing agent is to convert a pair of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure CDA.[1] These resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[2] The analysis of the ¹H or other relevant nuclei NMR spectra of these diastereomeric products allows for the determination of the enantiomeric excess by integrating the signals corresponding to each diastereomer.[2]

This compound: A Structurally Simple Chiral Probe

This compound is a chiral carboxylic acid that can be used to derivatize chiral alcohols and amines, forming diastereomeric esters and amides, respectively. Its straightforward aliphatic structure offers a potential advantage in terms of its own synthesis and cost. However, its efficacy as a chiral probe is intrinsically linked to its ability to induce significant chemical shift differences (Δδ) between the resulting diastereomers.

The Critical Limitation: The Anisotropic Effect and Signal Resolution

The primary limitation of using this compound as a chiral probe lies in its limited ability to induce large chemical shift differences (Δδ) in the NMR spectra of the resulting diastereomers. This is a direct consequence of its chemical structure. The magnitude of the Δδ value is largely dependent on the anisotropic effect of the functional groups within the CDA. Aromatic rings, such as the phenyl group in Mosher's acid or the naphthyl group in 2-methoxy-2-(1-naphthyl)propionic acid, create a distinct magnetic environment. Protons of the derivatized analyte that fall into the shielding or deshielding zones of these aromatic rings will experience a significant change in their chemical shifts, leading to well-resolved signals for the two diastereomers.

This compound lacks a significant anisotropic group. The methoxy and methyl groups do not generate a strong, predictable anisotropic field. Consequently, the resulting diastereomers often exhibit very small Δδ values, making the accurate integration of signals challenging, if not impossible, especially on lower-field NMR spectrometers. This can lead to significant errors in the determination of enantiomeric excess.

A Comparative Analysis: Performance Against Leading Alternatives

To provide a clear perspective on the limitations of this compound, a comparison with two widely used and more effective chiral derivatizing agents is presented below: α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's Acid) and 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP).

FeatureThis compound(R)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA)(R)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP)
Anisotropic Group None (Aliphatic)PhenylNaphthyl
Expected Δδ Values SmallModerate to LargeVery Large
Signal Resolution Often PoorGood to ExcellentExcellent
Reliability of ee Determination Low to ModerateHighVery High
Additional Analytical Probe None¹⁹F NMRNone
Potential for Racemization Low (no α-proton)Low (no α-proton)Low (no α-proton)

Table 1: Comparative analysis of chiral derivatizing agents.

Mosher's Acid (MTPA): The Industry Standard

Developed by Harry S. Mosher, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) is arguably the most well-known and widely used chiral derivatizing agent.[1] The presence of the phenyl ring provides a significant anisotropic effect, leading to reliable and predictable chemical shift differences in the ¹H NMR spectra of the diastereomeric esters or amides. Furthermore, the trifluoromethyl group offers an additional, often more sensitive, probe for analysis via ¹⁹F NMR spectroscopy, where signals are typically well-resolved in a less crowded spectral region.

2-Methoxy-2-(1-naphthyl)propionic acid (MαNP): A More Powerful Alternative

For challenging cases where MTPA provides insufficient resolution, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP) has emerged as a superior alternative. The naphthyl group in MαNP exerts a significantly stronger anisotropic effect than the phenyl group of MTPA, resulting in much larger Δδ values. This enhanced dispersion of diastereomeric signals makes MαNP particularly valuable for the analysis of complex molecules or for obtaining accurate ee values when only subtle differences are observed with other reagents.

Experimental Protocol: Derivatization of a Chiral Secondary Alcohol with a Chiral Carboxylic Acid CDA

The following protocol provides a general procedure for the derivatization of a chiral secondary alcohol with a chiral carboxylic acid, such as this compound, MTPA, or MαNP, for NMR analysis. This procedure is based on a standard esterification reaction.

Materials:

  • Chiral secondary alcohol (e.g., 1-phenylethanol)

  • Chiral derivatizing agent (this compound, (R)-MTPA-Cl, or (R)-MαNP)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the chiral secondary alcohol (1.0 equiv). Dissolve the alcohol in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add the chiral carboxylic acid (1.1 equiv), DCC (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv). If using the acid chloride of the CDA (e.g., MTPA-Cl), a base such as pyridine or triethylamine is used instead of DCC/DMAP.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.

  • NMR Sample Preparation: Dissolve a small amount of the crude product in CDCl₃ and transfer to an NMR tube.

  • NMR Analysis: Acquire a ¹H NMR spectrum (and ¹⁹F NMR spectrum if using MTPA). Ensure a sufficient relaxation delay (D1) for accurate integration. Identify the well-resolved signals corresponding to each diastereomer and integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.

Visualizing the Workflow

G cluster_workflow Derivatization and Analysis Workflow start Chiral Analyte (Alcohol/Amine) reaction Derivatization Reaction (Esterification/Amidation) start->reaction cda Chiral Derivatizing Agent (this compound) cda->reaction diastereomers Diastereomeric Mixture reaction->diastereomers nmr NMR Spectroscopy (¹H NMR) diastereomers->nmr analysis Spectral Analysis (Integration of Diastereomeric Signals) nmr->analysis ee Enantiomeric Excess (ee) Determination analysis->ee

Sources

A Guide to Chiral Resolution of Amines Using (R)-2-Methoxypropanoic Acid: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate the production of single-enantiomer drugs.[1] While asymmetric synthesis has made significant strides, classical chiral resolution through the formation of diastereomeric salts remains a robust, scalable, and economically viable method for separating enantiomers.[2]

This guide provides a comprehensive overview of the principles and a practical, methodological approach to utilizing (R)-2-Methoxypropanoic Acid as a chiral resolving agent for racemic amines. While specific case studies for this particular resolving agent are not extensively documented in peer-reviewed literature, this guide will leverage established principles of diastereomeric salt resolution to provide a framework for its evaluation and application. We will also draw comparisons to commonly employed resolving agents to contextualize its potential performance.

The Principle of Diastereomeric Salt Resolution

The cornerstone of this classical resolution technique lies in the reaction of a racemic mixture of a base (in this case, an amine) with an enantiomerically pure acid, the resolving agent.[3] This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent.[4] This disparity allows for their separation via fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the enantiomerically pure amine can be liberated from the salt.[3]

This compound: A Promising Chiral Resolving Agent

This compound is a chiral carboxylic acid with a methoxy group at the alpha position. Its structural features suggest its potential as an effective resolving agent for a variety of racemic amines. The presence of the carboxylic acid moiety allows for the requisite acid-base reaction to form salts, while the chiral center at the second carbon is the basis for the formation of diastereomers.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

A Methodological Approach to Resolution with this compound

The following sections outline a systematic approach to evaluating the efficacy of this compound for the resolution of a racemic amine. This protocol is designed to be a starting point for researchers, with the understanding that optimization of solvent, temperature, and stoichiometry is crucial for success.

Step 1: Initial Screening of Solvents and Stoichiometry

The choice of solvent is a critical factor that significantly influences the solubility difference between the diastereomeric salts. A preliminary small-scale screening is essential to identify promising conditions.

Experimental Protocol: Small-Scale Screening

  • Preparation: In a series of small test tubes or vials, dissolve a known quantity of the racemic amine in a selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

  • Addition of Resolving Agent: To each solution, add varying molar equivalents of this compound (e.g., 0.5, 1.0, and 1.2 equivalents).

  • Observation: Stir the mixtures and observe for the formation of a precipitate at room temperature and after cooling in an ice bath. Note the quantity and crystalline nature of the solid formed.

  • Analysis: Isolate the precipitated solid by filtration, wash with a small amount of cold solvent, and dry. Liberate the amine from the salt by treatment with a base and extract with an organic solvent. Analyze the enantiomeric excess (ee) of the amine using a suitable technique such as chiral High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC).

  • Selection: Based on the yield and enantiomeric excess, select the optimal solvent and stoichiometric ratio for a preparative scale resolution.

Step 2: Preparative Scale Resolution

Once promising conditions are identified, the resolution can be scaled up to obtain a larger quantity of the desired enantiomer.

Experimental Protocol: Preparative Scale Resolution

  • Dissolution: In a suitable flask, dissolve the racemic amine in the chosen solvent. Gentle heating may be applied if necessary.

  • Salt Formation: Add the determined molar equivalent of this compound to the solution. Stir the mixture to ensure complete salt formation.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Collect the crystalline diastereomeric salt by vacuum filtration, washing the crystals with a small amount of the cold crystallization solvent.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH) until the solution is alkaline to liberate the free amine.

    • Extract the enantiomerically enriched amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the resolved amine.

  • Purity and Enantiomeric Excess Determination: Analyze the final product for chemical purity and enantiomeric excess.

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Enantiomer & Recovery racemic_amine Racemic Amine ((R/S)-Amine) dissolution Dissolution & Mixing racemic_amine->dissolution resolving_agent This compound resolving_agent->dissolution solvent Optimal Solvent solvent->dissolution crystallization Fractional Crystallization dissolution->crystallization less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Amine-(R)-Acid or (R)-Amine-(R)-Acid) crystallization->less_soluble_salt Isolate Solid mother_liquor Mother Liquor (Enriched in the more soluble diastereomeric salt) crystallization->mother_liquor Separate Liquid base_treatment Treatment with Base less_soluble_salt->base_treatment extraction Solvent Extraction base_treatment->extraction resolved_amine Enantiomerically Enriched Amine ((S)-Amine or (R)-Amine) extraction->resolved_amine recovered_agent Recovered Resolving Agent extraction->recovered_agent

Caption: General workflow for the chiral resolution of a racemic amine.

Comparative Analysis with Established Resolving Agents

To provide a framework for evaluating the performance of this compound, it is useful to compare its theoretical attributes with those of well-established resolving agents like (S)-Mandelic acid and L-Tartaric acid.

FeatureThis compound (Hypothetical)(S)-Mandelic AcidL-Tartaric Acid
Structure α-alkoxy carboxylic acidα-hydroxy carboxylic acidDicarboxylic acid
Acidity (pKa) Expected to be a moderately strong organic acidpKa ≈ 3.41pKa1 ≈ 2.98, pKa2 ≈ 4.34
Potential Advantages The methoxy group may influence crystal packing and solubility in unique ways, potentially leading to better separation for certain amines.Often forms highly crystalline salts, leading to high enantiomeric excess.[5]Economical and widely available. Can form salts with two equivalents of amine.
Potential Considerations Availability and cost may be higher than traditional agents. Efficacy is substrate-dependent and requires empirical testing.Can be more expensive than tartaric acid.The presence of two acidic protons can sometimes lead to the formation of complex salt mixtures.[5]
Typical Substrates Expected to be effective for a range of primary and secondary amines.Widely used for the resolution of primary and secondary amines.Effective for a broad range of amines, particularly primary amines.

Conclusion and Future Outlook

While direct, published case studies on the application of this compound as a chiral resolving agent are currently limited, its chemical structure suggests it is a viable candidate for the resolution of racemic amines. The methodological approach outlined in this guide provides a robust framework for researchers and drug development professionals to systematically evaluate its efficacy for their specific substrates.

The success of any diastereomeric salt resolution is highly dependent on the intricate interplay between the racemic compound, the resolving agent, and the solvent system.[6] Therefore, empirical screening and optimization are paramount. Future research into the application of this compound and other novel resolving agents will undoubtedly broaden the toolkit available for the efficient and scalable production of enantiomerically pure active pharmaceutical ingredients.

References

  • BenchChem. A Comparative Guide to Chiral Resolving Agents for Primary Amines. Accessed January 4, 2026.
  • BioDuro.
  • Chiralpedia. Part 6: Resolution of Enantiomers. Accessed January 4, 2026.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Ferreira, F. C., et al. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348 (2006).
  • Google Patents. A process for the full or partial resolution of a mixture of enantiomers of a genus of chiral carboxylic acids. US5677469A.
  • Wikipedia. Chiral resolution. Accessed January 4, 2026.
  • Azov, V. A. Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis, 40.1.1.5.5 (2009).
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Accessed January 4, 2026.

Sources

A Comparative Guide to the Quantitative Analysis of (R)-2-Methoxypropanoic Acid by Titration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of chiral intermediates like (R)-2-Methoxypropanoic Acid is a critical checkpoint in ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the classic potentiometric titration method with modern chromatographic and spectroscopic alternatives for the quantitative analysis of this specific chiral carboxylic acid. The content herein is designed to empower you with the technical understanding to select the most appropriate analytical methodology for your specific research and development needs.

Introduction to this compound and the Imperative of Accurate Quantification

This compound is a chiral building block of significant interest in the synthesis of various pharmaceuticals. Its stereospecificity is often crucial to the biological activity of the final drug product. Therefore, the ability to accurately and reliably determine its concentration is paramount during process development, quality control, and stability studies. While a plethora of analytical techniques are available, the choice of method depends on a balance of factors including the required precision, accuracy, sample throughput, cost, and the specific information needed (e.g., enantiomeric purity versus total acid content).

This guide will first detail a robust potentiometric titration protocol for the quantification of this compound. Subsequently, it will compare this method with alternative techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing supporting data and a clear rationale for method selection.

Potentiometric Titration: A Fundamental Approach to Quantification

Potentiometric titration remains a cornerstone of quantitative chemical analysis due to its high precision, accuracy, and cost-effectiveness for determining the concentration of acidic or basic substances.[1] This method involves monitoring the change in potential (voltage) of a solution as a titrant of known concentration is added, allowing for the precise determination of the equivalence point.[2]

The Causality Behind Experimental Choices in Titration

For a weak acid like this compound, direct titration with a strong base, such as sodium hydroxide (NaOH), is the most straightforward approach. The reaction proceeds as follows:

CH₃CH(OCH₃)COOH + NaOH → CH₃CH(OCH₃)COONa + H₂O

The selection of a strong base as the titrant ensures a sharp and easily detectable inflection point in the titration curve at the equivalence point. A potentiometric endpoint detection method, using a pH electrode, is preferred over a colorimetric indicator to enhance accuracy and is particularly useful for colored or turbid solutions.[3]

Experimental Protocol: Potentiometric Titration of this compound

This protocol is designed as a self-validating system, incorporating steps for titrant standardization to ensure the trustworthiness of the results.

Materials and Reagents:

  • This compound sample

  • High-purity water, degassed

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Hydrogen Phthalate (KHP), primary standard grade

  • Phenolphthalein indicator (for standardization)

  • Methanol or Ethanol (optional, to aid dissolution)

Instrumentation:

  • Automatic titrator with a pH electrode

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Standardization of 0.1 M NaOH Titrant:

    • Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker.

    • Dissolve the KHP in about 50 mL of high-purity water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the 0.1 M NaOH solution to the first permanent faint pink endpoint.

    • Record the volume of NaOH consumed.

    • Calculate the exact molarity of the NaOH solution. Repeat in triplicate for precision.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the this compound sample (to consume 15-25 mL of 0.1 M NaOH) into a 150 mL beaker.

    • Dissolve the sample in 50 mL of high-purity water. A small amount of alcohol may be added if solubility is an issue.

  • Titration Procedure:

    • Place the beaker on the magnetic stirrer and immerse the pH electrode and the titrator's dispensing tip into the solution.

    • Begin stirring at a moderate, constant speed.

    • Titrate the sample with the standardized 0.1 M NaOH solution. The titrator will record the pH as a function of the volume of titrant added.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: The concentration of this compound is calculated using the following formula:

    Concentration (mol/L) = (V_NaOH × M_NaOH) / V_sample

    Where:

    • V_NaOH is the volume of NaOH solution used at the equivalence point (L).

    • M_NaOH is the molarity of the standardized NaOH solution (mol/L).

    • V_sample is the initial volume of the this compound solution (L).

    To express the result as a weight/weight percentage, the following formula can be used:

    % w/w = (V_NaOH × M_NaOH × MW_acid × 100) / (Weight_sample × 1000)

    Where:

    • MW_acid is the molecular weight of this compound (104.10 g/mol ).[4]

    • Weight_sample is the initial weight of the sample (g).

Visualizing the Titration Workflow

The following diagram illustrates the key steps in the potentiometric titration of this compound.

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standardize Standardize 0.1 M NaOH with KHP Titrate Potentiometric Titration Standardize->Titrate Standardized Titrant Prepare_Sample Prepare (R)-2-Methoxypropanoic Acid Sample Prepare_Sample->Titrate Detect_Endpoint Detect Equivalence Point (Inflection Point) Titrate->Detect_Endpoint Calculate Calculate Concentration or % w/w Detect_Endpoint->Calculate

Caption: Workflow for the quantitative analysis of this compound by potentiometric titration.

Comparative Analysis with Alternative Methodologies

While titration is a robust method for determining the total acidity of a sample, it does not provide information on enantiomeric purity. For this, and for other specific applications, alternative methods may be more suitable.

ParameterPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Neutralization reactionDifferential partitioningPartitioning and mass-to-charge ratioNuclear magnetic resonance
Specificity Total acidity; not enantioselectiveCan be enantioselective with a chiral stationary phase or derivatization.[5]Can be enantioselective with a chiral column and derivatization.[6][7]Can be enantioselective with chiral solvating agents.
Sensitivity Millimolar range[1]Microgram to nanogram rangeNanogram to picogram rangeMilligram range
Precision Excellent (RSD < 1%)[8]Very good (RSD < 2%)Very good (RSD < 5%)Good (RSD < 3%)
Accuracy Excellent (Recovery 99-101%)[9]Very good (Recovery 98-102%)Very good (Recovery 95-105%)Excellent (direct measurement)[10]
Analysis Time ~10-15 minutes per sample~10-30 minutes per sample~20-40 minutes per sample (including derivatization)~5-15 minutes per sample
Cost LowModerate to HighHighHigh
Sample Prep Simple dissolutionFiltration, sometimes derivatization[11]Derivatization often required[12]Simple dissolution in deuterated solvent
Key Advantage High precision, low cost, primary methodEnantiomeric purity determinationHigh sensitivity and structural informationAbsolute quantification without a calibration curve, structural information[10]
Key Limitation Not enantioselective, lower sensitivityRequires method development for chiral separationDerivatization can be complexLower sensitivity, high initial instrument cost

Visual Comparison of Analytical Methods

The following diagram provides a high-level comparison of the different analytical techniques for the quantitative analysis of this compound.

Method_Comparison cluster_methods Analytical Methods cluster_info Information Obtained Analyte This compound Titration Titration Analyte->Titration HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS qNMR qNMR Analyte->qNMR Total_Acid Total Acidity Titration->Total_Acid HPLC->Total_Acid Enantio_Purity Enantiomeric Purity HPLC->Enantio_Purity GCMS->Total_Acid GCMS->Enantio_Purity Structure Structural Info GCMS->Structure qNMR->Total_Acid qNMR->Enantio_Purity qNMR->Structure

Caption: Comparison of information obtained from different analytical methods for this compound.

Conclusion and Recommendations

The quantitative analysis of this compound can be effectively achieved through several analytical techniques, each with its own set of advantages and limitations.

  • Potentiometric titration is the recommended method for routine quality control when the primary objective is to determine the total concentration or purity of the acid. Its high precision, accuracy, low cost, and simplicity make it an ideal choice for this purpose. The validation of titration methods should adhere to guidelines such as those from the ICH and USP to ensure reliable and robust results.[13]

  • Chiral HPLC is the preferred method when the enantiomeric purity of this compound is the critical parameter. This requires the development of a specific method using a chiral stationary phase or a derivatization approach.[14]

  • GC-MS , particularly with a chiral column, offers high sensitivity and can be used for both quantification and impurity profiling. However, the need for derivatization can add complexity to the workflow.[15]

  • Quantitative NMR is a powerful tool for the absolute quantification of this compound without the need for a reference standard of the analyte itself. It also provides valuable structural information. Its lower sensitivity and higher cost are the main drawbacks.[10][16]

Ultimately, the selection of the most appropriate analytical method will be dictated by the specific requirements of the analysis, the available instrumentation, and the desired level of information. For many applications in pharmaceutical development and quality control, potentiometric titration remains a highly valuable and reliable technique.

References

  • Chirality And Nmr. (n.d.). LibreTexts.
  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • AKJournals. (2012). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization.
  • ResearchGate. (2021). VALIDATION OF A TITRIMETRIC METHOD FOR QUANTITATIVE DETERMINATION OF FREE ORGANIC ACIDS IN “VIBURNIKOR” TABLETS.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • National Center for Biotechnology Information. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • IntechOpen. (2018). NMR Discrimination of Chiral Organic Compounds.
  • ResearchGate. (2021). Development and Validation of a Titrimetric Method for Quantitative Determination of Free Organic Acids in Green Tea Leaves.
  • ResearchGate. (2018). Validation of the alkalimetry method for the quantitative determination of free organic acids in raspberry leaves.
  • National Center for Biotechnology Information. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
  • Mettler Toledo. (n.d.). Validation of Titration Methods.
  • National Center for Biotechnology Information. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • Royal Society of Chemistry. (1961). Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent.
  • ProQuest. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • ResearchGate. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • National Center for Biotechnology Information. (2015). Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients.
  • University of California, Davis. (n.d.). POTENTIOMETRIC TITRATIONS.
  • Royal Australian Chemical Institute. (n.d.). A Guide to Titration.
  • Bio-protocol. (2022). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • U.S. Pharmacopeia. (n.d.). Recommendations for titration methods validation.
  • Unknown. (n.d.). potentiometric titrations.
  • Gdańsk University of Technology. (n.d.). CONDUCTOMETRIC AND POTENTIOMETRIC TITRATION.
  • American Pharmaceutical Review. (2012). Development of Potentiometric Microtitration for Early Chemistry Development.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxypropanoic acid.

Sources

A Guide to the Inter-Laboratory Comparison of (R)-2-Methoxypropanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development

(R)-2-Methoxypropanoic acid is a chiral building block whose stereochemical integrity is paramount in the synthesis of complex pharmaceutical molecules. The distinct pharmacological and toxicological profiles of enantiomers demand robust and reliable analytical methods to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Consequently, the accurate quantification of this compound and its unwanted (S)-enantiomer is a critical quality attribute.

This guide provides an objective comparison of analytical methodologies for the enantioselective analysis of this compound. It is designed for researchers, scientists, and drug development professionals to aid in method selection, validation, and the interpretation of inter-laboratory comparison studies. Proficiency testing, or inter-laboratory comparison, is a vital component of a laboratory's quality assurance system, providing an objective assessment of analytical performance and comparability of results across different sites.[2]

Comparative Overview of Analytical Methodologies

The enantioselective analysis of chiral carboxylic acids like 2-Methoxypropanoic Acid is predominantly achieved through chromatographic techniques. The choice of method is influenced by factors such as required sensitivity, sample matrix, available instrumentation, and desired throughput.[3] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely utilized technique for the analysis of chiral compounds.[4] It typically employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[5] Polysaccharide-based and macrocyclic glycopeptide CSPs are commonly used for screening and method development.[6]

  • Gas Chromatography (GC): GC can also be employed for chiral separations, often requiring derivatization to increase the volatility of the analyte. The derivatized enantiomers can then be separated on a chiral stationary phase. Enantioselective GC-MS is a powerful tool for the identification and quantification of chiral compounds.

  • Supercritical Fluid Chromatography (SFC): SFC is a form of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[7] It offers advantages such as high speed, reduced solvent consumption, and unique selectivity for chiral separations, making it a "greener" alternative to HPLC.[8][9]

Hypothetical Inter-Laboratory Comparison Study

In the absence of a publicly available proficiency testing program for this compound, this guide presents a hypothetical inter-laboratory comparison to illustrate the evaluation of analytical performance. In this study, five laboratories were provided with a sample of this compound containing a known amount of the (S)-enantiomer (0.50% w/w). Each laboratory was instructed to analyze the sample in triplicate using their validated in-house method.

Workflow for the Inter-Laboratory Comparison

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Data Evaluation Phase P1 Reference Material Preparation (this compound spiked with 0.50% (S)-enantiomer) P2 Homogenization and Aliquoting P1->P2 P3 Sample Distribution to Participating Laboratories P2->P3 L1 Lab 1 (Chiral HPLC) P3->L1 L2 Lab 2 (Chiral HPLC) P3->L2 L3 Lab 3 (Chiral GC-MS) P3->L3 L4 Lab 4 (Chiral SFC) P3->L4 L5 Lab 5 (Chiral HPLC) P3->L5 D1 Data Submission (Triplicate Results) L1->D1 L2->D1 L3->D1 L4->D1 L5->D1 D2 Statistical Analysis (Mean, SD, Z-Score) D1->D2 D3 Performance Assessment D2->D3 D4 Final Report Generation D3->D4

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Performance Data Summary

The performance of each laboratory was evaluated based on accuracy (proximity to the true value) and precision (reproducibility of measurements).

LaboratoryAnalytical MethodMean (% (S)-enantiomer)Standard DeviationAccuracy (% Bias)Precision (%RSD)
Lab 1Chiral HPLC0.490.015-2.03.1
Lab 2Chiral HPLC0.530.021+6.04.0
Lab 3Chiral GC-MS0.480.025-4.05.2
Lab 4Chiral SFC0.510.012+2.02.4
Lab 5Chiral HPLC0.600.045+20.07.5

Acceptance Criteria:

  • Accuracy: Bias within ±15.0% of the true value.

  • Precision: Relative Standard Deviation (RSD) ≤ 5.0%.

Interpretation of Results:

  • Labs 1 and 4 demonstrated excellent performance, with high accuracy and precision, well within the acceptance criteria.

  • Lab 2 showed acceptable precision, but a slight positive bias in accuracy.

  • Lab 3 had acceptable accuracy but fell slightly outside the desired precision limit, suggesting a need to investigate sources of variability in their method.

  • Lab 5 exhibited significant bias and poor precision, indicating a potential issue with their analytical method or its execution.

Experimental Protocols

The following are detailed, step-by-step methodologies for the enantioselective analysis of this compound. These protocols are based on established methods for chiral carboxylic acids and should be validated by individual laboratories. Method validation should be performed in accordance with ICH Q2(R1) or USP General Chapter <1225> guidelines.[2][10][11][12][13][14]

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This direct method utilizes a chiral stationary phase to separate the enantiomers of 2-Methoxypropanoic Acid.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose or amylose derivative, is recommended for initial screening.

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent (e.g., ethanol or isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid).

  • This compound reference standard

  • (S)-2-Methoxypropanoic Acid reference standard (or racemic mixture)

2. Chromatographic Conditions (Example):

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. System Suitability:

  • Inject a solution containing both the (R) and (S) enantiomers to confirm the resolution. The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Perform six replicate injections of a standard solution. The relative standard deviation of the peak areas should be ≤ 2.0%.

5. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the peaks for the (R) and (S) enantiomers based on their retention times, as determined by the injection of individual standards.

  • Calculate the percentage of the (S)-enantiomer using the area percent method.

Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This indirect method involves the derivatization of the enantiomers to form diastereomers, which are then separated on a standard achiral GC column.[3]

1. Instrumentation and Materials:

  • GC-MS system

  • Achiral GC column (e.g., a 5% phenyl-methylpolysiloxane phase)

  • Chiral Derivatizing Agent: (S)-(-)-α-Methylbenzylamine

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC)

  • Solvents: Dichloromethane, Ethyl Acetate

2. Derivatization Procedure:

  • To 1 mg of the 2-Methoxypropanoic Acid sample in a vial, add 1 mL of dichloromethane.

  • Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine and 1.1 equivalents of DCC.

  • Seal the vial and allow the reaction to proceed at room temperature for 2 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in ethyl acetate for GC-MS analysis.

3. GC-MS Conditions (Example):

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • Mass Spectrometer: Operated in full scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity.

4. Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • The two diastereomers will be separated on the achiral column.

  • Identify the diastereomeric peaks and quantify their respective areas to determine the enantiomeric ratio of the original sample.

Conclusion

The reliable analysis of this compound is essential for ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of common analytical techniques and a framework for conducting and evaluating inter-laboratory comparison studies. Both chiral HPLC and chiral GC-MS are powerful techniques for this purpose, with the choice of method depending on specific laboratory capabilities and requirements. Supercritical Fluid Chromatography presents a promising, environmentally friendly alternative. Regular participation in proficiency testing schemes is crucial for laboratories to demonstrate their competence and to ensure the consistency and reliability of their analytical data.

References

  • United States Pharmacopeia. General Chapters: <1225> Validation of Compendial Methods.
  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
  • BA Sciences. USP <1225> Method Validation.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • gmp-compliance.org. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • International Council for Harmonisation. Quality Guidelines.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • United States Pharmacopeia-National Formulary. 〈1225〉 Validation of Compendial Procedures.
  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC).
  • Wikipedia. Supercritical fluid chromatography.
  • The Analytical Scientist. Analysis of chiral compounds using supercritical fluid chromatography.
  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • SIELC Technologies. 2-Methoxypropionic acid.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PharmTech. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • International Journal for Multidisciplinary Research. Review on Rapid Enantiomeric Analysis of Chiral Carboxylic Acids Using Visible CD Signatures.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

(R)-2-Methoxypropanoic Acid is an organic acid that, while valuable in synthesis, presents several hazards that must be managed. A thorough understanding of its properties is the first step in a self-validating safety system.

According to aggregated data from the European Chemicals Agency (ECHA), the GHS classification for 2-Methoxypropanoic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. The specific (R)-enantiomer is noted as being corrosive and causing serious eye damage[2]. A safety data sheet for a similar compound, 2-methoxy-2-methylpropanoic acid, also lists skin and eye irritation as primary hazards[3]. Therefore, all handling and disposal operations must be predicated on mitigating these risks.

Hazard ClassificationDescriptionGHS PictogramEPA Hazardous Waste Code
Corrosivity Capable of causing severe skin burns and eye damage. Aqueous solutions will have a low pH.DangerD002 : Corrosive Waste (if pH ≤ 2.0)[4][5]
Irritation Causes skin, eye, and respiratory irritation[1].WarningNot directly applicable, but contributes to handling protocols.
Acute Oral Toxicity Harmful if swallowed[1].WarningNot directly applicable, but informs emergency procedures.

This table summarizes the primary hazards associated with this compound, guiding the selection of appropriate personal protective equipment and disposal pathways.

Essential Personal Protective Equipment (PPE)

Given the corrosive and irritant nature of this compound, a stringent PPE protocol is mandatory. The objective is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. Given the risk of serious eye damage, it is highly recommended to use a face shield in combination with goggles, especially when handling larger quantities or during neutralization procedures[6].

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Chemical-resistant gloves are essential; nitrile gloves are a common choice, but it is crucial to consult the manufacturer's glove compatibility chart for the specific chemical and breakthrough times. Always inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: All handling of this compound, including waste consolidation and neutralization, should be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols, which can cause respiratory irritation[6][7].

Spill Management: Immediate and Controlled Response

A spill of this compound requires a swift and methodical response to mitigate exposure and environmental contamination.

For Small Spills (typically <100 mL in a fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Absorb the spill with a chemical absorbent material suitable for acids, such as vermiculite or a commercial acid spill kit. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (of absorbent): Once absorbed, cautiously neutralize the material with a weak base, such as sodium bicarbonate, until fizzing ceases.

  • Collection: Carefully scoop the neutralized absorbent material into a clearly labeled, sealed waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: The collected waste must be disposed of as hazardous chemical waste, following the procedures outlined in Section 4.

For Large Spills (typically >100 mL or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert all nearby personnel.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Notify EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Core Disposal Protocol for this compound

The guiding principle for chemical waste is proper segregation to prevent dangerous reactions[8]. Never mix incompatible chemicals in the same waste container[8]. The appropriate disposal route for this compound depends on its form (pure, in aqueous solution, or in an organic solvent) and quantity.

Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for determining the correct disposal pathway for this compound waste.

G start Waste this compound Generated is_bulk Is the waste a bulk quantity (>500 mL) or dissolved in an organic solvent? start->is_bulk is_aqueous Is the waste a dilute aqueous solution (<10%)? is_bulk->is_aqueous No collect_organic Collect in a dedicated 'Non-Halogenated Organic Acidic Waste' container. Ensure container is properly vented. is_bulk->collect_organic Yes neutralize Proceed with In-Lab Neutralization Protocol (See Section 4.1) is_aqueous->neutralize Yes consult_ehs Consult Institutional EHS for guidance. Do not attempt in-lab treatment. is_aqueous->consult_ehs No (e.g., concentrated acid) dispose_container Arrange for pickup by EHS or licensed hazardous waste contractor. collect_organic->dispose_container neutralize->dispose_container If resulting salt solution is hazardous (e.g., contains heavy metals) sewer Dispose of neutralized solution down the drain with a large volume of water (20 parts). neutralize->sewer If resulting salt solution is non-hazardous and permitted by local regulations. consult_ehs->dispose_container

Caption: Decision workflow for the proper disposal of this compound.

In-Lab Neutralization Protocol (for small quantities of dilute aqueous waste only)

Neutralization is a cost-effective method for managing corrosive waste, as it is a characteristic that can be treated by the generator without an EPA permit, provided no other hazardous characteristics are present[6]. This procedure should only be performed by trained personnel in a chemical fume hood.

  • Preparation: Don appropriate PPE (face shield, goggles, lab coat, gloves). Place a beaker containing the dilute acidic waste in a larger secondary container or an ice bath to manage heat generation.

  • Dilution (if necessary): If the concentration of the acid is greater than 10%, first dilute it by slowly adding the acid to cold water to bring the concentration below 10%[9].

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, to the acidic solution while stirring. Be prepared for gas evolution (foaming) if using bicarbonate.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH strips. Continue adding the base dropwise until the pH is stable between 5.5 and 9.5[6].

  • Disposal of Neutralized Solution: If the neutralized solution contains no other hazardous materials (e.g., heavy metals), it may be permissible to dispose of it down the sanitary sewer with a copious amount of water (at least 20 parts water to one part solution), in accordance with local regulations[6][9]. Always check with your local EHS for specific rules.

Collection of Bulk or Organic Solvent Waste

If the this compound is in a non-aqueous solvent or is a bulk quantity, it must be collected as hazardous waste.

  • Segregation: This waste stream should be classified as non-halogenated organic acidic waste . It must be kept separate from halogenated solvents, bases, and oxidizers to prevent violent reactions[10].

  • Container Selection: Use a designated, compatible waste container. The original chemical container is often a suitable choice[11]. Ensure the container is clean and in good condition.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components of the mixture.

    • The specific hazards (e.g., Corrosive, Irritant).

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[8]. This area should be away from general lab traffic, well-ventilated, and provide secondary containment to capture any potential leaks.

  • Disposal: Once the container is full, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not allow hazardous waste to evaporate in a fume hood as a means of disposal[6].

Regulatory Compliance: A Non-Negotiable Aspect of Disposal

All chemical waste disposal is governed by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA[12]. As a corrosive waste, this compound is assigned the EPA hazardous waste code D002 if its pH is less than or equal to 2[4][5]. It is the responsibility of the waste generator to correctly characterize and manage their hazardous waste from cradle to grave. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance that aligns with local and federal mandates.

References

  • Benchchem. (n.d.). Safe Disposal of (2R)-2-acetamido-3-methoxypropanoic Acid in a Laboratory Setting.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxypropanoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). (2R)-2-methoxypropanoic acid. PubChem.
  • Metasci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methoxypropanoic Acid is a valuable building block in pharmaceutical and chemical synthesis. However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside essential handling and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound, while not having an extensive toxicological profile in publicly available literature, is classified based on data from structurally similar compounds and aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information. The primary hazards necessitate a cautious and well-protected approach.[1][2]

According to GHS classifications, this compound is considered to be:

  • A skin irritant: It can cause skin irritation upon contact.[2][3]

  • A serious eye irritant: It poses a risk of serious eye irritation or damage.[2][4]

  • Potentially harmful if swallowed: Ingestion may lead to adverse health effects.[2][3]

  • A respiratory tract irritant: Inhalation of vapors or mists may cause respiratory irritation.[2][3]

These hazards are the driving force behind the specific PPE recommendations that follow. The goal is to create an impermeable barrier between you and the chemical, mitigating the risk of exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<10 mL) in a Fume Hood Chemical splash gogglesCompatible chemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if work is performed in a certified chemical fume hood.
High-Volume Handling (>10 mL) or Operations Outside a Fume Hood Chemical splash goggles and a face shieldCompatible chemical-resistant gloves (e.g., Nitrile)Chemical-resistant apron over a laboratory coatA NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if there is a risk of aerosol generation.[1][5]
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or apron over a laboratory coatAir-purifying respirator with appropriate cartridges for organic vapors.
Eye and Face Protection: The First Line of Defense

Direct contact with this compound can cause serious eye irritation or damage.[4] Therefore, appropriate eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the acid, even in small quantities. They provide a seal around the eyes, protecting against splashes from all angles.[6]

  • Face Shield: When handling larger volumes or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[6] This provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

Given its classification as a skin irritant, selecting the correct gloves is critical.[2][3]

  • Material Compatibility: Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility chart for specific breakthrough times and degradation data.

  • Proper Technique: Never reuse disposable gloves. Inspect gloves for any signs of damage before use. When removing gloves, do so without touching the outer surface with your bare skin. Wash your hands thoroughly after removing gloves.[6]

Body Protection: Shielding Your Skin

A laboratory coat should be worn at all times and kept fully buttoned.[1] For operations with a higher risk of spills or splashes, consider a chemical-resistant apron worn over the lab coat. Contaminated clothing should be removed immediately and decontaminated before reuse.[6]

Respiratory Protection: Safeguarding Your Lungs

This compound may cause respiratory irritation.[2][3] The primary method of controlling respiratory hazards is through engineering controls.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] This minimizes the concentration of airborne vapors and mists.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges should be used.[1][5]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond just wearing the right PPE. A structured workflow and a clear disposal plan are essential for minimizing risk.

Pre-Handling Checklist
  • Review the SDS: Before beginning any new procedure, thoroughly read the Safety Data Sheet (SDS) for this compound.[1][6]

  • Inspect Your PPE: Ensure all PPE is in good condition and fits correctly.

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.

  • Prepare Your Workspace: Keep the work area clean and uncluttered. Ensure that spill cleanup materials are readily accessible.

Handling Procedure

The following diagram outlines the key steps and decision points for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_dispense Dispense Acid prep_workspace->handle_dispense Proceed with caution handle_reaction Perform Reaction/Procedure handle_dispense->handle_reaction emergency_spill Spill Occurs handle_dispense->emergency_spill cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Procedure complete handle_reaction->emergency_spill cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose emergency_evacuate Evacuate Area (if necessary) emergency_spill->emergency_evacuate emergency_notify Notify Supervisor/EHS emergency_evacuate->emergency_notify emergency_cleanup Follow Spill Cleanup Protocol emergency_notify->emergency_cleanup

Caption: Workflow for Safe Handling of this compound.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Additional PPE: Wear the appropriate PPE for spill cleanup as outlined in the table above.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (if appropriate): For small spills, cautiously neutralize with a suitable agent like sodium bicarbonate.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Chemical waste must be managed responsibly to protect both people and the environment.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[7]

  • Labeling: The waste container must be clearly labeled with its contents and associated hazards.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Never pour this compound down the drain.[7][8]

By adhering to these comprehensive PPE, handling, and disposal protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence in your laboratory.

References

  • FM120582 - Safety D
  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid - metasci.
  • 2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem - NIH.
  • (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem - NIH.
  • SAFETY D
  • 3-Methoxy-2-methylpropanoic acid - AK Scientific, Inc.
  • Navigating the Safe Disposal of (S)-2-Hydroxy-3-methylbutanoic Acid: A Procedural Guide - Benchchem.
  • Propionic Acid - Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Methoxypropanoic Acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Methoxypropanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.